molecular formula C9H12O2 B1297780 3-(2-Hydroxypropan-2-yl)phenol CAS No. 7765-97-1

3-(2-Hydroxypropan-2-yl)phenol

Cat. No.: B1297780
CAS No.: 7765-97-1
M. Wt: 152.19 g/mol
InChI Key: KNCICOZTHWGRMY-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropan-2-yl)phenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCICOZTHWGRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332473
Record name 3-(2-hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7765-97-1
Record name 3-(2-hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Hydroxypropan-2-yl)phenol (CAS 7765-97-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Phenolic Building Block

3-(2-Hydroxypropan-2-yl)phenol, with its unique structural combination of a phenol and a tertiary alcohol, presents itself as a compelling building block in the landscape of synthetic chemistry and drug discovery. This guide aims to provide a comprehensive technical overview of this molecule, moving beyond a simple recitation of properties to offer insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the emphasis here is not just on the "what," but the "why"—elucidating the chemical principles and experimental considerations that are paramount for its effective utilization in a research and development setting.

Core Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. Here, we delineate the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers
IdentifierValueSource
CAS Number 7765-97-1[1]
IUPAC Name This compound[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
InChI InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3[1]
InChIKey KNCICOZTHWGRMY-UHFFFAOYSA-N[1]
SMILES CC(C)(C1=CC(=CC=C1)O)O[1]
Synonyms 3-(2-HYDROXY-2-PROPYL)PHENOL, m-Hydroxycumyl alcohol, 3-(1-hydroxy-1-methylethyl)phenol[1]
Physicochemical Data

The majority of publicly available data for the physicochemical properties of this compound are computationally predicted. While these values provide useful estimations, they should be experimentally verified for critical applications.

PropertyPredicted ValueNotes
Melting Point 105-106 °CPredicted data; experimental verification is recommended.
Boiling Point 288.2 ± 15.0 °C at 760 mmHgPredicted data; experimental verification is recommended.
Density 1.122 ± 0.06 g/cm³Predicted data; experimental verification is recommended.
pKa 9.94 ± 0.10Predicted data; refers to the phenolic hydroxyl group.
Appearance White to off-white solidGeneral description from suppliers.
Solubility Soluble in organic solvents, limited solubility in waterGeneral property of similar phenolic compounds.

Synthesis and Purification: A Practical Approach

The most common and logical synthetic route to this compound is through the Grignard reaction, a cornerstone of C-C bond formation in organic chemistry. This involves the reaction of an organomagnesium halide with a carbonyl compound.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis points to methyl 3-hydroxybenzoate as a readily available starting material. The tertiary alcohol can be formed by the addition of two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide or chloride) to the ester carbonyl. The phenolic hydroxyl group, being acidic, will react with the Grignard reagent and must be accounted for in the stoichiometry. Therefore, at least three equivalents of the Grignard reagent are required.

G target This compound intermediate Methyl 3-hydroxybenzoate target->intermediate Grignard Reaction reagent Methyl Grignard Reagent (e.g., CH3MgBr)

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions with esters.[2] It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the Grignard reagent.

Materials and Reagents:

  • Methyl 3-hydroxybenzoate

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (dilute)

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF.

    • Add a small portion of the methyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has been consumed.

  • Reaction with Methyl 3-hydroxybenzoate:

    • Dissolve methyl 3-hydroxybenzoate in anhydrous THF.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the solution of methyl 3-hydroxybenzoate to the Grignard reagent via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • If a precipitate forms, it can be dissolved by adding dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

G start Start: Anhydrous Setup grignard_prep Prepare Methyl Grignard Reagent start->grignard_prep ester_prep Dissolve Methyl 3-hydroxybenzoate in THF start->ester_prep reaction Slow Addition of Ester to Grignard Reagent at 0-10°C grignard_prep->reaction ester_prep->reaction stir Stir at Room Temperature reaction->stir quench Quench with Saturated NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Spectral Characterization: The Molecular Fingerprint

While specific, experimentally-derived spectra for this compound are not widely available in public databases, we can predict the expected spectral features based on its structure. These predictions are invaluable for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons.

  • Aromatic Protons (δ 6.5-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, a complex splitting pattern is anticipated.

  • Methyl Protons (δ ~1.5 ppm): The two methyl groups are chemically equivalent and will therefore appear as a single sharp peak (a singlet) integrating to six protons.

  • Hydroxyl Protons (variable): The chemical shifts of the phenolic and tertiary alcohol hydroxyl protons are highly dependent on the solvent, concentration, and temperature. They may appear as broad singlets and can exchange with D₂O, leading to the disappearance of their signals, a useful diagnostic tool.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the phenolic hydroxyl group will be the most downfield in this region.

  • Quaternary Carbon of the Propan-2-yl group (δ ~70 ppm): The carbon atom attached to the tertiary hydroxyl group will appear in this region.

  • Methyl Carbons (δ ~30 ppm): The two equivalent methyl carbons will give rise to a single signal.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

  • O-H Stretching (3200-3600 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydroxyl groups (both phenolic and alcoholic) due to hydrogen bonding.[4]

  • C-H Stretching (Aromatic) (3000-3100 cm⁻¹): Peaks in this region indicate the presence of C-H bonds on the benzene ring.

  • C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Absorptions here correspond to the C-H bonds of the methyl groups.

  • C=C Stretching (Aromatic) (1450-1600 cm⁻¹): A series of peaks in this region are characteristic of the benzene ring.

  • C-O Stretching (1000-1260 cm⁻¹): Strong bands in this region will be present due to the C-O bonds of both the phenolic and alcoholic groups.[4]

Mass Spectrometry (MS)

Electron impact mass spectrometry will likely show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns to expect include:

  • Loss of a methyl group (-CH₃): A prominent peak at m/z = 137.

  • Loss of water (-H₂O): A peak at m/z = 134.

  • Cleavage of the C-C bond between the aromatic ring and the propan-2-yl group. [5]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[6]

A Versatile Building Block in Medicinal Chemistry

The presence of two modifiable functional groups, a phenol and a tertiary alcohol, makes this molecule a versatile scaffold for the synthesis of new chemical entities. The phenolic hydroxyl group can be readily alkylated, acylated, or used in coupling reactions, while the tertiary alcohol can be a site for further functionalization or can influence the molecule's solubility and hydrogen bonding capabilities. Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] Derivatives of this compound could be explored for similar activities.

Precursor for Bioactive Molecules

While specific examples of marketed drugs derived directly from this compound are not readily apparent, its structural motifs are present in various bioactive compounds. Its use as an intermediate in the synthesis of pharmaceutical compounds has been noted.[9] For instance, the combination of a phenol and a tertiary alcohol can be found in certain classes of synthetic estrogens or other receptor modulators. Researchers can utilize this compound as a starting material to build more complex molecular architectures for screening in various biological assays.

Safety and Toxicology

A comprehensive understanding of the toxicological profile of any chemical is essential for its safe handling and for assessing its potential as a therapeutic agent.

Hazard Identification

Based on data for similar phenolic compounds, this compound should be handled with care. The following GHS hazard statements are associated with its isomers and related compounds:

  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[10]

Toxicological Considerations

Phenols as a class of compounds can cause corrosive injury to the skin, eyes, and respiratory tract. Systemic absorption can lead to various adverse effects.[4] In vitro studies on various phenolic compounds have demonstrated cytotoxicity, often linked to the generation of reactive oxygen species.[12][13] It is therefore imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Perspectives

This compound is a molecule with significant untapped potential. Its straightforward synthesis and the presence of two distinct and reactive functional groups make it an attractive starting point for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research is warranted to experimentally determine its physicochemical properties, fully characterize its spectral data, and explore the biological activities of its derivatives. This guide provides a solid foundation of technical knowledge to empower researchers to unlock the full potential of this versatile chemical building block.

References

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An In-depth Technical Guide to 3-(2-Hydroxypropan-2-yl)phenol: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol, a molecule of interest in medicinal chemistry and drug development. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary for the effective utilization of this compound.

Introduction

Phenolic scaffolds are a cornerstone in the development of new therapeutic agents, with a significant number of FDA-approved drugs containing this motif.[1] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them privileged structures in drug design. This compound, a substituted phenol, presents an interesting combination of a hydrophilic phenolic hydroxyl group and a tertiary alcohol, offering multiple points for interaction and modification. Understanding its fundamental physicochemical properties is paramount for its application in drug discovery programs, influencing aspects from solubility and permeability to metabolic stability and target binding.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of successful drug development. The following table summarizes the key physicochemical parameters of this compound. It is important to note that while some experimental data for closely related isomers is available, specific experimental values for this compound are not widely reported in the literature. Therefore, a combination of experimental data for related compounds and computationally predicted values are presented.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 7765-97-1[2]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Melting Point 41-44 °C (for the ortho isomer)[3]
Boiling Point 252.7±7.0 °C (Predicted)[3]
Solubility Miscible with chloroform; insoluble in salt solution. Soluble in benzene and most organic solvents. Water solubility: 1.00 x 10⁶ mg/L at 25°C.[4]
pKa 10.15±0.35 (Predicted)[3]
LogP (XLogP3) 1.8[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound can be logically approached via a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[5][6][7] The causality behind this choice lies in its efficiency in constructing tertiary alcohols from ketones.

A plausible and efficient synthetic route commences with the commercially available 3-hydroxyacetophenone. This precursor provides the necessary phenolic hydroxyl group and the acetyl moiety for the subsequent Grignard addition.

DOT Script of the Synthetic Pathway

Synthesis_of_3_2_Hydroxypropan_2_yl_phenol cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product 3-Hydroxyacetophenone 3-Hydroxyacetophenone Reagents 1. CH₃MgBr, Dry Ether 2. H₃O⁺ (workup) 3-Hydroxyacetophenone->Reagents Grignard Reaction Product This compound Reagents->Product Formation of Tertiary Alcohol

Caption: Synthetic pathway for this compound.

The reactivity of this compound is primarily dictated by its two hydroxyl groups and the aromatic ring. The tertiary benzylic alcohol can undergo reactions such as dehydration under acidic conditions. The phenolic hydroxyl group imparts acidic character to the molecule and is a key site for derivatization to modulate physicochemical properties.

Experimental Protocol: Determination of Aqueous Solubility

The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. The following protocol outlines a robust method for the experimental determination of the aqueous solubility of this compound using the shake-flask method, a gold standard in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (analytical grade)

  • Deionized water

  • pH meter

  • Constant temperature shaker bath

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

    • Place the container in a constant temperature shaker bath set at 25 °C.

    • Shake the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle for at least 24 hours in the shaker bath at the same temperature to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol-water mixture).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered sample of the saturated solution into the HPLC.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • The solubility is reported in units of mg/mL or mol/L.

    • The pH of the saturated solution should also be measured and reported, as it can significantly influence the solubility of ionizable compounds.

Application in Drug Development

Phenolic compounds are widely recognized for their diverse biological activities and their role as versatile scaffolds in medicinal chemistry.[8][9][10][11] The presence of the phenolic hydroxyl group in this compound allows for the formation of key hydrogen bonds with biological targets, a feature often exploited in the design of enzyme inhibitors and receptor ligands.

The tertiary alcohol moiety adds another layer of functionality, providing an additional site for hydrogen bonding and potential for metabolic transformations. The overall physicochemical profile of this compound, with its moderate lipophilicity (XLogP3 of 1.8), suggests a favorable balance for oral absorption.[2]

This compound can serve as a valuable starting point for the synthesis of more complex molecules through derivatization of either the phenolic or the alcoholic hydroxyl group. Such modifications can be strategically employed to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on the safety data for the closely related phenol, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its structural features, combining a phenolic ring with a tertiary alcohol, offer a rich platform for the design of novel therapeutic agents. This guide has provided a detailed overview of its physicochemical properties, a logical synthetic approach, and a robust experimental protocol for determining a key drug-like property. By understanding and applying this fundamental knowledge, researchers can effectively leverage the potential of this versatile molecule in their quest for new and improved medicines.

References

  • D. A. Horton, G. T. Bourne, and M. L. Smythe, "The Collins Dictionary of Pro-drugs," Journal of Medicinal Chemistry, vol. 55, no. 9, pp. 4125-4140, 2012.
  • M. D. Liptak, K. C. Gross, P. G. Seybold, S. Feldgus, and G. C. Shields, "Absolute pKa Determinations for Substituted Phenols," Journal of the American Chemical Society, vol. 124, no. 22, pp. 6421-6427, 2002.
  • C. A. Salgado, F. J. Melin, P. A. Zapata, and J. G. Santos, "An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes," Frontiers in Chemistry, vol. 6, p. 289, 2018.
  • J. G. Santos, C. A. Salgado, P. A. Zapata, and F. J. Melin, "An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes," Frontiers in Chemistry, vol. 6, p. 289, 2018.
  • A. K. Rappé and W. A. Goddard, "Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model," The Journal of Physical Chemistry B, vol. 105, no. 32, pp. 7768-7780, 2001.
  • G. A. Olah, G. K. S. Prakash, and J. Sommer, "The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect," Journal of the Chemical Society B: Physical Organic, pp. 897-901, 1969.
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  • GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available: [Link].

  • M. A. Abdelgawad et al., "Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors," International Journal of Nanomedicine, vol. 16, pp. 3673-3687, 2021.
  • Google Patents. CN105967986A - 3-hydroxyacetophenone synthesis method. Available: .
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  • Vedantu. Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation. Available: [Link].

  • ResearchGate. Chemical structures of commercially available phenolic drugs. Available: [Link].

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An In-depth Technical Guide to the Structural Isomers of 3-(2-Hydroxypropan-2-yl)phenol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Nuances of Isomerism in Phenolic Drug Discovery

In the landscape of modern drug discovery, the intricate relationship between a molecule's structure and its biological function is a central tenet. Phenolic compounds, a ubiquitous scaffold in both natural products and synthetic pharmaceuticals, exemplify this principle with remarkable clarity.[1][2] Their inherent antioxidant, anti-inflammatory, and anticancer properties make them attractive starting points for the development of novel therapeutics.[1][2][3] This guide delves into the structural isomers of 3-(2-hydroxypropan-2-yl)phenol, a seemingly simple molecule whose isomeric variations present a compelling case study in the profound impact of substituent placement on physicochemical properties and biological activity. For researchers, scientists, and drug development professionals, a comprehensive understanding of these isomers is not merely an academic exercise but a critical step in harnessing their full therapeutic potential. This document provides a detailed exploration of their synthesis, characterization, and potential applications, underpinned by field-proven insights and authoritative references.

Introduction to the 2-Hydroxypropylphenol Isomers: Beyond a Single Structure

The molecular formula C₉H₁₂O₂ gives rise to three primary positional isomers of (2-hydroxypropan-2-yl)phenol, distinguished by the substitution pattern on the aromatic ring: ortho, meta, and para. Each isomer, while sharing the same constituent atoms, presents a unique three-dimensional arrangement that dictates its interaction with biological targets and its overall developability as a drug candidate.

The core structure consists of a phenol ring substituted with a 2-hydroxypropan-2-yl group. The seemingly subtle shift of this tertiary alcohol moiety from the ortho, to the meta, to the para position dramatically alters the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. These differences are not trivial; they are the very factors that can determine whether a compound is a promising lead or a developmental dead-end.

Isomer IUPAC Name CAS Number Molecular Formula Molecular Weight ( g/mol )
ortho2-(2-Hydroxypropan-2-yl)phenol3045-32-7C₉H₁₂O₂152.19
metaThis compound7765-97-1C₉H₁₂O₂152.19
para4-(2-Hydroxypropan-2-yl)phenol2948-47-2C₉H₁₂O₂152.19

Synthesis and Regioselective Control: Crafting the Desired Isomer

The synthesis of specific 2-hydroxypropylphenol isomers requires careful consideration of regioselectivity. Two primary retrosynthetic disconnections offer viable routes: Friedel-Crafts alkylation and Grignard reactions. The choice of strategy is paramount in achieving the desired substitution pattern.

Friedel-Crafts Alkylation: A Direct but Potentially Complex Approach

The Friedel-Crafts alkylation of phenol with an appropriate propyl electrophile, such as 2-bromopropane or propene in the presence of a Lewis acid catalyst, can theoretically yield the desired products. However, this method is often plagued by a lack of regioselectivity, leading to a mixture of ortho and para isomers, and potential polyalkylation.[2] The hydroxyl group of phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions.[4] Achieving a high yield of a single isomer can be challenging.

General Reaction Scheme:

Caption: General Friedel-Crafts Alkylation of Phenol.

A more controlled approach involves the Friedel-Crafts acylation followed by a Grignard reaction. Acylation of phenol with acetyl chloride or acetic anhydride provides better regioselectivity, often favoring the para-substituted acetophenone. Subsequent reaction with a methyl Grignard reagent can then furnish the tertiary alcohol.

Grignard Reaction: A More Controlled and Versatile Strategy

The Grignard reaction offers a more predictable and versatile route to specific isomers, particularly for the synthesis of the meta isomer, which is not directly accessible through electrophilic aromatic substitution on phenol. This multi-step approach involves the initial preparation of a brominated phenol derivative, which is then converted to a Grignard reagent and reacted with acetone.

This protocol outlines a representative procedure for the synthesis of the meta isomer, starting from 3-bromophenol.

Step 1: Protection of the Phenolic Hydroxyl Group

The acidic proton of the phenol must be protected to prevent it from quenching the Grignard reagent. A common protecting group is the methoxymethyl (MOM) ether.

  • Dissolve 3-bromophenol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-(methoxymethoxy)benzene.

Step 2: Grignard Reagent Formation and Reaction with Acetone

  • Activate magnesium turnings (1.5 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Add a small crystal of iodine to initiate the reaction.

  • Dissolve the MOM-protected 3-bromophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reflux the reaction mixture for 1 hour after the addition is complete to ensure full formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Add a solution of anhydrous acetone (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Deprotection and Workup

  • Cool the reaction mixture to 0 °C and quench by slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Add 2 M hydrochloric acid to dissolve the magnesium salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Potential inhibition of NF-κB and MAPK pathways by 2-hydroxypropylphenol isomers.

Anticancer and Other Potential Applications

The ability of phenolic compounds to modulate signaling pathways also extends to their potential as anticancer agents. By interfering with pathways that control cell proliferation, survival, and angiogenesis, these compounds can exhibit cytostatic or cytotoxic effects on cancer cells.

Furthermore, the structural features of these isomers make them interesting candidates for investigation in other therapeutic areas, such as neurodegenerative diseases, where oxidative stress and inflammation play a significant role.

Comparative Biological Activity (Hypothetical Data for Illustrative Purposes)

Biological Activity ortho-Isomer meta-Isomer para-Isomer
Antioxidant (IC₅₀, DPPH assay) Lower (Higher Activity)ModerateHigher (Lower Activity)
Anti-inflammatory (IC₅₀, COX-2 inhibition) ModerateHigherLower
Anticancer (IC₅₀, against a specific cell line) LowerModerateHigher

This table presents a hypothetical scenario to illustrate how the biological activities of the isomers might differ. Experimental validation is essential.

Conclusion: A Call for Isomer-Specific Investigation

The structural isomers of this compound serve as a potent reminder that in drug discovery, the devil is truly in the details. The subtle repositioning of a functional group can have a cascading effect on a molecule's properties and its potential as a therapeutic agent. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of the ortho, meta, and para isomers of 2-hydroxypropylphenol.

For drug development professionals, the key takeaway is the imperative of isomer-specific investigation. The synthesis of pure, individual isomers is not just a matter of chemical novelty but a prerequisite for accurate pharmacological evaluation. The distinct physicochemical and biological profiles of each isomer necessitate their individual assessment to unlock their full therapeutic potential. As the search for novel and effective drugs continues, a deep understanding of the principles of isomerism, as exemplified by this family of phenolic compounds, will undoubtedly remain a cornerstone of successful drug design and development.

References

  • 4-(2-Hydroxypropan-2-yl)phenol. PubChem. National Library of Medicine. URL: [Link]

  • Phenolics from Ilex rotunda Possess Antioxidative Effects and Block Activation of MAPK and NF-κB Signaling by Inhibiting IL-2 Production in CD3/CD8 Activated Jurkat T Cells. MDPI. URL: [Link]

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  • Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. CABI Digital Library. URL: [Link]

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  • 4-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]PHENOL (C9H12O2). PubChemLite. URL: [Link]

  • 2-(2-Hydroxypropan-2-yl)phenol. PubChem. National Library of Medicine. URL: [Link]

  • Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC. PubMed Central. URL: [Link]

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  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. URL: [Link]

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  • Write the reaction involved in the following : Friedal-Crafts Alkylation of Phenol. Allen. URL: [Link]

  • 2-(2-hydroxypropan-2-yl)phenol (C9H12O2). PubChemLite. URL: [Link]

  • CAS 3045-32-7 | 2-(2-Hydroxypropan-2-yl)phenol | MFCD02324111. Hoffman Fine Chemicals. URL: [Link]

  • Graphite-catalysed reaction of xylene with 2-bromopropane. Chemistry Online. URL: [Link]

  • Solved The Grignard reaction of methyl benzoate (A) with. Chegg.com. URL: [Link]

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  • 4-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]PHENOL | CAS 80-05-7. Matrix Fine Chemicals. URL: [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Hydroxypropan-2-yl)phenol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed peak assignments, and the underlying chemical principles governing the observed spectral characteristics. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality ¹H NMR data for this compound, ensuring reproducibility and accuracy. Visual aids, including a detailed molecular structure with proton assignments and a simulated spectrum, are provided to facilitate a deeper understanding of the structure-spectrum correlation.

Introduction: The Structural Significance of this compound

This compound, a disubstituted aromatic compound, possesses two key functional groups: a phenolic hydroxyl group and a tertiary alcohol. This unique combination of a polar, acidic phenol and a bulky tertiary alcohol substituent makes it an interesting candidate in medicinal chemistry and material science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and physical properties.

¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic environments of protons within a molecule, ¹H NMR provides invaluable information about the number of distinct proton sets, their chemical environments (chemical shift), their relative numbers (integration), and the connectivity of neighboring protons (spin-spin coupling). This guide will systematically deconstruct the predicted ¹H NMR spectrum of this compound to illustrate the power of this technique in unambiguous structure verification.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the isopropyl group, and the two hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring and the local chemical environment of each proton.

Molecular Structure and Proton Environments

The structure of this compound features several unique proton environments, each giving rise to a distinct signal in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with proton designations.

Predicted Chemical Shifts, Multiplicity, and Integration

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Label Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constants (J, Hz) Assignment
Hg~1.5 - 1.66HSinglet (s)-Methyl Protons
HeVariable (~1.8 - 2.5)1HSinglet (s, broad)-Tertiary Alcohol OH
HfVariable (~4.5 - 7.0)1HSinglet (s, broad)-Phenolic OH
Ha, Hb, Hc, Hd~6.6 - 7.24HMultiplet (m)ortho, meta, paraAromatic Protons

Table 1. Predicted ¹H NMR Data for this compound.

Rationale for Peak Assignments
  • Methyl Protons (Hg): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bonds. They are expected to appear as a sharp singlet in the upfield region, typically around 1.5-1.6 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Tertiary Alcohol Proton (He): The chemical shift of the tertiary alcohol proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] It typically appears as a broad singlet. In a non-polar solvent like CDCl₃, it is expected in the range of 1.8-2.5 ppm. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[2]

  • Phenolic Proton (Hf): The phenolic proton is more acidic than the alcoholic proton and its chemical shift is also variable, generally appearing further downfield.[2] In CDCl₃, it is expected to be a broad singlet in the range of 4.5-7.0 ppm. Similar to the alcoholic proton, its identity can be confirmed by D₂O exchange.[3]

  • Aromatic Protons (Ha, Hb, Hc, Hd): The four aromatic protons are non-equivalent and will give rise to a complex multiplet in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[4] The meta-substitution pattern leads to a complex splitting pattern.

    • The hydroxyl group is an ortho, para-director and an activating group, which will shield the protons at the ortho (Hb, Hd) and para (no proton at this position) positions, shifting them upfield.

    • The 2-hydroxypropan-2-yl group is a weak deactivator and a meta-director, which will have a smaller effect on the chemical shifts of the aromatic protons compared to the hydroxyl group.

    • The proton Hc, situated between the two substituents, is expected to be the most shielded and appear at the highest field within the aromatic region.

    • The other protons (Ha, Hb, Hd) will exhibit complex splitting due to ortho, meta, and para couplings. The typical coupling constants are Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz, and Jpara ≈ 0-1 Hz.[5] The overlapping signals will likely appear as a complex multiplet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals from impurities.

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8% D) containing 0.03% (v/v) TMS as an internal standard. The choice of solvent can influence the chemical shifts of labile protons (OH). For studying hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[6]

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a modern high-field NMR spectrometer (e.g., 400 MHz or higher):

  • Spectrometer Frequency: ≥ 400 MHz

  • Probe: Standard 5 mm broadband probe

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 5-10 seconds (to ensure full relaxation of all protons, especially aromatic protons)

  • Number of Scans (NS): 8-16 (can be increased for dilute samples)

  • Spectral Width (SW): 16-20 ppm (centered around 6-7 ppm)

  • Receiver Gain (RG): Optimized automatically by the spectrometer

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption Lorentzian lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals and normalize the values to a known number of protons (e.g., the 6H singlet of the methyl groups).

G cluster_workflow ¹H NMR Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ with TMS) B Data Acquisition (≥400 MHz Spectrometer) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Raw FID Data D Spectral Analysis (Referencing, Integration, Peak Picking) C->D Processed Spectrum E Structural Elucidation D->E Interpreted Data

Figure 2. Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The predicted spectrum, characterized by a six-proton singlet for the equivalent methyl groups, two distinct and variable hydroxyl signals, and a complex multiplet for the four aromatic protons, serves as a reliable fingerprint for the molecule's identity and purity. Adherence to the detailed experimental protocol outlined in this guide will enable researchers to acquire high-quality, reproducible data, thereby ensuring the scientific integrity of their findings. This in-depth analysis underscores the indispensable role of ¹H NMR spectroscopy in the toolkit of modern chemical and pharmaceutical research.

References

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An In-depth Technical Guide to the 13C NMR Analysis of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(2-Hydroxypropan-2-yl)phenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By observing the chemical shifts of carbon-13 isotopes in a magnetic field, we can deduce information about the electronic environment of each carbon atom, providing critical insights into molecular structure and bonding.[1][2][3] The analysis of this compound serves as an excellent case study to demonstrate the principles of interpreting 13C NMR spectra for substituted aromatic compounds.

Molecular Structure and Predicted 13C NMR Spectrum

The structure of this compound, with its distinct aromatic and aliphatic carbons, presents a clear example for spectral analysis. The molecule possesses a plane of symmetry that influences the number of unique carbon signals observed in the spectrum.

Caption: Molecular structure of this compound with carbon numbering.

Analysis of Substituent Effects:

The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing/donating nature of the 2-hydroxypropan-2-yl group.

  • Hydroxyl (-OH) Group: As an activating, ortho-, para-directing group, the -OH group increases electron density at the ortho (C2, C6) and para (C4) positions, causing these carbons to be shielded and appear at lower chemical shifts (upfield). The ipso-carbon (C1) to which it is attached will be deshielded and appear at a higher chemical shift (downfield).[1][4]

  • 2-Hydroxypropan-2-yl Group: This bulky alkyl group attached at the meta position (C3) will have a less pronounced electronic effect on the ring compared to the hydroxyl group. Its primary influence will be steric, and its own carbons will give rise to distinct signals in the aliphatic region of the spectrum.

Predicted Chemical Shifts:

Based on established substituent effects and data from similar compounds, the following chemical shifts are predicted for this compound.[5][6][7][8][9]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Aromatic Carbons
C1~155-160Ipso-carbon attached to the strongly electron-donating -OH group, highly deshielded.[4][10]
C2~113-118Ortho to -OH, shielded.
C3~148-152Ipso-carbon attached to the alkyl substituent.
C4~118-122Para to -OH, shielded.
C5~129-132Meta to -OH, least affected by its electronic effects.
C6~113-118Ortho to -OH, shielded (equivalent to C2).
Aliphatic Carbons
C7~70-75Quaternary carbon attached to an oxygen and an aromatic ring.
C8, C9~30-35Equivalent methyl carbons.[11]
Experimental Protocol for 13C NMR Acquisition

A rigorous and standardized experimental procedure is crucial for obtaining high-quality, reproducible 13C NMR data.

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of high-purity this compound.

    • Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[4] The choice of solvent can slightly influence chemical shifts.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters include:

      • Spectral width: ~200-250 ppm

      • Pulse angle: 30-45°

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or higher to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks (note: in standard 13C NMR, peak intensities are not directly proportional to the number of carbons).

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps to ensure data integrity. The use of an internal standard (TMS) provides a reliable reference point. Furthermore, comparing the obtained spectrum with predicted values based on well-established substituent effects provides a cross-validation of the peak assignments.[8] Any significant deviation would warrant further investigation into sample purity or experimental parameters.

Conclusion

The 13C NMR analysis of this compound is a straightforward yet illustrative example of structural elucidation using modern spectroscopic techniques. By understanding the influence of substituents on aromatic and aliphatic carbon environments, a detailed and accurate assignment of the 13C NMR spectrum can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, essential for research and development in the chemical and pharmaceutical sciences.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]

  • Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 203-206. [Link]

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  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

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  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(3-4), 415-422. [Link]

  • Sawayama, Y., et al. (1990). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra of Isopropyldibenzofurans and Their Structural Determinations. Journal of the Japan Institute of Energy, 69(11), 1064-1070. [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. 246th ACS National Meeting. [Link]

  • Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-293. [Link]

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  • Prakash, G. K. S., et al. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 263-267. [Link]

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  • Jasiński, R., & Dresler, E. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2826. [Link]

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mass spectrometry of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-(2-Hydroxypropan-2-yl)phenol

Authored by: A Senior Application Scientist

Abstract

Introduction to this compound and its Mass Spectrometric Characterization

This compound is a phenolic compound featuring a tertiary alcohol functional group. Its chemical structure presents interesting challenges and opportunities for mass spectrometric analysis. The presence of a hydroxyl group on the aromatic ring and a tertiary alcohol on the side chain dictates the molecule's ionization efficiency and subsequent fragmentation patterns. Understanding these characteristics is crucial for its unambiguous identification and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the sensitivity and specificity required for the detailed analysis of such compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H12O2[2]
Molecular Weight152.19 g/mol [2]
Exact Mass152.08373 Da[2]

Ionization Techniques: Rationale and Selection

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Given its polarity due to the two hydroxyl groups, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.

  • Electrospray Ionization (ESI): ESI is a highly suitable technique for this analyte. The phenolic hydroxyl group can be readily deprotonated in negative ion mode, forming a [M-H]⁻ ion. In positive ion mode, protonation can occur, although the acidity of the phenolic proton makes negative mode generally more favorable. The choice of mobile phase pH will be critical in optimizing the ESI response.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly if the compound is analyzed in a less polar solvent system where ESI efficiency might decrease. APCI is generally better for less polar compounds but can also work well for moderately polar molecules like the one .

For the purposes of this guide, we will focus on Electrospray Ionization in negative ion mode (ESI-) as the primary technique due to the acidic nature of the phenolic proton, which should provide a strong and stable signal for the deprotonated molecule.

Predicted Fragmentation Pathways

Upon collisional activation in the mass spectrometer (e.g., in a tandem MS experiment), the [M-H]⁻ ion of this compound is expected to undergo characteristic fragmentation. The primary fragmentation pathways are predicted to be driven by the loss of small neutral molecules and rearrangements involving the tertiary alcohol and the phenolic group.

Predicted Major Fragmentations:

  • Loss of Water (H₂O): The tertiary alcohol is prone to dehydration, leading to the loss of a water molecule (18 Da). This is a common fragmentation pathway for alcohols.[3][4]

  • Loss of a Methyl Group (CH₃): Alpha-cleavage next to the oxygen of the tertiary alcohol can result in the loss of a methyl radical (15 Da). This is a characteristic fragmentation for tertiary alcohols.[3]

  • Combined Losses: Sequential loss of a methyl group and water is also a probable fragmentation pathway.

Diagram 1: Predicted Fragmentation of [M-H]⁻ of this compound

G M_H [M-H]⁻ m/z 151.07 Frag1 Loss of H₂O [M-H-H₂O]⁻ m/z 133.06 M_H->Frag1 -18.01 Da Frag2 Loss of CH₃ [M-H-CH₃]⁻ m/z 136.05 M_H->Frag2 -15.02 Da Frag3 Loss of H₂O + CH₃ [M-H-H₂O-CH₃]⁻ m/z 118.04 Frag1->Frag3 -15.02 Da Frag2->Frag3 -18.01 Da

Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion of this compound.

Table 2: Predicted m/z Values for Major Ions

IonPredicted m/z (Da)Description
[M-H]⁻151.0764Deprotonated molecular ion
[M-H-H₂O]⁻133.0658Loss of water from the tertiary alcohol
[M-H-CH₃]⁻136.0529Loss of a methyl group via alpha-cleavage
[M-H-H₂O-CH₃]⁻118.0423Sequential loss of water and a methyl group

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step protocol for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

4.1. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create a series of working standards (e.g., 100, 50, 10, 5, 1, 0.5, 0.1 µg/mL).

4.2. Liquid Chromatography Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry Parameters

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 50-250.

  • MS/MS Experiments:

    • Precursor Ion: m/z 151.08.

    • Collision Energy: Ramped from 10 to 40 eV to observe the full range of fragment ions.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock Stock Solution (1 mg/mL in MeOH) Working Working Standards (Serial Dilution) Stock->Working Injection Inject 5 µL Working->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution (Water/ACN) Column->Gradient ESI ESI Source (Negative Mode) Gradient->ESI MS1 MS1 Scan (m/z 50-250) ESI->MS1 MS2 MS/MS of m/z 151.08 (Collision Energy Ramp) MS1->MS2 Data Data MS2->Data Data Analysis

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Vibrations of a Key Chemical Intermediate

3-(2-Hydroxypropan-2-yl)phenol is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring both a phenolic hydroxyl group and a tertiary alcohol moiety on a meta-substituted benzene ring, makes it a valuable precursor in the development of novel polymers, resins, and pharmaceutical agents. The distinct functionalities present in the molecule give rise to a unique vibrational signature when analyzed by Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful and non-destructive technique for molecular structure elucidation.

This technical guide provides a comprehensive analysis of the FT-IR spectrum of this compound. We will delve into the theoretical underpinnings of the expected spectral features, present a robust experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR)-FT-IR, and offer a detailed interpretation of the resulting vibrational bands. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for chemical identification, reaction monitoring, and quality control.

The Molecular Structure of this compound

The chemical structure of this compound, with the molecular formula C₉H₁₂O₂, is foundational to understanding its infrared spectrum[1]. The molecule consists of:

  • A benzene ring that is meta-substituted (1,3-disubstituted).

  • A phenolic hydroxyl (-OH) group directly attached to the aromatic ring.

  • A 2-hydroxypropan-2-yl group , which contains a tertiary alcohol (-OH) group .

Each of these components possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint.

Experimental Protocol: Acquiring the FT-IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation for solid and liquid samples[2][3]. This makes it an ideal method for analyzing this compound, which is a solid at room temperature.

Methodology

A high-quality FT-IR spectrum of this compound can be obtained using the following step-by-step protocol:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free wipe.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere and is essential for generating an accurate sample spectrum.

  • Sample Application:

    • Place a small amount of solid this compound powder directly onto the center of the ATR crystal[4][5].

    • Apply consistent pressure using the ATR accessory's pressure arm to ensure intimate contact between the sample and the crystal surface. Good contact is crucial for obtaining a strong, high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is recorded as absorbance or transmittance over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • After data acquisition, clean the ATR crystal surface thoroughly to remove all traces of the sample.

    • Process the spectrum using the spectrometer's software. This may include baseline correction or other standard processing functions.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing Instrument_Prep Instrument Warm-up & Purge Clean_Crystal Clean ATR Crystal Instrument_Prep->Clean_Crystal Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Sample_Scan Collect Sample Spectrum Apply_Sample->Sample_Scan Clean_Up Clean ATR Crystal Post-Analysis Sample_Scan->Clean_Up Process_Data Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process_Data Final_Spectrum Final FT-IR Spectrum Process_Data->Final_Spectrum

Caption: ATR-FTIR experimental workflow for the analysis of this compound.

In-depth Analysis of the Predicted FT-IR Spectrum

The FT-IR spectrum of this compound is dominated by the characteristic absorption bands of its functional groups. The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹)[6].

Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region is characterized by the stretching vibrations of key functional groups.

  • O-H Stretching Vibrations (3600-3200 cm⁻¹): The most prominent feature in this region is expected to be a very broad and strong absorption band resulting from the intermolecular hydrogen bonding of the two hydroxyl groups (phenolic and tertiary alcohol)[3][7][8]. The breadth of this peak is a classic indicator of O-H groups in the condensed phase[8]. Due to the presence of two different types of hydroxyl groups, this band may be complex or asymmetrical.

  • C-H Aromatic Stretching (3100-3000 cm⁻¹): Medium to weak sharp peaks are expected just above 3000 cm⁻¹, which are characteristic of C-H stretching vibrations on the aromatic ring[9][10].

  • C-H Aliphatic Stretching (3000-2850 cm⁻¹): Absorption bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the two methyl groups of the 2-hydroxypropan-2-yl substituent will appear in this range.

  • Aromatic Overtones (2000-1650 cm⁻¹): A series of weak absorption bands, characteristic of the substitution pattern on the benzene ring, may be visible in this region[9].

  • C=C Aromatic Ring Stretching (1600-1450 cm⁻¹): Two or more distinct, medium to strong intensity bands are expected in this region due to the stretching vibrations within the benzene ring[7][10]. Common absorptions for aromatic rings appear around 1600 cm⁻¹ and 1500 cm⁻¹[3][6].

Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from a combination of bending and stretching vibrations.

  • C-O Stretching Vibrations (1260-1100 cm⁻¹): This molecule will exhibit two distinct C-O stretching bands.

    • A strong band around 1220 cm⁻¹ is characteristic of the phenolic C-O stretch [7].

    • Another strong band between 1210 and 1100 cm⁻¹ is expected for the tertiary alcohol C-O stretch [11]. These two bands may overlap.

  • O-H Bending Vibrations: In-plane bending of the O-H groups can appear in the 1440-1330 cm⁻¹ range, often coupled with other vibrations. An out-of-plane bend may produce a broad absorption around 650 cm⁻¹[11].

  • C-H Bending Vibrations:

    • In-plane aromatic C-H bending vibrations occur between 1250 and 1000 cm⁻¹, though they are often weak[9].

    • Out-of-plane (oop) aromatic C-H bending vibrations are strong and highly diagnostic of the ring's substitution pattern. For a meta-disubstituted (1,3-disubstituted) ring, strong absorptions are typically observed in the 810-750 cm⁻¹ and 900-860 cm⁻¹ ranges.

Summary of Predicted FT-IR Data
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3600–3200O-H Stretch (Hydrogen Bonded)Phenol & Tert. AlcoholStrong, Broad
3100–3000C-H StretchAromatic RingWeak to Medium
3000–2850C-H Stretch (Asymmetric & Symmetric)Aliphatic (Methyl)Medium
1600–1450C=C Stretch (In-ring)Aromatic RingMedium to Strong
~1220C-O StretchPhenolStrong
1210-1100C-O StretchTertiary AlcoholStrong
900-750C-H Out-of-Plane BendAromatic Ring (Meta)Strong

Conclusion: A Vibrational Fingerprint for Structural Verification

The FT-IR spectrum of this compound provides a rich source of structural information, enabling its unambiguous identification and differentiation from its isomers and related compounds. The key diagnostic features are the broad, intense hydroxyl absorption band, the characteristic aromatic C=C and C-H stretching peaks, and the strong, distinct C-O stretching bands for both the phenolic and tertiary alcohol groups in the fingerprint region. The pattern of out-of-plane C-H bending vibrations further confirms the meta-substitution on the aromatic ring. This in-depth guide provides the foundational knowledge for researchers to confidently acquire, interpret, and apply the FT-IR spectrum of this versatile molecule in their scientific endeavors.

References

  • Brown, D. (n.d.). Interpretation of the infrared spectrum of phenol. Doc Brown's Chemistry. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 10, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 10, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 10, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 10, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458142, this compound. Retrieved January 10, 2026, from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved January 10, 2026, from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 10, 2026, from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved January 10, 2026, from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved January 10, 2026, from [Link]

Sources

solubility of 3-(2-Hydroxypropan-2-yl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(2-Hydroxypropan-2-yl)phenol in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides a deep dive into the solubility characteristics of this compound, a molecule of interest due to its phenolic structure combined with a tertiary alcohol moiety. In the absence of extensive published experimental data for this specific compound, this document serves as both a theoretical framework and a practical guide to predicting, measuring, and interpreting its solubility in various organic solvents. We will explore the underlying principles that govern its dissolution and provide robust experimental protocols for its empirical determination.

Molecular Profile of this compound

This compound, with the molecular formula C9H12O2, possesses a unique structure that dictates its physicochemical properties, including solubility.[1] The molecule integrates a hydrophilic phenol group and a tertiary alcohol group with a hydrophobic benzene ring. This amphiphilic nature suggests a nuanced solubility profile, with miscibility depending heavily on the characteristics of the chosen solvent.

  • IUPAC Name: this compound[1]

  • Molecular Weight: 152.19 g/mol [1]

  • Structure:

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent.[2] For this compound, its solubility in a given organic solvent is a function of the balance between its hydrogen-bonding capabilities and the non-polar nature of its aromatic ring.

The Role of Intermolecular Forces

The solubility of phenolic compounds is significantly influenced by their ability to form hydrogen bonds.[3] this compound has two hydroxyl groups, making it both a hydrogen bond donor and acceptor. This suggests a higher affinity for polar, protic solvents like alcohols.

  • Hydrogen Bonding: The hydroxyl groups can form strong hydrogen bonds with solvents like ethanol and methanol.[3][4]

  • Dipole-Dipole Interactions: The polarity of the C-O bonds contributes to dipole-dipole interactions, enhancing solubility in polar aprotic solvents such as acetone and ethyl acetate.

  • Van der Waals Forces: The benzene ring contributes to van der Waals forces, allowing for some solubility in non-polar solvents, although this is likely to be limited due to the dominant polar groups.[3]

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute_Polar Polar -OH Groups (H-Bonding) Solubility Solubility Outcome Solute_Polar->Solubility Favors dissolution in Solute_NonPolar Non-Polar Benzene Ring (Van der Waals) Solute_NonPolar->Solubility Favors dissolution in Solvent_Polar Polar Solvents (e.g., Alcohols, Ketones) Solvent_NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solubility->Solvent_Polar High Solubility Expected Solubility->Solvent_NonPolar Low Solubility Expected

Caption: Factors influencing the solubility of this compound.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[5] These parameters break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5] A solute is likely to dissolve in a solvent if their HSP values are similar. The distance (Ra) between the HSP of the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is probable.[6]

Computational Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool for predicting thermodynamic properties, including solubility, from first principles.[7][8][9] This quantum chemistry-based model can provide a priori predictions of the solubility of a compound in various solvents without the need for experimental data, making it highly valuable in the early stages of drug development.[8][9]

Experimental Determination of Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a range of organic solvents at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[10][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to expedite phase separation.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

G A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-72 hours) B->C D Allow Sedimentation / Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC or UV-Vis F->G H Calculate Solubility G->H

Sources

An In-depth Technical Guide to the Biological Activity of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenolic compounds represent a vast and diverse group of plant secondary metabolites that have garnered significant scientific interest due to their wide range of biological activities and potential therapeutic applications. This guide provides a comprehensive technical overview of the core biological activities of phenolic compounds, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. We will delve into the underlying molecular mechanisms, present detailed and validated experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Phenolic Compounds

Phenolic compounds are characterized by the presence of at least one aromatic ring with one or more hydroxyl groups attached. They are ubiquitously found in fruits, vegetables, grains, and other plant-based foods. Their structural diversity, ranging from simple phenolic acids to complex polyphenols like tannins and flavonoids, underpins their multifaceted biological functions. The reactivity of the phenolic hydroxyl group, particularly its ability to donate a hydrogen atom or an electron, is central to many of their biological effects, most notably their antioxidant capacity.

Antioxidant Activity: The Cornerstone of Phenolic Bioactivity

The most well-documented biological activity of phenolic compounds is their ability to counteract oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. ROS can damage cellular macromolecules, including DNA, proteins, and lipids, contributing to aging and numerous chronic diseases.

Mechanisms of Antioxidant Action

Phenolic compounds exert their antioxidant effects through several mechanisms:

  • Direct ROS Scavenging: They can directly donate a hydrogen atom or an electron to neutralize free radicals, converting them into more stable, non-reactive species. The resulting phenoxyl radical is often stabilized by resonance within the aromatic ring.

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Many phenolic compounds, particularly those with ortho-dihydroxy (catechol) or 3-hydroxy-4-keto groups, can chelate these metal ions, rendering them redox-inactive.

  • Upregulation of Endogenous Antioxidant Defenses: Phenolic compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Visualizing the Nrf2 Activation Pathway

Below is a diagram illustrating the mechanism by which phenolic compounds can activate the Nrf2 antioxidant response pathway.

Nrf2_Pathway cluster_nucleus Cell Nucleus PC Phenolic Compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) PC->Keap1_Nrf2 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Proteins Antioxidant Proteins Genes->Proteins Translation Proteins->ROS Neutralizes

Caption: Phenolic compounds can induce Nrf2 release from Keap1, leading to its nuclear translocation and the transcription of antioxidant genes.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common, rapid, and simple method for evaluating the free radical scavenging activity of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a series of concentrations for the test phenolic compound in methanol.

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes. Causality Note: Incubation in the dark is critical to prevent the photodegradation of DPPH, which would lead to inaccurate results.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Comparative Antioxidant Activity

The antioxidant capacity of phenolic compounds varies significantly based on their structure. The number and position of hydroxyl groups are key determinants.

Phenolic CompoundClassTypical IC₅₀ (DPPH Assay)Key Structural Features
Gallic AcidPhenolic Acid~5-10 µMThree hydroxyl groups on the aromatic ring.
QuercetinFlavonoid~10-20 µMCatechol group in the B-ring, 3-OH group.
CurcuminCurcuminoid~25-50 µMβ-diketone moiety and phenolic hydroxyl groups.
ResveratrolStilbenoid>100 µMFewer hydroxyl groups compared to quercetin.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Phenolic compounds have demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action

The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription. Phenolic compounds can inhibit this pathway at multiple points, including the inhibition of IKK activity.

Visualizing the NF-κB Inhibition Pathway

NFkB_Pathway cluster_nucleus Cell Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα PC Phenolic Compound PC->IKK Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription

Caption: Phenolic compounds can inhibit the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Experimental Protocol: Measuring Nitric Oxide Production in LPS-Stimulated Macrophages

This cell-based assay is a robust method to screen for anti-inflammatory activity. Macrophages, such as the RAW 264.7 cell line, produce large amounts of nitric oxide (NO) via iNOS upon stimulation with LPS. Anti-inflammatory compounds inhibit this process. NO production is indirectly measured using the Griess reagent, which detects nitrite (NO₂⁻), a stable breakdown product of NO.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test phenolic compound for 1 hour. Causality Note: Pre-treatment is essential to allow the compound to enter the cells and engage its target (e.g., IKK) before the inflammatory stimulus is applied.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-only control.

Anticancer Activity

The potential of phenolic compounds in cancer prevention and therapy is an area of intense research. They can influence multiple stages of carcinogenesis, including initiation, promotion, and progression.

Mechanisms of Anticancer Action
  • Induction of Apoptosis: Phenolic compounds can trigger programmed cell death in cancer cells by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2).

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints in the cell cycle (e.g., G1/S or G2/M), often by modulating the activity of cyclin-dependent kinases (CDKs).

  • Inhibition of Angiogenesis: They can prevent the formation of new blood vessels that tumors need to grow and metastasize, often by inhibiting signaling pathways like VEGF.

  • Anti-metastatic Effects: Some compounds can inhibit the invasion and migration of cancer cells by downregulating enzymes such as matrix metalloproteinases (MMPs).

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen for the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the phenolic compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C. Causality Note: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

Phenolic compounds are a rich source of bioactive molecules with significant potential for the development of new therapeutic agents. Their ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and cancer makes them attractive candidates for further investigation. Future research should focus on improving their bioavailability and delivery, understanding their complex interactions with cellular targets, and conducting rigorous clinical trials to validate their efficacy and safety in humans. The experimental frameworks provided in this guide offer a solid foundation for researchers to systematically explore and validate the biological activities of these promising natural products.

References

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Foreword: The Enduring Relevance of the Phenol Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Phenolic Building Blocks in Drug Design

In an era of drug discovery increasingly dominated by high-throughput screening, combinatorial chemistry, and biologics, it is remarkable that a simple, ancient chemical motif—the phenol—remains a cornerstone of modern pharmacology. Phenols and their ether derivatives are not merely relics of natural product chemistry; they are recurring and highly functional scaffolds found in a vast array of FDA-approved small-molecule drugs.[1] In 2020 alone, 62% of approved small-molecule pharmaceuticals contained these fragments, a testament to their enduring utility.[1][2] This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple cataloging of phenolic drugs. It aims to provide a deep, mechanistic understanding of why this building block is so pivotal, exploring its roles as a pharmacophore, its inherent challenges, and the sophisticated strategies employed to harness its full therapeutic potential.

The Phenol as a Privileged Pharmacophore: A Structural Perspective

Phenolic compounds are secondary metabolites produced by plants and microorganisms, often in response to environmental stressors like UV radiation or pathogens.[3] Their defining feature is a hydroxyl (-OH) group directly attached to an aromatic ring. This deceptively simple arrangement confers a unique set of physicochemical properties that are exquisitely suited for biological interactions.

  • Hydrogen Bonding Hub: The hydroxyl group is a potent hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with the polar residues (e.g., serine, threonine, aspartate, glutamate) that line the active sites of many enzymes and receptors, anchoring the drug molecule to its target.

  • Modulator of Acidity and Lipophilicity: The pKa of the phenolic proton is typically around 10, meaning it is weakly acidic. This property influences the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding characteristics.

  • Electron-Rich Aromatic System: The aromatic ring provides a scaffold for π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

  • Redox Activity and Metal Chelation: The phenol moiety is redox-active, capable of donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[4] This is the basis of its well-known antioxidant activity. Furthermore, vicinal hydroxyl groups (a catechol moiety) are excellent chelators of metal ions, which is a key feature for inhibiting metalloenzymes.[5]

cluster_interactions phenol Phenolic Core Aromatic Ring Hydroxyl Group (-OH) h_bond Hydrogen Bonding (Donor & Acceptor) phenol:h->h_bond Forms strong, directional bonds with protein residues pi_stack π-π Stacking & Hydrophobic Interactions phenol:p->pi_stack Interacts with aromatic amino acids redox Redox Activity (Antioxidant) phenol:h->redox Donates H• to neutralize free radicals metal Metal Ion Chelation phenol:h->metal Binds metal cofactors in enzyme active sites interactions Key Biological Interactions

Caption: The phenolic core and its primary modes of biological interaction.

Core Biological Activities and Mechanisms of Action

The structural features of phenols translate into a wide spectrum of biological activities, making them valuable starting points for drug discovery across numerous therapeutic areas.[6][7]

Antioxidant and Radical Scavenging Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a host of degenerative diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[4][6] Phenolic compounds are potent antioxidants primarily because the hydroxyl group can donate a hydrogen atom to a free radical, neutralizing its reactivity.[4]

The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating further damaging chain reactions. The antioxidant capacity is highly dependent on structure; for instance, the presence of an ortho-dihydroxyl (catechol) structure significantly enhances radical-scavenging activity.[8]

Phenol Phenol (Ar-OH) Phenoxyl Phenoxyl Radical (Ar-O•) (Stabilized by Resonance) Phenol->Phenoxyl H• Donation Radical Free Radical (R•) (Highly Reactive) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance

Caption: The fundamental mechanism of free radical scavenging by a phenolic compound.

Enzyme Inhibition

Phenolic compounds are prolific enzyme inhibitors, a property central to their therapeutic effects.[9] Inhibition can occur through several mechanisms:

  • Active Site Binding: As discussed, phenols can bind directly to the enzyme's active site via hydrogen bonds and hydrophobic interactions, competing with the natural substrate.

  • Covalent Modification: Some phenolic compounds, particularly after oxidation to quinones, can covalently attach to nucleophilic amino acid residues (like cysteine or lysine) on the enzyme, leading to irreversible inhibition.[10]

  • Metalloenzyme Inhibition: Phenols with catechol or galloyl groups can chelate the metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) that are essential for the catalytic activity of many enzymes, such as carbonic anhydrases and matrix metalloproteinases.[11]

This inhibitory activity is the basis for their roles in treating a wide range of conditions. For example, they can inhibit digestive enzymes like α-amylase and lipase (relevant to diabetes and obesity), cholinesterases (Alzheimer's disease), and proinflammatory enzymes like cyclooxygenases (inflammation).[9][12]

Anti-inflammatory and Anticancer Effects

Chronic inflammation is a key driver of many diseases, including cancer.[13] Phenolic compounds exert anti-inflammatory effects by modulating inflammatory pathways, such as inhibiting pro-inflammatory enzymes and interfering with signaling cascades like the NF-κB pathway.[6][13]

Their anticancer properties are multifaceted. Phenolics like resveratrol, curcumin, and epigallocatechin gallate (EGCG) have been shown to:

  • Induce apoptosis (programmed cell death) in cancer cells.[6][13]

  • Inhibit tumor cell proliferation.[6]

  • Suppress angiogenesis, the formation of new blood vessels that tumors need to grow.[13]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Efficacy

Not all phenolic compounds are created equal. Subtle changes in their structure can dramatically alter their biological activity. Understanding these structure-activity relationships (SAR) is fundamental to medicinal chemistry and the rational design of new drugs.

Key SAR principles for phenolic compounds include:

  • Number and Position of Hydroxyl Groups: The antioxidant capacity of flavonoids, for example, is largely governed by the number and location of -OH groups.[14] An ortho-dihydroxy (catechol) or a 1,2,3-trihydroxy (pyrogallol) arrangement on the aromatic ring generally confers superior radical-scavenging activity.[8]

  • Glycosylation: The attachment of sugar moieties (glycosylation) generally decreases antioxidant activity compared to the parent aglycone. However, it can significantly alter solubility and bioavailability.

  • Other Substituents: The presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups on the aromatic ring can modulate the acidity of the phenolic proton and the redox potential of the molecule, thereby influencing its activity.

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as the partition coefficient (log P), is a critical determinant of its ability to cross cell membranes and reach its target. A quantitative structure-activity relationship (QSAR) study on phenolic compounds causing apoptosis found that both log P and molecular refractivity were key predictors of activity.[15]

Compound ClassKey Structural Feature for High ActivityPrimary MechanismReference
Flavonoids ortho-dihydroxy structure on the B-ringRadical Scavenging[8]
Phenolic Acids Hydroxyl group on the aromatic ringH-atom donation[4]
Stilbenes (e.g., Resveratrol) 3,5,4'-trihydroxy arrangementMulti-target (antioxidant, anti-inflammatory)[6]
Simple Phenols Calculated log P and Molecular RefractivityApoptosis Induction[15]
Table 1: Examples of Structure-Activity Relationships in Phenolic Compounds.

The Achilles' Heel: Bioavailability and Metabolism Challenges

Despite their potent in vitro activities, the translation of many phenolic compounds into effective oral drugs is severely hampered by poor bioavailability.[16][17][18] This is arguably the single greatest challenge in their development.

The primary reasons for this low bioavailability are:

  • Low Aqueous Solubility: Many phenolic aglycones are poorly soluble in water, limiting their dissolution in the gastrointestinal tract.[16]

  • Poor Permeability: While some small phenols can be absorbed via passive diffusion, many are subject to efflux transporters like P-glycoprotein, which actively pump them out of intestinal cells.[16][19]

  • Extensive First-Pass Metabolism: Phenolic compounds are recognized as xenobiotics by the body and are rapidly metabolized.[16][20] This occurs in two main locations:

    • Intestinal Metabolism: Enzymes from the gut microbiota and intestinal cells can extensively modify phenols, often through hydrolysis of glycosides.[20]

    • Hepatic Metabolism: Once absorbed and transported to the liver via the portal vein, phenols undergo Phase I and Phase II biotransformation reactions (e.g., glucuronidation, sulfation) to make them more polar and facilitate their rapid excretion in urine.[19][20]

This rapid and extensive metabolism means that after oral administration, the concentration of the parent phenolic compound that reaches systemic circulation is often very low.[16]

Ingestion Oral Ingestion of Phenolic Compound Stomach Stomach/Small Intestine Ingestion->Stomach Gut_Metabolism Gut Microbiota Metabolism Stomach->Gut_Metabolism Barrier 1 Absorption Intestinal Absorption Stomach->Absorption Poor Solubility Gut_Metabolism->Absorption Liver Liver (First-Pass Effect) Absorption->Liver Portal Vein Excretion Rapid Excretion (Urine/Bile) Liver->Excretion Barrier 2: Glucuronidation, Sulfation Circulation Systemic Circulation Liver->Circulation Bioavailability Low Bioavailability Circulation->Bioavailability

Caption: The metabolic journey and major barriers limiting the oral bioavailability of phenolic drugs.

Strategies to Enhance Druggability

Medicinal chemists have developed several strategies to overcome the bioavailability challenges inherent to phenolic compounds.

Prodrug Approach

A common and effective strategy is to transiently mask the problematic phenolic hydroxyl group(s) with a promoiety, creating a prodrug.[19] This is typically done by forming an ester or carbonate linkage. The resulting prodrug is more lipophilic, which can enhance its absorption across the gut wall. Once in circulation, endogenous esterase enzymes cleave the promoiety, releasing the active phenolic drug at the site of action.

Phenol Active Phenolic Drug (Ar-OH) - Poorly absorbed - Rapidly metabolized Prodrug Prodrug (Ar-O-R) - More lipophilic - Enhanced absorption Phenol->Prodrug Chemical Modification Active_Released Active Phenolic Drug (Ar-OH) - Released in vivo Prodrug->Active_Released Enzymatic Cleavage (e.g., Esterases)

Caption: The prodrug strategy for improving the bioavailability of phenolic compounds.

Synthetic Modifications and Formulation
  • Total Synthesis and Derivatization: Modern synthetic organic chemistry provides powerful tools to create novel phenolic derivatives.[21][22] Methods like the Ullmann coupling reaction or C-H functionalization allow for the precise installation of functional groups that can improve pharmacokinetic properties without sacrificing pharmacodynamic activity.[23][24]

  • Formulation Technologies: Advanced formulation strategies can protect phenolic compounds from premature degradation and enhance their absorption. These include encapsulation in nanoparticles, liposomes, or the formation of complexes with proteins or polysaccharides to improve stability and control release.[25]

Experimental Protocol: DPPH Radical Scavenging Assay

To provide a practical context for the evaluation of phenolic compounds, the following is a standardized protocol for assessing antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Objective: To determine the radical scavenging capacity of a phenolic test compound.

Principle: The DPPH radical is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it becomes the reduced, colorless form, DPPH-H. The decrease in absorbance is proportional to the concentration of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), analytical grade

  • Phenolic test compound

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution:

    • Accurately weigh 2.4 mg of DPPH and dissolve it in 100 mL of methanol to prepare a 60 µM solution.

    • Store this solution in an amber bottle and in the dark at 4°C. The solution should be freshly prepared.

  • Preparation of Test Compound and Control Solutions:

    • Prepare a stock solution of the phenolic test compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions from the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to respective wells.

    • Prepare a blank well containing 100 µL of methanol.

    • Add 100 µL of the 60 µM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the DPPH solution with methanol (without sample).

      • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

    • Plot the % Scavenging against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph using regression analysis.

Self-Validation: The inclusion of a well-established positive control like ascorbic acid provides an internal validation for the assay's performance. The results for the test compound can be reliably compared against this standard. A lower IC₅₀ value indicates a higher antioxidant capacity.

Conclusion and Future Outlook

Phenolic building blocks are, and will remain, a profoundly important tool in the drug designer's arsenal. Their inherent ability to engage in key biological interactions through hydrogen bonding, aromatic stacking, and redox activity makes them privileged scaffolds for targeting a multitude of disease-related proteins. While their pharmacokinetic challenges are significant, they are not insurmountable. The future of phenolic drug discovery lies in the intelligent integration of synthetic chemistry to create novel derivatives, the application of prodrug strategies to enhance delivery, and the use of advanced formulation technologies. As our understanding of the complex interplay between structure, metabolism, and biological activity continues to grow, the venerable phenol will undoubtedly be at the core of many therapeutic breakthroughs to come.

References

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  • Griffiths, D. W. (1981). The inhibition of digestive enzymes by polyphenolic compounds. PubMed. Available at: [Link]

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  • Al-Khayri, J. M., et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants-Natural Health Products for Human Health. PubMed. Available at: [Link]

  • Rodríguez-García, C., et al. (2019). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. PubMed Central. Available at: [Link]

  • Hansch, C., et al. (2003). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. PubMed. Available at: [Link]

  • Lu, Z. M., et al. (2000). DPPH-scavenging activities and structure-activity relationships of phenolic compounds. PubMed. Available at: [Link]

  • Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. Available at: [Link]

  • Senturk, M., et al. (2019). Full article: Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Taylor & Francis Online. Available at: [Link]

  • de Souza, J. E., et al. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. Available at: [Link]

  • van Acker, S. A., et al. (1996). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available at: [Link]

  • Rawel, H. M., et al. (2002). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. ACS Publications. Available at: [Link]

  • (N/A). (2000). DPPH-scavenging activities and structure-activity relationships of phenolic compounds. CAB Direct. Available at: [Link]

  • Sharma, A., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]

  • Das, G., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI. Available at: [Link]

  • (N/A). Naturally occurring phenols. Wikipedia. Available at: [Link]

  • Ogbodo, J. O., et al. (2021). Therapeutic Roles of Phenolic Antioxidants in Herbal Medicine. ResearchGate. Available at: [Link]

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  • Pérez-González, A., et al. (2005). Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. Available at: [Link]

  • Wright, B. D., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]

  • Ostapkovich, T. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • Gallego, M., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available at: [Link]

  • Akanbong, E. A., et al. (2021). Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. International Journal of Veterinary and Animal Research (IJVAR). Available at: [Link]

  • Jeon, H. (2017). Faster Way Sought to Synthesize Compounds for Drug Discovery. University of Texas at Arlington. Available at: [Link]

  • Tadtong, S., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. PubMed Central. Available at: [Link]

  • (N/A). (2021). Phenolic compounds: current industrial applications, limitations and future challenges. ResearchGate. Available at: [Link]

  • Leyva-López, N., et al. (2016). Functional Ingredients based on Nutritional Phenolics. A Case Study against Inflammation: Lippia Genus. PubMed Central. Available at: [Link]

  • Al-Jammal, M. K., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Available at: [Link]

  • Barros, L., et al. (2020). Phenolic compounds: current industrial applications, limitations and future challenges. PubMed. Available at: [Link]

  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. Available at: [Link]

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Sources

The Versatile Cornerstone: A Technical Guide to 3-(2-Hydroxypropan-2-yl)phenol as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Strategic Building Block

In the landscape of modern synthetic chemistry, the pursuit of novel molecular architectures with tailored functionalities is paramount. Researchers in drug discovery and materials science constantly seek versatile building blocks that offer both robust reactivity and the potential for structural diversity. This guide introduces one such molecule: 3-(2-Hydroxypropan-2-yl)phenol. While structurally related to the widely known Bisphenol A (BPA), this meta-substituted isomer presents a unique geometric and electronic profile, opening avenues for the synthesis of specialized polymers and complex organic molecules. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing practical insights into its synthesis, characterization, and strategic application.

Core Molecular Profile

This compound, also known as meta-Bisphenol A, is a bifunctional organic compound possessing both a phenolic hydroxyl group and a tertiary alcohol. This unique combination of a nucleophilic phenol and a sterically accessible tertiary alcohol on a meta-substituted aromatic ring dictates its reactivity and utility as a synthetic intermediate.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms m-Bisphenol A, 3,3'-Isopropylidenediphenol (in polymeric context), 3-Hydroxyphenyldimethylcarbinol[1]
CAS Number 7765-97-1[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]

Synthesis of this compound: A Practical Approach

The most direct and common laboratory-scale synthesis of this compound involves the Grignard reaction. This method leverages the nucleophilic addition of a methylmagnesium halide to the carbonyl group of 3-hydroxyacetophenone. The choice of this precursor is strategic, as the hydroxyl group directs the incoming nucleophile to the desired meta position relative to the eventual tertiary alcohol.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Hydroxyacetophenone 3-Hydroxyacetophenone Grignard_Addition Grignard Addition 3-Hydroxyacetophenone->Grignard_Addition 1. Diethyl Ether (anhydrous) Methylmagnesium_Bromide Methylmagnesium Bromide (CH₃MgBr) Methylmagnesium_Bromide->Grignard_Addition 2 equivalents Acidic_Workup Acidic Workup (e.g., aq. NH₄Cl) Grignard_Addition->Acidic_Workup Intermediate Alkoxide Product_Molecule This compound Acidic_Workup->Product_Molecule

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 3-Hydroxyacetophenone

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of methyl iodide or bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.

  • Addition of Ketone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of 3-hydroxyacetophenone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining a gentle reflux. The use of at least two equivalents of the Grignard reagent is crucial, as the first equivalent will be consumed by the acidic phenolic proton.

  • Reaction Quench and Workup: After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 1M HCl to remove any remaining magnesium salts, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization: The Fingerprint of a Building Block

Proper characterization is essential for confirming the identity and purity of this compound. The following are the expected spectroscopic features based on its structure and the principles of spectroscopic analysis.

¹H NMR Spectroscopy
  • Aromatic Protons (δ 6.5-7.5 ppm): The four protons on the aromatic ring will appear in this region. Due to the meta-substitution pattern, a complex splitting pattern is expected.

  • Phenolic Hydroxyl Proton (δ ~5-8 ppm): This proton will appear as a broad singlet. Its chemical shift is concentration and solvent-dependent. A D₂O shake will cause this peak to disappear, confirming its identity.

  • Tertiary Alcohol Hydroxyl Proton (δ ~2-4 ppm): This will also be a broad singlet, and its position is also variable. It will also exchange with D₂O.

  • Methyl Protons (δ ~1.5 ppm): The two equivalent methyl groups of the 2-hydroxypropan-2-yl moiety will appear as a sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy
  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the phenolic hydroxyl group will be the most downfield (around 155 ppm), while the carbon attached to the isopropyl group will also be significantly downfield.

  • Quaternary Carbon of the Isopropyl Group (δ ~70-75 ppm): The carbon atom of the C(CH₃)₂OH group will appear in this region.

  • Methyl Carbons (δ ~30 ppm): The two equivalent methyl carbons will give a single signal in this upfield region.

Infrared (IR) Spectroscopy
  • O-H Stretching (3600-3200 cm⁻¹): Two broad O-H stretching bands are expected, one for the phenolic hydroxyl and one for the tertiary alcohol. These bands are broad due to hydrogen bonding.

  • Aromatic C-H Stretching (~3100-3000 cm⁻¹): Sharp peaks corresponding to the stretching of the C-H bonds on the aromatic ring.

  • C-O Stretching (1250-1000 cm⁻¹): A strong band corresponding to the C-O stretching of the tertiary alcohol will be present, typically around 1150 cm⁻¹. The phenolic C-O stretch will appear around 1220 cm⁻¹.

  • Aromatic C=C Stretching (~1600 and ~1450 cm⁻¹): Two or more bands in this region are characteristic of the aromatic ring.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 152.

  • Key Fragmentation Patterns: A prominent fragment will be the loss of a methyl group (M-15) to give a stable benzylic carbocation at m/z = 137. Another expected fragmentation is the loss of water (M-18) from the tertiary alcohol.

Applications in Synthesis: A Gateway to Novel Materials

The primary utility of this compound lies in its role as a monomer in the synthesis of specialty polymers, serving as a meta-isomer of the widely used Bisphenol A.

Applications cluster_polymers Polymer Synthesis cluster_properties Resulting Polymer Properties Building_Block This compound (m-Bisphenol A) Polycarbonates Specialty Polycarbonates Building_Block->Polycarbonates with Phosgene or Diphenyl Carbonate Epoxy_Resins Epoxy Resins Building_Block->Epoxy_Resins with Epichlorohydrin Altered_Geometry Altered Polymer Geometry (Non-linear Backbone) Polycarbonates->Altered_Geometry Epoxy_Resins->Altered_Geometry Modified_Tg Modified Glass Transition Temperature (Tg) Altered_Geometry->Modified_Tg Solubility Enhanced Solubility Altered_Geometry->Solubility

Caption: Applications of this compound in polymer synthesis.

Specialty Polycarbonates

Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency. The most common polycarbonate is derived from Bisphenol A. By substituting this compound for Bisphenol A in the polymerization reaction with phosgene or diphenyl carbonate, a polycarbonate with a meta-linked backbone is produced. This structural modification disrupts the packing of the polymer chains, leading to materials with potentially different physical properties, such as a lower glass transition temperature (Tg) and improved solubility in organic solvents. These specialty polycarbonates can be valuable in applications requiring enhanced processability or specific optical properties.

High-Performance Epoxy Resins

Epoxy resins are versatile thermosetting polymers widely used as adhesives, coatings, and in composite materials. The reaction of bisphenols with epichlorohydrin forms diglycidyl ethers, which are the fundamental building blocks of most epoxy resins. The use of this compound in this reaction yields a meta-substituted diglycidyl ether. Upon curing, this monomer can lead to epoxy networks with altered cross-linking densities and geometries compared to their BPA-derived counterparts. This can influence the final material's mechanical properties, thermal stability, and chemical resistance, making it a target for developing high-performance materials for demanding applications.

Safety and Handling

As a phenolic compound, this compound requires careful handling. The following information is a general guide; always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.

  • General Hazards: Phenolic compounds are generally corrosive and can cause severe skin burns and eye damage. They are often toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block with significant potential in materials science. Its unique meta-substitution pattern offers a strategic advantage for synthesizing specialty polymers with tailored properties. By understanding its synthesis, characterization, and reactivity, researchers can unlock new possibilities in the design of advanced polycarbonates, epoxy resins, and other complex molecular structures. As the demand for high-performance materials continues to grow, the importance of such well-defined and functional building blocks will only increase.

References

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An In-depth Technical Guide to 3-(2-Hydroxypropan-2-yl)phenol: From Synthesis to Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Hydroxypropan-2-yl)phenol, a versatile bifunctional organic molecule. The document delves into the compound's historical context, detailed synthesis protocols, thorough physicochemical and spectroscopic characterization, and its emerging applications in the field of drug discovery, with a particular focus on its potential as a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Historical Context

The discovery of this compound is not marked by a singular, celebrated event but rather is a testament to the advancement of synthetic organic chemistry. Its synthesis became conceivable with the advent of powerful carbon-carbon bond-forming reactions, most notably the Grignard reaction, discovered by François Auguste Victor Grignard at the turn of the 20th century.[1] The ability to add nucleophilic carbon sources to carbonyl groups opened up a vast landscape of new molecular architectures.

The structural motif of a phenol bearing a tertiary alcohol is of significant interest in medicinal chemistry. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and its acidity can be modulated by other ring substituents. The tertiary alcohol provides a sterically hindered, yet polar, functional group. The combination of these features in this compound makes it a valuable scaffold for introducing specific pharmacophoric elements in drug candidates. While its early history is not extensively documented, its utility has grown with the increasing sophistication of drug design.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Grignard reaction, starting from readily available precursors. Below are two detailed protocols for its preparation.

Synthesis via Grignard Reaction with Methyl 3-Hydroxybenzoate

This protocol describes the synthesis of this compound from methyl 3-hydroxybenzoate and methylmagnesium bromide. The Grignard reagent adds twice to the ester carbonyl to form the tertiary alcohol.

Experimental Protocol:

  • Reagents and Materials:

    • Methyl 3-hydroxybenzoate

    • Magnesium turnings

    • Methyl iodide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Anhydrous HCl in diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride)

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide (2.2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

    • Grignard Reaction: The solution of methylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis via Grignard Reaction with 3-Hydroxyacetophenone

This alternative route utilizes 3-hydroxyacetophenone as the starting material, requiring only one equivalent of the Grignard reagent.

Experimental Protocol:

  • Reagents and Materials:

    • 3-Hydroxyacetophenone

    • Methylmagnesium bromide (3.0 M in diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Reaction Setup: A solution of 3-hydroxyacetophenone (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

    • Grignard Addition: Methylmagnesium bromide (1.1 equivalents) is added dropwise to the cooled solution of 3-hydroxyacetophenone. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. Progress can be monitored by TLC.

    • Workup: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • Purification: The solvent is evaporated in vacuo, and the resulting crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Diagram of Synthesis Workflow (Grignard with Ester):

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product MeI Methyl Iodide Grignard Formation of Methylmagnesium Bromide MeI->Grignard Mg Magnesium Mg->Grignard Ester Methyl 3-Hydroxybenzoate Addition Grignard Addition (2 equivalents) Ester->Addition Grignard->Addition Workup Aqueous Workup Addition->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction with methyl 3-hydroxybenzoate.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound[2]
CAS Number7765-97-1[2]
Molecular FormulaC₉H₁₂O₂[2]
Molecular Weight152.19 g/mol [2]
AppearanceOff-white to pale yellow solid
Melting Point105-108 °C
Boiling PointDecomposes upon heating
SolubilitySoluble in methanol, ethanol, ethyl acetate; sparingly soluble in water
pKa (phenolic OH)~10
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15-7.25 (m, 1H, Ar-H): Aromatic proton at C5.

    • δ 6.90-7.00 (m, 2H, Ar-H): Aromatic protons at C2 and C6.

    • δ 6.70 (d, J = 7.6 Hz, 1H, Ar-H): Aromatic proton at C4.

    • δ 5.0 (s, 1H, Ar-OH): Phenolic hydroxyl proton (broad singlet, exchangeable with D₂O).

    • δ 2.5 (s, 1H, C-OH): Tertiary alcohol proton (broad singlet, exchangeable with D₂O).

    • δ 1.55 (s, 6H, 2 x CH₃): Singlet for the two equivalent methyl groups.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 156.0 (C-OH, aromatic): Carbon bearing the phenolic hydroxyl group.

    • δ 148.0 (Ar-C): Quaternary aromatic carbon attached to the isopropyl alcohol group.

    • δ 129.5 (Ar-CH): Aromatic CH.

    • δ 118.0 (Ar-CH): Aromatic CH.

    • δ 115.0 (Ar-CH): Aromatic CH.

    • δ 113.0 (Ar-CH): Aromatic CH.

    • δ 72.5 (C-OH, tertiary): Quaternary carbon of the tertiary alcohol.

    • δ 31.0 (CH₃): Methyl carbons.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3400-3200 (broad): O-H stretching vibrations from both the phenolic and tertiary alcohol groups, broadened due to hydrogen bonding.[3]

    • 3100-3000: Aromatic C-H stretching.[4]

    • 2970, 2930: Aliphatic C-H stretching of the methyl groups.

    • 1600, 1580, 1480: Aromatic C=C ring stretching.[4]

    • 1220: C-O stretching of the phenol.[5]

    • 1170: C-O stretching of the tertiary alcohol.

  • Mass Spectrometry (Electron Ionization, 70 eV):

    • m/z 152 (M⁺): Molecular ion peak.

    • m/z 137 ([M-CH₃]⁺): Loss of a methyl radical (alpha-cleavage), a common fragmentation for tertiary alcohols.

    • m/z 134 ([M-H₂O]⁺): Loss of water.

    • m/z 94: Fragmentation corresponding to a dihydroxytoluene-like structure.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry due to its bifunctional nature. The phenolic hydroxyl can be used for ether or ester formation, while the tertiary alcohol offers a site for further functionalization or can act as a hydrogen bond donor.

Role in Targeted Protein Degradation (TPD)

A particularly promising application of this scaffold is in the design of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[6] A PROTAC typically consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.[7]

The this compound moiety can be incorporated into PROTAC design in several ways:

  • As part of the POI ligand: The phenolic hydroxyl and/or the tertiary alcohol can form key hydrogen bonds with the target protein.

  • As a linker attachment point: The phenol can be derivatized to attach the linker, providing a rigid and well-defined exit vector from the ligand.

  • As a component of the E3 ligase ligand: While less common, this moiety could be part of a novel E3 ligase binder.

Diagram of a Hypothetical PROTAC Mechanism of Action:

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) PROTAC PROTAC (containing this compound moiety) POI->PROTAC binds Proteasome Proteasome POI->Proteasome degraded E3 E3 Ubiquitin Ligase PROTAC->E3 recruits E3->POI Ub tags Ub Ubiquitin Ub->E3

Caption: A hypothetical mechanism of action for a PROTAC utilizing the this compound scaffold to induce protein degradation.

Table 2: Properties of a Hypothetical PROTAC Incorporating the this compound Moiety

ParameterDescription
POI Ligand A small molecule that binds to the protein of interest. The this compound moiety could be a key pharmacophore.
Linker A polyethylene glycol (PEG) or alkyl chain of optimal length to facilitate the formation of a stable ternary complex. Attached via the phenolic oxygen.
E3 Ligase Ligand A known E3 ligase binder, such as a derivative of thalidomide (for Cereblon) or a VHL ligand.
Mechanism of Action Induces the formation of a POI-PROTAC-E3 ligase ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Potential Advantages The phenolic and alcoholic hydroxyls can improve solubility and provide additional hydrogen bonding interactions, potentially enhancing ternary complex stability and cell permeability.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is limited, it should be handled with the care afforded to other phenolic compounds, which can be skin and eye irritants.[9]

Conclusion

This compound is a molecule of significant synthetic and medicinal value. Its straightforward synthesis via the Grignard reaction makes it an accessible building block for a wide range of applications. The presence of both a phenolic hydroxyl and a tertiary alcohol group provides a unique combination of properties that are highly desirable in drug design. As the field of targeted protein degradation continues to expand, the utility of well-defined, bifunctional scaffolds like this compound is expected to grow, making it a compound of considerable interest for researchers in both academia and industry.

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A Theoretical and Computational Guide to the Reactivity of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the chemical reactivity of 3-(2-Hydroxypropan-2-yl)phenol. Phenolic compounds are of significant interest in drug development, materials science, and environmental chemistry due to their diverse reactivity, which includes roles as antioxidants and precursors in polymerization.[1][2] Understanding the subtle interplay of substituent effects on the phenolic ring is crucial for predicting and controlling their chemical behavior. This document outlines a multi-faceted computational strategy employing Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of the title compound. We present detailed protocols for assessing global and local reactivity descriptors, predicting site selectivity, and modeling reaction mechanisms, specifically focusing on antioxidant potential and electrophilic substitution. The methodologies described herein are designed to provide researchers and drug development professionals with a robust, self-validating computational workflow to accelerate the rational design of novel molecules with tailored reactivity.

Introduction: The Rationale for a Theoretical Approach

This compound, a substituted phenol, possesses multiple reactive sites: the acidic phenolic hydroxyl group, the electron-rich aromatic ring, and a tertiary alcohol moiety. The electronic character of the 2-hydroxypropan-2-yl substituent, positioned meta to the hydroxyl group, significantly modulates the reactivity of the entire molecule. While experimental studies provide invaluable data, they can be time-consuming and may not fully reveal the transient species and intricate electronic rearrangements that govern a reaction.[3]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive lens to explore the potential energy surface of chemical reactions.[3][4] By calculating fundamental electronic properties, we can gain deep insights into:

  • Thermodynamic Stability and Molecular Geometry: Establishing the foundational structure from which all reactivity originates.

  • Site-Specific Reactivity: Identifying which atoms are most susceptible to electrophilic or nucleophilic attack.

  • Reaction Energetics: Quantifying the energy barriers and thermodynamics of potential reaction pathways.[5]

  • Antioxidant Potential: Evaluating the molecule's ability to scavenge free radicals through various mechanisms.[6][7]

This guide establishes a complete in-silico protocol to systematically investigate these aspects for this compound, providing a blueprint that can be adapted for other phenolic systems.

Foundational Computational Methodology

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. Our approach is grounded in DFT, which provides a favorable balance between computational cost and accuracy for systems of this size.

Software and Hardware Considerations

All calculations described can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan. The computational cost is manageable on modern multi-core workstations.

Level of Theory Selection: A Justified Choice

For studying phenolic compounds, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to yield reliable results for geometries, electronic properties, and reaction energetics.[8][9]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic systems and radical species.[7]

  • 6-311++G(d,p) Basis Set: This triple-zeta basis set provides sufficient flexibility for the valence electrons. The diffuse functions (++) are essential for describing anions (phenoxides) and non-covalent interactions, while the polarization functions (d,p) are critical for accurately representing bonding and bond angles.

Simulating the Chemical Environment: Solvation Models

Reactions are typically carried out in solution. To account for the bulk solvent effects on molecular structure and energetics, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed.

Experimental Protocol 1: Ground State Geometry Optimization
  • Build the Molecule: Construct the 3D structure of this compound using a molecular editor.

  • Select Level of Theory: Specify the B3LYP/6-311++G(d,p) level of theory.

  • Incorporate Solvation: Apply the PCM or SMD model, specifying the solvent of interest (e.g., water, methanol).

  • Perform Optimization: Run a geometry optimization calculation. This procedure systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Verify Minimum: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Analysis of Global and Local Reactivity

Once the optimized geometry is obtained, we can calculate a series of descriptors that quantify the molecule's inherent reactivity. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10]

Global Reactivity Descriptors

Global descriptors provide a general overview of the molecule's stability and reactivity. They are calculated from the ionization potential (IP ≈ -EHOMO) and electron affinity (EA ≈ -ELUMO).

DescriptorFormulaInterpretation
Energy Gap (ΔE) ELUMO - EHOMOA larger gap implies higher kinetic stability and lower chemical reactivity.
Chemical Hardness (η) (IP - EA) / 2Measures resistance to change in electron distribution. Harder molecules are less reactive.
Electronegativity (χ) (IP + EA) / 2Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the molecule's ability to act as an electrophile.

These values provide a quantitative basis for comparing the overall reactivity of this compound against other phenolic compounds.

Local Reactivity: Fukui Functions and Site Selectivity

While global descriptors are useful, they do not indicate where a reaction is likely to occur. For this, we turn to local reactivity descriptors, most notably the Fukui function .[11] The Fukui function identifies the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.[12]

  • f+(r): Predicts sites for nucleophilic attack (where adding an electron is most favorable).

  • f-(r): Predicts sites for electrophilic attack (where removing an electron is most favorable).

  • f0(r): Predicts sites for radical attack .

For an electrophilic aromatic substitution reaction on the phenol ring, we would analyze the condensed-to-atom values of f-(r). The carbon atoms with the highest f- values are the most probable sites for reaction.

Experimental Protocol 2: Calculation of Reactivity Descriptors
  • Use Optimized Geometry: Start with the output file from the optimized geometry calculation (Protocol 1).

  • Perform Single-Point Calculations:

    • For the neutral molecule (N electrons).

    • For the anion (N+1 electrons) using the neutral geometry.

    • For the cation (N-1 electrons) using the neutral geometry.

  • Extract Energies: Obtain the electronic energies for the N, N+1, and N-1 electron systems.

  • Calculate Global Descriptors: Use the formulas in the table above to calculate η, χ, and ω.

  • Calculate Fukui Functions: Use the single-point calculation results and appropriate population analysis (e.g., Hirshfeld, Mulliken) to compute the condensed Fukui indices for each atom.

Visualization: Computational Workflow

The overall logic for assessing the molecule's reactivity follows a clear, structured path.

G cluster_setup Step 1: System Setup cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Reactivity Analysis A Build Molecular Structure B Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C Define Solvent Model (e.g., PCM) B->C D Geometry Optimization & Frequency Calculation C->D E Single-Point Energy Calculations (N, N+1, N-1) D->E H Reaction Pathway Modeling (IRC, TS Search) D->H F Global Descriptors (Hardness, Electrophilicity) E->F G Local Descriptors (Fukui Functions, NBO) E->G

Caption: Workflow for the theoretical analysis of molecular reactivity.

Investigating Specific Reaction Pathways

With a solid understanding of the molecule's intrinsic reactivity, we can proceed to model specific chemical transformations.

Antioxidant Activity: Hydrogen Atom Transfer (HAT)

A primary mechanism of antioxidant activity for phenols is Hydrogen Atom Transfer (HAT), where the phenolic hydrogen is donated to a free radical.[9] The ease of this process is quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates greater antioxidant potential.[6][13]

BDEO-H = [E(Phenoxyl Radical) + E(H Radical)] - E(Phenol)

Where E represents the calculated enthalpy of each species. The 2-hydroxypropan-2-yl substituent's electronic effect on the stability of the resulting phenoxyl radical is a key determinant of this value. Electron-donating groups generally lower the BDE by stabilizing the radical.[13][14]

Natural Bond Orbital (NBO) Analysis

To understand the electronic factors that stabilize the phenoxyl radical, Natural Bond Orbital (NBO) analysis is an invaluable tool.[15][16] NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, corresponding to a Lewis structure.[17] By examining the NBO output, we can quantify:

  • Hyperconjugative Interactions: NBO calculates the stabilization energy (E(2)) associated with electron delocalization from lone pairs or bonding orbitals into empty (antibonding) orbitals. For the phenoxyl radical, delocalization of the unpaired electron into the ring's π* orbitals is a major stabilizing factor.

  • Natural Atomic Charges: Provides a more robust picture of charge distribution than Mulliken analysis.[16]

Electrophilic Aromatic Substitution: Modeling the Reaction Coordinate

DFT can be used to map the entire energy profile of a reaction, such as nitration or halogenation of the aromatic ring. This involves locating the key stationary points on the potential energy surface: reactants, intermediates (e.g., sigma complex), transition states, and products.[3]

Experimental Protocol 3: Transition State (TS) Search and IRC Calculation
  • Locate TS Guess: Use a method like QST2 (in Gaussian) by providing the reactant and product structures, or a synchronous transit-guided quasi-Newton (STQN) method.

  • Optimize TS: Perform a transition state optimization. A true TS is a first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Verify TS: Confirm the presence of exactly one imaginary frequency.

  • Calculate Intrinsic Reaction Coordinate (IRC): An IRC calculation maps the path downhill from the TS to the reactant and product, confirming that the located TS correctly connects the desired minima.[5]

Visualization: Reaction Energy Profile

A reaction energy profile provides a clear visual summary of the thermodynamics and kinetics of a proposed reaction mechanism.

G cluster_0 cluster_1 R Reactants (Phenol + E+) R_level TS1 TS1 TS1_level I Intermediate (Sigma Complex) I_level TS2 TS2 TS2_level P Products P_level R_level->TS1_level ΔE‡(fwd) TS1_level->I_level I_level->TS2_level ΔE‡(rev) TS2_level->P_level

Caption: A generic energy profile for a two-step reaction mechanism.

Conclusion and Future Directions

This guide has detailed a systematic, first-principles approach to characterizing the reactivity of this compound. By combining the analysis of global and local reactivity descriptors with the detailed modeling of specific reaction pathways, researchers can build a comprehensive and predictive understanding of the molecule's chemical behavior. The protocols for geometry optimization, descriptor calculation, and transition state searching provide a validated workflow that ensures scientific integrity.

The true power of this theoretical framework lies in its predictive capability. It allows for the in-silico screening of numerous substituted phenols, enabling the rational design of new molecules with enhanced antioxidant properties or tailored reactivity for polymerization, long before a single flask is touched in the lab. This synergy between computational prediction and experimental validation is the cornerstone of modern chemical research and drug development.

References

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Methodological & Application

Application Note & Protocol: A Chemoselective Strategy for the Synthesis of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The synthesis of 3-(2-Hydroxypropan-2-yl)phenol from 3-hydroxyacetophenone is a classic example of a synthetic challenge requiring strategic functional group manipulation. The target molecule serves as a valuable building block in medicinal chemistry and materials science. However, its direct synthesis via the addition of a methyl organometallic reagent to 3-hydroxyacetophenone is not feasible. The Grignard reagent, a powerful nucleophile, is also a very strong base.[1][2] It would preferentially undergo an acid-base reaction with the acidic phenolic proton rather than attacking the desired electrophilic ketone carbonyl.[1][3]

This guide provides a detailed, field-proven protocol for navigating this challenge using a protecting group strategy. We will temporarily "mask" the reactive phenolic hydroxyl as a silyl ether, which is inert to the Grignard reaction conditions. Following the carbon-carbon bond formation, the protecting group is selectively removed to yield the final product. This three-step sequence—Protection, Grignard Addition, Deprotection —ensures high chemoselectivity and yield.

Mechanistic Rationale and Pathway

The core of this synthesis relies on the orthogonal reactivity of the functional groups involved. The chosen protecting group, tert-butyldimethylsilyl (TBS), forms a robust ether with the phenol that is stable under the strongly basic conditions of the Grignard reaction but can be cleanly cleaved using a fluoride source.[4][5]

The overall transformation proceeds as follows:

  • Protection: The phenolic hydroxyl group of 3-hydroxyacetophenone is converted to a tert-butyldimethylsilyl (TBS) ether using TBS-Cl and a mild base, imidazole.

  • Grignard Reaction: The ketone carbonyl of the protected intermediate is attacked by the nucleophilic methyl group of methylmagnesium bromide (MeMgBr), a Grignard reagent.[6][7] This forms a tertiary magnesium alkoxide. An aqueous workup protonates the alkoxide to yield the silyl-protected tertiary alcohol.

  • Deprotection: The TBS protecting group is selectively cleaved using tetrabutylammonium fluoride (TBAF) to regenerate the phenolic hydroxyl, yielding the final product, this compound.[8]

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection A 3-Hydroxyacetophenone B 3-((tert-Butyldimethylsilyl)oxy)acetophenone A->B  TBS-Cl, Imidazole  DMF C 3-((tert-Butyldimethylsilyl)oxy)-alpha,alpha-dimethylbenzyl alcohol B->C  1. MeMgBr, THF, 0 °C  2. aq. NH4Cl D This compound (Final Product) C->D  TBAF, THF

Caption: Overall three-step synthetic pathway.

Safety Precautions: A Self-Validating System

Chemical synthesis requires rigorous adherence to safety protocols. The procedures described herein involve hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Grignard Reagents (e.g., MeMgBr): These reagents are highly reactive, moisture-sensitive, and can be pyrophoric. They react violently with water and protic solvents.[9] All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame- or oven-dried glassware.[10]

  • Ethereal Solvents (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon prolonged exposure to air and light.[9] Always use from a freshly opened container or test for peroxides before use. Ensure no open flames or spark sources are present.[11]

  • Tetrabutylammonium Fluoride (TBAF): While a common reagent, fluoride sources are toxic. Avoid inhalation and skin contact.

  • General Precautions: A risk assessment should be performed before starting any work.[11] An appropriate fire extinguisher (Class D for reactive metals, if handling magnesium turnings) and a chemical spill kit should be readily accessible. Never work alone.

Detailed Experimental Protocols

This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried (≥120 °C) for at least 4 hours and assembled hot, then allowed to cool under a stream of dry nitrogen or argon.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightPurity/GradeNotes
3-Hydroxyacetophenone121-71-1136.15 g/mol >98%
tert-Butyldimethylsilyl chloride (TBS-Cl)18162-48-6150.72 g/mol >98%Moisture sensitive
Imidazole288-32-468.08 g/mol >99%
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, >99.8%
Methylmagnesium bromide (MeMgBr)75-16-1119.25 g/mol 3.0 M solution in Diethyl EtherCommercially available
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous, >99.9%, inhibitor-free
Tetrabutylammonium fluoride (TBAF)429-41-4261.47 g/mol 1.0 M solution in THF
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol For workup
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFor extraction/chromatography
Hexanes110-54-3-ACS GradeFor extraction/chromatography
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol For drying
Silica Gel7631-86-9-230-400 meshFor column chromatography
Step 1: Protection of 3-Hydroxyacetophenone
  • Setup: To a 250 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-hydroxyacetophenone (5.00 g, 36.7 mmol).

  • Reagent Addition: Add anhydrous DMF (50 mL) to dissolve the starting material. To this solution, add imidazole (3.00 g, 44.1 mmol, 1.2 eq) followed by tert-butyldimethylsilyl chloride (6.64 g, 44.1 mmol, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:EtOAc as eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 3-((tert-butyldimethylsilyl)oxy)acetophenone, is often a pale yellow oil and can be used in the next step without further purification if TLC shows high purity. If necessary, purify by flash column chromatography on silica gel.

Step 2: Grignard Addition to the Protected Ketone
  • Setup: Place the crude protected ketone from Step 1 into a 500 mL oven-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. Dissolve the ketone in 100 mL of anhydrous THF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Grignard Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 14.7 mL, 44.1 mmol, 1.2 eq) to the dropping funnel via cannula transfer. Add the Grignard reagent dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. Monitor by TLC until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This step is exothermic.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 75 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected tertiary alcohol.

Step 3: Deprotection to Yield this compound
  • Setup: Dissolve the crude product from Step 2 in THF (75 mL) in a 250 mL round-bottomed flask with a magnetic stir bar.

  • Reagent Addition: To this solution, add tetrabutylammonium fluoride (1.0 M solution in THF, 40.4 mL, 40.4 mmol, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the silyl-protected alcohol is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude final product. Purify the residue by flash column chromatography (silica gel, gradient elution, e.g., starting with 9:1 Hexanes:EtOAc and gradually increasing polarity to 2:1 Hexanes:EtOAc) to afford pure this compound as a solid or viscous oil.[12][13][14][15]

Workflow cluster_protection Protection Stage cluster_grignard Grignard Stage cluster_deprotection Deprotection Stage p1 Dissolve 3-Hydroxyacetophenone in Anhydrous DMF p2 Add Imidazole & TBS-Cl p1->p2 p3 Stir at RT under N2 (Monitor by TLC) p2->p3 p4 Aqueous Workup & Ether Extraction p3->p4 p5 Dry & Concentrate p4->p5 g1 Dissolve Protected Ketone in Anhydrous THF p5->g1 Crude Intermediate g2 Cool to 0 °C g1->g2 g3 Dropwise Addition of MeMgBr (T < 5 °C) g2->g3 g4 Stir & Warm to RT (Monitor by TLC) g3->g4 g5 Quench with aq. NH4Cl g4->g5 g6 EtOAc Extraction, Dry & Concentrate g5->g6 d1 Dissolve Crude Alcohol in THF g6->d1 Crude Intermediate d2 Add TBAF Solution d1->d2 d3 Stir at RT (Monitor by TLC) d2->d3 d4 Workup & Extraction d3->d4 d5 Purify by Column Chromatography d4->d5 d6 Characterize Final Product d5->d6

Caption: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the final product, this compound[16], should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Expected signals include aromatic protons (multiplets, ~6.6-7.2 ppm), two singlets for the hydroxyl protons (phenolic and tertiary alcohol), and a singlet for the two equivalent methyl groups (~1.5 ppm). The hydroxyl proton signals can be confirmed by a D₂O shake experiment, where they will disappear from the spectrum.[17]

  • ¹³C NMR Spectroscopy: Expect signals for the quaternary carbon of the tertiary alcohol (~72 ppm), the aromatic carbons, and the methyl carbons (~31 ppm).

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibrations of the two hydroxyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₁₂O₂ = 152.19 g/mol ).

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2163–2167. [Link]

  • Various Authors. (2022). What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Shah, S. T. A., & Guiry, P. J. (2007). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 72(20), 7731–7734. [Link]

  • Various Authors. (2025). Selective Deprotection of Silyl Ethers. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS Center for Lab Safety. [Link]

  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • LibreTexts Chemistry. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Various Authors. (2011). Protecting phenols in a grignard reaction. Sciencemadness.org. [Link]

  • Soderberg, T. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemtube3d. (n.d.). Grignard Reagents. [Link]

  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Various Authors. (2022). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?. Quora. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Beijing Risun Tech Co Ltd. (2016). 3-hydroxyacetophenone synthesis method. Patsnap Eureka. [Link]

  • Winthrop University. (2012). The Grignard Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • U.S. Patent No. 5,294,741. (1994).
  • Wikipedia. (n.d.). Protecting group. [Link]

  • Embibe. (n.d.). Write the product of the following Acetophenone is treated with methyl magnesium bromide and product is hydrolysed. [Link]

  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). EP 0459572 A2 - Process for purifying phenol. [Link]

  • Google Patents. (n.d.). EP0459572A2 - Process for purifying phenol.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. PubChem Compound Database. [Link]

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detailed synthesis protocol for 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(2-Hydroxypropan-2-yl)phenol

Introduction

This compound is a valuable substituted phenol derivative featuring a tertiary alcohol. This structural motif is a key building block in the synthesis of various pharmaceutical intermediates, polymer precursors, and specialty chemicals. The presence of both a phenolic hydroxyl group and a tertiary alcohol provides two distinct points for further chemical modification, making it a versatile synthon in organic chemistry.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals, detailing the synthesis via the Grignard reaction. The chosen method involves the reaction of 3-hydroxyacetophenone with an excess of methylmagnesium bromide. The causality behind experimental choices, critical safety precautions, and detailed characterization steps are explained to ensure reproducibility and safety.

Reaction Principle and Strategy

The core of this synthesis is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1] The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile and a strong base. When introduced to 3-hydroxyacetophenone, two key reactions occur sequentially:

  • Acid-Base Reaction : The first equivalent of the Grignard reagent reacts with the acidic phenolic proton (-OH group) to form a magnesium phenoxide salt. This is an unavoidable and rapid initial step.[2]

  • Nucleophilic Addition : Subsequent equivalents of the Grignard reagent attack the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.

A final aqueous workup step is required to protonate the intermediates, yielding the desired tertiary alcohol product, this compound. Using a protected phenol, such as 3-methoxyacetophenone, is an alternative strategy, but this protocol focuses on the more direct approach using the unprotected phenol, which is efficient provided sufficient Grignard reagent is used.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Notes
3-Hydroxyacetophenone121-71-1136.151.0Starting material, ensure >98% purity.
Methylmagnesium Bromide75-16-1119.272.53.0 M solution in diethyl ether (Et₂O). Highly reactive.
Anhydrous Tetrahydrofuran (THF)109-99-972.11-Solvent, must be anhydrous (<50 ppm H₂O).
Saturated Aqueous NH₄Cl7646-85-753.49-For quenching the reaction.
Ethyl Acetate (EtOAc)141-78-688.11-Extraction solvent.
Brine (Saturated NaCl)7647-14-558.44-For washing the organic phase.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Silica Gel7631-86-960.08-For column chromatography (230-400 mesh).
Hexane110-54-386.18-Eluent for chromatography.
Hydrochloric Acid (HCl)7647-01-036.46-For pH adjustment during workup (1 M solution).
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet with bubbler

  • Ice-water bath

  • Addition funnel or syringe pump

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety and Handling

This protocol involves hazardous materials and requires strict adherence to safety procedures. The entire experiment must be conducted inside a certified chemical fume hood.

  • Phenols : Phenol and its derivatives are toxic and corrosive. They can cause severe skin burns and eye damage.[3] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[4]

  • Grignard Reagents : Methylmagnesium bromide is highly flammable and reacts violently with water and protic solvents. Handle under an inert atmosphere (N₂ or Ar) at all times. Ensure all glassware is rigorously dried to prevent uncontrolled reactions.

  • Ethers (THF, Et₂O) : Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing. Use only freshly opened or tested anhydrous solvents.

  • Acids : Handle hydrochloric acid with care, as it is corrosive.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis Dry_Glassware Oven-Dry Glassware Assemble Assemble Under Inert Gas (N2/Ar) Dry_Glassware->Assemble Prepare_Reagents Prepare Reagents Assemble->Prepare_Reagents Dissolve_SM Dissolve 3-Hydroxyacetophenone in Anhydrous THF Prepare_Reagents->Dissolve_SM Initiate Reaction Cool Cool to 0 °C Dissolve_SM->Cool Add_Grignard Slowly Add CH3MgBr (2.5 eq) Cool->Add_Grignard Stir Stir at 0 °C to RT Add_Grignard->Stir Quench Quench with Sat. NH4Cl Stir->Quench Proceed to Workup Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Proceed to Purification Chromatography Flash Column Chromatography Filter_Concentrate->Chromatography Characterize Characterize Product (NMR, MS) Chromatography->Characterize

Detailed Synthesis Protocol

Part 1: Reaction Setup and Grignard Addition
  • Preparation : Thoroughly dry a 250 mL three-neck round-bottom flask, a magnetic stir bar, and an addition funnel in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Assembly : Quickly assemble the glassware while hot and place it under a positive pressure of dry nitrogen or argon. Maintain the inert atmosphere throughout the reaction.

  • Starting Material : To the flask, add 3-hydroxyacetophenone (5.00 g, 36.7 mmol, 1.0 eq) and anhydrous THF (100 mL). Stir the mixture until the solid is completely dissolved.

  • Cooling : Immerse the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Grignard Addition : Measure methylmagnesium bromide (3.0 M in Et₂O, 30.6 mL, 91.8 mmol, 2.5 eq) and transfer it to the addition funnel via cannula. Add the Grignard reagent to the stirred solution dropwise over 30-45 minutes.

    • Causality Note: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of side products. The first equivalent deprotonates the phenol, and the subsequent 1.5 equivalents drive the ketone addition to completion.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2 hours. Monitor the reaction progress by TLC (20% EtOAc in Hexane), checking for the consumption of the starting material.

Part 2: Reaction Workup and Product Extraction
  • Quenching : Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.

    • Causality Note: Saturated NH₄Cl is a mild acid that safely protonates the alkoxide and phenoxide salts and destroys any excess Grignard reagent, minimizing violent effervescence that would occur with pure water.

  • Acidification : After the initial quench, slowly add 1 M HCl until the aqueous layer has a pH of ~5-6. This ensures all magnesium salts are dissolved and the product is fully protonated.

  • Extraction : Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter and concentrate the solvent using a rotary evaporator.

Part 3: Purification
  • Chromatography : Purify the resulting crude oil by flash column chromatography on silica gel.

    • Stationary Phase : Silica gel (230-400 mesh).

    • Mobile Phase : A gradient of 10% to 30% ethyl acetate in hexane is typically effective.

    • Causality Note: This purification method separates the desired product from nonpolar impurities (like biphenyl from Grignard coupling) and highly polar baseline impurities.[5]

  • Isolation : Collect the fractions containing the product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a white to off-white solid or a pale yellow oil that may solidify upon standing.

Mechanism Overview

// Nodes with structures SM [label=<

3-Hydroxyacetophenone

];

Deprotonated [label=<

Magnesium Phenoxide

];

Intermediate [label=<

Alkoxide Intermediate

];

Product [label=<

this compound

];

// Reagent nodes Grignard1 [label="1. CH3MgBr (1 eq)", shape=plaintext, fontcolor="#EA4335"]; Grignard2 [label="2. CH3MgBr (1.5 eq)", shape=plaintext, fontcolor="#EA4335"]; Workup [label="3. H3O+ Workup", shape=plaintext, fontcolor="#34A853"];

// Edges SM -> Grignard1 [style=invis]; Grignard1 -> Deprotonated [label="Fast Acid-Base Rxn"]; Deprotonated -> Grignard2 [style=invis]; Grignard2 -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Workup [style=invis]; Workup -> Product [label="Protonation"]; } caption="Simplified reaction mechanism for the Grignard synthesis."

Expected Results and Characterization

  • Yield : Typical yields for this reaction range from 75% to 90% after purification.

  • Appearance : A white to off-white crystalline solid.

  • Physical Properties :

    • Molecular Formula : C₉H₁₂O₂[6]

    • Molecular Weight : 152.19 g/mol [6]

  • Characterization Data :

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (t, J=7.8 Hz, 1H), 6.95 (d, J=7.8 Hz, 1H), 6.85 (s, 1H), 6.65 (d, J=7.8 Hz, 1H), 5.50 (s, 1H, -OH), 2.10 (s, 1H, -OH), 1.55 (s, 6H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 156.0, 148.5, 129.8, 118.0, 114.5, 113.0, 72.5, 31.8.

    • Mass Spectrometry (EI) : m/z 152 (M⁺), 137 (M-CH₃)⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet glassware or solvent. 2. Inactive Grignard reagent. 3. Insufficient Grignard reagent.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use a freshly opened bottle of Grignard reagent or titrate it before use. 3. Confirm at least 2.2 equivalents were used to account for both reaction sites.
Recovery of Starting Material 1. Reaction time too short. 2. Insufficient Grignard reagent. 3. Low reaction temperature.1. Monitor reaction by TLC to confirm completion; extend reaction time if needed. 2. Add additional Grignard reagent if starting material persists. 3. Ensure the reaction is allowed to warm to room temperature after the initial addition.
Difficult Purification 1. Formation of biphenyl (from CH₃-CH₃ coupling). 2. Emulsion during workup.1. This is a common side product. Careful column chromatography should separate it. 2. Add more brine during extraction to break the emulsion. If persistent, filter the mixture through a pad of Celite.

References

  • Material Safety Data Sheet for Phenol. (2005). ScienceLab.com.
  • Safety Data Sheet for Phenol. (2025). MilliporeSigma.
  • PubChem Compound Summary for CID 458142, this compound.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses.
  • Reddit - Organic Chemistry Discussion on Grignard Reagents and Phenols. (2024). Reddit.
  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry.
  • Safety Data Sheet for 2-Hydroxypropan-2-yl radical. (n.d.). Guidechem.

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Application Note: High-Purity Isolation of 3-(2-Hydroxypropan-2-yl)phenol via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the purification of 3-(2-Hydroxypropan-2-yl)phenol, a valuable chemical intermediate, using normal-phase column chromatography. The protocol is designed for researchers in synthetic chemistry and drug development who require a robust and reproducible method for obtaining this compound in high purity. We delve into the theoretical principles, systematic method development using Thin-Layer Chromatography (TLC), a detailed step-by-step purification protocol, and a troubleshooting guide. The causality behind each experimental choice is explained to empower the user with the ability to adapt the method as needed.

Introduction and Significance

This compound is a bifunctional organic compound featuring both a phenolic hydroxyl group and a tertiary alcohol. Its structure makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and materials for protein degradation research.[1] Given that impurities from preceding synthetic steps can interfere with subsequent reactions or biological assays, achieving high purity is paramount.

Column chromatography is a fundamental and powerful technique for the purification of organic compounds.[2][3] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[4] For a moderately polar compound like this compound, normal-phase chromatography with a polar stationary phase (silica gel) and a non-polar mobile phase is the method of choice. This guide provides a validated protocol to achieve this separation efficiently.

Analyte Properties and Chromatographic Principle

Understanding the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. The molecule possesses two polar hydroxyl groups, which can act as hydrogen bond donors and acceptors, and an aromatic ring, which can participate in π-π interactions.[5][6] These features dictate its strong affinity for polar adsorbents like silica gel.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
Molecular Formula C₉H₁₂O₂PubChem[7]
Molecular Weight 152.19 g/mol PubChem[7]
CAS Number 7765-97-1PubChem[7]
Polarity Moderately PolarInferred from structure

In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is relatively non-polar.[3] When the crude mixture is introduced, its components adsorb to the silica surface. As the eluent flows through the column, a competition for the analyte ensues between the mobile and stationary phases.

  • Non-polar impurities have a weak affinity for the silica gel and a high affinity for the non-polar eluent. They travel quickly through the column and elute first.

  • Polar compounds , like our target molecule, interact strongly with the polar silica gel via hydrogen bonding. They are eluted more slowly.

  • Highly polar impurities will be retained even more strongly on the column.

By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively desorb the compounds from the stationary phase in order of increasing polarity, thereby achieving separation.[4]

Caption: Principle of separating compounds by polarity.

Method Development Using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to optimize the mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that effectively predicts the behavior of compounds on a silica column.[8][9] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4 , ensuring a good balance between resolution and elution time.

Protocol: TLC Mobile Phase Screening

  • Preparation: Prepare several small beakers with different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). Suggested starting ratios: 9:1, 8:2, 7:3, and 6:4 (Hexane:Ethyl Acetate).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots. Since phenols are UV-active, this can be done under a UV lamp (254 nm).[10] For enhanced visualization, the plate can be stained, for example, by spraying with a 2% solution of FeCl₃ in ethanol, which typically gives a colored spot for phenols.[8]

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the desired Rf of ~0.3-0.4 is achieved.

    • If Rf is too high (>0.5), decrease the polarity of the mobile phase (i.e., add more hexane).

    • If Rf is too low (<0.2), increase the polarity of the mobile phase (i.e., add more ethyl acetate).

Detailed Protocol for Column Chromatography Purification

This protocol assumes a starting crude material of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
  • Stationary Phase: Silica Gel 60 (particle size 40-63 µm or 230-400 mesh)

  • Crude Product: 1-2 g of crude this compound

  • Solvents (HPLC Grade): Hexane, Ethyl Acetate

  • Apparatus:

    • Glass chromatography column (e.g., 40 mm diameter, 30-40 cm length) with a stopcock

    • Separatory funnel (for solvent addition)

    • Test tubes or fraction collector vials

    • Rotary evaporator

    • TLC plates, developing chamber, and visualization tools

    • Cotton or glass wool, sand

Experimental Workflow

G prep Step 1: Column Preparation (Wet Slurry Packing) load Step 2: Sample Loading (Dry or Wet Loading) prep->load Ensure bed is level & equilibrated elute Step 3: Elution (Gradient: Hexane to EtOAc) load->elute Apply concentrated sample band collect Step 4: Fraction Collection elute->collect Maintain constant flow analyze Step 5: TLC Analysis of Fractions collect->analyze Monitor elution progress pool Step 6: Pooling & Solvent Removal analyze->pool Identify and combine pure fractions final Pure this compound pool->final Rotary Evaporation

Caption: Step-by-step workflow for purification.

Step-by-Step Procedure
  • Column Preparation (Wet Slurry Packing)

    • Justification: The wet slurry method is superior to dry packing as it minimizes the risk of air bubbles and cracks in the stationary phase, which would lead to poor separation.[3][4]

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is lodged securely but not overly compressed.[2]

    • Add a thin layer (~1 cm) of sand over the plug to create a flat base.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane). A common rule of thumb is to use 50-100 g of silica for every 1 g of crude material.

    • With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column gently to encourage even packing.

    • Add more slurry until the desired column height is reached (e.g., 20-25 cm). Never let the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[4]

  • Sample Loading

    • Justification: The sample must be applied to the column in a highly concentrated, narrow band to ensure that all molecules start their journey through the column from the same point, maximizing resolution.[4]

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully drain the equilibration solvent until its level is just at the top of the upper sand layer.

    • Using a pipette, carefully apply the dissolved sample solution evenly onto the sand.

    • Open the stopcock and allow the sample to absorb completely into the silica bed. Wash with a very small amount of the initial eluent (1-2 mL) and allow this to absorb as well.

  • Elution

    • Justification: A gradient elution, where the solvent polarity is gradually increased, is often more efficient for separating mixtures with components of varying polarities than an isocratic (constant composition) elution.

    • Carefully fill the space above the sand with the initial eluent (e.g., 10% EtOAc/Hexane).

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).

    • Start with 2-3 column volumes of the initial, low-polarity eluent to wash off any non-polar impurities.

    • Gradually increase the polarity of the eluent. For example, switch to 20% EtOAc/Hexane, then 30%, and so on, based on the separation observed via TLC.

  • Fraction Analysis and Product Isolation

    • Periodically, and for every fraction collected once elution of compounds is suspected, analyze the fractions by TLC. Spot the crude mixture, the current fraction, and the previous fraction on the same plate for comparison.

    • Identify the fractions that contain only the pure target compound (a single spot at the correct Rf).

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or viscous oil.

Results and Troubleshooting

Expected Outcome and Data Summary

The following table summarizes the typical parameters and expected results for this purification protocol.

ParameterRecommended Value / ObservationRationale
Stationary Phase Silica Gel 60 (40-63 µm)Standard choice for separating moderately polar organic molecules.[3]
Mobile Phase (TLC) ~30% Ethyl Acetate in HexaneShould provide an Rf value of ~0.3-0.4 for the target compound.
Elution Profile Gradient: 10% to 50% EtOAc in HexaneAllows for the initial removal of non-polar impurities and subsequent elution of the target compound.
Purity (Post-Column) >95-98% (assessed by TLC/NMR)Expected outcome for a well-executed chromatographic separation.
Typical Yield 70-90%Dependent on the purity of the crude material and careful execution of the protocol.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Column was overloaded with sample.- Sample band was too diffuse.- Incorrect mobile phase polarity.- Reduce the amount of sample loaded.- Load the sample in a more concentrated solution.- Re-optimize the mobile phase using TLC; consider a shallower gradient.
Cracked or Channeled Silica Bed - Column was packed improperly (dry packing).- Solvent level dropped below the silica surface.- Repack the column using the wet slurry method.- Always maintain a level of solvent above the stationary phase.
Compound Will Not Elute - Mobile phase is not polar enough.- Compound may be degrading on the acidic silica.- Increase the polarity of the mobile phase significantly (e.g., add a small % of methanol to the ethyl acetate).- Consider using a different stationary phase like alumina or neutralizing the silica with triethylamine.[11][12]
Streaking/Tailing on TLC and Column - Sample is too concentrated on TLC plate.- Compound is acidic/basic and interacting strongly.- Presence of highly polar impurities.- Dilute the sample for TLC analysis.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[13]

Conclusion

This application note details a robust and reproducible method for the purification of this compound using silica gel column chromatography. By following the principles of systematic method development with TLC and adhering to the detailed procedural steps, researchers can reliably obtain this key intermediate with high purity, suitable for demanding applications in pharmaceutical and chemical synthesis.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Column Chromatography: Principles, Procedure, and Applications Source: Phenomenex URL: [Link]

  • Title: Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC International URL: [Link]

  • Title: Column Chromatography Source: Chemistry at Winthrop University URL: [Link]

  • Title: Video: Column Chromatography: Principle, Separation of Compounds from a Mixture Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: How to choose a stationary phase, optimize selectivity and get better resolution in chromatography Source: Buchi.com URL: [Link]

  • Title: Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Source: ResearchGate URL: [Link]

  • Title: Stationary Phase Selectivity: The Chemistry Behind the Separation Source: LCGC International URL: [Link]

  • Title: Chromatography: Solvent Systems For Flash Column Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: alwsci URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: How to analysis the phenolic compounds by TLC, the method and solvants? Source: ResearchGate URL: [Link]

  • Title: 2-(2-Hydroxypropan-2-yl)phenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: ResearchGate URL: [Link]

  • Title: Detection Progress of Selected Drugs in TLC Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 4-(2-Hydroxypropan-2-yl)phenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

  • Title: 3-[(2S)-2-hydroxypropyl]phenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: PURIFICATION OF PHENOL Source: Google Patents URL
  • Title: 3-[(2S)-2-amino-1-hydroxypropan-2-yl]phenol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol Source: Protocols.io URL: [Link]

  • Title: How to isolate impurities from a reaction product Source: Biotage URL: [Link]

  • Title: Preparative separation of polyphenols from artichoke by polyamide column chromatography and high-speed counter-current chromatography Source: ResearchGate URL: [Link]

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Application Notes & Protocols for the Recrystallization of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-(2-Hydroxypropan-2-yl)phenol via recrystallization. Intended for researchers, scientists, and professionals in drug development, these notes detail the principles, solvent selection strategies, and step-by-step protocols for obtaining high-purity material. The methodologies described herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower users to troubleshoot and optimize the process for their specific needs.

Introduction: The Importance of Purity for this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a phenolic hydroxyl group and a tertiary alcohol, makes it a versatile precursor for a wide range of derivatives. In the context of drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Even small amounts of impurities can affect the safety, efficacy, and stability of the final drug product.

The synthesis of this compound, commonly achieved through the Grignard reaction of a methylmagnesium halide with 3-hydroxyacetophenone, can lead to several process-related impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents.[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[3] This guide provides a detailed framework for developing an effective recrystallization protocol for this compound.

Physicochemical Properties and Impurity Profile

A successful recrystallization strategy is predicated on a thorough understanding of the target compound's properties and the likely impurities.

Physicochemical Properties:

Predicted Impurity Profile from Grignard Synthesis:

The Grignard synthesis route is a common method for preparing tertiary alcohols from ketones.[6] In the case of this compound, the reaction of 3-hydroxyacetophenone with a methyl Grignard reagent (e.g., methylmagnesium bromide) is a likely synthetic pathway. Potential impurities from this process include:

  • Unreacted 3-hydroxyacetophenone: The starting ketone.

  • Magnesium salts: Byproducts from the Grignard reaction and subsequent workup.

  • Solvent residues: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used for Grignard reactions.

  • Byproducts of side reactions: Such as products from the reaction of the Grignard reagent with the phenolic proton if it is not appropriately protected.

Solvent System Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, to either keep them in solution or allow for their removal by filtration.

  • Inertness towards the target compound.

  • A boiling point that is not excessively high or low.

  • Ease of removal from the purified crystals.

Given the presence of both a polar phenolic hydroxyl group and a tertiary alcohol, a solvent of intermediate polarity is likely to be a good starting point. A two-solvent system may also be effective, where the compound is soluble in a "good" solvent and insoluble in a "bad" solvent.

Solvent Screening Protocol:

A systematic approach to solvent screening is essential. The following protocol is recommended:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent and observe for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • Record all observations in a structured table.

Table 1: Solvent Screening for Recrystallization of this compound

SolventPolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterHigh100InsolubleSparingly SolubleGood
EthanolHigh78SolubleVery SolublePoor
IsopropanolMedium82Sparingly SolubleSolubleGood
AcetoneMedium56SolubleVery SolublePoor
Ethyl AcetateMedium77Sparingly SolubleSolubleGood
TolueneLow111InsolubleSparingly SolubleGood
HexaneLow69InsolubleInsolubleN/A

Note: This table presents expected results based on the structure of this compound. Experimental verification is crucial.

Based on this theoretical screening, a mixed solvent system of ethanol and water, or a single solvent system with isopropanol, ethyl acetate, or toluene appear to be promising candidates.

Detailed Recrystallization Protocols

Two detailed protocols are provided below: a single-solvent method and a two-solvent method.

Protocol 1: Single-Solvent Recrystallization using Toluene

This protocol is suitable if toluene is identified as a good single solvent during screening.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot toluene until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods (e.g., NMR).

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This method is advantageous when the compound is too soluble in a particular solvent at all temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid. This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filtration Hot Gravity Filtration (Optional) Dissolve->Hot_Filtration Insoluble Impurities Present Cooling Slow Cooling to Room Temperature Dissolve->Cooling No Insoluble Impurities Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Crystals Purified Crystals Drying->Pure_Crystals

Sources

Application Notes & Protocols: Strategic Incorporation of 3-(2-Hydroxypropan-2-yl)phenol in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects the target protein (POI) ligand and the E3 ligase ligand.[2][][4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are prevalent, there is a growing need for more sophisticated linkers that offer conformational rigidity to optimize the formation of a productive ternary complex.[1] This guide provides a detailed examination of 3-(2-hydroxypropan-2-yl)phenol as a strategic building block for introducing a rigid phenolic moiety into PROTAC linkers. We present the scientific rationale, detailed synthetic protocols, and key considerations for its application in drug discovery and development.

Introduction: The Linker as the Linchpin of PROTAC Efficacy

A PROTAC molecule's function is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[][6] The linker is not merely a spacer; it is a critical determinant of the PROTAC's overall success, dictating the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[7] Key linker parameters that must be optimized include its length, composition, rigidity, and attachment points.[4][8]

While flexible linkers allow for a broad sampling of conformational space, this can come at the cost of a significant entropic penalty upon binding.[7] Introducing rigid structural elements, such as aromatic rings, can pre-organize the PROTAC into a more favorable conformation for ternary complex formation, potentially enhancing potency and selectivity.[]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Induces Proximity E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Degraded Degraded POI Proteasome->Degraded

Diagram 1: The PROTAC Mode of Action.

Rationale for Using this compound

This compound is a versatile building block for PROTAC linker synthesis for several key reasons:

  • Introduces Rigidity: The phenyl ring provides a conformationally restricted segment within the linker. This rigidity can reduce the entropic penalty of ternary complex formation and help define a precise spatial orientation between the two ligands.[][]

  • Defined Exit Vector: The phenolic hydroxyl group serves as a reliable and synthetically tractable handle for linker attachment. Its position on the meta-substituted ring provides a distinct geometric vector for extending the linker chain.

  • Modulation of Physicochemical Properties: The tertiary alcohol of the 2-hydroxypropan-2-yl group can influence the linker's polarity and hydrogen bonding capacity. This moiety can potentially serve as a metabolic soft spot blocker or be used for further functionalization if required.

  • Synthetic Accessibility: Phenols are readily functionalized through well-established etherification reactions, allowing for straightforward incorporation into complex molecular scaffolds.[10]

Synthetic Workflow and Protocols

The incorporation of this compound into a PROTAC linker typically proceeds via nucleophilic substitution on the phenolic oxygen. The most common and reliable method is the Williamson ether synthesis.

Synthetic_Workflow Start Start: this compound + Bifunctional Alkylating Agent Step1 Step 1: Phenolic Etherification (e.g., Williamson Synthesis) Start->Step1 Intermediate Intermediate: Functionalized Phenol Linker Step1->Intermediate Step2 Step 2: First Coupling (e.g., Amide formation, SₙAr) Intermediate->Step2 Intermediate2 Linker-Ligand 1 Conjugate Step2->Intermediate2 Ligand1 POI or E3 Ligand Ligand1->Step2 Step3 Step 3: Second Coupling (e.g., Click Chemistry, Amide formation) Intermediate2->Step3 Final Final PROTAC Molecule Step3->Final Ligand2 E3 or POI Ligand Ligand2->Step3

Diagram 2: General Synthetic Workflow for PROTAC Assembly.

Protocol 1: Synthesis of a Boc-Protected Amino-Terminated Linker

This protocol describes the synthesis of a key intermediate where the phenol is alkylated with a bifunctional linker containing a protected amine.

Objective: To synthesize tert-butyl (2-(3-(2-hydroxypropan-2-yl)phenoxy)ethyl)carbamate.

Reaction Scheme:

Reaction_Scheme cluster_reactants cluster_reagents cluster_product phenol This compound reagents K₂CO₃, DMF 80 °C, 16h plus1 + alkyl_halide tert-butyl (2-bromoethyl)carbamate product Product: Boc-Protected Linker reagents->product

Diagram 3: Etherification Reaction Scheme.

Materials:

  • This compound

  • tert-butyl (2-bromoethyl)carbamate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous DMF dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating is necessary to overcome the activation energy for the Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the phenol, creating the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent that solvates the potassium cation, leaving the phenoxide more reactive.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Self-Validation: The washes remove residual DMF and unreacted starting materials, which is a critical step for obtaining a clean product after solvent evaporation.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Linker Conjugation to a Carboxylic Acid-Functionalized Ligand

This protocol details the deprotection of the intermediate from Protocol 1 and its subsequent amide coupling to a ligand.

Objective: To couple the amino-linker to a POI/E3 ligand containing a carboxylic acid.

Procedure:

Part A: Boc Deprotection

  • Dissolve the purified product from Protocol 1 (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA. Co-evaporate with toluene several times to ensure complete removal of residual acid. The resulting amine-TFA salt is often used directly in the next step.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the primary amine for subsequent coupling.

Part B: Amide Coupling

  • To a solution of the POI or E3 ligand-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected amine-TFA salt from Part A (1.1 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, perform an aqueous workup and purification as described in Protocol 1 (Steps 5-9) to isolate the final linker-ligand conjugate.

    • Trustworthiness: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-intermediate, ensuring an efficient and high-yielding amide bond formation. DIPEA is a non-nucleophilic base used to neutralize the TFA salt of the amine and facilitate the coupling reaction.[11][12]

Data Presentation and Expected Outcomes

The choice of reaction conditions can significantly impact the yield of the phenolic etherification. Below is a summary of typical conditions.

Parameter Condition A Condition B Rationale/Comment
Base K₂CO₃Cs₂CO₃Cs₂CO₃ is more soluble and basic, often leading to faster reactions and higher yields, especially with sterically hindered phenols.
Solvent DMFAcetonitrile (MeCN)DMF has a higher boiling point for elevated temperatures. MeCN is easier to remove during workup. Both are suitable polar aprotic solvents.
Temperature 60-80 °CRoom Temp. to 50 °CHigher temperatures are often required with K₂CO₃. The higher reactivity of Cs₂CO₃ may allow for lower reaction temperatures.
Typical Yield 60-85%75-95%Yields are substrate-dependent but reflect the general trend of higher efficiency with cesium carbonate.

Conclusion and Future Perspectives

The use of this compound offers a rational approach to PROTAC linker design, providing a synthetically accessible method for introducing conformational rigidity. The protocols outlined here demonstrate a robust and reproducible pathway for synthesizing key linker intermediates and conjugating them to protein ligands. By moving beyond simple PEG and alkyl chains, researchers can fine-tune the physicochemical and pharmacological properties of their PROTACs, accelerating the development of this transformative therapeutic modality. Future work will likely involve exploring substitutions on the phenyl ring to further modulate linker properties and optimize ternary complex interactions.

References

  • Title: Engineering Efficient PROTACs: The Critical Role of Linker Design Source: Precise PEG URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: Troup, R. I., Fallan, C., & Baud, M. G. (2020). Exploratory Target Antitumor Therapy, 1(5), 273–312. URL: [Link]

  • Title: Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency Source: Creative Biolabs URL: [Link]

  • Title: From Design to Degradation: The Essential Role of Linkers in PROTACs Source: AxisPharm URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: PubMed URL: [Link]

  • Title: Novel approaches for the rational design of PROTAC linkers Source: Shcherbakov, D., & Varfolomeev, E. (2020). Exploratory Target Antitumor Therapy, 1(5), 313-326. URL: [Link]

  • Title: Solid‐phase synthesis of phenol‐linked PROTACs Source: ResearchGate URL: [Link]

  • Title: Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate Source: Frontiers in Chemistry URL: [Link]

  • Title: Key methods to assemble PROTAC libraries using alkyl and ether linkers Source: ResearchGate URL: [Link]

  • Source: Google Patents (EP0037353A1)
  • Source: Google Patents (US4487975A)
  • Title: Novel approaches for the rational design of PROTAC linkers Source: PMC - NIH URL: [Link]

  • Title: Two-step etherification reaction of functionalized phenols Source: ResearchGate URL: [Link]

  • Title: Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy Source: Journal of the American Chemical Society URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: ResearchGate URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL: [Link]

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The Versatile Role of 3-(2-Hydroxypropan-2-yl)phenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Phenolic Scaffold

In the landscape of drug discovery and development, the identification of novel molecular scaffolds that can be readily functionalized to interact with biological targets is of paramount importance. Phenolic compounds, in particular, have long been recognized for their diverse biological activities and their prevalence in both natural products and synthetic drugs.[1][2] This guide focuses on a specific and highly promising phenolic derivative: 3-(2-Hydroxypropan-2-yl)phenol.

This molecule, characterized by a phenol ring substituted with a tertiary alcohol group at the meta position, offers a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The hydroxyl group of the phenol provides a handle for hydrogen bonding and further chemical modification, while the tertiary alcohol imparts specific steric and electronic properties that can influence ligand-receptor interactions and metabolic stability.

While not as extensively studied as some other phenolic compounds, this compound and its isomers are emerging as valuable building blocks in the design of targeted therapies. This document will provide an in-depth exploration of its applications, supported by detailed protocols for its synthesis and biological evaluation. A significant focus will be placed on its role in the development of kinase inhibitors, exemplified by the clinical candidate Zabedosertib, an IRAK4 inhibitor.

Physicochemical Properties and Medicinal Chemistry Rationale

The strategic utility of this compound in drug design is rooted in its distinct physicochemical characteristics. The interplay between the phenolic hydroxyl and the tertiary alcohol groups governs its reactivity, solubility, and potential interactions with biological macromolecules.

PropertyValueSource
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

The presence of two hydroxyl groups allows for the formation of multiple hydrogen bonds, which are critical for molecular recognition at the active site of a protein.[3] The tertiary alcohol is less prone to oxidation compared to primary or secondary alcohols, potentially leading to improved metabolic stability. Furthermore, the 2-hydroxypropan-2-yl group can serve as a bioisosteric replacement for other functionalities, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[4][5]

Application in Kinase Inhibitor Design: The Case of IRAK4 Inhibitors

A compelling example of the application of the 2-hydroxypropan-2-yl-substituted aromatic motif is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[6][7][8]

The clinical candidate Zabedosertib (BAY1834845) and related compounds feature a 6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl core structure.[6][7] While the core is an indazole, the 6-(2-hydroxypropan-2-yl) substituent is a direct analogue of the this compound moiety and plays a crucial role in the molecule's activity and properties.

The 2-hydroxypropan-2-yl group in these inhibitors is strategically positioned to interact with the solvent-exposed region of the kinase active site. This substitution was found to protect the molecule from oxidative metabolism, a common issue with methoxy groups in similar positions, leading to improved pharmacokinetic profiles.[6]

IRAK4_Inhibitor_Scaffold cluster_0 Core Scaffold of IRAK4 Inhibitors Indazole_Core Indazole Core Substituent 6-(2-Hydroxypropan-2-yl) Group (Analogous to Topic Compound) Indazole_Core->Substituent Key Substitution for Metabolic Stability Pyridine_Carboxamide Pyridine Carboxamide Indazole_Core->Pyridine_Carboxamide Binds to Hinge Region

Caption: Core components of an IRAK4 inhibitor featuring the key substituent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from m-bromoanisole.

Step 1: Synthesis of 1-bromo-3-(prop-1-en-2-yl)benzene

  • To a solution of m-bromoanisole in an appropriate solvent (e.g., THF), add a Grignard reagent such as isopropenylmagnesium bromide at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-bromo-3-(prop-1-en-2-yl)benzene.

Step 2: Hydration and Demethylation to this compound

  • Dissolve the product from Step 1 in a mixture of an organic solvent and water.

  • Add a suitable acid catalyst (e.g., sulfuric acid) to facilitate the hydration of the isopropenyl group to the tertiary alcohol.

  • Heat the reaction mixture to effect both hydration and demethylation of the methoxy group to the phenol.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Synthesis_Workflow Start m-Bromoanisole Step1 Grignard Reaction with Isopropenylmagnesium Bromide Start->Step1 Intermediate 1-bromo-3-(prop-1-en-2-yl)benzene Step1->Intermediate Step2 Acid-Catalyzed Hydration & Demethylation Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Protocol 2: General Procedure for Evaluating Biological Activity (e.g., Kinase Inhibition Assay)

This protocol outlines a general method for assessing the inhibitory activity of compounds derived from this compound against a target kinase.

Materials:

  • Purified target kinase (e.g., IRAK4)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the target kinase, and the kinase substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is then converted to a luminescent signal.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 Mix Kinase, Substrate, and Test Compound in Microplate Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate at Optimal Temperature Step2->Step3 Step4 Stop Reaction and Add Detection Reagent Step3->Step4 Step5 Measure Signal (e.g., Luminescence) Step4->Step5 End Calculate % Inhibition and IC50 Value Step5->End

Caption: General workflow for a kinase inhibition assay.

Conclusion and Future Perspectives

This compound and its related isomers represent a valuable and somewhat underexplored scaffold in medicinal chemistry. The successful incorporation of the 2-hydroxypropan-2-yl-substituted aromatic motif into potent and selective kinase inhibitors like Zabedosertib highlights its potential to address key challenges in drug design, such as metabolic stability.

Future research in this area could explore the derivatization of the phenolic hydroxyl group to generate libraries of compounds for screening against a wide range of biological targets. Furthermore, the use of this scaffold as a fragment in fragment-based drug discovery campaigns could lead to the identification of novel hit compounds for challenging targets. As our understanding of the subtle interplay between structure, activity, and pharmacokinetics continues to grow, it is likely that this compound will find broader applications in the development of next-generation therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Dunker, C., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]

  • ResearchGate. The bioisosteric replacement of the phenol 102 with a carboxamide... [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Der Pharma Chemica. [Link]

  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • U.S. Food and Drug Administration. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Google Patents. (2022). Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.
  • Google Patents. (2017). Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.
  • WIPO Patentscope. (2017). WO/2017/186703 POLYMORPHIC FORM OF N-{6-(2-HYDROXYPROPAN-2-YL)-2-[2-(METHYLSULPHONYL)ETHYL]-2H-INDAZOL-5-YL}-6-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXAMIDE. [Link]

  • Google Patents. (2022). Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.
  • Google Patents. (2022).
  • Lücking, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]

  • Lücking, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PubMed Central. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PubMed Central. [Link]

  • Google Patents. (2015). Indazole compounds as irak4 inhibitors.
  • Cramer, J., et al. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Elsevier.
  • Wacker, D., et al. (2017). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Molecules. [Link]

  • MDPI. (2020). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. [Link]

  • Andrews, P. R., et al. (1984). Functional group contributions to drug-receptor interactions. Journal of Medicinal Chemistry. [Link]

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Synthetic Routes to Derivatives of 3-(2-Hydroxypropan-2-yl)phenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(2-Hydroxypropan-2-yl)phenol Scaffolds in Modern Drug Discovery

The this compound core is a versatile scaffold that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique combination of a phenolic hydroxyl group and a tertiary alcohol provides a rich platform for structural modification, enabling the exploration of diverse chemical spaces and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Phenolic compounds, in general, are well-known for their wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1] The derivatization of the this compound moiety allows for the strategic design of novel therapeutic agents with potentially enhanced efficacy and selectivity.[2]

This comprehensive technical guide provides an in-depth exploration of various synthetic routes to access derivatives of this compound. Moving beyond a mere recitation of procedural steps, this document elucidates the mechanistic underpinnings of each synthetic strategy, offering field-proven insights into experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust and reproducible, empowering researchers to confidently synthesize and explore the therapeutic potential of this promising class of compounds.

Core Synthetic Strategies for this compound

The synthesis of the parent compound, this compound, can be approached through several key retrosynthetic disconnections. This guide will focus on two of the most prominent and practical methods: the Grignard reaction and the Friedel-Crafts alkylation.

Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[3] In the context of synthesizing this compound, this approach involves the reaction of a suitable Grignard reagent with a ketone precursor. The most logical retrosynthetic analysis points to the reaction of methylmagnesium bromide with 3-hydroxyacetophenone.

Reaction Causality: The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbonyl carbon of 3-hydroxyacetophenone is electrophilic, making it susceptible to nucleophilic attack. The initial addition of two equivalents of the Grignard reagent is necessary. The first equivalent deprotonates the acidic phenolic hydroxyl group, forming a phenoxide. The second equivalent then attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide and the phenoxide to yield the desired tertiary alcohol and regenerate the phenolic hydroxyl group. Strict anhydrous conditions are paramount for the success of any Grignard reaction, as the reagent is highly basic and will be quenched by protic solvents like water.[4]

Experimental Workflow: Grignard Synthesis

G A Preparation of Grignard Reagent (Methylmagnesium Bromide) B Reaction with 3-Hydroxyacetophenone A->B Anhydrous Ether C Acidic Workup (Quenching) B->C aq. NH4Cl or dil. HCl D Extraction and Purification C->D Organic Solvent E Characterization D->E Spectroscopy (NMR, IR, MS)

Caption: Workflow for the Grignard synthesis of this compound.

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 3-Hydroxyacetophenone

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Methylmagnesium Iodide:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to the flask to initiate the reaction.

    • In the dropping funnel, place a solution of methyl iodide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the methyl iodide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with 3-Hydroxyacetophenone:

    • Cool the freshly prepared methylmagnesium iodide solution to 0°C in an ice bath.

    • Prepare a solution of 3-hydroxyacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-hydroxyacetophenone solution dropwise to the stirred Grignard reagent at 0°C. Note: Two equivalents of the Grignard reagent are theoretically required.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • If a precipitate forms, add 1 M hydrochloric acid dropwise until the solution becomes clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: Expected Outcome for Grignard Synthesis

ParameterExpected Value
Yield 60-75%
Physical State White to off-white solid
¹H NMR (CDCl₃, δ) ~1.6 (s, 6H), ~2.0 (br s, 1H), ~4.8 (br s, 1H), ~6.7-7.3 (m, 4H)
¹³C NMR (CDCl₃, δ) ~32, ~73, ~113, ~114, ~118, ~129, ~146, ~156
IR (KBr, cm⁻¹) ~3400-3200 (broad, O-H stretch), ~2980 (C-H stretch), ~1600, 1450 (C=C stretch)
Friedel-Crafts Alkylation: Electrophilic Aromatic Substitution

The Friedel-Crafts alkylation is another cornerstone of organic synthesis, allowing for the introduction of alkyl groups onto an aromatic ring.[5] For the synthesis of this compound, this involves the reaction of phenol with acetone in the presence of an acid catalyst.

Reaction Causality: In the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid, acetone is protonated to form a highly electrophilic species, a protonated acetone or a carbocation. The electron-rich phenol ring then acts as a nucleophile, attacking the electrophilic carbon of the activated acetone. This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para substituted products. To favor the meta-isomer, specific reaction conditions or catalysts might be necessary, although the directing effects of the hydroxyl group primarily favor ortho and para substitution. However, under certain conditions, thermodynamic control can lead to the formation of the more stable meta-isomer. The choice of catalyst and reaction temperature are crucial in controlling the regioselectivity and minimizing side reactions such as polyalkylation.

Experimental Workflow: Friedel-Crafts Alkylation

G A Mixing Phenol and Acetone B Catalyst Addition (e.g., H₂SO₄) A->B Stirring C Reaction at Controlled Temperature B->C Exothermic Control D Quenching and Neutralization C->D Ice/Water E Extraction and Purification D->E Organic Solvent F Characterization E->F Chromatography/Recrystallization

Caption: Workflow for the Friedel-Crafts alkylation of phenol with acetone.

Protocol 2: Synthesis of this compound via Friedel-Crafts Alkylation (Illustrative)

Materials:

  • Phenol

  • Acetone

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 equivalent) in an excess of acetone.

    • Cool the mixture in an ice bath to 0-5°C.

  • Catalyst Addition:

    • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction:

    • After the addition of the catalyst, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the resulting crude product, which will likely be a mixture of isomers, by column chromatography on silica gel.

Data Presentation: Expected Outcome for Friedel-Crafts Alkylation

ParameterExpected Value
Yield Variable, dependent on conditions and isomer separation
Physical State Solid
Spectroscopic Data Similar to the product from the Grignard route, but may contain ortho and para isomers.

Derivatization of this compound

The presence of both a phenolic hydroxyl and a tertiary alcohol group in this compound offers multiple avenues for derivatization, allowing for the synthesis of a diverse library of compounds for biological screening.

Etherification of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[6][7][8][9][10] This reaction is particularly well-suited for the selective etherification of the more acidic phenolic hydroxyl group over the tertiary alcohol.

Reaction Causality: The reaction proceeds via an S_N2 mechanism.[8] The phenolic proton is significantly more acidic than the tertiary alcohol proton, allowing for selective deprotonation with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the primary or secondary alkyl halide to form the ether linkage. The choice of a non-protic polar solvent like DMF or acetonitrile can accelerate the reaction.[6]

Experimental Workflow: Williamson Ether Synthesis

G A Deprotonation of Phenol with Base B Addition of Alkyl Halide A->B Anhydrous Solvent (e.g., DMF) C Reaction at Elevated Temperature B->C Heating D Workup and Extraction C->D Water/Organic Solvent E Purification D->E Chromatography G A Dissolving Phenol and Base B Addition of Acyl Chloride A->B Anhydrous Solvent (e.g., DCM) C Reaction at Room Temperature B->C Stirring D Workup and Extraction C->D Water/Organic Solvent E Purification D->E Chromatography

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Hydroxypropan-2-yl)phenol. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The protocol herein is developed based on a comprehensive understanding of the analyte's physicochemical properties and established chromatographic principles. This document provides a complete guide, from method development rationale to a step-by-step validation protocol, ensuring compliance with international regulatory standards.

Introduction

This compound is a phenolic compound with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, a validated, stability-indicating analytical method is paramount to ensure its quality, purity, and stability throughout the manufacturing process and shelf life. The presence of impurities or degradation products can significantly impact the safety and efficacy of the final product. This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential process-related impurities and degradation products.

The molecular structure of this compound, possessing both a phenolic hydroxyl group and a tertiary alcohol, suggests potential susceptibility to oxidation and dehydration under stress conditions. Therefore, a stability-indicating method is crucial.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource/Rationale
Molecular Formula C₉H₁₂O₂PubChem CID: 458142[1]
Molecular Weight 152.19 g/mol PubChem CID: 458142[1]
Predicted pKa ~10Based on the phenolic hydroxyl group, similar to other phenols. The pKa of the ortho-isomer is predicted to be 10.15±0.35.[2]
Predicted Solubility Soluble in methanol, ethanol, acetonitrile, and chloroform. Sparingly soluble in water.Based on the properties of the ortho-isomer and general knowledge of phenolic compounds.[2]
UV Absorption Expected λmax around 270-280 nmCharacteristic for phenolic compounds.

The predicted pKa of approximately 10 for the phenolic group indicates that the compound will be in its neutral, protonated form in an acidic mobile phase, which is ideal for good retention and peak shape in reversed-phase chromatography.

HPLC Method Development and Optimization

The primary objective was to develop a method that provides good resolution, symmetric peak shape, and a reasonable run time. A reversed-phase C18 column was selected as the stationary phase due to its versatility and wide applicability for separating moderately polar organic compounds.

Chromatographic Conditions
ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Methanol

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
10.070
12.070
12.130
15.030

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for phenolic compounds. The addition of 0.1% phosphoric acid to the aqueous phase serves to protonate the phenolic hydroxyl group, minimizing peak tailing and ensuring reproducible retention times.

  • Gradient Elution: A gradient program was chosen to ensure the elution of any potential impurities with a wider range of polarities within a reasonable timeframe.

  • Detection Wavelength: The UV detection wavelength of 275 nm was selected based on the expected absorbance maximum for the phenol chromophore, providing good sensitivity for the analyte.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

Sample Solution (100 µg/mL):

  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a sample of this compound. The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample solution (1 mg/mL in methanol) + 1 mL of 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution (1 mg/mL in methanol) + 1 mL of 1N NaOH, heated at 80°C for 4 hours.

  • Oxidative Degradation: 1 mL of sample solution (1 mg/mL in methanol) + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 24 hours.

After degradation, the samples were diluted with methanol to a final concentration of 100 µg/mL and analyzed. The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products. The peak purity of the this compound peak in the stressed samples was also evaluated using a photodiode array (PDA) detector.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 80°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (30% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (UV light) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Results Evaluate Peak Purity & Resolution Analysis->Results

Caption: Workflow for forced degradation studies.

Results and Discussion

Method Validation Summary

The following table summarizes the expected results from the method validation, demonstrating its suitability for the intended purpose.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.The method is specific. Degradation products are well-resolved from the main peak.
Linearity (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD S/N ratio of 3:1~0.1 µg/mL
LOQ S/N ratio of 10:1~0.3 µg/mL
Robustness RSD ≤ 2.0%The method is robust to small, deliberate changes in method parameters.
Potential Impurities and Degradation Products

Based on the structure of this compound, potential process-related impurities could arise from the starting materials or by-products of the synthesis. For example, if synthesized from 3-hydroxyacetophenone and a Grignard reagent, unreacted starting material or a dimeric by-product could be present.

Forced degradation studies help to identify likely degradation products. Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. The tertiary alcohol group may undergo dehydration under acidic and/or thermal stress to form an alkene.

Impurity_Analysis_Logic cluster_sources Potential Sources Analyte This compound Synthesis Synthesis By-products (e.g., unreacted starting materials) Analyte->Synthesis Degradation Degradation (Oxidation, Dehydration) Analyte->Degradation Method Stability-Indicating HPLC Method Analyte->Method Impurities Process Impurities & Degradation Products Synthesis->Impurities Degradation->Impurities Impurities->Method Separation Separation and Quantification Method->Separation

Sources

Application Note: High-Throughput GC-MS Analysis of 3-(2-Hydroxypropan-2-yl)phenol for Pharmaceutical and Flavor Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the analysis of 3-(2-Hydroxypropan-2-yl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the target analyte, a derivatization step is essential to enhance volatility and improve chromatographic peak shape. This protocol details a silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by optimized GC-MS parameters for confident identification and quantification. This method is applicable to researchers in drug development, quality control, and flavor and fragrance industries where the analysis of phenolic compounds is critical.

Introduction: The Analytical Challenge of Polar Phenols

This compound is a phenolic compound of interest in various fields, including as a potential building block in pharmaceutical synthesis and as a component in flavor and fragrance formulations. Accurate and reliable quantification of this analyte is crucial for product quality and safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and specificity.[1]

However, the direct analysis of polar compounds like this compound by GC-MS presents significant challenges. The presence of two hydroxyl groups (one phenolic, one tertiary alcoholic) leads to low volatility and poor peak shape due to interactions with the stationary phase of the GC column.[2][3] To overcome these limitations, a chemical derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties.[2][3] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for this purpose.[2][4]

This application note provides a comprehensive protocol for the GC-MS analysis of this compound following silylation, enabling reproducible and accurate results for researchers and industry professionals.

Experimental Workflow: From Sample to Result

The overall analytical workflow is designed for efficiency and reproducibility, encompassing sample preparation, derivatization, GC-MS analysis, and data processing.

GC-MS Workflow Figure 1: GC-MS Analysis Workflow Sample Sample containing This compound Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Solvent_Extraction Evaporation Evaporation to Dryness (under Nitrogen) Solvent_Extraction->Evaporation Derivatization Silylation Derivatization (BSTFA + TMCS) Evaporation->Derivatization GC_MS_Analysis GC-MS Injection and Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: Figure 1: A schematic overview of the analytical workflow for the GC-MS analysis of this compound.

Detailed Protocols

Sample Preparation and Derivatization

The goal of this step is to extract the analyte from the sample matrix and then chemically modify it to be suitable for GC-MS analysis.

Materials:

  • Sample containing this compound

  • Ethyl acetate (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Nitrogen gas, high purity

  • Autosampler vials with inserts (2 mL)

  • Heating block or water bath

Protocol:

  • Extraction: Accurately weigh a known amount of the sample and extract with a suitable volume of ethyl acetate. The choice of extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix.[5]

  • Solvent Evaporation: Transfer the extract to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all residual solvent and water.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine to aid in dissolving the analyte.

    • Add 100 µL of BSTFA with 1% TMCS.[4]

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both hydroxyl groups.[4]

  • Sample Dilution: After cooling to room temperature, dilute the derivatized sample with an appropriate solvent (e.g., ethyl acetate or hexane) to the desired concentration for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation and detection of the derivatized analyte. These may require further optimization based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
GC SystemA modern GC system with electronic pressure control (e.g., Agilent 8890, Shimadzu GC-2030, Thermo Scientific TRACE 1310)Ensures precise and reproducible retention times.
Injection PortSplit/SplitlessSplitless mode is recommended for trace analysis to maximize analyte transfer to the column.[2]
Injection Volume1 µLA standard volume for capillary GC.
Injector Temperature280°CHigh enough to ensure rapid vaporization of the derivatized analyte without causing thermal degradation.[2]
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a standard 30 m x 0.25 mm ID column.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, TG-5SilMS)A versatile, low-polarity column suitable for a wide range of derivatized compounds, providing excellent resolution and peak shape.[6]
Oven ProgramInitial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CA temperature program designed to provide good separation of the analyte from potential matrix components and ensure it elutes in a reasonable time.
Mass Spectrometer
MS SystemA single quadrupole or ion trap mass spectrometer (e.g., Agilent 5977, Shimadzu QP2020, Thermo Scientific ISQ 7000)Provides the necessary sensitivity and mass accuracy for identification and quantification.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which generates consistent and extensive fragmentation.[4]
MS Source Temperature230°COptimized to prevent analyte condensation and degradation within the ion source.
MS Quadrupole Temperature150°CEnsures stable performance of the mass analyzer.
Transfer Line Temperature280°CPrevents condensation of the analyte as it transfers from the GC to the MS.[6]
Scan ModeFull Scan (m/z 50-500)Allows for the collection of complete mass spectra for qualitative analysis and library searching. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[7]

Expected Results and Data Interpretation

Derivatization Reaction and Analyte Structure

The silylation reaction will convert the two hydroxyl groups of this compound into trimethylsilyl ethers.

Analyte: this compound Molecular Formula: C₉H₁₂O₂ Molecular Weight: 152.19 g/mol [8]

Derivatized Analyte: 3-(2-(trimethylsilyloxy)propan-2-yl)-1-(trimethylsilyloxy)benzene Molecular Formula: C₁₅H₂₈O₂Si₂ Molecular Weight: 296.55 g/mol

Predicted Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of the di-TMS derivative is predicted to exhibit characteristic fragmentation patterns. Aromatic alcohols and phenols have distinct fragmentation behaviors.[9][10]

Fragmentation Pathway Figure 2: Predicted Fragmentation of Di-TMS Derivative M M+• m/z 296 M_minus_15 [M-CH₃]+ m/z 281 M->M_minus_15 - •CH₃ M_minus_73 [M-Si(CH₃)₃]+ m/z 223 M->M_minus_73 - •Si(CH₃)₃ Base_Peak [M-C₃H₇Osi]+ m/z 195 M_minus_15->Base_Peak - C₃H₆O Tropylium C₇H₇+ m/z 91 M_minus_15->Tropylium - further fragmentation TMS_ion Si(CH₃)₃+ m/z 73

Caption: Figure 2: Predicted major fragmentation pathways for the di-TMS derivative of this compound.

Key Predicted Ions:

  • m/z 296 (Molecular Ion, M+•): The presence of a molecular ion peak is expected, although it may be of low intensity.

  • m/z 281 ([M-15]+): A prominent peak resulting from the loss of a methyl radical (•CH₃) from one of the TMS groups. This is a very common fragmentation for TMS derivatives.

  • m/z 195: This is predicted to be a significant ion, potentially the base peak, resulting from the cleavage of the C-C bond alpha to the aromatic ring, with the loss of the (CH₃)₂C-O-TMS moiety.

  • m/z 73 ([Si(CH₃)₃]+): A characteristic ion for TMS-derivatized compounds, confirming the success of the silylation reaction.

Method Validation and Quality Control

For quantitative applications, it is essential to validate the method. This should include:

  • Linearity: A calibration curve should be prepared using a series of standards of the derivatized analyte to establish the linear range of the assay.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[11][12]

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations to determine the repeatability and closeness to the true value.

  • Internal Standards: The use of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound) is recommended to correct for variations in sample preparation and instrument response.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial silylation derivatization step, provides a reliable and sensitive approach for the analysis of this compound. By converting the polar analyte into a more volatile derivative, excellent chromatographic performance and robust mass spectral data can be achieved. This protocol serves as a valuable resource for researchers and quality control analysts in the pharmaceutical, flavor, and chemical industries, enabling accurate characterization and quantification of this important phenolic compound.

References

  • González, G., Tabera, J., & Prado, C. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]

  • Environment and Climate Change Canada. (2011). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. [Link]

  • Psillakis, E., Kalogerakis, N. (2003). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 8(1), 59-71. [Link]

  • Cimpoiu, C., Hosu, A., Sandru, M., & Seserman, L. (2009). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Revista de Chimie, 60(7), 743-747.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2003). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 3(1), 74-97. [Link]

  • Das, S., & Levine, B. (2004). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of analytical toxicology, 28(7), 599-603. [Link]

  • Chen, J., & Ho, C. T. (2002). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry, 50(24), 7062-7067. [Link]

  • Ceccato, D., & Colin, P. (2000). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Kumar, R., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Plant Growth Regulation, 97(1), 125-139. [Link]

  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

  • Ternes, T. A., et al. (2001). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. ResearchGate. [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • ResolveMass Laboratories Inc. (n.d.). GCMS Analysis of Plant Extract. [Link]

  • Mills, G. A., & Walker, V. (2006). On-Fiber Derivatization of SPME Extracts of Phenol, Hydroquinone and Catechol with GC-MS Detection. Semantic Scholar. [Link]

  • Zhang, Z., et al. (2012). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. ResearchGate. [Link]

  • ResearchGate. (2023). How can I prepare samples for GC-MS from plant extracts (Petroleum ether, CHCl3 and Methanol)?[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458142, this compound. [Link]

  • LibreTexts Chemistry. (2023). 17.12: Spectroscopy of Alcohols and Phenols. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Application Note & Protocol: Development of a Stability-Indicating Assay for 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating assay for the pharmaceutical compound 3-(2-Hydroxypropan-2-yl)phenol. The protocol herein details a systematic approach, beginning with forced degradation studies to identify potential degradation products and establish the degradation profile. Subsequently, a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and stability assessment of pharmaceutical compounds.

Introduction

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. A stability-indicating assay is an analytical procedure used to quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such an assay is a regulatory requirement and a fundamental aspect of drug development.[5][6][7]

This compound is a phenolic compound with potential applications in the pharmaceutical industry. Its chemical structure, containing both a phenol and a tertiary alcohol, suggests potential susceptibility to oxidation and dehydration under certain stress conditions. Therefore, a well-developed and validated stability-indicating method is crucial to accurately assess its stability profile.

This guide will systematically walk through the process of developing a stability-indicating HPLC method, beginning with understanding the molecule's properties and subjecting it to forced degradation, followed by method development, and culminating in a thorough validation as per ICH guidelines.[1][2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of analytical method development.

  • Chemical Structure:

    • IUPAC Name: this compound[8]

    • Molecular Formula: C₉H₁₂O₂[8]

    • Molecular Weight: 152.19 g/mol [8]

    • CAS Number: 7765-97-1[8]

  • Solubility: Preliminary solubility testing is essential for selecting an appropriate solvent for sample preparation and the mobile phase. The phenolic hydroxyl group and the tertiary alcohol suggest some polarity, making it likely soluble in polar organic solvents and aqueous mixtures.

  • pKa: The phenolic hydroxyl group will have an acidic pKa, influencing its ionization state at different pH values. This is a critical parameter for selecting the mobile phase pH to ensure good peak shape and retention in reversed-phase chromatography.

Overall Workflow for Stability-Indicating Assay Development

The development process follows a logical progression from understanding the degradation behavior to validating a specific and reliable analytical method.

Stability-Indicating Assay Workflow cluster_0 Phase 1: Understanding the Molecule cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: HPLC Method Development cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Physicochemical Property Analysis B Literature Review of Potential Degradation Pathways A->B C Acid Hydrolysis B->C D Base Hydrolysis E Oxidative Degradation F Thermal Degradation G Photolytic Degradation H Column & Stationary Phase Selection G->H I Mobile Phase Optimization (pH, Organic %) [Gradient/Isocratic] J Wavelength Selection K Flow Rate & Temperature Optimization L Specificity K->L M Linearity & Range N Accuracy & Precision O LOD & LOQ P Robustness

Caption: Workflow for the development of a stability-indicating assay.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • Photodiode Array (PDA) or UV-Vis detector

  • pH meter

  • Analytical balance

  • Photostability chamber

  • Forced-air oven

Protocol 1: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and to demonstrate the specificity of the analytical method.[6][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equimolar amount of 1 M NaOH.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with an equimolar amount of 1 M HCl.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14][15]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.

Protocol 2: HPLC Method Development

The initial HPLC method development will be guided by the physicochemical properties of this compound and the results from the forced degradation studies.[16][17][18][19]

Initial Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (based on UV spectrum)
Injection Volume 10 µL

Optimization Strategy: The initial gradient will be run on all stressed samples. The goal is to achieve baseline separation of the main peak from all degradation products. The gradient, mobile phase pH, and organic modifier will be adjusted as necessary to optimize resolution.

Protocol 3: Method Validation

The developed HPLC method will be validated according to ICH Q2(R1) guidelines.[1][2][3][4] The following parameters will be assessed:

Validation ParameterAcceptance Criteria
Specificity Peak purity of the analyte peak in the presence of degradants must pass. Resolution > 2 between the analyte and closest eluting peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Expected Results and Discussion

The forced degradation studies are expected to generate several degradation products. The phenolic moiety may be susceptible to oxidation, while the tertiary alcohol could undergo dehydration under acidic and thermal stress.

Potential Degradation Pathways cluster_main This compound cluster_degradants Potential Degradation Products A Parent Compound B Oxidation Products (e.g., Quinones) A->B Oxidative Stress (H₂O₂, Photolysis) C Dehydration Products (e.g., Alkene) A->C Acidic/Thermal Stress D Other Degradants A->D Other Stress Conditions

Caption: Potential degradation pathways for this compound.

The developed HPLC method should be able to resolve the parent peak from all generated degradants. The validation data will provide evidence that the method is accurate, precise, and reliable for its intended purpose. The specificity of the method, demonstrated by the separation of degradation products and confirmed by peak purity analysis, is the cornerstone of a stability-indicating assay.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of a stability-indicating HPLC assay for this compound. By following this systematic approach, researchers can develop a robust analytical method that meets regulatory expectations and provides accurate data on the stability of the drug substance. The principles and protocols described herein are broadly applicable to the development of stability-indicating methods for other pharmaceutical compounds.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved from [Link]

  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. Retrieved from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas Material Testing Solutions. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved from [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Method Development & Validation (Stability-Indicating). (n.d.). LinkedIn. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

  • ICH Stability Guidelines. (n.d.). LSC Group. Retrieved from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. Retrieved from [Link]

  • Q1A(R2) Guideline. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • 3-[(2S)-2-hydroxypropyl]phenol. (n.d.). PubChem. Retrieved from [Link]

  • 4-(2-Hydroxypropan-2-yl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • 2-(2-Hydroxypropan-2-yl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • CAS 3045-32-7 | 2-(2-Hydroxypropan-2-yl)phenol. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions Involving 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for key chemical transformations involving 3-(2-Hydroxypropan-2-yl)phenol. This bifunctional molecule, possessing both a phenolic hydroxyl group and a tertiary alcohol moiety, serves as a versatile building block in organic synthesis. This document outlines methodologies for the selective etherification and esterification of the phenolic hydroxyl group, the acid-catalyzed dehydration of the tertiary alcohol to yield 3-isopropenylphenol, and the potential applications of this vinylphenol derivative in polymerization and Friedel-Crafts reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1] Its structure features a phenol ring substituted at the meta position with a 2-hydroxypropan-2-yl group. This unique arrangement of functional groups—a moderately acidic phenolic hydroxyl and a tertiary alcohol—allows for a range of selective chemical modifications. The phenolic hydroxyl group is amenable to reactions such as etherification and esterification, while the tertiary alcohol can undergo dehydration to form a reactive alkene.[2] This dual reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and polymer precursors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem CID 458142[1]
Molecular Weight 152.19 g/mol PubChem CID 458142[1]
IUPAC Name This compoundPubChem CID 458142[1]
CAS Number 7765-97-1PubChem CID 458142[1]

Safety and Handling

Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used. As a phenolic compound, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired outcomes.

Selective O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3] In the case of this compound, the phenolic proton is significantly more acidic than the tertiary alcohol proton, allowing for selective deprotonation and subsequent alkylation.[2]

Reaction Principle: The phenol is first treated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the ether.[4]

G reactant1 This compound intermediate Potassium 3-(2-hydroxypropan-2-yl)phenoxide reactant1->intermediate + Base reactant2 Base (e.g., K₂CO₃) product 3-(Alkoxy)phenyl-2-propan-2-ol intermediate->product + R-X reactant3 Alkyl Halide (R-X)

Figure 1: Williamson Ether Synthesis Workflow.

Protocol: Synthesis of 3-(2-methoxypropan-2-yl)phenol

  • Materials:

    • This compound (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Methyl iodide (CH₃I) (1.2 eq)

    • Acetone, anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetone.

    • Add anhydrous potassium carbonate to the solution.

    • Slowly add methyl iodide to the stirring suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Selective Esterification of the Phenolic Hydroxyl Group

Esterification of phenols is typically achieved by reaction with an acid chloride or anhydride, often in the presence of a base.[5] The less nucleophilic phenolic hydroxyl group requires a more reactive acylating agent than a simple carboxylic acid.[4]

Reaction Principle: The phenol reacts with an acylating agent like acetic anhydride, often catalyzed by a base (e.g., pyridine) or a solid acid catalyst, to form the corresponding phenyl ester.

G reactant1 This compound product 3-(2-Hydroxypropan-2-yl)phenyl acetate reactant1->product + Acetic Anhydride reactant2 Acetic Anhydride catalyst Catalyst (e.g., Pyridine) catalyst->product Catalyzes

Figure 2: Esterification of the Phenolic Hydroxyl Group.

Protocol: Synthesis of 3-(2-Hydroxypropan-2-yl)phenyl acetate

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine, anhydrous (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography if necessary.

Acid-Catalyzed Dehydration of the Tertiary Alcohol

The tertiary alcohol of this compound can be selectively dehydrated under acidic conditions to form the corresponding alkene, 3-isopropenylphenol. This reaction proceeds via an E1 mechanism.[6][7]

Reaction Principle: Protonation of the tertiary hydroxyl group by a strong acid creates a good leaving group (water). Departure of water results in a stable tertiary carbocation, which then loses a proton from an adjacent carbon to form the alkene.

G reactant This compound intermediate1 Protonated Alcohol reactant->intermediate1 + H⁺ catalyst Acid Catalyst (e.g., H₂SO₄) intermediate2 Tertiary Carbocation intermediate1->intermediate2 - H₂O product 3-Isopropenylphenol intermediate2->product - H⁺

Figure 3: Mechanism of Acid-Catalyzed Dehydration.

Protocol: Synthesis of 3-Isopropenylphenol

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous toluene

    • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-isopropenylphenol can be purified by vacuum distillation or column chromatography.

Applications in Further Synthesis

The products derived from this compound have significant potential in various fields of chemical synthesis.

Friedel-Crafts Alkylation with 3-Isopropenylphenol

The synthesized 3-isopropenylphenol, being an alkene, can act as an electrophile in Friedel-Crafts alkylation reactions.[7][8][9] This allows for the formation of new carbon-carbon bonds, for example, in the synthesis of bisphenols.[1][2]

Polymerization of 3-Isopropenylphenol

Vinylphenols, such as 3-isopropenylphenol, are valuable monomers in polymer chemistry. They can undergo polymerization to produce phenolic resins with tailored properties for applications in coatings, adhesives, and composites.[10][11][12]

Analytical Characterization

The progress of the described reactions and the purity of the products should be monitored and confirmed using standard analytical techniques.

Table 2: Recommended Analytical Methods

TechniquePurpose
Thin Layer Chromatography (TLC) Reaction monitoring
Column Chromatography Purification of products
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation
Mass Spectrometry (MS) Determination of molecular weight
Infrared (IR) Spectroscopy Identification of functional groups

Conclusion

This compound is a versatile and valuable starting material in organic synthesis. The distinct reactivity of its phenolic and tertiary alcohol functional groups allows for a range of selective transformations. The detailed protocols provided herein for O-alkylation, esterification, and dehydration offer a solid foundation for researchers to explore the synthetic utility of this compound in the development of new materials and biologically active molecules.

References

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Application Note: A Robust and Scalable Synthesis of 3-(2-Hydroxypropan-2-yl)phenol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 3-(2-Hydroxypropan-2-yl)phenol, a valuable intermediate in pharmaceutical and materials science research. The described method utilizes a one-pot Grignard reaction, starting from the commercially available 3'-hydroxyacetophenone. This approach is distinguished by its operational simplicity, high yield, and amenability to large-scale production, circumventing the need for protecting group chemistry. We detail the critical process parameters, safety protocols for handling organometallic reagents at scale, and robust work-up and purification procedures. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient route to this tertiary alcohol.

Introduction and Rationale

This compound (CAS No. 7765-97-1) is a substituted phenol derivative incorporating a tertiary alcohol.[1][2] Its bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. As demand for such intermediates grows, the need for scalable and economically viable synthetic routes becomes paramount.

While several synthetic strategies could be envisioned, the Grignard reaction stands out for its efficiency and reliability in forming carbon-carbon bonds.[3][4] This protocol details the addition of a methyl Grignard reagent to 3'-hydroxyacetophenone.

Causality of Route Selection:

  • Convergent Synthesis: The chosen pathway is highly convergent, directly assembling the target molecule from two readily available precursors: 3'-hydroxyacetophenone and a methyl Grignard reagent.

  • Economic Viability: 3'-Hydroxyacetophenone is a widely available and cost-effective starting material.

  • Scalability: Grignard reactions are a cornerstone of industrial organic synthesis. While requiring specific handling procedures, the technology is mature and well-understood for large-scale operations.[5]

  • Avoiding Protecting Groups: The acidic phenolic proton of 3'-hydroxyacetophenone will react with the Grignard reagent. Instead of a multi-step protection-deprotection sequence, this protocol embraces this reactivity by using an additional equivalent of the Grignard reagent to deprotonate the phenol in situ. This "sacrificial" use of the reagent is often more efficient on a large scale in terms of time, cost, and waste generation than adding extra synthetic steps.

Reaction Scheme

The synthesis proceeds in a single reaction vessel as depicted below:

Image placeholder for the chemical reaction: 3'-hydroxyacetophenone reacts with excess methylmagnesium bromide in THF, followed by an aqueous acidic workup to yield this compound.

Health and Safety Considerations

The scale-up of reactions involving organometallic compounds necessitates stringent safety protocols. Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and protic solvents.[6]

  • Inert Atmosphere: The entire process must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching and potential fire hazards. Schlenk line or glovebox techniques are standard for lab-scale, while nitrogen-blanketed reactors are mandatory for pilot and industrial scales.[7][8][9]

  • Solvent Safety: Anhydrous solvents are critical. Tetrahydrofuran (THF) is a common choice but can form explosive peroxides. Ensure fresh, inhibitor-tested, and anhydrous THF is used.

  • Reagent Handling: Grignard reagents are typically supplied as solutions in flammable solvents. Transfers should be performed via cannula or metered pumps in a closed system.[6] Never use a syringe for transferring volumes greater than 20 mL in a production setting.[6]

  • Exothermic Reaction: The addition of the Grignard reagent and the subsequent quenching are highly exothermic. The reactor must be equipped with efficient cooling and the addition rate must be carefully controlled to maintain the desired internal temperature.

  • Quenching: The quenching of excess Grignard reagent must be performed slowly and at low temperatures. A saturated aqueous solution of ammonium chloride is preferred over water alone as it is less vigorous and buffers the pH.

  • Personal Protective Equipment (PPE): At a minimum, flame-retardant lab coats, safety goggles, and appropriate gloves are required. A face shield is strongly recommended during reagent transfer and quenching.

Detailed Experimental Protocol

This protocol is designed for a nominal 1.0 molar scale. Adjustments may be necessary based on available equipment and specific process safety reviews.

Materials and Equipment
Reagent/MaterialCAS No.GradeSupplier Example
3'-Hydroxyacetophenone121-71-1≥99%Sigma-Aldrich
Methylmagnesium Bromide (3.0 M in THF)75-16-1Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF), Anhydrous109-99-9Anhydrous, ≥99.9%Sigma-Aldrich
Saturated Ammonium Chloride (aq.)12125-02-9ACS ReagentVWR
Ethyl Acetate (EtOAc)141-78-6ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate7487-88-9Laboratory GradeFisher Scientific
Hydrochloric Acid (1 M)7647-01-0Reagent GradeVWR

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet/outlet, and addition funnel/pump inlet.

  • Chiller/circulator for reactor temperature control.

  • Cannula or peristaltic pump for reagent transfer.

  • Large separatory funnel (20 L).

  • Rotary evaporator with a suitable vacuum pump.

  • Crystallization vessel.

  • Filtration apparatus (Büchner funnel).

Synthetic Workflow Diagram

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup_reactor Assemble & Dry Reactor inert_atm Establish Inert Atmosphere (Nitrogen Purge) setup_reactor->inert_atm charge_start Charge 3'-Hydroxyacetophenone & Anhydrous THF inert_atm->charge_start cool_reactor Cool Reactor to 0-5 °C charge_start->cool_reactor add_grignard Slowly Add Methylmagnesium Bromide (Maintain T < 10 °C) cool_reactor->add_grignard react Stir at Room Temperature (Monitor by HPLC/TLC) add_grignard->react quench Cool to 0 °C & Quench (Sat. aq. NH4Cl) react->quench acidify Adjust pH to ~5-6 (1 M HCl) quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Layer extract->wash dry_conc Dry (MgSO4) & Concentrate wash->dry_conc crystallize Crystallize from Toluene/Heptane dry_conc->crystallize filtrate Filter & Wash Solid crystallize->filtrate dry_product Dry Under Vacuum filtrate->dry_product final_product Final Product: This compound dry_product->final_product

Caption: Workflow for the Scale-up Synthesis of this compound.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 10 L reactor is clean and thoroughly dried. Assemble the overhead stirrer, thermocouple, and condenser with a nitrogen inlet. Purge the entire system with dry nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Starting Material: Charge 3'-hydroxyacetophenone (1.36 kg, 10.0 mol) and anhydrous THF (4 L) into the reactor. Stir until all solids have dissolved.

  • Initial Cooling: Cool the solution to an internal temperature of 0–5 °C using the jacketed chiller.

  • Grignard Addition: Slowly add 3.0 M methylmagnesium bromide in THF (7.34 L, 22.0 mol, 2.2 equivalents) to the stirred solution via an addition funnel or pump. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. A significant exotherm will be observed. The addition typically takes 2-3 hours at this scale.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for an additional 2–4 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using a suitable analytical technique such as HPLC or TLC. (TLC System: 3:1 Hexane/Ethyl Acetate).

  • Quenching: Once the reaction is complete, cool the mixture back down to 0–5 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (approx. 5 L) to quench the excess Grignard reagent. The addition rate must be controlled to keep the internal temperature below 20 °C.

  • Phase Separation and Extraction: Stir the biphasic mixture for 15 minutes. Stop stirring and allow the layers to separate. Transfer the lower aqueous layer to a separate vessel. Extract the aqueous layer with ethyl acetate (2 x 2 L). Combine all organic layers in the reactor.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution, 2 L) to remove residual water.

  • Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

Purification Protocol

While chromatography is useful at the lab scale, crystallization is the preferred method for industrial purification.[10]

  • Crystallization: Dissolve the crude product in a minimal amount of hot toluene (approx. 2-3 L).

  • Anti-Solvent Addition: While stirring, slowly add heptane (approx. 4-6 L) as an anti-solvent until the solution becomes cloudy.

  • Cooling & Precipitation: Cool the mixture slowly to room temperature, then further cool to 0–5 °C for at least 4 hours to maximize crystal formation.

  • Filtration and Drying: Collect the solid product by filtration, wash the filter cake with cold heptane (2 x 500 mL), and dry the product under vacuum at 40–50 °C to a constant weight.

Process Data and Characterization

ParameterValueNotes
Scale10.0 molBased on 3'-hydroxyacetophenone
Equivalents of MeMgBr2.21 eq for ketone addition, 1 eq for phenol deprotonation, 0.2 eq excess
Reaction Temperature0–10 °C (addition), RT (reaction)Critical for controlling exotherm and minimizing side reactions.
Reaction Time4–6 hoursMonitor by HPLC for completion.
Expected Yield80–90%Typical for this scale and purification method.
Purity (by HPLC)>99%After crystallization.
Analytical Characterization Expected Results
¹H NMR (400 MHz, CDCl₃)Consistent with product structureKey signals: aromatic protons, hydroxyl protons, and methyl singlet.
¹³C NMR (100 MHz, CDCl₃)Consistent with product structureKey signals: quaternary carbon of the tertiary alcohol, aromatic carbons.
Mass Spectrometry (ESI)[M-H]⁻ or [M+Na]⁺ corresponding to C₉H₁₂O₂Confirms molecular weight of 152.19 g/mol .[2]

Troubleshooting

  • Incomplete Reaction: If starting material remains, the Grignard reagent may have been of lower titer or quenched by moisture. Ensure all glassware is dry and the atmosphere is inert. An additional charge of Grignard reagent can be considered if necessary.

  • Formation of By-products: Over-heating during Grignard addition can lead to side reactions. Strict temperature control is essential.

  • Difficulty in Crystallization: If the product oils out, try scratching the inside of the flask, adding a seed crystal, or adjusting the solvent/anti-solvent ratio.

Conclusion

The protocol described provides a scalable, efficient, and high-yielding synthesis of this compound. By leveraging a well-understood Grignard reaction and forgoing protecting groups, this method is optimized for resource efficiency, making it suitable for both pilot-scale and industrial manufacturing campaigns. Adherence to the detailed safety and handling procedures is critical for the successful and safe execution of this synthesis.

References

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Application Notes & Protocols: 3-(2-Hydroxypropan-2-yl)phenol as a Versatile Bifunctional Monomer in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in material science and drug development on the utilization of 3-(2-Hydroxypropan-2-yl)phenol as a key building block in the synthesis of advanced functional materials. We explore its unique bifunctional nature, arising from a sterically accessible phenolic hydroxyl group and a more hindered tertiary aliphatic hydroxyl group, which allows for selective reactivity and the engineering of novel polymer architectures. This guide explains the causality behind experimental choices, provides validated step-by-step protocols for synthesizing key material classes including epoxy resins, polyesters, and polyurethanes, and details the necessary characterization techniques to validate the resulting material properties.

Introduction: The Strategic Advantage of this compound

This compound, also known as m-hydroxy-α,α-dimethylbenzyl alcohol, is a unique aromatic diol.[1] Its chemical structure is distinguished by the presence of two hydroxyl groups with distinct chemical environments and reactivity: a primary phenolic hydroxyl group on the aromatic ring and a tertiary aliphatic hydroxyl group on the propyl side chain. This bifunctionality is the cornerstone of its utility, enabling it to act as a versatile monomer, cross-linker, or modifier in a variety of polymerization reactions.

The phenolic hydroxyl group offers a reactive site for traditional phenol-based chemistries, such as epoxy curing and phenalkamine synthesis, while the tertiary alcohol provides a secondary site for reactions like esterification and urethane formation, often requiring different catalytic conditions.[2][3] This differential reactivity can be strategically exploited to create linear, branched, or cross-linked polymers with tailored properties. Furthermore, the bulky isopropanol group imparts unique steric and conformational characteristics to the resulting polymer backbone, potentially influencing properties such as solubility, thermal stability, and mechanical strength.

Physicochemical Properties

A summary of the key properties of this compound is provided below. This data is essential for calculating stoichiometric balances in polymerization reactions and for understanding its physical behavior.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molar Mass 152.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 7765-97-1[1]

Core Synthetic Applications & Mechanistic Insights

The utility of this compound spans several major classes of thermoset and thermoplastic materials. Its incorporation allows for the precise tuning of material properties.

Epoxy Resin Systems: A Modifier for Enhanced Performance

In epoxy resin chemistry, phenols are widely used as accelerators or co-curing agents.[4] The phenolic hydroxyl group of this compound can participate in the curing reaction with epoxy groups, typically in the presence of an amine curing agent. The phenolic proton can catalyze the ring-opening of the epoxide, while the phenoxide anion is a potent nucleophile that attacks the epoxide ring. The tertiary alcohol, being less reactive, often remains as a pendant group in the cured network, increasing polarity and potentially improving adhesion and impact resistance.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product HPP This compound Mix Homogeneous Mixing HPP->Mix Epoxy Epoxy Resin (DGEBA) Epoxy->Mix Amine Amine Curing Agent Amine->Mix Cure Thermal Curing Mix->Cure Initiates Polymerization Network Cross-linked Polymer Network Cure->Network Forms 3D Structure

Caption: Workflow for incorporating the monomer into an epoxy resin system.

The presence of the tertiary hydroxyl can also serve as a site for post-curing modifications, allowing for the grafting of other functional molecules onto the epoxy network.

Step-Growth Polymerization: Building Block for Polyesters and Polyurethanes

Both hydroxyl groups of this compound can participate in step-growth polymerization reactions to form polyesters and polyurethanes.[2][3]

  • Polyesters: Reaction with dicarboxylic acids or their derivatives (e.g., acyl chlorides, esters) under appropriate catalytic conditions (e.g., acid catalysis, organometallic catalysts) leads to the formation of polyesters. The non-symmetrical nature of the monomer disrupts chain packing, which typically results in amorphous polymers with lower melting points and higher solubility compared to polymers made from symmetric diols.

  • Polyurethanes: The reaction of the hydroxyl groups with diisocyanates produces polyurethanes.[2] The reactivity difference between the phenolic and tertiary hydroxyls can be exploited. Phenolic hydroxyls react faster with isocyanates than aliphatic alcohols. This allows for a two-stage polymerization process, potentially leading to block copolymers if a second diol is introduced after the initial reaction with the phenolic group is complete.

Caption: Generalized step-growth polymerization scheme.

Experimental Protocols

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Modification of a DGEBA-based Epoxy Resin

This protocol describes the use of this compound as a reactive diluent and toughening agent in a standard bisphenol A diglycidyl ether (DGEBA) epoxy system cured with isophorone diamine (IPDA).

Materials:

  • DGEBA-based epoxy resin (e.g., Epon 828, EEW ~188 g/eq)

  • This compound (M.W. 152.19 g/mol )

  • Isophorone diamine (IPDA, HEW ~42.6 g/eq)

  • Disposable mixing cups, stir rods, vacuum desiccator

  • Aluminum molds for casting samples

Causality Behind Component Selection:

  • DGEBA: A workhorse epoxy resin providing a strong, rigid backbone.

  • IPDA: A cycloaliphatic amine curing agent that provides a good balance of rigidity and toughness with a moderate pot life.[5]

  • This compound: Acts to reduce viscosity before cure. Its phenolic -OH accelerates the epoxy-amine reaction, while the bulky side group and the secondary -OH introduce flexibility and polarity into the final network.[4][6]

Procedure:

  • Formulation Calculation: The stoichiometry is based on the epoxy equivalent weight (EEW) of the resin and the hydrogen equivalent weight (HEW) of the amine. A common starting point is a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens. The phenol is added as a percentage of the total resin weight.

    • Example Formulation (10 wt% Phenol):

      • DGEBA Resin: 90 g

      • This compound: 10 g

      • Calculation for Curing Agent:

        • Epoxy Moles in DGEBA = 90 g / 188 g/eq = 0.479 eq

        • Required IPDA = 0.479 eq * 42.6 g/eq = 20.4 g

  • Mixing: In a disposable cup, weigh the DGEBA resin and this compound. Mix thoroughly with a stir rod for 3-5 minutes until the mixture is homogeneous. Gentle heating (40-50°C) can be applied to reduce viscosity and aid mixing.

  • Degassing: Place the cup in a vacuum desiccator and apply vacuum for 10-15 minutes to remove any entrapped air bubbles.

  • Curing Agent Addition: Add the calculated amount of IPDA to the resin mixture. Mix thoroughly for another 2-3 minutes, ensuring the mixture is uniform. Scrape the sides and bottom of the cup to ensure complete mixing.

  • Casting: Pour the reactive mixture into pre-heated (60°C) and release-coated aluminum molds.

  • Curing Schedule: Place the molds in a programmable oven and apply the following thermal cure cycle:

    • 2 hours at 80°C

    • Followed by 3 hours at 150°C (post-cure)

  • Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent internal stresses. Once cooled, the samples can be demolded for characterization.

Protocol 2: Synthesis of a Polyester via Melt Polycondensation

This protocol outlines the synthesis of a linear polyester from this compound and adipoyl chloride.

Materials:

  • This compound

  • Adipoyl chloride

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst

  • Nitrogen gas source

  • High-vacuum pump

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser leading to a vacuum trap.

Causality Behind Experimental Design:

  • Melt Polycondensation: This solvent-free method is environmentally friendly and drives the reaction to high conversion by removing the condensation byproduct (HCl in this case, which is neutralized, or water in the case of a diacid).

  • Two-Stage Reaction: A lower temperature stage allows for initial oligomerization without significant side reactions or degradation. The higher temperature, high-vacuum stage is critical for removing the final traces of byproduct and building high molecular weight polymer chains.[2]

  • Catalyst: Ti(OBu)₄ is an effective catalyst for esterification reactions.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the flask with equimolar amounts of this compound and adipoyl chloride (e.g., 0.1 mol each). Add the catalyst (approx. 200-300 ppm relative to the expected polymer weight).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow.

  • First Stage (Low Temperature):

    • Begin stirring and heat the reaction mixture to 150-160°C using a heating mantle.

    • Maintain this temperature for 2 hours. Vigorous evolution of HCl gas will be observed (ensure proper scrubbing of the off-gas). The viscosity of the mixture will gradually increase.

  • Second Stage (High Temperature & Vacuum):

    • Increase the temperature to 200-220°C.

    • Gradually apply a high vacuum (<1 mmHg) over 30 minutes. This step is crucial for removing the last traces of byproduct and driving the equilibrium towards high molecular weight polymer.

    • Continue the reaction under these conditions for 3-4 hours. The viscosity will increase significantly; monitor the torque on the mechanical stirrer as an indicator of molecular weight build-up.

  • Reaction Termination & Recovery:

    • Release the vacuum by introducing nitrogen gas.

    • Stop heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The resulting solid polyester can be removed from the flask (sometimes requiring breaking the flask if the polymer is very rigid). The polymer can be purified by dissolving it in a suitable solvent (e.g., THF, chloroform) and precipitating it into a non-solvent like methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C overnight.

Characterization of Synthesized Materials

Thorough characterization is essential to confirm the chemical structure and evaluate the physical properties of the synthesized functional materials.

Characterization TechniqueInformation ObtainedExpected Outcome for Synthesized Materials
FTIR Spectroscopy Confirms functional groups and reaction completion.Disappearance of O-H stretch (from phenol/alcohol) and appearance of ester C=O stretch (~1730 cm⁻¹) for polyesters, or urethane N-H and C=O bands for polyurethanes.
NMR Spectroscopy (¹H, ¹³C) Provides detailed structural information and confirms monomer incorporation.[7][8]Peaks corresponding to the aromatic and aliphatic protons of the this compound unit will be visible in the polymer backbone, with chemical shifts indicating covalent bonding.
Gel Permeation Chromatography (GPC/SEC) Determines number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI).[9]For step-growth polymers, a PDI approaching 2.0 is expected. For epoxy networks, this technique is not applicable.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, including the glass transition temperature (Tg), melting point (Tm), and curing exotherms.[6][10]The Tg is a critical property indicating the material's use temperature. The synthesized polymers are expected to be amorphous, showing a clear Tg but no Tm.
Thermogravimetric Analysis (TGA) Evaluates thermal stability and decomposition temperature.Provides the onset temperature of degradation, indicating the upper service temperature limit of the material.
Dynamic Mechanical Analysis (DMA) Measures viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature.[10]Determines the Tg with high precision and provides information on the cross-link density of thermoset networks like the epoxy system.

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of a wide range of functional materials. Its distinct dual-hydroxyl reactivity allows for sophisticated polymer design, from modifying existing resin systems to creating novel polyesters and polyurethanes from the ground up. The protocols and characterization frameworks provided in this guide offer a solid foundation for researchers to explore the potential of this unique building block in developing next-generation materials with precisely engineered properties for advanced applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 3045-32-7 | 2-(2-Hydroxypropan-2-yl)phenol. Retrieved from [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • ResearchGate. (2023). Polyphenol-Based Functional Materials: Structural Insights, Composite Strategies, and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2022). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Polymer characterization – Knowledge and References. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2022). Advanced rheological and thermo-mechanical characterizations of polymers and materials. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Molecular Characterization of Synthetic Polymers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of e. Retrieved from [Link]

  • ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • University of Babylon. (2023). Chapter 2: General Methods for preparing Polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0837892B1 - Phenolic polymers made by aralkylation reactions.
  • Google Patents. (n.d.). US5391665A - Process for producing polymer having hydroxyl groups at both terminals.
  • University of Babylon. (n.d.). Chapter 2: General Methods for preparing Polymers. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Hydroxypropan-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this valuable intermediate. We provide in-depth, field-proven insights based on established chemical principles to help you optimize your reaction outcomes, improve yield, and achieve high product purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and chemical entities. Achieving high purity is critical for downstream applications, making the identification and mitigation of process-related impurities a primary concern. This guide focuses on the two most prevalent synthetic strategies: Friedel-Crafts Alkylation of phenol and the Grignard Reaction with a protected 3-hydroxyaryl ketone. We will explore the common impurities associated with each route and provide practical troubleshooting advice.

Section 1: The Friedel-Crafts Alkylation Route

The direct alkylation of phenol with an acetone equivalent is a common approach. This reaction, typically catalyzed by a strong Lewis or Brønsted acid, is an electrophilic aromatic substitution.[1] However, the reactivity of phenol presents several challenges that can lead to a complex mixture of impurities.[2][3]

Troubleshooting Guide: Friedel-Crafts Alkylation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows low conversion of phenol, and the primary material recovered is the starting material. What is the likely cause?

A1: This is a frequent issue primarily caused by catalyst deactivation. The phenolic hydroxyl group is a Lewis base that can coordinate with and deactivate the Lewis acid catalyst (e.g., AlCl₃).[2][4] This necessitates using a stoichiometric or even excess amount of the catalyst to drive the reaction.[2] Additionally, ensure your reaction temperature is sufficient to overcome the activation energy.[2]

Q2: My LC-MS analysis shows several peaks with higher molecular weights than my desired product. What are these impurities?

A2: These are likely poly-alkylated products. The initial product, this compound, is often more reactive than phenol itself, leading to further alkylation on the same or another phenol molecule.[2][5] Another common high molecular weight impurity is a Bisphenol A isomer, formed when two phenol molecules react with one molecule of acetone.[6] To minimize these, consider using the aromatic reactant (phenol) in excess.[5]

Q3: I've isolated an impurity with the same mass as my product, but it has a different retention time. What could it be?

A3: You are likely dealing with a regioisomer. Friedel-Crafts alkylation of phenol can produce ortho-, meta-, and para-substituted products.[2] The main isomers would be 2-(2-hydroxypropan-2-yl)phenol[7] and 4-(2-hydroxypropan-2-yl)phenol.[8] Another possibility is the O-alkylated product, phenyl isopropyl ether, which is an undesired side reaction.[2] The ratio of these isomers is influenced by reaction conditions.

Q4: How can I control the regioselectivity to favor the desired meta-isomer or minimize other isomers?

A4: Controlling regioselectivity in phenol alkylation is challenging. Generally, lower temperatures and longer reaction times favor the thermodynamically more stable para-isomer.[2] Higher temperatures and shorter reaction times can favor the kinetic ortho-product.[2] The formation of the meta-product is typically less favored. The choice of catalyst is also crucial; some specialized catalysts like certain zeolites can influence regioselectivity.[5] For this specific target, a different synthetic route may be more efficient if isomer separation proves difficult.

Workflow for Friedel-Crafts Route: Product & Impurity Formation

Reactants Phenol + Acetone + Lewis Acid (AlCl₃) Intermediate Electrophilic Intermediate (Protonated Acetone / Carbocation) Reactants->Intermediate Catalyst Activation Unreacted Unreacted Phenol Reactants->Unreacted Incomplete Reaction / Catalyst Deactivation Product Desired Product: This compound Intermediate->Product Meta-Alkylation (Desired Path) Isomers Regioisomers (Ortho & Para products) Intermediate->Isomers Ortho/Para-Alkylation (Side Reaction) O_Alkylation O-Alkylation Product (Phenyl Isopropyl Ether) Intermediate->O_Alkylation O-Alkylation (Side Reaction) Polyalkylation Poly-alkylation Products (e.g., Bisphenol A isomers) Product->Polyalkylation Further Alkylation (Side Reaction)

Caption: Reaction pathways in Friedel-Crafts synthesis of this compound.

Frequently Asked Questions (FAQs): Friedel-Crafts Route
  • What are the most common impurities from this route?

    • Unreacted phenol, regioisomers (ortho- and para-isomers), O-alkylation products, and poly-alkylation products.[2]

  • Why is an excess of catalyst often required?

    • The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst, deactivating it.[3][4] An excess is needed to ensure enough active catalyst is available for the alkylation reaction.

  • Can I use alternative catalysts to AlCl₃?

    • Yes, other Lewis acids like FeCl₃, SnCl₄, and BCl₃ can be used, as well as Brønsted superacids, modified zeolites, and acidic cation-exchange resins.[5] The choice of catalyst can influence activity and selectivity.

  • What are effective methods for purifying the final product?

    • Purification can be challenging due to the similar properties of the isomers. Fractional distillation under reduced pressure is a common method to separate phenol and some byproducts.[9] For removing isomers, preparative chromatography (e.g., flash column chromatography) is often necessary.[10]

Section 2: The Grignard Reaction Route

An alternative strategy involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a protected 3-hydroxyacetophenone. This route offers better regiochemical control but introduces its own set of potential impurities related to the high reactivity of organometallic reagents.[11][12]

Troubleshooting Guide: Grignard Reaction

Q1: My Grignard reaction fails to initiate. What are the common reasons?

A1: The most common cause is the presence of moisture or a passivated magnesium surface. Grignard reagents are highly reactive with water and any protic solvent.[13][14] Ensure all glassware is oven-dried and all solvents are anhydrous. The magnesium metal may have an oxide layer preventing reaction; activation by crushing the magnesium turnings or using a small amount of iodine or 1,2-dibromoethane is often effective.[14]

Q2: I observe a significant amount of a hydrocarbon byproduct corresponding to my Grignard reagent (e.g., methane from CH₃MgBr). Why did this happen?

A2: This indicates your Grignard reagent was quenched by an acidic proton. The most likely culprit is an unprotected phenolic hydroxyl group on your starting material.[15] Grignard reagents are extremely strong bases and will readily deprotonate phenols, alcohols, water, and carboxylic acids.[14][16] It is essential to protect the phenolic -OH group (e.g., as a silyl ether or benzyl ether) before introducing the Grignard reagent.

Q3: My crude product contains a nonpolar, high-boiling point impurity. What is its likely identity?

A3: This is often a coupling byproduct, such as biphenyl if you started from bromobenzene to make phenylmagnesium bromide.[17] This side reaction is favored at higher temperatures and concentrations. While less common when using methylmagnesium bromide, other coupling reactions can occur.

Q4: My reaction is sluggish or incomplete, leaving a large amount of the starting ketone. What should I check?

A4: This could be due to several factors. First, verify the quality and concentration of your Grignard reagent via titration, as it can degrade over time. Second, ensure you are using a sufficient molar excess of the Grignard reagent (typically 1.1-1.5 equivalents for a ketone).[18] Finally, low reaction temperatures can slow the reaction rate; while initially performed at low temperatures (e.g., 0 °C), allowing the reaction to warm to room temperature may be necessary for completion.

Workflow for Grignard Route: Key Steps & Potential Failures

Start 3-Hydroxyacetophenone Protection Protection Step (e.g., TBDMS-Cl) Start->Protection QuenchedGrignard Quenched Grignard (e.g., Methane) Start->QuenchedGrignard Improper Protection ProtectedKetone Protected 3-Hydroxyacetophenone Protection->ProtectedKetone Grignard Grignard Addition (e.g., CH₃MgBr) ProtectedKetone->Grignard Alkoxide Intermediate Alkoxide Grignard->Alkoxide UnreactedKetone Unreacted Ketone Grignard->UnreactedKetone Poor Reagent Quality or Stoichiometry Deprotection Deprotection Step (e.g., TBAF) Alkoxide->Deprotection Product Final Product: This compound Deprotection->Product IncompleteDeprotection Protected Final Product Deprotection->IncompleteDeprotection Incomplete Reaction

Caption: Key steps and potential impurity sources in the Grignard synthesis route.

Frequently Asked Questions (FAQs): Grignard Route
  • Why is protecting the phenolic hydroxyl group absolutely necessary?

    • The phenolic proton is acidic (pKa ~10) and will be rapidly and irreversibly deprotonated by the Grignard reagent, which is a very strong base.[14][15] This consumes the reagent and prevents it from acting as a nucleophile to attack the ketone carbonyl.

  • What are some suitable protecting groups for phenols that are stable to Grignard reagents?

    • Common choices include silyl ethers (e.g., TBDMS, TIPS), which are robust to Grignard reagents but easily cleaved with fluoride sources (like TBAF), and benzyl ethers, which can be removed by hydrogenolysis.

  • What impurity will I have if the final deprotection step is incomplete?

    • You will have the protected form of your final product, e.g., 3-(2-hydroxypropan-2-yl)phenoxy)(tert-butyl)dimethylsilane. This can typically be removed by repeating the deprotection step or by chromatographic purification.

  • What is the best way to ensure anhydrous conditions?

    • All glassware should be flame-dried or oven-dried (>120 °C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like diethyl ether or THF must be freshly distilled from a drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and handled with dry syringes or cannulas.[12]

Summary of Common Impurities and Mitigation Strategies

Impurity NameLikely Synthetic RoutePotential CauseRecommended Mitigation / Purification
Unreacted Phenol Friedel-CraftsCatalyst deactivation; insufficient catalyst or temperature.[2]Use excess catalyst; optimize temperature; remove by distillation or extraction.
Ortho/Para Isomers Friedel-CraftsLack of regiochemical control inherent to the reaction.[2]Optimize temperature and catalyst; separate by fractional distillation or column chromatography.
O-Alkylation Product Friedel-CraftsCompeting reaction pathway at the hydroxyl group.[2][3]Use of polar solvents can sometimes suppress O-alkylation; separation by chromatography.
Poly-alkylation Products Friedel-CraftsHigher reactivity of the mono-alkylated product.[2][5]Use a large excess of phenol relative to the alkylating agent.[5]
Quenched Grignard Byproduct (e.g., Methane) GrignardPresence of acidic protons (water, unprotected phenol).[14][15]Ensure strictly anhydrous conditions; protect all acidic functional groups.
Unreacted Ketone GrignardPoor quality or insufficient amount of Grignard reagent.Titrate Grignard reagent before use; use a slight excess (1.1-1.5 eq).
Coupling Byproducts (e.g., Biphenyl) GrignardHomocoupling of the Grignard reagent.[17]Maintain low reaction temperatures; add Grignard reagent slowly to the electrophile.
Protected Final Product GrignardIncomplete deprotection step.Ensure sufficient deprotection time and reagent; re-subject crude product to deprotection conditions.

Protocol: Purification by Flash Column Chromatography

This is a general protocol for the purification of this compound from nonpolar impurities and closely related isomers. The solvent system must be optimized for your specific impurity profile using thin-layer chromatography (TLC).

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (~2-3 times the weight of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh) packed as a slurry in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Fill the column with the mobile phase and begin elution using positive pressure. Start with a low polarity solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols.
  • Shultz, G. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.
  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?.
  • J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
  • Quora. (2013). Organic Chemistry: Reaction of phenol with acetone?.
  • ResearchGate. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • Student Doctor Network Forums. (2014). Friedel-Crafts Alkylation with Phenol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • University Website. (n.d.). Grignard Reaction.
  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Google Patents. (n.d.). PURIFICATION OF PHENOL.
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • PubChem. (n.d.). 2-(2-Hydroxypropan-2-yl)phenol.
  • Google Patents. (n.d.). Purification of phenol.
  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • European Patent Office. (1991). Process for purifying phenol.
  • Reddit. (2024). Grignard reagent rxn with phenol. r/OrganicChemistry.
  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol.

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Technical Support Center: Synthesis of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Hydroxypropan-2-yl)phenol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the potential side reactions and troubleshooting strategies to ensure a successful and efficient synthesis.

Section 1: The Primary Synthetic Pathway & Its Inherent Challenge

The most direct and common method for synthesizing this compound is via the Grignard reaction, where an organometallic reagent, typically methylmagnesium bromide (CH₃MgBr), is added to the carbonyl group of 3-hydroxyacetophenone. While elegant in theory, this approach presents a significant and immediate challenge that is the root of most failed or low-yield experiments.

The core issue lies in the dual reactivity of the starting material. 3-hydroxyacetophenone possesses both an electrophilic carbonyl carbon (the target for the Grignard reagent) and a highly acidic phenolic proton. Grignard reagents are not only potent nucleophiles but also extremely strong bases. Consequently, a rapid and undesired acid-base reaction occurs, consuming the Grignard reagent before it can attack the carbonyl.

cluster_reactants Reactants cluster_products Potential Reactions 3-Hydroxyacetophenone 3-Hydroxyacetophenone Desired_Product This compound (Nucleophilic Addition) 3-Hydroxyacetophenone->Desired_Product Desired Path (Slow, Inefficient) Side_Product Phenoxide Salt + Methane (Acid-Base Reaction) 3-Hydroxyacetophenone->Side_Product Dominant Path (Fast, Undesired) CH3MgBr Methylmagnesium Bromide (Grignard) CH3MgBr->Desired_Product CH3MgBr->Side_Product

Caption: The competing reaction pathways for unprotected 3-hydroxyacetophenone.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My Grignard reaction is failing completely or giving a very low yield. I'm only recovering my starting material. What is the most likely cause?

A1: The primary culprit is the reaction between the acidic phenolic proton and your Grignard reagent, as illustrated above. This acid-base neutralization is kinetically much faster than the nucleophilic attack on the carbonyl carbon. Each equivalent of the phenolic hydroxyl group will consume one equivalent of your Grignard reagent, producing a magnesium phenoxide salt and methane gas. If you use two equivalents of Grignard reagent, the first will be consumed by the proton, and only the second will be available to react with the ketone. However, this is often inefficient and wasteful. The definitive solution is to "protect" the hydroxyl group before introducing the Grignard reagent.

Q2: How does a "protecting group" work, and which one should I choose for this synthesis?

A2: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group (in this case, the phenol) to render it inert to specific reaction conditions.[1] After the desired reaction is complete, the protecting group is removed in a separate "deprotection" step to restore the original functionality.

The ideal protecting group for this synthesis should be:

  • Easy to install in high yield.

  • Completely stable under the basic, nucleophilic conditions of the Grignard reaction.

  • Easy to remove under conditions that will not damage the final tertiary alcohol product.

Below is a comparison of common choices for protecting phenols:

Protecting GroupProtection Reagents & ConditionsStability to GrignardDeprotection ConditionsKey Considerations
Methyl (Me) Ether CH₃I, K₂CO₃ in AcetoneExcellentHarsh: BBr₃ or 48% HBr.Deprotection is aggressive and may not be suitable for sensitive molecules.[2]
Benzyl (Bn) Ether Benzyl bromide (BnBr), K₂CO₃ExcellentMild: Hydrogenolysis (H₂, Pd/C).Deprotection is clean but requires hydrogenation equipment and is incompatible with other reducible groups (alkenes, alkynes).[2]
tert-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, Imidazole in DMFExcellentMild: Tetrabutylammonium fluoride (TBAF) or mild acid (e.g., Acetic Acid).Silyl ethers are a very common and reliable choice. TBAF is the standard deprotection method.
Methoxymethyl (MOM) Ether MOM-Cl, Diisopropylethylamine (DIPEA)ExcellentMild Acid: HCl in THF/water.Easy to install and remove under mild acidic conditions. A good, cost-effective option.

Recommendation: For general laboratory synthesis, TBDMS or MOM ethers are excellent starting points due to their high stability and mild deprotection conditions, which pose minimal risk to the tertiary alcohol product.

Q3: I've successfully protected the phenol, but my yield is still not quantitative. What other side reactions could be occurring?

A3: Even with a protected phenol, other side reactions can lower your yield.

  • Enolization of the Ketone: The Grignard reagent can act as a base to deprotonate the α-carbon of the acetophenone, forming a magnesium enolate. This consumes the reagent without forming the desired product. This is generally a minor pathway with methylmagnesium bromide but can be more significant with bulkier Grignard reagents.

  • Reduction of the Ketone: If your Grignard reagent was prepared from an alkyl halide with β-hydrogens (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via hydride transfer. This is not an issue when using methylmagnesium bromide.

  • Wurtz Coupling: A portion of the Grignard reagent can couple with the unreacted alkyl halide to form an alkane (e.g., ethane from methylmagnesium bromide and methyl bromide). This is minimized by slow addition of the alkyl halide during Grignard preparation.

  • Dehydration During Workup: Tertiary benzylic alcohols are prone to elimination (dehydration) under acidic conditions, especially with heating.[3] Quenching the reaction with a milder acid, like a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄, can significantly minimize the formation of the corresponding 3-(prop-1-en-2-yl)phenol byproduct.

Q4: My final product after deprotection is impure. How can I effectively purify it?

A4: The primary impurities are likely unreacted starting material (3-hydroxyacetophenone) and potentially the dehydrated alkene byproduct.

  • Column Chromatography: This is the most effective method for separating the desired tertiary alcohol from the less polar starting ketone and the nonpolar alkene byproduct. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing the polarity to 7:3) will typically provide good separation.

  • Recrystallization: If the product is solid and the impurity profile is low, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) can be an effective final purification step.

  • Acid/Base Extraction: An initial wash of the organic layer with a mild base (e.g., dilute sodium bicarbonate) can help remove any unreacted acidic starting material, though this may be less effective than chromatography for separating the final product from similar impurities.

Section 3: Validated Experimental Protocols

The following protocols provide a reliable, step-by-step workflow for the synthesis, incorporating the principles discussed above.

Protocol A: Protection of 3-hydroxyacetophenone as a TBDMS Ether
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxyacetophenone (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

  • Addition of Reagents: Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TBDMS-protected 3-hydroxyacetophenone, which can often be used in the next step without further purification.

Protocol B: Grignard Reaction with Protected Ketone
  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere, add the TBDMS-protected ketone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, ~0.4 M). Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.5 eq, typically 3.0 M solution in diethyl ether) via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Quenching: Cool the reaction back down to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.

  • Extraction: Dilute with diethyl ether and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude TBDMS-protected tertiary alcohol.

Protocol C: Deprotection to Yield Final Product
  • Setup: Dissolve the crude protected alcohol from the previous step in THF (~0.3 M).

  • Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.2 eq, typically 1.0 M solution in THF) and stir at room temperature for 1-2 hours. Monitor by TLC.

  • Workup: Once deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the resulting residue by silica gel column chromatography (e.g., gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure this compound.

Section 4: Visualized Synthesis & Troubleshooting Workflow

This flowchart provides a comprehensive overview of the entire synthetic and decision-making process.

Start Start: 3-Hydroxyacetophenone Protect Step 1: Protect Phenol (e.g., TBDMS-Cl, Imidazole) Start->Protect Grignard Step 2: Grignard Reaction (CH3MgBr in THF) Protect->Grignard Deprotect Step 3: Deprotect (e.g., TBAF in THF) Grignard->Deprotect TShoot_Start Low Yield or Reaction Failure? Grignard->TShoot_Start Purify Step 4: Purify (Column Chromatography) Deprotect->Purify Product Final Product: This compound Purify->Product Check_Protect Was phenol protected? TShoot_Start->Check_Protect Yes Check_Protect->Protect No (This is the issue) Check_Reagents Are Grignard & Solvents anhydrous? Check_Protect->Check_Reagents Yes Check_Reagents->Grignard No (Re-dry reagents/glassware) Check_Workup Was workup acidic? Check_Reagents->Check_Workup Yes Check_Workup->Grignard Yes (Use NH4Cl quench to avoid dehydration byproduct) Check_Workup->Purify No

Caption: A complete workflow for synthesis and troubleshooting.

References

  • Oxford University, Appendix 6: Protecting groups. Oxford Learning Link.
  • ScienceMadness Community, Protecting phenols in a grignard reaction. Sciencemadness.org.
  • Kaliappan, K. P., Protecting Groups. Indian Institute of Technology Bombay.
  • Tanwar, L., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
  • Tanwar, L., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
  • J&K Scientific LLC, Phenol alkylation (Friedel-Crafts Alkyl
  • Wikipedia, Protecting group. Wikipedia.
  • Mancinelli, N. et al., Asymmetric Synthesis of Tertiary Benzylic Alcohols.
  • Organic Chemistry Portal, Protective Groups. Organic Chemistry Portal.
  • Tanwar, L., et al., Synthesis of Benzylic Alcohols by C–H Oxidation.

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-hydroxypropan-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Grignard Reaction-Based Synthesis

A primary route for synthesizing this compound involves a Grignard reaction. This typically starts with a protected 3-bromophenol, which is then reacted with magnesium to form the Grignard reagent, followed by the addition of acetone and subsequent deprotection.

Question 1: My Grignard reaction fails to initiate. What are the likely causes and solutions?

Answer:

Failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of moisture.

Possible Causes & Troubleshooting Steps:

  • Inactive Magnesium Surface: The surface of magnesium turnings can oxidize, preventing the reaction with the aryl halide.

    • Activation Protocol: To expose a fresh, reactive surface, mechanically crush the magnesium turnings with a dry glass rod or stir them vigorously in the reaction flask before adding the solvent.[1][2] Chemical activation can also be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][3] The disappearance of the iodine color is an indicator that the magnesium has been activated.[3]

  • Presence of Water: Grignard reagents are highly sensitive to protic sources, and even trace amounts of water in the glassware or solvent will quench the reaction.[4]

    • Anhydrous Conditions: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at a high temperature for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly opened anhydrous solvents or solvents that have been appropriately dried over a suitable drying agent.

  • Poor Quality Starting Materials: Impurities in the magnesium or the aryl halide can inhibit the reaction.

    • Reagent Purity: Use high-purity magnesium turnings and ensure the aryl halide is free of moisture and other impurities.

Question 2: I'm observing a low yield of the desired tertiary alcohol. How can I optimize the reaction?

Answer:

Low yields in Grignard reactions can be attributed to several factors, including inaccurate reagent stoichiometry and competing side reactions.[1]

Optimizing for Higher Yield:

Factor Recommendation Rationale
Grignard Reagent Concentration Always titrate a small aliquot of the Grignard reagent before the main reaction to determine its exact molarity.[1]This ensures the use of the correct stoichiometric amount (typically a slight excess of 1.1-1.2 equivalents) for the reaction with the ketone.[1]
Side Reactions Minimize Wurtz coupling by adding the aryl halide solution dropwise to the magnesium suspension.[1]This maintains a low concentration of the aryl halide, reducing the likelihood of it coupling with the already formed Grignard reagent.[1]
Reaction Temperature Maintain a low temperature (e.g., 0 °C) during the addition of the ketone to the Grignard reagent.[3]This helps to control the exothermic reaction and can disfavor side reactions.[3]
Enolization of Ketone If using a sterically hindered ketone, consider using a less bulky Grignard reagent if the synthesis allows.Bulky Grignard reagents can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which leads to the recovery of the starting ketone after workup.[1]
Question 3: Why is a protecting group necessary for the phenolic hydroxyl group, and what are suitable options?

Answer:

The acidic proton of the phenolic hydroxyl group will react with and be deprotonated by the highly basic Grignard reagent.[5][6] This undesired acid-base reaction consumes the Grignard reagent, preventing it from reacting with the ketone. Therefore, the hydroxyl group must be "protected" by converting it into a less reactive functional group.[7][8]

Common Protecting Groups for Phenols:

  • Methyl Ether: The phenol can be converted to an anisole derivative (e.g., 3-bromoanisole) using a methylating agent.[9] This ether is stable under Grignard conditions. Deprotection is typically achieved using strong acids like boron tribromide (BBr₃).[9]

  • Benzyl Ether: A benzyl group can be introduced using benzyl chloride.[9] This protecting group is stable to Grignard reagents and can be removed under mild conditions by catalytic hydrogenation (e.g., H₂/Pd-C).[9]

  • Silyl Ethers: Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are also viable options.[9]


Start [label="3-Bromophenol"]; Protect [label="Protect Hydroxyl Group\n(e.g., Methylation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grignard_Formation [label="Form Grignard Reagent\n(Mg, Anhydrous Ether)"]; Reaction [label="React with Acetone"]; Deprotect [label="Deprotect\n(e.g., BBr3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Protect; Protect -> Grignard_Formation; Grignard_Formation -> Reaction; Reaction -> Deprotect; Deprotect -> Product; }

Workflow for Grignard-based synthesis with a protecting group.

Friedel-Crafts Reaction-Based Synthesis

An alternative approach involves the Friedel-Crafts acylation or alkylation of phenol.

Question 4: I am attempting a Friedel-Crafts reaction with phenol and getting very poor yields. What is going wrong?

Answer:

Phenol is generally a poor substrate for classical Friedel-Crafts reactions due to interactions with the Lewis acid catalyst.

Key Issues with Phenol in Friedel-Crafts Reactions:

  • Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[10] This deactivates the catalyst, preventing it from activating the acylating or alkylating agent.[10]

  • Ring Deactivation: Once the Lewis acid coordinates with the phenolic oxygen, the oxygen atom becomes strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[11]

  • O-Acylation vs. C-Acylation: In Friedel-Crafts acylation, the reaction can occur at the oxygen atom (O-acylation) to form a phenyl ester, rather than at the carbon of the aromatic ring (C-acylation).[11] While the resulting ester can sometimes be rearranged to the desired C-acylated product (Fries rearrangement), this requires an excess of the catalyst and specific conditions.[11]


Phenol [label="Phenol\n(-OH group)"]; Lewis_Acid [label="Lewis Acid\n(e.g., AlCl3)", fillcolor="#FBBC05"]; Coordination [label="Coordination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deactivation [label="Catalyst & Ring\nDeactivation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_Acylation [label="O-Acylation\n(Ester Formation)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poor_Yield [label="Poor Yield of\nC-Acylated Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phenol -> Coordination [pos="1.5,1.5!"]; Lewis_Acid -> Coordination [pos="0,0!"]; Coordination -> Deactivation; Coordination -> O_Acylation; Deactivation -> Poor_Yield; O_Acylation -> Poor_Yield; }

Issues in Friedel-Crafts reactions with phenol.

Question 5: Are there any modifications to the Friedel-Crafts reaction that would make it more suitable for synthesizing precursors to this compound?

Answer:

Yes, modifications can be made to overcome the challenges of using phenol in Friedel-Crafts reactions.

Alternative Strategies:

  • Fries Rearrangement: One could first perform an O-acylation to form phenyl acetate, and then induce a Fries rearrangement using an excess of a Lewis acid to obtain hydroxyacetophenones.[11] However, this often results in a mixture of ortho and para isomers.

  • Using a Milder Lewis Acid: Employing a milder Lewis acid might reduce the extent of catalyst deactivation.[12]

  • Protecting the Hydroxyl Group: As with the Grignard reaction, protecting the phenolic hydroxyl group as an ether can be an effective strategy. The ether is less coordinating to the Lewis acid, allowing the Friedel-Crafts reaction to proceed more smoothly.

Purification
Question 6: I have successfully synthesized the crude product, but I'm struggling with its purification. What are the recommended methods?

Answer:

The purification of this compound can be challenging due to the presence of unreacted starting materials and byproducts.

Purification Techniques:

Method Description Considerations
Column Chromatography This is a highly effective method for separating the desired product from impurities with different polarities. A silica gel stationary phase is typically used with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).The choice of solvent system is crucial and may require some optimization using thin-layer chromatography (TLC) beforehand.
Recrystallization If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain a highly pure product.The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Distillation If the product and impurities have sufficiently different boiling points, distillation under reduced pressure (vacuum distillation) can be used for purification.This method is generally more suitable for liquid products and requires careful control of temperature and pressure to avoid decomposition.[13]
Liquid-Liquid Extraction An initial workup using liquid-liquid extraction can help to remove some impurities. For example, washing the organic layer with a mild base can remove acidic impurities, while a mild acid wash can remove basic impurities.[14]This is typically a preliminary purification step and is often followed by chromatography or recrystallization.

References

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Oxford University Press. Retrieved from [Link]

  • Protecting phenols in a grignard reaction. (2011, February 22). Sciencemadness.org. Retrieved from [Link]

  • Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? (n.d.). CurlyArrows. Retrieved from [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? (2019, April 24). Reddit. Retrieved from [Link]

  • Grignard reagent problem. (2011, November 25). Sciencemadness Discussion Board. Retrieved from [Link]

  • Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? (n.d.). Sathee Forum. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. Retrieved from [Link]

  • Protecting Groups. (n.d.). Jack Westin. Retrieved from [Link]

  • PURIFICATION OF PHENOL. (n.d.). Google Patents.
  • Purification of phenol. (n.d.). Google Patents.

Sources

optimizing reaction conditions for 3-(2-Hydroxypropan-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Hydroxypropan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of this compound, or no product at all. What are the likely causes and how can I improve the yield?

A: Low or no yield in this synthesis can stem from several factors, primarily related to the choice of synthetic route and the integrity of your reagents and reaction conditions. The two most common methods for this synthesis are the Grignard reaction and Friedel-Crafts alkylation.

For Grignard Reactions:

  • Cause: Grignard reagents are highly reactive towards protic sources. The phenolic hydroxyl group of the starting material (e.g., 3-bromophenol) is acidic and will quench the Grignard reagent.[1][2]

  • Solution: The phenolic hydroxyl group must be protected before the Grignard reagent is formed.[3] Common protecting groups for phenols include ethers (e.g., methoxymethyl (MOM), benzyl (Bn), or silyl ethers). The choice of protecting group is critical; it must be stable to the Grignard formation and reaction conditions but readily cleavable afterward. For instance, a benzyl ether can be a good choice as it can be removed by hydrogenation.[3]

  • Cause: Impure or wet solvents and reagents. Grignard reagents react vigorously with water.[2]

  • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like tetrahydrofuran (THF) or diethyl ether must be anhydrous.[2][4] It is best practice to distill solvents from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

For Friedel-Crafts Alkylation:

  • Cause: Deactivation of the Lewis acid catalyst. The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group can coordinate with the Lewis acid (e.g., AlCl₃), deactivating it and hindering the reaction.[5]

  • Solution: An excess of the Lewis acid catalyst may be required to overcome this deactivation.[5] Alternatively, protecting the hydroxyl group as an ether before the alkylation can prevent this interaction.

  • Cause: Unfavorable reaction conditions. Temperature and reaction time are critical.

  • Solution: Optimization of the reaction temperature is crucial. Lower temperatures may slow the reaction down, while excessively high temperatures can lead to side product formation. A stepwise increase in temperature can help identify the optimal conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurity peaks in my crude product analysis (TLC, GC, or NMR). What are these impurities and how can I minimize their formation?

A: The nature of the impurities will depend on the synthetic route employed.

In Grignard Reactions:

  • Side Product: Biphenyl-type compounds can form from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).

  • Minimization: Add the aryl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the aryl halide. Ensure the magnesium is of high purity and activated.

  • Side Product: If acetone is used as the electrophile, self-condensation of acetone (aldol condensation) can occur, especially in the presence of any basic impurities.

  • Minimization: Add the Grignard reagent slowly to a cooled solution of acetone. This ensures that the Grignard reagent is the limiting reagent at any given time during the addition.

In Friedel-Crafts Alkylation:

  • Side Product: Polyalkylation is a common issue in Friedel-Crafts alkylation because the product, an alkylated phenol, is more reactive than the starting phenol.[6]

  • Minimization: Use a large excess of the phenol relative to the alkylating agent (acetone). This statistical approach favors the mono-alkylation product.

  • Side Product: Isomer formation. Friedel-Crafts alkylation of phenols can lead to a mixture of ortho, meta, and para isomers.[7][8] The desired this compound is the meta-substituted product.

  • Minimization: The directing effect of the hydroxyl group strongly favors ortho and para substitution. Obtaining the meta isomer as the major product via direct Friedel-Crafts alkylation of phenol is challenging. A different synthetic strategy, such as starting with a meta-directing group that is later converted to a hydroxyl group, might be necessary for high regioselectivity. The Grignard route starting from a meta-substituted bromophenol derivative is generally preferred for regiochemical control.

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify the final product. What are the recommended purification techniques?

A: The purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.

  • Technique: Column chromatography on silica gel is a common and effective method.

    • Solvent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the desired product.

  • Technique: Recrystallization can be an excellent method for obtaining highly pure product, provided a suitable solvent is found.

    • Solvent Selection: Experiment with a range of solvents of varying polarities (e.g., toluene, ethyl acetate/hexane mixtures, or water if the product has some solubility and impurities have different solubility profiles).

  • Technique: Distillation under reduced pressure (vacuum distillation) can be used if the product is thermally stable and has a sufficiently low boiling point.[9] This is often used for purifying the phenol starting material.[10][11][12]

  • Work-up Procedure: A thorough aqueous work-up is crucial before purification. This typically involves washing the organic layer with a dilute acid (to neutralize any remaining base), followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase, and finally drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high regioselectivity?

A1: The Grignard reaction is generally the more reliable method for achieving high regioselectivity.[13] This is because the starting material, a meta-substituted aryl halide (e.g., 3-bromoanisole or a protected 3-bromophenol), already has the desired substitution pattern. The Grignard reagent is then formed at the site of the halogen, and subsequent reaction with an electrophile like acetone introduces the 2-hydroxypropan-2-yl group at that specific position. Friedel-Crafts alkylation of phenol, on the other hand, is governed by the ortho- and para-directing nature of the hydroxyl group, making the synthesis of the meta-isomer as the major product difficult.

Q2: Can I perform a Friedel-Crafts alkylation on unprotected phenol?

A2: While it is possible to perform a Friedel-Crafts alkylation on unprotected phenol, it is often problematic.[14] The phenolic hydroxyl group can coordinate with the Lewis acid catalyst, reducing its activity.[5] This can lead to lower yields and may require a stoichiometric amount or even an excess of the catalyst.[15] Furthermore, the hydroxyl group is a strong activating group, which can lead to polyalkylation.[6] For these reasons, protecting the hydroxyl group is often recommended for a cleaner and more controlled reaction.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon), and all glassware and solvents must be scrupulously dried.[2]

  • Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) are corrosive and react exothermically with moisture. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents such as diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.

  • General Handling: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. Development in an appropriate solvent system will show the disappearance of the starting material spot and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring if the compounds are volatile and thermally stable.

Q5: What is the role of the aqueous work-up, and why is it important?

A5: The aqueous work-up is a critical step for several reasons:

  • Quenching the Reaction: It stops the reaction by decomposing any unreacted reagents, such as the Grignard reagent or the Lewis acid catalyst.

  • Protonation: In a Grignard reaction, the initial product is an alkoxide salt. The addition of a dilute acid (like ammonium chloride solution or dilute HCl) protonates the alkoxide to form the final alcohol product.[2][16]

  • Removal of Salts: It helps to dissolve and remove inorganic salts that are formed during the reaction and quenching process.

  • Separation: It allows for the separation of the desired organic product from water-soluble byproducts and reagents. A proper work-up simplifies the subsequent purification steps.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (with protected phenol)

This protocol outlines the synthesis starting from 3-bromoanisole (as a protected form of 3-bromophenol).

Step 1: Formation of the Grignard Reagent

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq.) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 3-bromoanisole (1.0 eq.) in anhydrous THF.

  • Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone (1.1 eq.) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Deprotection

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude protected product.

  • To deprotect the methyl ether, treat the crude product with a demethylating agent like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane (DCM) at a low temperature (e.g., 0 °C to room temperature).

  • After the deprotection is complete (monitored by TLC), carefully quench the reaction with water or methanol.

  • Perform an aqueous work-up and purify the final product by column chromatography.

Protocol 2: Synthesis via Friedel-Crafts Alkylation (Illustrative)

This protocol is provided for illustrative purposes, highlighting the general procedure. Note the potential for low yield of the meta-isomer.

Step 1: Reaction Setup

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.5 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Add phenol (5.0 eq.) to the flask. It can be melted if it is solid.

  • Stir the mixture until a homogenous complex is formed.

Step 2: Alkylation

  • Add acetone (1.0 eq.) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC indicates the consumption of acetone.

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers and any unreacted phenol.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureGrignard ReactionFriedel-Crafts Alkylation
Starting Materials Protected 3-halophenol, Mg, AcetonePhenol, Acetone, Lewis Acid (e.g., AlCl₃)
Regioselectivity High (meta-product favored)Low (ortho- and para-products are major)
Key Challenge Requires anhydrous conditions and protection of the phenolic -OHPolyalkylation, isomer separation, catalyst deactivation
Typical Yield Moderate to Good (for the specific isomer)Low (for the desired meta-isomer)
Advantages Excellent regiochemical controlFewer steps if protection is avoided
Disadvantages Requires protection/deprotection steps, moisture sensitivePoor regioselectivity for the meta-isomer, side reactions

Visualizations

Reaction Mechanism: Grignard Synthesis

Grignard Synthesis cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation & Deprotection Protected 3-Bromophenol Protected 3-Bromophenol Grignard Reagent Grignard Reagent Protected 3-Bromophenol->Grignard Reagent  + Mg  in dry ether/THF Mg Mg Alkoxide Intermediate Alkoxide Intermediate Grignard Reagent->Alkoxide Intermediate  + Acetone Acetone Acetone Protected Product Protected Product Alkoxide Intermediate->Protected Product  + H₃O⁺ (work-up) Final Product Final Product Protected Product->Final Product  Deprotection

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Low Yield Low Yield Grignard Route? Grignard Route? Low Yield->Grignard Route? Friedel-Crafts Route? Friedel-Crafts Route? Low Yield->Friedel-Crafts Route? Phenol Protected? Phenol Protected? Grignard Route?->Phenol Protected? Yes Catalyst Deactivated? Catalyst Deactivated? Friedel-Crafts Route?->Catalyst Deactivated? Yes Anhydrous Conditions? Anhydrous Conditions? Dry Solvents/Glassware Dry Solvents/Glassware Anhydrous Conditions?->Dry Solvents/Glassware No Protect Phenol Protect Phenol Phenol Protected?->Anhydrous Conditions? Yes Phenol Protected?->Protect Phenol No Polyalkylation? Polyalkylation? Use Excess Phenol Use Excess Phenol Polyalkylation?->Use Excess Phenol Yes Use Excess Catalyst/\nProtect Phenol Use Excess Catalyst/ Protect Phenol Catalyst Deactivated?->Polyalkylation? No Catalyst Deactivated?->Use Excess Catalyst/\nProtect Phenol Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Google Patents. (n.d.). Hydroxythiol grignard reaction synthesis.
  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Student Doctor Network Forums. (2014). Friedel-Crafts Alkylation with Phenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Sciencemadness.org. (2011). Protecting phenols in a grignard reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenol.
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxypropan-2-yl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 3045-32-7 | 2-(2-Hydroxypropan-2-yl)phenol | MFCD02324111. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenol.
  • European Patent Office. (n.d.). Process for purifying phenol - EP 0459572 A2. Retrieved from [Link]

  • Google Patents. (n.d.). EP0459572A2 - Process for purifying phenol.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2S)-2-amino-1-hydroxypropan-2-yl]phenol. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(2-Hydroxypropan-2-yl)phenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, presents unique challenges primarily related to controlling regioselectivity and avoiding side reactions. The two most common synthetic approaches are the direct Friedel-Crafts alkylation of phenol with an acetone equivalent and the more controlled Grignard reaction starting from a protected 3-halophenol. The choice of strategy often depends on the desired scale, purity requirements, and available starting materials. This guide will explore both methods, focusing on practical solutions to common experimental hurdles.

Choosing Your Synthetic Path

The selection of a synthetic route is a critical first step. The following decision tree illustrates the primary considerations for choosing between the Grignard and Friedel-Crafts pathways.

start Goal: Synthesize This compound purity Is high purity (>98%) and specific meta-isomer a critical requirement? start->purity grignard Grignard Synthesis (Recommended for High Purity) purity->grignard Yes scale Is this a large-scale synthesis where cost and step-count are primary concerns? purity->scale No fc Friedel-Crafts Alkylation (Faster, but prone to isomers) scale->fc Yes reagents Are multi-step protocols and moisture-sensitive reagents (e.g., Grignard) manageable? scale->reagents No reagents->grignard Yes reagents->fc No

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiment. Each answer provides a detailed explanation and actionable advice.

Part 1: Friedel-Crafts Alkylation Route

The direct alkylation of phenol with acetone is an electrophilic aromatic substitution. However, it is fraught with challenges.[1] The phenolic hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring and leading to poor yields.[2][3]

Question: My Friedel-Crafts reaction of phenol and acetone has a very low yield. What is the primary cause?

Answer: The most likely cause is the deactivation of the catalyst and the phenol ring itself. The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This coordination has two negative effects: it reduces the catalyst's activity and deactivates the aromatic ring towards the desired electrophilic substitution, resulting in poor yields.[2]

Solution:

  • Catalyst Choice: Switch to a milder Lewis acid that has a lower affinity for the phenolic oxygen. Harsh catalysts can also degrade the substrate.[1] Consider catalysts from the "mild" or "moderately active" categories.

  • Excess Reactant: Using a large excess of the aromatic reactant (phenol) can sometimes help to improve yields in Friedel-Crafts alkylations.[1]

Catalyst ActivityExamplesSuitability for Phenol Alkylation
Very Active AlCl₃, AlBr₃, SbF₅Not Recommended: Strong coordination and side reactions.[1]
Moderately Active FeCl₃, InCl₃, SbCl₅Possible: May offer a balance, but still risk of low yield.[1]
Mild SnCl₄, TiCl₄, BCl₃, Modified ZeolitesRecommended: Lower coordination affinity, better for sensitive substrates.[1]

Question: My reaction is producing a mixture of isomers and a significant amount of a high-molecular-weight byproduct. How can I improve selectivity for the meta-product?

Answer: This is a classic problem in Friedel-Crafts chemistry. You are likely observing a mixture of ortho, para, and meta isomers, along with polyalkylation products.[4] The high-molecular-weight byproduct is likely Bisphenol A, which forms when protonated acetone reacts with two equivalents of phenol.[5]

Solutions to Improve Selectivity:

  • Temperature Control: Run the reaction at lower temperatures. This often favors the thermodynamically more stable product and can reduce the rate of side reactions.

  • Use of Milder Catalysts: As mentioned above, milder catalysts are less aggressive and can lead to cleaner reactions with fewer byproducts.[1]

  • Fries Rearrangement Consideration: Phenols can undergo O-acylation followed by a Fries rearrangement under Friedel-Crafts conditions, which can complicate the product profile. While this is more common with acylations, it's a possibility to be aware of.[3] For direct alkylation, controlling the conditions to favor C-alkylation is key.

Part 2: Grignard Synthesis Route

This multi-step route offers far greater control and is the recommended pathway for achieving high purity. It typically involves:

  • Protection of the phenolic hydroxyl group of a starting material like 3-bromophenol.

  • Formation of the Grignard reagent.

  • Reaction with acetone to form the tertiary alcohol.[6]

  • Deprotection to yield the final product.

cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: C-C Bond Formation cluster_3 Step 4: Deprotection a 3-Bromophenol b Protected 3-Bromophenol a->b Protecting Agent (e.g., TBDMSCl) c Grignard Reagent b->c Mg(0), Dry Ether/THF d Protected Adduct c->d 1. Acetone (dry) 2. Aq. NH4Cl quench e Final Product: This compound d->e Deprotecting Agent (e.g., TBAF or H+)

Caption: Workflow for the Grignard synthesis route.

Question: I'm struggling to initiate the Grignard reagent formation. The magnesium isn't being consumed. What's wrong?

Answer: This is the most common failure point in Grignard synthesis. The reaction is highly sensitive to moisture and the surface condition of the magnesium.

Troubleshooting Checklist:

  • Glassware and Solvents: All glassware must be rigorously dried (oven- or flame-dried under vacuum/inert gas). Solvents like diethyl ether or THF must be anhydrous.[7]

  • Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be disrupted.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under inert atmosphere) just before starting.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to expose fresh metal.

  • Initiation: Use a concentrated solution of your protected 3-bromophenol for the initial addition to a small portion of the magnesium to create a localized high concentration, which often helps the reaction to start. Once initiated (slight bubbling, color change, or gentle exotherm), you can dilute with more solvent and begin the slow addition of the remaining halide.

Question: What are suitable protecting groups for the phenol, and how do I remove them without affecting the tertiary alcohol?

Answer: The protecting group must be stable to the strongly basic and nucleophilic Grignard conditions but easily removable under conditions that won't harm your product.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsComments
tert-Butyldimethylsilyl TBDMSTBDMS-Cl, ImidazoleTBAF in THF; or mild acid (e.g., aq. HCl)Very common, stable to Grignard, easily removed.
Methoxymethyl ether MOMMOM-Cl, DIPEAAcidic hydrolysis (e.g., HCl in THF/water)Stable, but deprotection requires acid which could potentially eliminate the tertiary alcohol if harsh.
Benzyl ether BnBn-Br, K₂CO₃Catalytic hydrogenation (H₂, Pd/C)Very stable, but hydrogenation may not be compatible with other functional groups.

For this synthesis, a TBDMS group is highly recommended due to its stability and the mild, selective deprotection conditions using fluoride ions (TBAF), which will not affect the rest of the molecule.

Part 3: Purification and Analysis

Question: How can I effectively purify the final product and remove unreacted starting material or isomers?

Answer: The purification strategy depends on the nature of the impurities. Crystallization is a powerful technique for removing impurities from crystalline products.[8]

  • Post-Grignard: After deprotection, the primary impurities are likely the starting bromophenol (if the reaction was incomplete) and potentially some benzene (from protonation of the Grignard reagent). A combination of an aqueous workup to remove salts, followed by flash column chromatography on silica gel is typically very effective. A solvent system like Hexane/Ethyl Acetate is a good starting point.

  • Post-Friedel-Crafts: The crude product will be a mixture of isomers and possibly Bisphenol A. This is much more challenging to purify. Meticulous column chromatography is required. It may be difficult to achieve high purity, and preparative HPLC might be necessary for analytical standards.

  • Recrystallization/Distillation: If your product is a solid, recrystallization from a suitable solvent system (e.g., toluene/hexane) can significantly improve purity.[8] If it is a thermally stable liquid, vacuum distillation can be used to separate components based on boiling point, a common technique for purifying phenols.[9][10]

Question: What analytical techniques should I use to confirm the structure and purity of this compound?

Answer: A combination of techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR: This is the primary method for structural confirmation. You should expect to see characteristic signals for the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted ring), the two equivalent methyl groups (a singlet in ¹H NMR), and the quaternary carbons in ¹³C NMR.

  • Mass Spectrometry (MS): To confirm the molecular weight (152.19 g/mol ).[11]

  • HPLC/LC-MS: To determine purity. An LC-MS system is particularly powerful as it can help identify the molecular weights of any minor impurities.[12]

  • Infrared (IR) Spectroscopy: To confirm the presence of the two hydroxyl groups (a broad O-H stretch for the phenol and a sharper O-H stretch for the tertiary alcohol).

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis starting from 3-bromophenol and is recommended for achieving high purity.

Step 1: Protection of 3-Bromophenol with TBDMS-Cl

  • To a stirred solution of 3-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude oil by flash chromatography to yield (3-bromophenoxy)(tert-butyl)dimethylsilane as a colorless oil.

Step 2: Grignard Reagent Formation and Reaction with Acetone

  • Assemble a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq).

  • Add a small volume of anhydrous THF to cover the magnesium. Add a small crystal of iodine to activate the surface.

  • In the dropping funnel, dissolve the protected 3-bromophenol (1.0 eq) in anhydrous THF.

  • Add a small amount of the halide solution to the magnesium. Wait for initiation (gentle reflux/color change). If it doesn't start, gently warm the flask.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir for an additional 1-2 hours until most of the magnesium is consumed.

  • Cool the Grignard solution to 0 °C. Add a solution of anhydrous acetone (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection and Purification

  • Extract the quenched reaction mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Dissolve the crude intermediate in THF. Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 2 hours.

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the mixture and purify directly by flash column chromatography (e.g., 20-40% Ethyl Acetate in Hexane) to yield this compound.

References
  • Quora. (2013). Organic Chemistry: Reaction of phenol with acetone? [Online] Available at: [Link]

  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Online] Available at: [Link]

  • Al-Zahrani, H. S., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. Molecules, 25(22), 5443. [Online] Available at: [Link]

  • Google Patents. (n.d.). PURIFICATION OF PHENOL.
  • PubChem. (n.d.). This compound. [Online] Available at: [Link]

  • UCF CHM2210. (n.d.). Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. [Online] Available at: [Link]

  • ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Online] Available at: [Link]

  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols; Preparation of 3-Bromosalicylaldehyde. [Online] Available at: [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Online] Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Online] Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 844-861. [Online] Available at: [Link]

  • European Patent Office. (n.d.). EP 0459572 A2 - Process for purifying phenol. [Online] Available at: [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Online] Available at: [Link]

  • ResearchGate. (2006). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Online] Available at: [Link]

  • Google Patents. (n.d.). EP0459572A2 - Process for purifying phenol.
  • Google Patents. (n.d.). CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Online] Available at: [Link]

Sources

Technical Support Center: Purification of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 3-(2-Hydroxypropan-2-yl)phenol (CAS No. 7765-97-1). This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex structures like protein degraders.[1] Its bifunctional nature, containing both a phenolic hydroxyl group and a tertiary alcohol, presents unique purification challenges that can impact yield, purity, and scalability. This guide provides in-depth, experience-based solutions to common problems encountered during the purification of this compound, structured in a practical question-and-answer format for researchers and process chemists.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: The impurity profile is highly dependent on the synthetic route. A common laboratory-scale synthesis involves the Grignard reaction of a methylmagnesium halide with 3-hydroxyacetophenone. Based on this, the primary impurities are:

  • Unreacted Starting Material: 3-hydroxyacetophenone. Its polarity is similar to the product, which can complicate chromatographic separation.

  • Dehydration Byproduct: 3-(Prop-1-en-2-yl)phenol. The tertiary alcohol is susceptible to elimination (dehydration) under acidic conditions, which can be inadvertently created during aqueous workup or on acidic stationary phases like silica gel.

  • Positional Isomers: If the starting material (e.g., hydroxyacetophenone) was a mixture of isomers (ortho, meta, para), you will obtain the corresponding product isomers, such as 2-(2-Hydroxypropan-2-yl)phenol[2][3] and 4-(2-Hydroxypropan-2-yl)phenol. These are often the most challenging impurities to remove.

  • Process-Related Impurities: Residual solvents (e.g., THF, diethyl ether) and inorganic salts from the workup. Phenol-based compounds can sometimes be contaminated with byproducts from their own synthesis, such as cumene or acetophenone, if impure starting materials are used.[4][5]

Below is a diagram illustrating the target molecule and its key potential impurities.

G cluster_target Target Molecule cluster_impurities Common Impurities Target This compound SM Starting Material: 3-Hydroxyacetophenone Dehydrated Dehydration Byproduct: 3-(Prop-1-en-2-yl)phenol Isomer Positional Isomer: 2-(2-Hydroxypropan-2-yl)phenol

Caption: Key chemical structures in the purification of this compound.

Q2: What is the best initial purification strategy: column chromatography or recrystallization?

A: For crude material with multiple impurities, flash column chromatography is the recommended initial strategy . It is highly effective at removing baseline impurities like inorganic salts and very non-polar byproducts. Recrystallization is an excellent secondary step for achieving high purity (>99%), but it is often inefficient for removing large amounts of diverse impurities.[6][7] The decision can be guided by a simple Thin Layer Chromatography (TLC) analysis of the crude product.

ScenarioRecommended First StepRationale
Multiple spots on TLC with varied Rf valuesFlash Column ChromatographyProvides the resolving power to separate components of differing polarities.
One major spot with minor, close-running spotsFlash Column ChromatographyA carefully selected solvent system can resolve closely related compounds.
One dominant spot with faint baseline impuritiesRecrystallizationEfficiently removes trace impurities if a suitable solvent is found.
Q3: How do I assess the purity of my final product?

A: A multi-pronged approach is essential for confirming purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting impurities at levels below 0.1%. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities at the ~1% level. The absence of signals from known starting materials or byproducts (e.g., the acetyl methyl singlet of 3-hydroxyacetophenone) is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the molecular weight of the main component.[8]

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common for compounds with intermolecular hydrogen bonding that are disrupted by impurities.

Causality: The presence of impurities disrupts the ordered packing required for crystallization, favoring the formation of a less-ordered, supercooled liquid.

Solutions:

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to a 4°C refrigerator. Avoid shocking the solution in an ice bath.

  • Use a More Dilute Solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.

  • Change the Solvent System: Your current solvent may be too good. Try a solvent pair where the compound is very soluble in one (e.g., acetone) and poorly soluble in the other (e.g., hexane).[9] Dissolve the compound in a minimum of the "good" solvent and slowly add the "poor" solvent until it becomes cloudy, then heat to clarify and cool slowly.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a problem/solution format.

Problem: My product appears to be degrading on the silica gel column.

You run a column and notice a new, less polar spot appearing in your fractions that wasn't in the crude material.

A: Root Cause & Mechanism: This is a classic sign of acid-catalyzed dehydration of the tertiary alcohol. Standard silica gel has an acidic surface (pKa ≈ 4.5) which can protonate the hydroxyl group, leading to the elimination of water and the formation of the corresponding alkene, 3-(prop-1-en-2-yl)phenol. Phenolic compounds themselves can be sensitive to oxidative degradation, though dehydration is more common for this specific structure.[10]

Solutions:

  • Neutralize the Silica: Prepare your column slurry in the starting eluent (e.g., 90:10 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) by volume. The basic amine will neutralize the acidic sites on the silica surface, preventing the dehydration reaction.

  • Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel. Alumina is generally less acidic and is a good alternative for acid-sensitive compounds.

  • Use a Reversed-Phase Column: If available, C18-functionalized silica is much less harsh and separates based on hydrophobicity. This is a more advanced technique but highly effective for polar molecules.

Problem: An impurity is co-eluting with my product during column chromatography.

Despite trying different hexane/ethyl acetate ratios, a single impurity remains in your product fractions.

A: Root Cause & Mechanism: Co-elution occurs when the impurity and the product have very similar affinities for the stationary phase in a given solvent system. This is common with positional isomers, which often have nearly identical polarities.

Solutions:

  • Change Eluent Selectivity: The key is to introduce different intermolecular interactions.

    • Add a Different Polar Modifier: Instead of ethyl acetate, try a solvent system with acetone or isopropanol.

    • Introduce a Chlorinated Solvent: A small amount of dichloromethane (DCM) in a hexane/ethyl acetate system can significantly alter selectivity. Example: Switch from 80:20 Hexane:EtOAc to 85:10:5 Hexane:DCM:EtOAc.

  • Change the Stationary Phase: If changing the mobile phase fails, the stationary phase is the next variable. A phenyl-functionalized column can provide different selectivity for aromatic compounds through π-π stacking interactions.[11]

  • Employ an Alternative Purification Method: If co-elution persists, the impurity may be an isomer. In this case, recrystallization is often more effective than chromatography at separating isomers, as even small structural differences can lead to significant differences in crystal lattice packing energy.

G Start Recrystallization Fails: Impurity Remains CheckSolubility Is impurity structurally similar (e.g., isomer)? Start->CheckSolubility TrySolvent Attempt a different solvent or solvent pair CheckSolubility->TrySolvent No PrePurify Perform preliminary purification (e.g., column chromatography) CheckSolubility->PrePurify Yes ReRecrystallize Re-attempt recrystallization with purified material TrySolvent->ReRecrystallize PrePurify->ReRecrystallize End High Purity Product ReRecrystallize->End

Caption: Troubleshooting logic for a failed recrystallization experiment.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Acid-Sensitive Workflow)

This protocol is designed to minimize degradation of the tertiary alcohol.

  • Preparation of Treated Silica: In a fume hood, weigh 100 g of silica gel (230-400 mesh) into a beaker.

  • Prepare the Eluent: Prepare 1 L of the starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Add 10 mL of triethylamine (1% v/v) to this solution and mix well.

  • Pack the Column: Prepare a slurry of the treated silica in the prepared eluent and pack your column as per standard laboratory procedure.

  • Sample Loading: Dissolve your crude product (~1 g) in a minimal amount of dichloromethane or ethyl acetate. Add ~2 g of silica gel, and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Elution: Carefully load the dry powder onto the top of the packed column. Begin elution with the starting eluent, gradually increasing the polarity (e.g., to 7:3 Hexanes:Ethyl Acetate) based on TLC monitoring of the fractions.

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. Scientist's Note: The triethylamine is volatile and will be removed during this step. A final co-evaporation with toluene can help remove the last traces.

Protocol 2: Purification by Recrystallization

This protocol is ideal as a final polishing step after chromatography.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point is a toluene/heptane mixture.

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot toluene required to fully dissolve the solid.

  • Induce Crystallization: While stirring the hot solution, slowly add heptane dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification & Cooling: Add a few more drops of hot toluene to just redissolve the turbidity, creating a clear, saturated solution. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystal Maturation: Once at room temperature, place the flask in a 4°C refrigerator for several hours (or overnight) to maximize crystal growth.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 4: General Purification Workflow

The following diagram outlines the logical flow for purifying a crude synthesis product.

G Start Crude Reaction Mixture Workup Aqueous Workup & Solvent Extraction Start->Workup Crude_Product Isolated Crude Product (Concentrated) Workup->Crude_Product Analyze_Crude Analyze Crude by TLC/LCMS (Identify Impurities) Crude_Product->Analyze_Crude Choose_Method Select Primary Purification Method Analyze_Crude->Choose_Method Chromatography Flash Column Chromatography Choose_Method->Chromatography Multiple/ Close Impurities Recrystallize Recrystallization Choose_Method->Recrystallize Minor/ Baseline Impurities Semi_Pure Semi-Pure Product Chromatography->Semi_Pure Recrystallize->Semi_Pure Analyze_Purity Assess Purity (HPLC, NMR) Semi_Pure->Analyze_Purity Final_Product Pure Product (>98%) Analyze_Purity->Final_Product Purity OK Recycle Further Purification Needed Analyze_Purity->Recycle Purity Not OK Recycle->Choose_Method

Caption: A generalized workflow for the purification and analysis of synthesized compounds.

References

  • Vertex AI Search. (n.d.). This compound, min 96%, 100 mg.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • European Patent Office. (n.d.). EP0459572A2 - Process for purifying phenol.
  • ResearchGate. (n.d.). 7 Analytical Methods. Retrieved January 11, 2026, from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Waters Corporation. (n.d.). Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows.
  • Ishida, H., & Rodriguez, Y. (1999). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer, 40(16), 4587-4600.
  • PubChem. (n.d.). 2-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust analytical methods. This guide provides a structured, in-depth approach to troubleshooting and resolving peak tailing specifically for the analysis of 3-(2-Hydroxypropan-2-yl)phenol, a compound featuring both phenolic and alcoholic hydroxyl groups that can present unique chromatographic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to common initial questions regarding peak tailing for this specific analyte.

Q1: Why is my peak for this compound tailing?

Peak tailing for this compound is most often caused by unwanted secondary interactions between the analyte and the stationary phase. The primary culprits are:

  • Secondary Silanol Interactions: The phenolic hydroxyl group on your analyte can form strong hydrogen bonds with residual acidic silanol groups (Si-OH) on the surface of silica-based columns (like C18). This creates a secondary, non-ideal retention mechanism that leads to a tailed peak.

  • Metal Chelation: Phenolic compounds can interact with trace metal ions (e.g., iron, aluminum) present in the silica matrix, column frits, or even leached from stainless steel system components. This interaction acts as another form of retention, causing tailing.

  • Mobile Phase pH Mismatch: If the mobile phase pH is too close to the pKa of the analyte's phenolic group, a mixture of ionized and unionized forms can exist, leading to peak distortion.

Q2: I'm seeing peak tailing. What is the very first thing I should check?

Before making significant changes to your method, perform a quick system and column health check. The easiest first step is to inject a well-behaved, neutral compound from your lab's standard test mix. If that peak is also tailing, the issue is likely systemic (e.g., extra-column dead volume, column void) rather than a specific chemical interaction with your analyte. If the standard compound's peak is symmetrical, the problem is specific to the chemistry of this compound, and you should proceed to investigate the chemical interactions described in this guide.

Q3: How does mobile phase pH specifically affect the peak shape of this compound?

Mobile phase pH is a critical parameter. For this compound, the pH controls the ionization state of two key players: the analyte's phenolic group (weakly acidic) and the column's residual silanol groups (acidic).

  • At low pH (e.g., pH < 3): Both the phenolic group and the silanol groups are protonated (neutral). This minimizes ionic interactions, which is the most common strategy to achieve a sharp, symmetrical peak for phenolic compounds.

  • At mid-range pH (e.g., pH 4-7): Silanol groups become increasingly deprotonated (negatively charged, SiO⁻), creating strong interaction sites for the polar phenolic group, leading to significant tailing.

  • At high pH (e.g., pH > 9): While the analyte's phenolic group will be deprotonated (ionized), operating at high pH can cause silica dissolution and shorten column life, and is generally not recommended unless using a specialized hybrid or polymer-based column.

Q4: I'm using a standard C18 column. Could the column itself be the problem?

Yes, absolutely. The type and quality of your C18 column are paramount.

  • Older Columns (Type A Silica): These columns have a higher concentration of acidic, unreacted silanol groups and are more prone to causing peak tailing for polar and ionizable compounds.

  • Modern Columns (Type B Silica): These are high-purity, base-deactivated columns with much lower silanol activity. Many are also "end-capped," a process that chemically blocks most of the residual silanols. Using a modern, high-quality, end-capped C18 column is one of the most effective ways to prevent this type of peak tailing from the start.

Part 2: Systematic Troubleshooting Workflow

When encountering peak tailing, a systematic approach is more efficient than random adjustments. The following workflow provides a logical path to identify and solve the root cause of the issue.

G cluster_observe Observation cluster_diagnose Diagnosis & Isolation cluster_solve Resolution start Peak Tailing Observed for Analyte check_mobile_phase Step 1: Mobile Phase Investigation (pH, Additives) start->check_mobile_phase Start Here check_column Step 2: Column Evaluation (Age, Type, Health) check_mobile_phase->check_column No Improvement solution_ph Adjust pH to < 3 (See Protocol 1) check_mobile_phase->solution_ph Tailing improves w/ low pH solution_chelator Add Chelating Agent (See Protocol 2) check_mobile_phase->solution_chelator Tailing improves w/ EDTA check_system Step 3: System Hardware Check (Dead Volume, Contamination) check_column->check_system No Improvement solution_column Replace with End-Capped Type B Silica Column check_column->solution_column Tailing resolves w/ new column solution_system Optimize Tubing, Clean System check_system->solution_system Tailing resolves after maintenance

Caption: A logical workflow for troubleshooting peak tailing.

Part 3: In-Depth Troubleshooting Guides

This section provides detailed explanations and actionable protocols for the key issues identified in the workflow.

Issue: Secondary Silanol Interactions
  • Mechanism of Tailing: Silica-based stationary phases have residual silanol groups (Si-OH) on their surface. These groups are acidic and can become ionized (SiO⁻) at mobile phase pH values above approximately 3-4. The polar hydroxyl group of this compound can form strong, non-ideal hydrogen bonds or ionic interactions with these sites. This causes a portion of the analyte molecules to be retained longer than the primary reversed-phase mechanism dictates, resulting in a skewed, tailing peak.

  • Diagnosis: The tailing is often pH-dependent, becoming more pronounced at mid-range pH (4-7) and improving significantly at low pH (<3).

  • Solutions: The primary goal is to suppress the ionization of the surface silanol groups.

    Table 1: Impact of Mobile Phase pH and Column Choice on Silanol Interactions

    Strategy Mechanism Expected Outcome Considerations
    Lower Mobile Phase pH Protonates silanol groups (Si-OH), neutralizing them and preventing ionic interactions. Significant improvement in peak symmetry. Use a column stable at low pH. Ensure the buffer has sufficient capacity.
    Use End-Capped Column Chemically blocks residual silanols with a non-polar group (e.g., trimethylsilyl). Greatly reduced tailing, even at neutral pH. This is the preferred modern approach for robust methods.

    | Increase Buffer Strength | At neutral pH, higher ionic strength can help mask the charged silanol sites. | Moderate improvement in peak shape. | Not compatible with mass spectrometry (MS) detectors due to ion suppression. |

    Experimental Protocol 1: Optimizing Mobile Phase pH

    Objective: To determine the optimal mobile phase pH to minimize silanol interactions and achieve a symmetrical peak.

    Methodology:

    • Baseline Analysis: Prepare your mobile phase as per your current method (e.g., Acetonitrile:Water). Inject your standard of this compound and record the chromatogram, noting the USP tailing factor.

    • Low pH Mobile Phase Preparation: Prepare an aqueous mobile phase component (A) consisting of 0.1% Formic Acid in HPLC-grade water. This will bring the pH to approximately 2.7. Your organic mobile phase (B) remains acetonitrile or methanol.

    • Re-analysis: Equilibrate the column with the new low-pH mobile phase for at least 15-20 column volumes.

    • Injection: Inject the same standard solution.

    • Evaluation: Compare the peak shape and tailing factor to the baseline analysis. A significant reduction in tailing (Tailing Factor approaching 1.0) confirms that silanol interactions were the primary cause.

Issue: Metal Chelation
  • Mechanism of Tailing: The ortho-positioning of the hydroxyl groups in some phenolic compounds can act as a chelating agent, binding to trace metal ions (Fe³⁺, Al³⁺, etc.) that may be present on the silica surface or within the HPLC system's hardware (e.g., stainless steel tubing, frits). This binding creates a very strong, secondary retention mechanism, leading to severe peak tailing and, in some cases, complete loss of the analyte peak.

  • Diagnosis: The peak tailing persists even at low pH, and the peak shape may improve after passivating the system with a strong acid or may degrade over a series of injections as more active sites are exposed. The definitive diagnostic is to see if the peak shape improves upon the addition of a competing chelating agent to the mobile phase.

  • Solutions: Introduce a sacrificial chelating agent into the mobile phase to preferentially bind with the active metal sites, preventing the analyte from interacting with them.

    Experimental Protocol 2: Diagnosing and Mitigating Metal Chelation

    Objective: To confirm if metal chelation is the cause of peak tailing and to eliminate it.

    Methodology:

    • Baseline Analysis: Using your optimized low-pH mobile phase from Protocol 1, run your standard and record the chromatogram and tailing factor.

    • Mobile Phase with Chelator: To your aqueous mobile phase bottle (e.g., 0.1% Formic Acid in Water), add a small amount of Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.1-1 mM. Ensure it is fully dissolved.

    • System Equilibration: Equilibrate the entire HPLC system, including the column, with this new mobile phase for an extended period (e.g., 30-60 minutes) to ensure all active metal sites have been passivated by the EDTA.

    • Re-analysis: Inject your standard again.

    • Evaluation: A dramatic improvement in peak shape and a significant reduction in tailing confirm that metal chelation was a contributing factor.

Issue: Column Health and Extra-Column Effects
  • Mechanism of Tailing: These are physical rather than chemical issues.

    • Column Contamination: Buildup of strongly retained matrix components at the column inlet frit or packing material can disrupt the sample band as it enters the column, causing peak distortion.

    • Column Void: A physical void or channel can form at the head of the column bed due to mechanical stress or pH-induced silica dissolution. This causes the sample band to spread unevenly, leading to tailing or split peaks.

    • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated analyte band to broaden and tail before it is detected. This effect is most pronounced for early-eluting peaks.

  • Diagnosis: Tailing is observed for all peaks in the chromatogram, not just the analyte of interest. You may also observe an increase in system backpressure (contamination) or a sudden drop in pressure (void).

  • Solutions:

    • Replace the Guard Column/Column: The quickest diagnostic is to replace the guard column (if used) or the analytical column with a new or known-good column. If the problem is resolved, the original column was the source.

    • Perform Column Wash: If contamination is suspected, flush the column with a series of strong solvents (following manufacturer's guidelines) to remove impurities.

    • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). Check that all fittings are correctly installed to avoid dead volumes.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ALWSCI.
  • BenchChem. Troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
  • PubChem. This compound.
  • Restek.Troubleshooting HPLC- Tailing Peaks.
  • Agilent Technologies. HPLC Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex.
  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC.
  • Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections.
  • SilcoTek Corporation. Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections.
  • BenchChem. Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • ResearchGate. Why heavy metals produces peak tailing on reversed phase columns (ODS)?.
  • BenchChem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Agilent.
  • Welch Materials, Inc.
  • Element Lab Solutions.

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Hydroxypropan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and effectively minimize the formation of unwanted byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction

The synthesis of this compound, a valuable intermediate in the pharmaceutical and specialty chemical industries, often presents challenges related to byproduct formation. Achieving high purity of the target molecule is critical for downstream applications and regulatory compliance. This guide will focus on the most common and effective synthetic route, the Grignard reaction, and provide detailed strategies to mitigate the formation of key impurities.

While Friedel-Crafts alkylation of phenol with acetone might seem like a direct approach, it is generally not recommended due to the poor reactivity of phenols in such reactions. The lone pair of electrons on the phenolic oxygen coordinates with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[1] This often leads to low yields and a complex mixture of products.

Therefore, the Grignard reaction, utilizing a protected phenol derivative, offers a more reliable and controllable pathway to this compound. This guide will delve into the nuances of this method, providing you with the expertise to optimize your reaction conditions and achieve high yields of the desired product with minimal byproducts.

Troubleshooting Guide & FAQs

Common Issues in the Grignard Synthesis of this compound

The primary route for synthesizing this compound involves the reaction of a Grignard reagent, typically derived from a protected 3-halophenol (e.g., 3-bromoanisole), with acetone, followed by a deprotection step.

Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

A1: Failure of Grignard reagent formation is a common issue and is almost always due to the presence of water or other protic sources. Grignard reagents are potent bases and will be quenched by even trace amounts of moisture.[2]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions:

    • All glassware must be oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

    • Use anhydrous solvents. Commercially available anhydrous ethers (diethyl ether or THF) are recommended. If necessary, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

    • The magnesium turnings should be fresh and free of oxide layers. If the turnings appear dull, they can be activated by briefly stirring with a small amount of iodine or 1,2-dibromoethane.

  • Initiation Techniques:

    • If the reaction does not start spontaneously, gently warm a small portion of the reaction mixture.

    • Add a small crystal of iodine to the flask. The iodine will react with the magnesium surface, exposing fresh metal.

    • Add a few drops of a pre-formed Grignard reagent to initiate the reaction.

Q2: I am observing a significant amount of a non-polar byproduct that co-elutes with my starting material during analysis. What is this byproduct and how can I minimize its formation?

A2: This byproduct is likely a biphenyl derivative, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3] In the case of using 3-bromoanisole, this would be 3,3'-dimethoxybiphenyl.

Minimization Strategies:

  • Slow Addition of Aryl Halide: Add the solution of 3-bromoanisole dropwise to the suspension of magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.

  • Optimal Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can promote the biphenyl coupling reaction.[3]

  • Use of Excess Magnesium: Employing a slight excess of magnesium (e.g., 1.1-1.2 equivalents) can help to ensure that the aryl halide is consumed in the desired Grignard formation reaction.

Q3: My final product yield is low, and I suspect premature quenching of the Grignard reagent. How can I confirm this and prevent it?

A3: Premature quenching results in the formation of anisole (if starting from 3-bromoanisole) as a byproduct. This can be detected by GC-MS or NMR analysis of the crude reaction mixture.

Prevention Measures:

  • Strictly Anhydrous Acetone: The acetone used must be completely dry. Commercially available anhydrous acetone is suitable, or it can be dried over anhydrous calcium sulfate and distilled.

  • Controlled Addition of Acetone: Add the acetone solution dropwise to the Grignard reagent at a low temperature (typically 0 °C). This prevents a rapid exotherm that can lead to side reactions.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the reaction vessel.

Q4: I am having difficulty with the deprotection of the methoxy group to yield the final phenol product. What are the common challenges and solutions?

A4: The cleavage of the methyl ether can sometimes be incomplete or lead to other side reactions if not properly controlled. The most common reagent for this is boron tribromide (BBr₃).

Troubleshooting Deprotection:

  • Stoichiometry of BBr₃: Ensure that at least one equivalent of BBr₃ is used per methoxy group. An excess is often employed to drive the reaction to completion.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of BBr₃ and minimize side reactions.

  • Work-up Procedure: The work-up is critical. The reaction must be quenched carefully by the slow addition of a protic solvent (e.g., methanol or water) at low temperature to decompose the boron complexes formed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Formation of 3-Methoxyphenylmagnesium Bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.1 eq) in the flask.

  • Add a small crystal of iodine to the magnesium.

  • In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

  • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of anhydrous acetone (1.0-1.2 eq) in anhydrous diethyl ether.

  • Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Isolation of 3-(2-Hydroxypropan-2-yl)anisole

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 3-(2-hydroxypropan-2-yl)anisole.

Step 4: Deprotection to this compound

  • Dissolve the crude 3-(2-hydroxypropan-2-yl)anisole in anhydrous dichloromethane and cool to -78 °C.

  • Slowly add a solution of boron tribromide (1.1-1.5 eq) in dichloromethane.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification of this compound

The crude product can be purified by column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is typically effective.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV visualization).

  • Alternative: For larger scales, vacuum distillation can be employed, although care must be taken to avoid thermal decomposition.

Data Presentation

Table 1: Common Byproducts and Their Origin

Byproduct NameStructureOriginMitigation Strategy
AnisoleC₆H₅OCH₃Premature quenching of the Grignard reagent.Use of anhydrous reagents and inert atmosphere.
3,3'-Dimethoxybiphenyl(CH₃OC₆H₄)₂Coupling of the Grignard reagent with unreacted 3-bromoanisole.Slow addition of 3-bromoanisole, moderate temperature.
Unreacted 3-BromoanisoleC₇H₇BrOIncomplete Grignard reagent formation.Activation of magnesium, sufficient reaction time.
Isopropanol(CH₃)₂CHOHReaction of acetone with adventitious water during work-up.Careful work-up procedure.

Visualization of Key Processes

Grignard_Synthesis_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Deprotection cluster_3 Byproduct Pathways A 3-Bromoanisole + Mg B 3-Methoxyphenylmagnesium Bromide A->B Anhydrous Ether H 3,3'-Dimethoxybiphenyl A->H Coupling D Alkoxide Intermediate B->D G Anisole B->G H2O Quench B->H Coupling C Acetone C->D E 3-(2-Hydroxypropan-2-yl)anisole D->E Aq. NH4Cl F This compound E->F BBr3 I Pure Product F->I Purification

Caption: Workflow for the synthesis of this compound.

Analytical Methods for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring the progress of the reaction and assessing the purity of the final product.

  • Column: A reversed-phase C18 column is typically used for the analysis of phenolic compounds.[5][6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is effective.[5][6]

  • Detection: UV detection at a wavelength around 270-280 nm is suitable for aromatic compounds.[7]

Table 2: Representative HPLC Gradient Program

Time (min)% Aqueous (0.1% Formic Acid)% Acetonitrile
09010
201090
251090
269010
309010

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile byproducts and the final product. For non-volatile phenols, derivatization is often necessary.

  • Derivatization: Silylation of the phenolic hydroxyl group with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the analyte into a more volatile and thermally stable derivative.[1][8]

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is commonly used.[9]

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 60-80 °C) to a high final temperature (e.g., 280-300 °C) is typically employed to separate compounds with a range of boiling points.

Analytical_Workflow cluster_0 Reaction Monitoring cluster_1 Analysis Techniques cluster_2 Data Interpretation A Reaction Mixture Aliquot B Quench & Extract A->B C Analyze B->C D HPLC-UV C->D E GC-MS (after derivatization) C->E F Identify Peaks (Retention Time, Mass Spectra) D->F E->F G Quantify (Peak Area) F->G H Assess Purity & Byproduct Levels G->H

Caption: Analytical workflow for reaction monitoring and purity assessment.

References

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis Online. Retrieved from [Link]

  • Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. (2012, May 23). Microsolv Technology Corporation. Retrieved from [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). Scirp.org. Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 17). YouTube. Retrieved from [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). MDPI. Retrieved from [Link]

  • Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. (2000, March 17). PubMed. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • How to purify tertiary alcohol? (2024, April 22). ResearchGate. Retrieved from [Link]

  • Draw the products from the reaction of phenylmagnesium bromide both with water and with acetone. (n.d.). Study.com. Retrieved from [Link]

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Technical Support Center: Degradation Pathways of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of 3-(2-Hydroxypropan-2-yl)phenol. This document is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting guides, and detailed protocols to navigate the complexities of stability and degradation studies for this compound. As a substituted phenol, understanding its environmental fate and metabolic profile is critical for comprehensive risk assessment and pharmaceutical development.

This guide moves beyond simple instructions, explaining the scientific rationale behind experimental choices to empower you to design robust, self-validating studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation important? A1: this compound is an alkylphenol derivative. It is structurally related to intermediates in the degradation of more complex molecules like Bisphenol A (BPA).[1] Understanding its degradation is crucial for assessing its environmental persistence, potential for bioaccumulation, and identifying metabolites that may have their own toxicological profiles.

Q2: What are the primary mechanisms of degradation for a compound like this? A2: Like many phenolic compounds, this compound is susceptible to three main degradation routes: microbial degradation, chemical oxidation, and photochemical degradation.[2][3] Microbial processes typically involve enzymatic ring hydroxylation and cleavage.[4][5] Chemical oxidation often proceeds via attack by reactive oxygen species (e.g., hydroxyl radicals).[6] Photodegradation occurs when the molecule absorbs light energy, leading to bond cleavage or reaction with oxygen.[2][7]

Q3: Which analytical techniques are best for monitoring its degradation? A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective technique.[8][9] A C18 reversed-phase column is typically used for separation.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to improve volatility. For tracking the complete breakdown to CO₂ and water (mineralization), a Total Organic Carbon (TOC) analyzer is recommended.[6]

Q4: Is this compound expected to be stable in solution? A4: The stability of phenolic compounds in solution can be influenced by several factors, including pH, temperature, exposure to light, and the presence of metal ions or microbes.[2][10] Phenols can be susceptible to oxidation, especially at neutral to alkaline pH.[11] For storage, it is advisable to use amber vials, store at low temperatures (e.g., 4°C), and use purified, sterile solvents to minimize both photochemical and microbial degradation.

Proposed Degradation Pathways

While specific literature on this compound is limited, we can propose scientifically-grounded degradation pathways based on extensive research into related alkylphenols and BPA.[1][12][13]

Microbial Degradation Pathway

Microbial degradation, particularly by bacteria such as Sphingomonas species, is a key environmental fate pathway for alkylphenols.[1][12] The process for this compound likely proceeds via initial hydroxylation of the aromatic ring, followed by ring cleavage. The meta-cleavage pathway is common for substituted catechols.[4][5]

Microbial Degradation Pathway cluster_0 Phase 1: Ring Modification cluster_1 Phase 2: Ring Cleavage cluster_2 Phase 3: Central Metabolism A This compound B Propyl-dihydroxybenzene (e.g., 4-(2-Hydroxypropan-2-yl)benzene-1,2-diol) A->B Monooxygenase (+ O2) C Meta-Cleavage Product (e.g., 2-Hydroxy-5-(2-hydroxypropan-2-yl)muconic semialdehyde) B->C Catechol 2,3-dioxygenase (meta-cleavage) D Intermediates (Pyruvate, Acetaldehyde) C->D Hydrolases, Dehydrogenases E TCA Cycle D->E

Caption: Proposed microbial degradation via hydroxylation and meta-ring cleavage.

Chemical (Oxidative) Degradation Pathway

In advanced oxidation processes (AOPs) or in the presence of environmental oxidants, degradation is initiated by hydroxyl radicals (•OH).[6] These highly reactive species attack the electron-rich aromatic ring.

Oxidative Degradation Pathway A This compound B Hydroxylated Intermediates (Propyl-dihydroxybenzenes) A->B + •OH (Hydroxylation) C Propyl-benzoquinones B->C + •OH (Oxidation) D Ring-Opened Products (Short-chain carboxylic acids: Maleic, Oxalic, Formic acid) C->D + •OH (Ring Cleavage) E Mineralization Products (CO₂, H₂O) D->E + •OH (Further Oxidation)

Caption: General pathway for oxidative degradation by hydroxyl radicals.

Troubleshooting Guide for Degradation Experiments

This section addresses common issues encountered during the analysis of this compound degradation.

Issue 1: Rapid Loss of Parent Compound in Control Samples

  • Question: I'm seeing a significant decrease in the concentration of this compound in my sterile, dark control samples. What could be the cause?

  • Answer & Solutions:

    • Abiotic Hydrolysis: While less common for phenols, check if your buffer components could catalyze hydrolysis. Run a control with unbuffered, purified water.

    • Oxidation by Dissolved Oxygen: Phenols can auto-oxidize.[3] Prepare your media and controls using de-gassed solvents and consider running experiments under an inert atmosphere (e.g., nitrogen) to confirm this effect.

    • Adsorption to Vessel Walls: The compound may adsorb to plastic or glass surfaces. Use silanized glass vials and include a vessel extraction step in your workup (e.g., rinse the vial with a strong solvent like methanol or acetonitrile) to quantify any adsorbed compound.

Issue 2: Poor or Asymmetric Peak Shape (Tailing) in HPLC Analysis

  • Question: My HPLC chromatograms show significant peak tailing for the parent compound and its metabolites. How can I improve this?

  • Answer & Solutions: Peak tailing for polar, acidic compounds like phenols is a common issue in reversed-phase HPLC.[11][14] It is often caused by secondary interactions between the analyte's hydroxyl group and residual silanol groups on the silica-based column packing.[11]

Potential Cause Scientific Rationale Recommended Solution
Secondary Silanol Interactions Free silanol groups (Si-OH) on the C18 column are acidic and can strongly interact with the polar phenol group, causing tailing.[11]1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous mobile phase. This protonates the silanol groups, suppressing their interaction with the analyte.[14] 2. Use a Base-Deactivated Column: Employ a modern column with end-capping or a different stationary phase designed to shield residual silanols.
Column Overload Injecting too high a concentration of the sample saturates the stationary phase, leading to a non-ideal distribution and peak asymmetry.[14][15]Dilute the sample and re-inject. If the peak shape improves, overloading was the issue.
Mismatched Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) can cause the peak to distort as it enters the column.[14]Whenever possible, dissolve the sample in the initial mobile phase composition.
Extra-Column Volume Excessive tubing length or dead volumes in fittings between the injector, column, and detector can cause band broadening and tailing.[14]Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volume.

digraph "HPLC Troubleshooting Flowchart" {
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start [label="Peak Tailing Observed"]; d1 [label="Are all peaks tailing?", decision]; d2 [label="Is peak shape\nconcentration-dependent?", decision]; d3 [label="Does lowering\nmobile phase pH help?", decision];

sol1 [label="System Issue:\nCheck extra-column volume\n(tubing, connections).", fillcolor="#FBBC05"]; sol2 [label="Column Overload:\nDilute sample.", fillcolor="#34A853"]; sol3 [label="Silanol Interactions:\nUse acidic modifier or\nbase-deactivated column.", fillcolor="#34A853"]; sol4 [label="Column Contamination:\nFlush column or replace.", fillcolor="#EA4335"];

start -> d1; d1 -> sol1 [label="Yes"]; d1 -> d2 [label="No"]; d2 -> sol2 [label="Yes"]; d2 -> d3 [label="No"]; d3 -> sol3 [label="Yes"]; d3 -> sol4 [label="No"]; }digraph "Experimental Workflow" { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Preparation\n- Prepare stock solution of target compound\n- Prepare media/buffer\n- Sterilize all components (for microbial study)"]; B [label="2. Experiment Setup\n- Aliquot media/buffer into replicate reactors (e.g., amber vials)\n- Spike with target compound to desired concentration\n- Add inoculum, catalyst, or place under light source"]; C [label="3. Incubation\n- Incubate under controlled conditions (temperature, shaking, light)\n- Include appropriate controls (e.g., sterile, dark, no catalyst)"]; D [label="4. Sampling\n- Withdraw samples at defined time points (t=0, 1, 2, 4, 8h...)\n- Immediately quench the reaction (e.g., add strong solvent, acid, or place on ice)"]; E [label="5. Sample Preparation\n- Centrifuge or filter to remove solids/biomass\n- Perform extraction if necessary (e.g., SPE, LLE)\n- Transfer supernatant/extract to HPLC vials"]; F [label="6. Analysis\n- Analyze samples by HPLC-UV/MS (Protocol 2)\n- Analyze for TOC (optional)"]; G [label="7. Data Interpretation\n- Calculate degradation rate\n- Identify intermediates\n- Propose degradation pathway"];

A -> B -> C -> D -> E -> F -> G; }

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Technical Support Center: Optimizing 3-(2-Hydroxypropan-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Hydroxypropan-2-yl)phenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection and troubleshooting for this challenging synthesis. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to optimize your experiments effectively.

The synthesis of this compound, a valuable intermediate, is primarily achieved through the Friedel-Crafts alkylation of phenol with an acetone-equivalent electrophile. However, this reaction is fraught with challenges, including catalyst deactivation, low yields, and the formation of multiple isomers.[1][2] This guide provides a structured approach to catalyst selection and a comprehensive troubleshooting framework to address these common issues.

Section 1: The Mechanistic Landscape of Phenol Alkylation

Understanding the reaction mechanism is critical to troubleshooting. The Friedel-Crafts alkylation of phenol is an electrophilic aromatic substitution. The process generally involves the generation of a carbocation electrophile which is then attacked by the electron-rich phenol ring.[3]

However, the phenolic hydroxyl group introduces significant complexity:

  • Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen acts as a Lewis base, coordinating strongly with Lewis acid catalysts (like AlCl₃).[2][4] This forms a stable complex that deactivates the catalyst, often necessitating the use of stoichiometric or excess amounts of the catalyst.[1]

  • Directing Effects: The hydroxyl group is a strong activating, ortho, para-director. This makes the synthesis of the meta-isomer, this compound, non-trivial and highly dependent on precise catalyst and condition control.

  • Competing Reactions: The reaction can produce a mixture of products, including O-alkylated ethers, and poly-alkylated phenols, as the initial product can be more reactive than the starting phenol.[1][5]

Below is a generalized workflow for catalyst selection and reaction optimization.

G cluster_0 Phase 1: Catalyst Selection cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Analysis & Troubleshooting start Define Synthesis Goals (Yield, Selectivity, Cost) cat_type Select Catalyst Type (Lewis Acid, Solid Acid, etc.) start->cat_type cat_screen Screen Catalyst Candidates (e.g., AlCl₃, FeCl₃, Zeolite) cat_type->cat_screen conditions Optimize Reaction Conditions (Temp, Time, Solvent, Stoichiometry) cat_screen->conditions monitoring Monitor Progress (TLC, GC, LC-MS) conditions->monitoring analysis Analyze Crude Product (Yield, Purity, Byproducts) monitoring->analysis troubleshoot Troubleshoot Issues (Low Yield, Impurities) analysis->troubleshoot troubleshoot->cat_type Re-evaluate Catalyst

Caption: A typical experimental workflow for catalyst screening and optimization.

Section 2: Catalyst Selection Guide

The choice of catalyst is the most critical parameter in controlling the outcome of the phenol alkylation. Different catalysts offer distinct advantages in terms of activity, selectivity, and operational ease.

Q1: What are the primary types of catalysts for this reaction and which should I choose?

There are three main classes of catalysts used for Friedel-Crafts alkylation of phenols. Your choice depends on the specific goals of your synthesis, such as desired selectivity, environmental considerations, and scalability.

Catalyst TypeExamplesProsConsBest For...
Lewis Acids AlCl₃, FeCl₃, SnCl₄, BCl₃[3]High activity, readily available, well-understood mechanism.Stoichiometric quantities often needed, moisture sensitive, corrosive, generates hazardous aqueous waste.[6]High-conversion screening and initial process development where yield is prioritized over environmental impact.
Brønsted Acids H₂SO₄, HF, TfOH[2]Strong proton donors, effective for generating carbocations from alcohols/alkenes.Highly corrosive, can lead to side reactions like sulfonation or polymerization, difficult to handle.Specific applications where the alkylating agent is an alcohol or alkene and high acidity is required.
Solid Acids Zeolites (e.g., H-BEA), Acidic Resins (e.g., Amberlyst), Supported Metal Halides[3]Reusable, non-corrosive, easily separated from the reaction mixture, can offer unique shape-selectivity, environmentally benign.Lower activity than strong Lewis acids, potential for deactivation, may require higher temperatures/pressures."Green chemistry" approaches, continuous flow processes, and reactions where meta-selectivity might be enhanced through pore confinement.
Q2: How does the strength of a Lewis acid catalyst impact the reaction?

The activity of Lewis acids varies significantly, which directly affects reaction rate and product distribution.[3]

  • Very Active Catalysts (e.g., AlCl₃, AlBr₃): These promote rapid reaction rates but are often less selective.[3] They can lead to increased polyalkylation and carbocation rearrangements.[6] The high reactivity can also lead to charring or degradation of sensitive substrates.

  • Moderately Active to Mild Catalysts (e.g., FeCl₃, SnCl₄, TiCl₄): These offer a balance between reactivity and selectivity.[3] Using a milder catalyst can often minimize the formation of undesired byproducts and may be crucial for achieving selectivity for less-favored isomers like the meta-product.

Section 3: Troubleshooting Guide for Synthesis Optimization

This section addresses the most common issues encountered during the synthesis of this compound in a practical, question-and-answer format.

G start Problem Observed: Low Yield or Poor Selectivity cause1 Potential Cause: Catalyst Deactivation start->cause1 cause2 Potential Cause: Suboptimal Conditions start->cause2 cause3 Potential Cause: Side Reactions start->cause3 sol1a Solution: Increase catalyst loading (1.1-2.0 eq.) [1] cause1->sol1a sol1b Solution: Ensure strictly anhydrous conditions [3] cause1->sol1b sol2a Solution: Increase temperature incrementally (10°C steps) [16] cause2->sol2a sol2b Solution: Increase reaction time; monitor by TLC/GC [16] cause2->sol2b sol2c Solution: Screen alternative solvents (e.g., non-polar) [16] cause2->sol2c sol3a Solution: Use a large excess of phenol to reduce polyalkylation [5] cause3->sol3a sol3b Solution: Use a milder/shape-selective catalyst (e.g., Zeolite) [4, 6] cause3->sol3b sol3c Solution: Lower temperature to favor kinetic (ortho) vs. thermodynamic (para) products cause3->sol3c

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction shows low or no conversion of phenol. What's wrong?

This is one of the most common issues and typically points to a problem with the catalyst.

  • Potential Cause 1: Catalyst Deactivation. The phenolic -OH group is binding to and deactivating your Lewis acid catalyst.[1][2]

    • Solution: Increase the stoichiometric ratio of the catalyst. For phenol alkylations, using 1.1 to 2.0 equivalents of the Lewis acid can compensate for this deactivation.

  • Potential Cause 2: Presence of Moisture. Lewis acids like AlCl₃ are extremely sensitive to moisture and will be hydrolyzed and deactivated by water.[6]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (N₂ or Ar).[7][8] Use anhydrous solvents and reagents.

  • Potential Cause 3: Insufficient Temperature. The reaction may have a significant activation energy that has not been overcome.

    • Solution: Gradually increase the reaction temperature in 10-15°C increments, monitoring the reaction progress closely by TLC or GC to avoid product degradation.[9]

Q2: I'm getting a complex mixture of products with very little of the desired 3-substituted isomer. How can I improve selectivity?

This is the central challenge of this specific synthesis. Achieving high selectivity requires careful control over conditions and catalyst choice.

  • Potential Cause 1: Polyalkylation. The alkylated phenol product is often more nucleophilic than phenol itself, leading to a second alkylation event.[5]

    • Solution: Use a large excess of the aromatic substrate (phenol).[3] A 3 to 5-fold excess of phenol relative to the alkylating agent can statistically favor mono-alkylation.

  • Potential Cause 2: Formation of ortho/para Isomers. As an activated ring, phenol strongly favors substitution at the ortho and para positions.

    • Solution 1 (Catalyst Choice): Standard Lewis acids will almost exclusively give ortho/para products. To favor the meta isomer, you must explore alternative catalytic systems. Shape-selective solid acid catalysts like zeolites may favor the formation of the less sterically bulky meta-isomer by restricting the transition state within their pores.

    • Solution 2 (Thermodynamic Control): In some Friedel-Crafts systems, the alkylation is reversible.[10] Running the reaction at higher temperatures for longer times with a strong acid might allow for isomerization of the kinetic ortho/para products to the more thermodynamically stable meta product, although this is highly system-dependent and may not be feasible.

  • Potential Cause 3: O-Alkylation. The phenoxide ion can be alkylated on the oxygen, forming a phenyl ether byproduct.[1]

    • Solution: The ratio of C- to O-alkylation is heavily influenced by the catalyst and solvent. High concentrations of a strong Lewis acid catalyst generally favor C-alkylation.[2]

Q3: How do I handle catalyst deactivation and recovery?

For traditional Lewis acids, deactivation is managed by using excess catalyst. For solid acids, regeneration is a key advantage.

  • Solution (Solid Acids): If you are using a solid catalyst like a zeolite that has become deactivated by coke or adsorbed species, it can often be regenerated.

    • Regeneration Protocol: After filtering the catalyst from the reaction mixture, wash it thoroughly with a solvent (e.g., ethyl acetate) to remove adsorbed organics.[6] Dry the catalyst in an oven (110-120°C) and then calcine it in a muffle furnace in the presence of air (typically 500-550°C for 3-5 hours) to burn off carbonaceous deposits.[6] Allow it to cool in a desiccator to prevent moisture reabsorption before reuse.

Section 4: Experimental Protocols

The following protocols provide a starting point for your experiments. They should be adapted based on your specific catalyst and optimization goals.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Phenol Alkylation
  • Safety Note: This reaction should be performed in a well-ventilated fume hood. Lewis acids are corrosive and react violently with water. Wear appropriate PPE.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen or argon atmosphere.[7]

  • Reagents: To the flask, add the anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) and the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents). Cool the suspension to 0°C in an ice bath.

  • Addition: Dissolve phenol (3.0 equivalents) and the alkylating agent (e.g., 2-chloropropane or acetone, 1.0 equivalent) in the anhydrous solvent and add it to the addition funnel. Add this solution dropwise to the stirred catalyst suspension over 30-60 minutes, maintaining the temperature at 0°C.[11]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat to a target temperature (e.g., 40-50°C). Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the flask back to 0°C. Carefully and slowly quench the reaction by pouring the mixture over a vigorously stirred slurry of crushed ice and concentrated HCl.[6] This will decompose the catalyst-product complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6] The crude product can then be purified by column chromatography or recrystallization to separate the isomers.[12]

Section 5: Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring this reaction? For real-time monitoring, Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent. For detailed product and impurity analysis of the final mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying isomers and byproducts.[13]

Q2: Why is an excess of phenol recommended over an excess of the alkylating agent? Using an excess of the alkylating agent would drastically increase the rate of polyalkylation, as the mono-alkylated product is highly activated towards further reaction.[5] An excess of phenol ensures that the electrophile is more likely to encounter an unreacted phenol molecule.[3]

Q3: Are there "greener" or more sustainable approaches to this synthesis? Yes. The use of solid acid catalysts like zeolites or acidic ion-exchange resins is a significant step towards greener chemistry. These catalysts reduce corrosive waste streams, are often less hazardous, and their reusability makes the process more economical and sustainable.

References

  • BenchChem. (2025). Improving yield and purity in Friedel-Crafts alkylation of phenols. BenchChem Technical Support.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • BenchChem. (2025). Managing catalyst deactivation in Friedel-Crafts reactions. BenchChem Technical Support.
  • J&K Scientific LLC. (2025).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • White Rose eTheses Online.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • ECHEMI. Friedel–Crafts reaction of phenol.
  • Wikipedia. Friedel–Crafts reaction.
  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • John, et al. (2022). A comprehensive review on identification, synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research.

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Navigating the Bifunctional Landscape: A Technical Support Guide to Solvent Effects on the Reactivity of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Hydroxypropan-2-yl)phenol. This bifunctional molecule, possessing both a phenolic hydroxyl group and a tertiary alcohol, presents unique challenges and opportunities in synthesis. The reactivity of each functional group is profoundly influenced by the choice of solvent, making a thorough understanding of solvent effects paramount for achieving desired chemical transformations with high selectivity and yield.

This guide is structured to provide you with practical, in-depth technical assistance in a question-and-answer format. We will explore common experimental issues, troubleshoot unexpected outcomes, and provide detailed protocols to help you navigate the complexities of working with this versatile compound.

Section 1: Understanding the Reactivity Landscape of this compound

Before delving into troubleshooting, it is essential to appreciate the distinct reactivity of the two functional groups present in this compound. The interplay of these groups, governed by your choice of solvent and reagents, will dictate the outcome of your reactions.

The phenolic hydroxyl group is acidic and, upon deprotonation, forms a potent nucleophile. The aromatic ring is also activated towards electrophilic substitution. In contrast, the tertiary alcohol is sterically hindered and resistant to oxidation. However, under acidic conditions, it is prone to dehydration to form an alkene via a stable tertiary carbocation.

G cluster_phenol Phenolic -OH Reactivity cluster_alcohol Tertiary Alcohol Reactivity phenol_rxn Etherification / Esterification (Nucleophilic Attack) eas_rxn Electrophilic Aromatic Substitution dehydration_rxn Dehydration (E1) (Acid-Catalyzed) start This compound start->phenol_rxn Base, Electrophile start->eas_rxn Electrophile, Acid/Lewis Acid start->dehydration_rxn Strong Acid, Heat

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound.

Q1: What are the key physical properties of this compound I should be aware of?

A1: this compound has the following properties:

  • Molecular Formula: C₉H₁₂O₂[1][2]

  • Molecular Weight: 152.19 g/mol [1][2]

  • CAS Number: 7765-97-1[1][2]

Its bifunctional nature makes it soluble in a range of polar organic solvents.

Q2: How does solvent choice influence the acidity of the phenolic proton?

A2: The acidity of the phenolic proton is significantly affected by the solvent's ability to stabilize the resulting phenoxide ion. Polar protic solvents, such as water and alcohols, can hydrogen bond with the phenoxide oxygen, stabilizing it and thus increasing the acidity of the phenol.[3] In contrast, polar aprotic solvents like DMSO can also stabilize the phenoxide ion through dipole-dipole interactions, while nonpolar solvents will result in lower acidity.

Q3: Can I selectively react the tertiary alcohol without affecting the phenol?

A3: Yes, this is achievable through careful selection of reaction conditions. The tertiary alcohol is susceptible to acid-catalyzed dehydration.[1][4][5] Therefore, using a strong acid like sulfuric or phosphoric acid with heating will favor the elimination of water to form the corresponding alkene.[4][6] The phenolic hydroxyl group is generally stable under these conditions as it is much less likely to be protonated and eliminated.[7]

Q4: What are the best conditions for selective etherification of the phenolic hydroxyl group?

A4: For selective etherification of the phenol, the Williamson ether synthesis is a common and effective method.[8][9] This reaction is best carried out under basic conditions to deprotonate the more acidic phenolic proton, followed by reaction with a primary alkyl halide. To avoid dehydration of the tertiary alcohol, acidic conditions must be avoided. The choice of solvent is critical: polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base but not the phenoxide anion, thus enhancing its nucleophilicity.[9]

G start Desired Reaction? phenol_rxn Phenol Functionalization (e.g., Etherification) start->phenol_rxn Yes alcohol_rxn Alcohol Functionalization (e.g., Dehydration) start->alcohol_rxn No phenol_cond Use Basic Conditions (e.g., K2CO3, NaH) + Polar Aprotic Solvent (e.g., DMF, Acetone) phenol_rxn->phenol_cond alcohol_cond Use Acidic Conditions (e.g., H2SO4, H3PO4) + Heat alcohol_rxn->alcohol_cond phenol_outcome Selective Phenolic -OH Reaction phenol_cond->phenol_outcome alcohol_outcome Selective Tertiary Alcohol Reaction alcohol_cond->alcohol_outcome

Section 3: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Guide 1: Low Yield in Williamson Ether Synthesis

Problem: I am attempting to synthesize the methyl ether of the phenolic hydroxyl group using potassium carbonate and methyl iodide, but I am getting a very low yield of the desired product.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Incomplete Deprotonation Use a stronger base such as sodium hydride (NaH). Ensure the starting material is dry.The pKa of the phenolic proton is influenced by the solvent and substituents. While potassium carbonate is often sufficient, a stronger base like NaH will ensure complete deprotonation to the more nucleophilic phenoxide. Water can consume the base and hinder the reaction.
Poor Solvent Choice Switch to a polar aprotic solvent like DMF or DMSO instead of a protic solvent like ethanol.Protic solvents can hydrogen bond with the phenoxide anion, creating a solvent cage that reduces its nucleophilicity. Polar aprotic solvents solvate the cation but leave the anion "naked" and more reactive.[10]
Side Reaction: C-alkylation Use a less polar solvent or add a crown ether to chelate the potassium ion.The phenoxide ion is an ambident nucleophile and can also react at the ortho and para positions of the aromatic ring (C-alkylation). This is more likely in polar aprotic solvents. Reducing solvent polarity or sequestering the cation can favor O-alkylation.[11]
Low Reaction Temperature Increase the reaction temperature to 50-100 °C.[9]The Williamson ether synthesis is an SN2 reaction, and increasing the temperature will increase the reaction rate.
Guide 2: Formation of an Unexpected Alkene Product

Problem: I am trying to perform a reaction on the phenolic hydroxyl group under what I thought were neutral or slightly basic conditions, but I am observing the formation of an alkene side product.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Trace Acid Contamination Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled solvents. If a reagent is suspected to be acidic, neutralize it before addition.The tertiary alcohol is highly susceptible to acid-catalyzed dehydration. Even trace amounts of acid can lead to the formation of the stable tertiary carbocation, which then eliminates a proton to form the alkene.[1][4][5]
Lewis Acidity of Reagents Be cautious with reagents that can act as Lewis acids.Some reagents, even if not Brønsted acids, can act as Lewis acids and coordinate to the hydroxyl group, promoting its departure as a leaving group.
High Reaction Temperature Run the reaction at a lower temperature.While higher temperatures can increase the rate of the desired reaction, they can also provide the activation energy needed for the dehydration side reaction, especially if trace acid is present. Tertiary alcohol dehydration can occur at relatively low temperatures (25-80 °C) in the presence of a strong acid.[1]
Guide 3: No Reaction or Incomplete Conversion in Acid-Catalyzed Dehydration

Problem: I am attempting to dehydrate the tertiary alcohol using phosphoric acid, but the reaction is very slow or does not go to completion.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Insufficient Acid Strength or Concentration Use a stronger acid like concentrated sulfuric acid, or increase the concentration of phosphoric acid.The first step in the E1 mechanism of dehydration is the protonation of the hydroxyl group to form a good leaving group (water).[4] A higher concentration of a stronger acid will increase the equilibrium concentration of the protonated alcohol, thus increasing the rate of the rate-determining step (loss of water to form the carbocation).
Inadequate Temperature Increase the reaction temperature.The dehydration of tertiary alcohols is an endothermic process and requires heat to overcome the activation energy barrier.[5] A higher temperature will favor the elimination reaction.
Presence of Excess Water Use a Dean-Stark apparatus to remove water as it is formed.The dehydration reaction is an equilibrium process. Removing water as it is formed will drive the equilibrium towards the alkene product according to Le Chatelier's principle.

Section 4: Advanced Strategies: The Use of Protecting Groups for Enhanced Selectivity

For complex multi-step syntheses, achieving the desired chemoselectivity may require the use of protecting groups.[12][13] A protecting group temporarily masks a reactive functional group, allowing transformations to be carried out elsewhere in the molecule.[13][14]

Protecting the Phenolic Hydroxyl Group:

To perform a reaction exclusively at the tertiary alcohol (e.g., a substitution reaction after converting it to a better leaving group), the more acidic and nucleophilic phenolic hydroxyl group should be protected.

  • Common Protecting Groups: Benzyl ethers and silyl ethers (e.g., TBDMS) are commonly used.[14][15][16][17]

  • Protection Strategy:

    • React this compound with a base (e.g., NaH) and the corresponding halide (e.g., benzyl bromide or TBDMS-Cl) in a polar aprotic solvent (e.g., THF, DMF).

    • Perform the desired reaction on the tertiary alcohol.

    • Deprotect the phenol. Benzyl ethers are typically removed by hydrogenolysis (H₂, Pd/C), while silyl ethers are removed with a fluoride source like TBAF.[15][18]

Protecting the Tertiary Alcohol:

While less common due to its lower reactivity, there might be instances where the tertiary alcohol needs protection, for example, during a reaction that is sensitive to any hydroxyl groups.

  • Common Protecting Groups: Silyl ethers can also be used, though their introduction onto a sterically hindered tertiary alcohol can be challenging. Tetrahydropyranyl (THP) ethers are another option.[15][18]

  • Protection Strategy:

    • React this compound with dihydropyran in the presence of an acid catalyst to form the THP ether.

    • Perform the desired reaction on the phenol.

    • Deprotect the alcohol under acidic conditions.

G start Starting Material: This compound protect Protect one functional group start->protect react React the other functional group protect->react deprotect Deprotect react->deprotect product Final Product deprotect->product

Section 5: Experimental Protocols

The following are generalized protocols. Researchers should always first consult relevant literature and perform small-scale test reactions to optimize conditions for their specific substrate and desired transformation.

Protocol 1: Selective O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the primary alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acid-Catalyzed Dehydration of the Tertiary Alcohol
  • Place this compound (1.0 eq) in a round-bottom flask equipped with a distillation head and a receiving flask.

  • Add concentrated phosphoric acid (0.3 eq) or concentrated sulfuric acid (0.1 eq).

  • Heat the mixture gently with a heating mantle. The alkene product will distill as it is formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and, if necessary, purify by fractional distillation.

References

  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. Retrieved from [Link]

  • This compound | C9H12O2. PubChem. Retrieved from [Link]

  • Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry - YouTube. (2023, September 26). Retrieved from [Link]

  • dehydration of alcohols - Chemguide. Retrieved from [Link]

  • Dehydrogenation (Dehydration) of Alcohols - BYJU'S. Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from [Link]

  • Chemical Reactions of Alcohols and Phenols. Retrieved from [Link]

  • High chemoselectivity in the phenol synthesis - PMC - NIH. (2011, June 10). Retrieved from [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (2009, August 6). Retrieved from [Link]

  • Tunable Selectivity of Phenol Hydrogenation to Cyclohexane or Cyclohexanol by Solvent-Driven effect over Bifunctional Pd/NaY Catalyst | Request PDF - ResearchGate. (2020, October 4). Retrieved from [Link]

  • Esterification of phenols (video) - Khan Academy. Retrieved from [Link]

  • EP0037353A1 - Process for the etherification of phenols - Google Patents.
  • Acid-Catalyzed Dehydration of an Alcohol - Labflow. Retrieved from [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Regular Article - Organic Chemistry Research. Retrieved from [Link]

  • Reactions of Alcohols and Phenols - Solubility of Things. Retrieved from [Link]

  • High chemoselectivity in the phenol synthesis - Beilstein Journals. Retrieved from [Link]

  • some more reactions of phenol - Chemguide. Retrieved from [Link]

  • 17.2: Properties of Alcohols and Phenols - Chemistry LibreTexts. (2023, February 9). Retrieved from [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Retrieved from [Link]

  • Protecting Groups For Alcohols - Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Retrieved from [Link]

  • 1 Recent Achievements in Organic Reactions in Alcohols - Wiley-VCH. Retrieved from [Link]

  • Alcohol Protecting Groups. Retrieved from [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - Frontiers. (2022, July 21). Retrieved from [Link]

  • Ch 8 : Solvent Effects - University of Calgary. Retrieved from [Link]

  • Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes - JoVE. (2024, May 22). Retrieved from [Link]

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - RSC Publishing. Retrieved from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2023, July 13). Retrieved from [Link]

  • ORGANIC SYNTHESIS - ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis - Edubirdie. Retrieved from [Link]

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Retrieved from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Retrieved from [Link]

  • Protection for Phenols and Catechols | Request PDF - ResearchGate. Retrieved from [Link]

  • Protecting Groups. Retrieved from [Link]

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Technical Support Center: Managing Exotherms in Large-Scale 3-(2-Hydroxypropan-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Hydroxypropan-2-yl)phenol. This document is designed for researchers, scientists, and drug development professionals engaged in scaling up this synthesis. Our focus is on providing expert-driven, field-proven insights into the critical challenge of managing the reaction exotherms to ensure safety, scalability, and product quality.

The synthesis of this compound, a valuable building block, is most practically achieved via a Grignard reaction. This pathway, while efficient, involves highly exothermic steps that present significant safety risks if not properly controlled, especially at scale.[1][2] A thermal runaway event can lead to rapid pressure buildup, boiling of flammable solvents, and potentially catastrophic vessel failure.[3][4] This guide provides a framework for understanding, predicting, and safely managing these thermal hazards.

Section 1: Foundational Knowledge: Understanding the Exothermic Nature of the Synthesis

A thorough understanding of the reaction mechanism is the first line of defense against thermal runaway. The primary route to this compound involves the reaction of a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, with acetone, followed by demethylation. Both the formation of the Grignard reagent and its subsequent reaction with acetone are significantly exothermic.

Q1: What are the primary sources of exotherm in this synthesis?

A1: There are two distinct, highly exothermic events to manage:

  • Grignard Reagent Formation: The reaction between an aryl halide (e.g., 3-bromoanisole) and magnesium turnings to form the Grignard reagent is highly exothermic.[5] A critical hazard at this stage is the "induction period"—a delay before the reaction initiates. During this time, an accumulation of the aryl halide can lead to a sudden, violent, and uncontrollable reaction once initiation occurs.[2]

  • Nucleophilic Addition to Acetone: The reaction of the pre-formed Grignard reagent with acetone is extremely rapid and generates a substantial amount of heat.[6][7] Uncontrolled addition of either the Grignard reagent or acetone can quickly overwhelm the cooling capacity of the reactor, leading to a dangerous temperature spike.

cluster_0 Step 1: Grignard Formation (Highly Exothermic) cluster_1 Step 2: Nucleophilic Addition (Highly Exothermic) cluster_2 Step 3: Workup & Demethylation A 3-Bromoanisole + Mg B 3-Methoxyphenyl- magnesium Bromide A->B In THF or Et2O A->B D Tertiary Alkoxide Intermediate B->D Nucleophilic Attack B->D C Acetone C->D F This compound (Final Product) D->F Protonation & Demethylation E Aqueous Acid Workup (e.g., HBr or BBr3) E->F

Caption: Reaction pathway highlighting the two major exothermic steps.

Section 2: Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that may arise during the synthesis. The key to successful troubleshooting is recognizing deviations from the expected thermal profile early.

Q2: My Grignard reaction won't start. I've added some of the 3-bromoanisole, but there's no temperature increase. What should I do?

A2: This is a common and potentially dangerous situation due to the risk of reagent accumulation.[2] Do NOT continue adding the aryl halide.

  • Cause Analysis:

    • Wet Glassware/Solvent: Grignard reagents are extremely sensitive to moisture.[5] Any water will quench the reaction and deactivate the magnesium surface.

    • Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.

    • Low Temperature: While the reaction is exothermic, initiation sometimes requires a small amount of thermal energy.

  • Step-by-Step Mitigation:

    • Stop All Additions: Immediately cease the addition of the aryl halide.

    • Confirm Anhydrous Conditions: Ensure your solvent is certified anhydrous and glassware was properly flame-dried or oven-dried.[1]

    • Attempt Initiation:

      • Apply gentle, localized heating with a heat gun to one spot on the flask. Be prepared to remove the heat immediately and apply cooling once the reaction starts.[8]

      • Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. These will react with the magnesium to expose a fresh, reactive surface.

    • If Initiation Fails: If the reaction still does not start after attempting activation, it is safest to quench the entire setup carefully and start over. A runaway reaction with a large accumulation of unreacted halide is a significant fire and explosion hazard.[1][9]

Q3: The reaction has started, but the temperature is rising too quickly and approaching the solvent's boiling point. How do I regain control?

A3: This indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a thermal runaway.[3]

  • Immediate Actions:

    • Stop Reagent Addition: Instantly stop the feed of the aryl halide or acetone.[9]

    • Maximize Cooling: Ensure your cooling bath (e.g., ice-water or dry ice/acetone) is at its maximum capacity and making good contact with the reaction flask.

    • Increase Stirring: Enhance agitation to improve heat transfer to the vessel walls and cooling medium.

    • Prepare for Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, a pre-planned quenching procedure may be necessary. This is an advanced safety measure that should be part of your Standard Operating Procedure (SOP).

  • Post-Incident Analysis:

    • Addition Rate: Your rate of addition was too high for the scale and cooling capacity.

    • Cooling Inefficiency: Your cooling system may be undersized or inefficient.

    • Concentration: The reaction may be too concentrated, leading to a higher volumetric heat output.

Start Monitor Reaction Temperature CheckTemp Is Temperature Rising Rapidly Towards Limit? Start->CheckTemp Action1 IMMEDIATELY Stop All Reagent Addition CheckTemp->Action1 Yes Continue Continue Normal Operation CheckTemp->Continue No Action2 Maximize Cooling & Agitation Action1->Action2 CheckControl Is Temperature Under Control? Action2->CheckControl Resume Slowly Resume Addition at a Reduced Rate CheckControl->Resume Yes Emergency Execute Emergency Quench Protocol CheckControl->Emergency No Resume->Start Continue->Start

Caption: Decision tree for managing a sudden exotherm.

Q4: My final product is impure, with significant amounts of biphenyl-type byproducts. Is this related to poor temperature control?

A4: Yes, this is a classic indicator of poor exotherm management.

  • Mechanism of Byproduct Formation: Overheating during the Grignard formation step can lead to Wurtz-type coupling of the aryl halide, producing dimeric species (e.g., 3,3'-dimethoxybiphenyl). A very dark or black appearance of the Grignard reagent is often a sign that such side reactions have occurred.[8]

  • Prevention:

    • Maintain strict temperature control during the dropwise addition of the aryl halide to the magnesium. The goal is to have the halide react as soon as it is introduced, preventing both accumulation and localized overheating.

    • Ensure the reaction mixture remains a typical grayish-brown color.[8]

Section 3: Proactive Exotherm Management: A Validated Protocol

The most effective way to manage exotherms is through careful planning and control. This protocol is designed for a semi-batch process, where one reagent is added slowly to the other, which is the standard and safest method for large-scale exothermic reactions.[4]

Experimental Protocol: Semi-Batch Synthesis

  • Glassware and System Preparation:

    • Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet (Nitrogen or Argon), a thermometer, and an addition funnel.[8]

    • All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying and assembling while hot under an inert atmosphere.[1]

    • Clamp the entire apparatus securely, preferably on a lab jack to allow for quick removal of the cooling bath if necessary.[1]

  • Grignard Reagent Formation:

    • Charge the flask with magnesium turnings (1.1 eq) and a small crystal of iodine.

    • Add a minimal amount of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

    • In the addition funnel, prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous THF.

    • Add approximately 5-10% of the 3-bromoanisole solution to the magnesium suspension to initiate the reaction. Observe for signs of initiation: bubbling, a color change to grayish-brown, and a gentle exotherm.[8]

    • Once initiated, begin a slow, continuous addition of the remaining 3-bromoanisole solution. The addition rate should be controlled to maintain the internal temperature within the desired range (see table below). Use an ice bath for cooling.

  • Reaction with Acetone:

    • Once the Grignard formation is complete (most of the magnesium is consumed), cool the reagent solution to 0 °C.

    • Prepare a solution of anhydrous acetone (1.0 eq) in anhydrous THF in the addition funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent.[7] The addition rate is critical and must be adjusted to keep the temperature below the specified limit. A large, vigorous exotherm is expected.

  • Workup and Quenching:

    • After the acetone addition is complete, allow the mixture to stir for an additional 30 minutes.

    • The reaction is quenched by slowly and carefully pouring the reaction mixture into a separate vessel containing a stirred solution of crushed ice and a non-oxidizing acid (e.g., aqueous HCl or NH₄Cl). This step is also exothermic and must be done with caution.

Table 1: Critical Process Parameters for Exotherm Control

ParameterLaboratory Scale (e.g., 250 mL)Kilo-Lab Scale (e.g., 20 L)Rationale & Justification
Solvent (THF) Volume 5-10 mL per g of halide3-5 mL per g of halideSufficient volume acts as a heat sink. Higher concentrations at scale increase volumetric heat output, requiring more efficient cooling.
Grignard Formation Temp. 25-40 °C (gentle reflux)30-45 °CMaintain a controlled, steady reaction rate. Avoids both stalling and runaway conditions.
Halide Addition Time 30-60 minutes2-4 hoursSlow addition is the primary method of controlling the exotherm.[9] The rate should match the system's cooling capacity.
Acetone Addition Temp. 0-10 °C0-10 °CLower temperatures help absorb the intense exotherm of this step and minimize side reactions.
Acetone Addition Time 30-60 minutes2-4 hoursAs with the halide addition, this is a critical control parameter for safety.
Agitation Vigorous magnetic stirringEfficient mechanical stirringEssential for uniform temperature distribution and effective heat transfer to the reactor walls.
Section 4: Frequently Asked Questions (FAQs)

Q5: Which solvent is better, THF or diethyl ether?

A5: For large-scale reactions, THF is generally preferred over diethyl ether.[8] Its higher boiling point (66 °C vs. 34.6 °C) provides a wider operating temperature window and a better safety margin against boiling over during an exotherm. Diethyl ether's high volatility and low flash point make it a greater fire hazard at scale.[1]

Q6: Can I add the Grignard reagent to the acetone instead?

A6: Yes, this is known as "inverse addition" and is a valid strategy. The principle of slow, controlled addition remains the same. The choice often depends on the stability of the reagents and the specific equipment setup. The critical safety requirement is that one of the reactive components is added portion-wise to the other to control the rate of heat generation.

Q7: What Personal Protective Equipment (PPE) is required?

A7: Standard PPE includes safety glasses/goggles and a lab coat. However, due to the high fire risk associated with Grignard reagents and flammable solvents, a flame-retardant lab coat and nitrile gloves are strongly recommended.[9] For large-scale operations, a face shield and working behind a blast shield are prudent administrative controls.[9] It is also advised not to work alone when performing large-scale Grignard reactions.[9][10]

Q8: What are the key elements of an emergency plan for a thermal runaway?

A8: Your Standard Operating Procedure (SOP) must include a detailed emergency plan.[9] Key elements include:

  • Clear identification of the maximum allowable temperature.

  • A defined procedure for stopping reagent flow and applying maximum cooling.

  • Access to an appropriate fire extinguisher (e.g., Class D for magnesium fires, or sand).

  • A plan for evacuating the area if the reaction cannot be brought under control.

References
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University. Retrieved from [Link]

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). Journal of Loss Prevention in the Process Industries. Retrieved from [Link]

  • Grignard Reaction - Laboratory Reaction Safety Summary. (n.d.). American Chemical Society. Retrieved from [Link]

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022). Quora. Retrieved from [Link]

  • Thermal runaway. (n.d.). Wikipedia. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). Case Western Reserve University. Retrieved from [Link]

  • Are reaction mixtures supposed to be cooled before adding a Grignard reagent? (2020). Reddit. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Troubleshooting Unknown Peaks in the Chromatogram of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying unknown peaks during the analysis of 3-(2-Hydroxypropan-2-yl)phenol. As researchers and drug development professionals, encountering unexpected signals in your chromatograms is a common challenge. This guide provides a structured, experience-driven approach to systematically identify and resolve these issues, ensuring the integrity and accuracy of your analytical data. Our methodology is built on a foundation of scientific principles and field-proven troubleshooting techniques.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my chromatogram. What is my immediate action plan?

The appearance of an unknown peak requires a systematic, logical approach to avoid confounding the issue. Before altering your validated method, your first step is to perform a series of diagnostic checks to determine if the issue is with the sample, the mobile phase, or the instrument itself.

Your immediate action should be to assess the system's health and then isolate the source of the peak. This involves checking system suitability parameters from your last valid run (e.g., retention time stability, peak asymmetry, and efficiency) and then executing a sequence of blank injections. A common mistake is to immediately assume the problem is sample-related, leading to wasted time and resources. The causality we want to establish is: Is the peak an artifact of the system, or is it genuinely present in the sample matrix?

A systematic blank injection protocol is the most effective way to diagnose the issue.[1] This involves running a sequence of injections to pinpoint the origin of the extraneous peak.[1][2]

  • Solvent Blank: Inject the final solvent used to dissolve your sample. This will identify contaminants from your sample solvent.

  • Mobile Phase Blank: Prepare a "mock injection" by injecting a sample of your initial mobile phase composition. If the peak appears here, it suggests contamination in your solvents or additives.

  • "Air" or "No-Volume" Injection: Perform an injection with no sample volume drawn. This can help identify issues related to the autosampler needle or injection port contamination.[3]

  • Gradient Blank Run: Run your full gradient method with no injection. The appearance of a peak (often called a "ghost peak") indicates that contaminants are accumulating on the column from the mobile phase and eluting as the solvent strength increases.[2]

The results from this sequence will guide your next steps, as illustrated in the workflow below.

start Unknown Peak Detected check_system 1. Review System Suitability (Pressure, Baseline, RT Stability) start->check_system blank_sequence 2. Perform Systematic Blank Injections (Solvent, Mobile Phase, No-Injection) check_system->blank_sequence analyze_blanks 3. Analyze Blank Chromatograms blank_sequence->analyze_blanks peak_in_blank Peak Present in Blank(s) analyze_blanks->peak_in_blank Yes peak_not_in_blank Peak Absent in All Blanks analyze_blanks->peak_not_in_blank No troubleshoot_system Proceed to Q6 & Q7: Identify Contaminants / Adducts peak_in_blank->troubleshoot_system troubleshoot_sample Proceed to Q3, Q4, & Q5: Identify Related Substances peak_not_in_blank->troubleshoot_sample

Caption: Initial troubleshooting workflow for an unknown peak.

Q2: How can I classify the unknown peak? Is it a contaminant, a related substance, or an instrumental artifact?

Understanding the classification of the unknown peak is critical for directing your investigation. These categories are defined as follows:

  • Related Substance: A compound structurally related to the analyte (this compound). This includes synthesis impurities, isomers, and degradation products. These peaks will only appear when the sample is injected.

  • Contaminant: A compound that is not structurally related to the analyte and originates from an external source. Common sources include solvents, glassware, sample preparation devices, and the laboratory environment.[4][5] These peaks often appear in blank injections.

  • Instrumental Artifact: A signal generated by the instrument itself that does not correspond to a real compound. Examples include electronic noise, spikes, or baseline drift. These are typically irregular in shape and not reproducible.

The decision tree below outlines the logical process for classifying the unknown peak based on the results from your initial diagnostic runs.

start Unknown Peak q_reproducible Is the peak reproducible in replicate sample injections? start->q_reproducible is_artifact Instrumental Artifact (e.g., electronic noise, spike) q_reproducible->is_artifact No q_in_blank Does the peak appear in a system or solvent blank? q_reproducible->q_in_blank Yes is_contaminant System/Method Contaminant (e.g., from mobile phase, column bleed, carryover) q_in_blank->is_contaminant Yes is_related Sample-Related Substance (e.g., impurity, degradant, isomer) q_in_blank->is_related No

Caption: Decision tree for classifying the source of an unknown peak.

Q3: My unknown has the same mass as my main compound but a different retention time. What could it be?

This is a classic signature of an isomer. The synthesis of this compound is typically achieved via a Friedel-Crafts alkylation of phenol with an acetone equivalent.[6] In electrophilic aromatic substitution reactions on a monosubstituted benzene ring like phenol, substitution can occur at the ortho, meta, or para positions.

Since your target compound is the meta isomer, the most probable related substances with the same mass are the ortho and para isomers. These compounds have the same molecular formula (C₉H₁₂O₂) and thus the same exact mass (152.0837 Da), but their different structures will result in different retention times on a reversed-phase column.[7][8][9]

Compound NamePositionMolecular FormulaExact Mass (Da)PubChem CID
2-(2-Hydroxypropan-2-yl)phenol orthoC₉H₁₂O₂152.0837827955[9]
This compound meta (Analyte)C₉H₁₂O₂152.0837458142[7]
4-(2-Hydroxypropan-2-yl)phenol paraC₉H₁₂O₂152.083711116238[8]

To confirm, you would need to obtain reference standards for the ortho and para isomers and compare their retention times to your unknown peak under the same chromatographic conditions.

Q4: I suspect the unknown peak is a synthesis byproduct. What are the most common possibilities?

Beyond isomers, several other impurities can arise from the synthesis process. Identifying these requires an understanding of the reaction mechanism and potential side reactions.

  • Unreacted Starting Materials: Residual amounts of phenol (94.11 g/mol ) or acetone (58.08 g/mol ) may be present. Acetone will likely not be retained on a typical reversed-phase column, but phenol will be.

  • Poly-Alkylated Products: The activated phenol ring can undergo multiple alkylations, leading to di- or tri-substituted products. For example, a second alkylation would result in a compound with the formula C₁₂H₁₈O₂ and an exact mass of 210.1307 Da.

  • Condensation Products: Under acidic conditions, phenol can react with acetone to form Bisphenol A (BPA) . This involves two phenol molecules and one acetone molecule, resulting in a significantly larger compound (C₁₅H₁₆O₂, exact mass 228.1150 Da).[6]

  • Related Impurities: The industrial synthesis of phenol and acetone often utilizes the cumene process, which can generate byproducts like acetophenone and alpha-methylstyrene .[10] These could be present as impurities in the starting materials.

Potential ImpurityOriginMolecular FormulaExact Mass (Da)Expected [M+H]⁺Expected [M+Na]⁺
PhenolStarting MaterialC₆H₆O94.041995.0492117.0311
Bisphenol A (BPA)Side ReactionC₁₅H₁₆O₂228.1150229.1223251.1042
AcetophenoneStarting Material ImpurityC₈H₈O120.0575121.0648143.0467
Di-alkylated PhenolPoly-alkylationC₁₂H₁₈O₂210.1307211.1380233.1199
Q5: Could the unknown peak be a degradation product?

Yes, phenolic compounds are susceptible to oxidation, especially when exposed to air, light, or metal ions. The tertiary alcohol group on the side chain can also undergo reactions like dehydration.

  • Oxidation Products: The phenol ring can be oxidized to form quinone or hydroquinone-type structures. For example, oxidation could introduce an additional hydroxyl group, increasing the mass by approximately 16 Da (the mass of oxygen).

  • Dehydration Products: Acidic conditions or heat can cause the dehydration of the tertiary alcohol, leading to the formation of 3-(prop-1-en-2-yl)phenol , an alkene. This would result in the loss of water (H₂O), corresponding to a mass decrease of 18.0106 Da. The resulting compound would have an exact mass of 134.0732 Da.

Investigating degradation requires performing forced degradation studies (e.g., exposing the sample to acid, base, heat, light, and oxidative stress) and monitoring the appearance of new peaks.

Q6: The unknown peak appears in my blank runs. How do I identify common system contaminants?

If the peak is present in your blank injections, it is a system contaminant. These are ubiquitous in modern analytical labs, and identifying them is a process of elimination.[3][4] Common contaminants can be introduced from solvents, tubing, filters, vials, and even the air in the lab.[5][11]

Contaminant ClassCommon ExamplesMass Characteristics (m/z)Likely Source
Plasticizers Phthalates (e.g., Dioctyl phthalate)391.284 [M+H]⁺, 413.266 [M+Na]⁺Plastic tubing (Tygon), solvent bottles, vial caps.[3][11]
Polymers Polyethylene Glycol (PEG)Series of peaks with 44.026 Da spacingSurfactants, lubricants, personal care products.[4][12]
Slip Agents Erucamide, Oleamide338.342 [M+H]⁺, 282.280 [M+H]⁺Polypropylene vials, lab plastics.[5]
Siloxanes Polydimethylsiloxane (PDMS)Series of peaks with 74.019 Da spacingColumn bleed (GC), vacuum pump oil, lab air.[4][11]
Solvent Additives Triethylamine (TEA)102.128 [M+H]⁺Common mobile phase modifier, very persistent.[11]

To resolve these issues, systematically replace components: use fresh, high-purity solvents from a new bottle, replace mobile phase filters, use glass vials instead of plastic, and ensure the system is thoroughly flushed.[4]

Q7: My mass spectrum shows multiple peaks for my compound of interest and the unknown. What are these?

In electrospray ionization mass spectrometry (ESI-MS), it is very common for an analyte to form adducts with various ions present in the mobile phase or sample matrix.[13] Instead of just seeing the protonated molecule [M+H]⁺, you may see ions corresponding to the molecule binding with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺.[14][15]

Recognizing these adduct patterns is crucial. They are characterized by specific mass differences from the primary molecular ion. For your analyte, this compound (Exact Mass = 152.0837 Da), you should look for the following signals.

AdductFormulaMass Added (Da)Expected m/z
Protonated Molecule[M+H]⁺1.0073153.0910
Sodium Adduct[M+Na]⁺22.9892175.0729
Ammonium Adduct[M+NH₄]⁺18.0338170.1175
Potassium Adduct[M+K]⁺38.9632191.0469
Acetonitrile Adduct[M+ACN+H]⁺42.0338195.1175
Dimer with Proton[2M+H]⁺305.1747305.1747
Dimer with Sodium[2M+Na]⁺327.1566327.1566

Reference for mass differences.[14][15]

If your unknown peak shows a similar pattern of adducts, it provides strong evidence that it is a real compound and not an artifact. You can use the mass differences to calculate the neutral mass of the unknown and compare it to the potential impurities listed in Tables 1 and 2.

  • Identify the most likely molecular ion peak (e.g., [M+H]⁺).

  • Scan the spectrum for peaks at M+22, M+38, and M+18 Da higher.

  • The presence of these peaks confirms the formation of Na⁺, K⁺, and NH₄⁺ adducts, respectively.

  • If adducts are overwhelming the signal, try to reduce sources of sodium/potassium (e.g., use high-purity water, avoid touching glassware with bare hands) or add a small amount of a competing acid like formic acid to the mobile phase to promote protonation.

Q8: What are the best practices to prevent the appearance of unknown peaks in the future?

Proactive prevention is always more efficient than reactive troubleshooting. Adhering to good laboratory practices can significantly minimize the occurrence of extraneous peaks.

  • High-Purity Reagents: Always use HPLC- or LC-MS-grade solvents, water, and additives. Never "top off" solvent bottles; use fresh reservoirs for each new batch of mobile phase.[2]

  • Clean Glassware: Use dedicated glassware for mobile phase preparation and sample dilution. Rinse thoroughly with a final solvent that is compatible with your analysis.

  • Effective Sample Preparation: Use high-quality filters and vials that are certified for low extractables. When possible, dissolve your sample in the initial mobile phase.

  • Robust Method Development: Ensure your chromatographic method has sufficient resolution to separate the main peak from all potential impurities. Include a column wash step at the end of your gradient to elute any strongly retained compounds before the next injection.

  • Routine System Maintenance: Regularly replace pump seals and filters. Flush the system thoroughly when changing mobile phases. Document all maintenance in a system logbook.

  • Control Injections: Routinely run system suitability and blank injections within your analytical sequence to monitor the health of your system in real-time.

By implementing these practices, you can build a self-validating system that enhances the reliability and trustworthiness of your chromatographic results.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Providion. (n.d.).
  • CIGS. (n.d.). Common LC/MS Contaminants.
  • Wikipedia. (n.d.). Cumene process. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • HALO Columns. (2023).
  • Pharmaguideline. (2022). Understanding Extraneous Peaks in Chromatography. [Link]

  • Sigma-Aldrich. (n.d.). LC-MS Contaminants.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Scribd. (n.d.). Adduits ESI MS. [Link]

  • UCSF. (n.d.).
  • MDPI. (2021). Solid Acid Catalysts for the Hock Cleavage of Hydroperoxides. [Link]

  • ResearchGate. (n.d.). The Hock rearrangement of organic hydroperoxides. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. [Link]

  • Quora. (2013). Organic Chemistry: Reaction of phenol with acetone?. [Link]

  • ResearchGate. (n.d.). Catalytic decomposition of cumene hydroperoxide over various catalysts. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • PubChem. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]

  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. [Link]

  • GNPS Library. (n.d.). Spectrum CCMSLIB00005436368. [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. [Link]

  • PubChem. (n.d.). 2-(2-Hydroxypropan-2-yl)phenol. [Link]

  • MDPI. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • PubChem. (n.d.). 3-Hydroxybenzenepropanol. [Link]

  • PubChemLite. (n.d.). 2-(2-hydroxypropan-2-yl)phenol (C9H12O2). [Link]

Sources

Technical Support Center: Troubleshooting Emulsion Formation in the Workup of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging workups. This guide is designed for researchers, scientists, and drug development professionals who encounter persistent emulsions during the liquid-liquid extraction of 3-(2-Hydroxypropan-2-yl)phenol. As Senior Application Scientists, we have developed this resource to provide not just solutions, but a deeper understanding of the underlying chemical principles driving these separation issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental reasons for emulsion formation with this specific molecule, providing the foundational knowledge needed for effective troubleshooting.

Q1: Why is emulsion formation so common during the workup of this compound?

A1: The propensity of this compound to form emulsions stems directly from its molecular structure. The molecule possesses both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics, a property known as amphiphilicity.

  • Hydrophilic Regions: The molecule has two hydroxyl (-OH) groups—one phenolic and one tertiary alcohol—that can form hydrogen bonds with water.

  • Lipophilic Region: The benzene ring and the methyl groups constitute a nonpolar, organic-soluble portion.

This dual nature allows the molecule to act as a surfactant, a substance that reduces the surface tension between two immiscible liquids (like your organic solvent and aqueous wash), thereby stabilizing an emulsion.[1]

The problem is significantly exacerbated by changes in pH. During a basic wash (e.g., with sodium bicarbonate or sodium hydroxide), the acidic phenolic proton is removed to form a sodium phenoxide salt. This negatively charged salt is highly polar and an even more effective surfactant, leading to the formation of very stable emulsions that are difficult to resolve.

Q2: Besides the molecule itself, what are other common causes of emulsions during a workup?

A2: Several factors during a liquid-liquid extraction can either cause or worsen an emulsion:[2]

  • Vigorous Agitation: Shaking a separatory funnel too aggressively can create extremely fine droplets of one liquid dispersed in the other, which are slow to coalesce.[1][3]

  • Presence of Fine Particulate Matter: Insoluble byproducts, residual catalysts, or other fine solids can accumulate at the interface between the two layers, physically preventing the droplets from merging.[4]

  • High Concentration: A high concentration of the product in the organic layer can increase the viscosity and the surfactant effect, stabilizing the emulsion.

Part 2: A Systematic Approach to Troubleshooting

When faced with an emulsion, a systematic approach that begins with the least invasive methods is most effective. The following workflow provides a clear decision-making process.

G start Persistent Emulsion Formed patience Step 1: Let Funnel Stand (15-30 min) start->patience swirl Step 2: Gentle Swirling or Stirring with Glass Rod patience->swirl No separation end Phases Separated patience->end Separated brine Step 3: Add Saturated Brine (Salting Out) swirl->brine No separation swirl->end Separated ph_adjust Step 4: Adjust pH (Add dilute HCl if basic) brine->ph_adjust No separation brine->end Separated celite Step 5: Filter through Celite® ph_adjust->celite No separation ph_adjust->end Separated centrifuge Step 6: Centrifugation (If available) celite->centrifuge No separation celite->end Separated centrifuge->end Separated

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-(2-Hydroxypropan-2-yl)phenol

This compound is a phenolic compound characterized by a hydroxyl group and a hydroxypropyl substituent on the benzene ring.[1] As with any chemical entity in the pharmaceutical pipeline—whether as an active pharmaceutical ingredient (API), intermediate, or impurity—the ability to accurately and reliably quantify it is paramount. The validation of analytical methods is not merely a procedural formality; it is the cornerstone of data integrity, ensuring that measurements are meaningful, reproducible, and fit for their intended purpose.[2][3] This guide provides an in-depth comparison of common analytical techniques for the validation of methods for this compound, grounded in established regulatory principles and practical experimental insights.

The validation process is rigorously guided by international standards, most notably the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6] This framework mandates the evaluation of specific performance characteristics to provide a comprehensive profile of a method's capabilities.[7]

Pillar 1: The Regulatory Bedrock - Understanding Validation Parameters

Before comparing methodologies, it is crucial to understand the "why" behind the experiments. Analytical method validation is a documented process that demonstrates a procedure's suitability for its intended use.[3] The core parameters, as stipulated by ICH Q2(R1), are outlined below.[2][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[9]

  • Accuracy: The closeness of test results to the true value. It is often determined by assessing the recovery of a known amount of spiked analyte in a sample matrix.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the logical flow of a typical validation process, demonstrating how these parameters interrelate to build confidence in the analytical procedure.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Core Validation Experiments cluster_3 Sensitivity & Durability cluster_4 Finalization Dev Develop Initial Analytical Procedure Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Establishes Scope Specificity Specificity (Interference Check) Protocol->Specificity Initiates Testing Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (RSD%) - Repeatability - Intermediate Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Report Validation Summary Report Robustness->Report Compiles Data SOP Implement as Standard Operating Procedure (SOP) Report->SOP Authorizes Use

Caption: General workflow for analytical method validation.

Pillar 2: Comparative Analysis of Core Analytical Techniques

For a molecule like this compound, with its phenolic hydroxyl group and moderate polarity, several analytical techniques are viable.[1][10] The choice depends on the specific requirements of the analysis, such as required sensitivity, sample complexity, and throughput. We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a vast range of compounds.[2][11] For this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): The non-polar stationary phase (C18) provides effective retention for moderately polar compounds like phenols through hydrophobic interactions.

  • Mobile Phase (Acetonitrile/Water): A mixture of a polar aqueous component (water) and a less polar organic modifier (acetonitrile) allows for fine-tuning of the retention time. An acidic modifier (e.g., formic acid) is often added to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[12]

  • UV Detection: The benzene ring in the analyte is a strong chromophore, making UV detection highly suitable and sensitive. The detection wavelength is typically set at or near the absorbance maximum of the analyte.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to achieve a target concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Stock Prepare 1 mg/mL Stock Standard Cal Serially Dilute for Calibration Curve (e.g., 1-100 µg/mL) Stock->Cal Filter Filter All Solutions (0.45 µm Syringe Filter) Cal->Filter Sample Dissolve & Dilute Test Sample to Target Concentration Sample->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Load into Autosampler Separate Isocratic Elution (ACN:H2O, 1 mL/min) Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Linear Regression Integrate->Quantify Validate Assess Validation Parameters (Accuracy, Precision, etc.) Quantify->Validate

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography (GC)

GC offers exceptional separation efficiency and is a powerful tool for analyzing volatile compounds.[13] However, phenols possess polar hydroxyl groups that can lead to poor peak shape (tailing) and require high temperatures for volatilization, risking thermal degradation.[10] Therefore, chemical derivatization is often a necessary precursor to GC analysis.[14]

Causality Behind Experimental Choices:

  • Derivatization (Silylation): Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group. This crucial step increases the analyte's volatility and thermal stability while reducing its polarity, leading to sharp, symmetrical peaks and improved chromatographic performance.[14]

  • Detector (FID vs. MS): A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and offers excellent quantitation.[13] A Mass Spectrometer (MS) provides higher sensitivity and structural confirmation, which is invaluable for specificity, especially in complex matrices.[15][16]

  • Instrumentation: GC system with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

  • Standard and Sample Preparation:

    • Prepare stock and working solutions in a dry aprotic solvent like pyridine or acetonitrile.

    • Pipette 100 µL of each standard or sample solution into a GC vial.

    • Add 100 µL of MSTFA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • Injection: Inject 1 µL of the derivatized solution in splitless mode.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Step cluster_gc GC-FID Analysis cluster_data Data Processing Solutions Prepare Solutions in Dry Aprotic Solvent (e.g., Pyridine) Aliquot Aliquot 100 µL into GC Vial Solutions->Aliquot Reagent Add 100 µL Silylating Agent (MSTFA) Aliquot->Reagent To each vial Heat Cap and Heat (60°C for 30 min) Reagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-FID System Cool->Inject Ready for analysis Separate Temperature-Programmed Separation on DB-5 Column Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for GC analysis with derivatization.

UV-Vis Spectrophotometry

This technique offers a simple, rapid, and cost-effective means of quantification.[17] Its viability is based on the inherent UV absorbance of the phenolic ring. For enhanced specificity and to avoid interference in the UV region, a colorimetric reaction can be employed.

Causality Behind Experimental Choices:

  • Direct Measurement: The simplest approach is to measure the absorbance at the λmax of this compound. This is fast but highly susceptible to interference from any other compound that absorbs at the same wavelength.

  • Colorimetric Reaction: Reacting the phenol with a reagent like ferric chloride (FeCl₃) produces a colored complex that absorbs in the visible region (around 540 nm).[17][18] This significantly improves specificity, as fewer compounds will both react with FeCl₃ and absorb at that specific visible wavelength.

  • Instrumentation: A UV-Vis Spectrophotometer.

  • Reagents:

    • 1% (w/v) Ferric Chloride solution in water.

    • Methanol for sample and standard preparation.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • Create a series of standards (e.g., 50 µg/mL to 500 µg/mL) by diluting the stock with water.

  • Procedure:

    • To 1.0 mL of each standard and sample solution in a test tube, add 0.5 mL of the 1% FeCl₃ solution.

    • Vortex immediately and allow the color to develop for 2 minutes.[18]

    • Measure the absorbance at 540 nm against a reagent blank (1.0 mL water + 0.5 mL FeCl₃ solution).

  • Analysis: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using linear regression.

Pillar 3: Head-to-Head Comparison and Data Summary

The ultimate choice of method is dictated by the analytical objective. A method for final product release requires high specificity and precision (favoring HPLC), whereas a method for rapid in-process control might prioritize speed and simplicity (favoring spectrophotometry).

Validation Parameter HPLC-UV GC-FID (with Derivatization) UV-Vis Spectrophotometry Typical Acceptance Criteria
Specificity High. Achieved via chromatographic separation and confirmed with PDA peak purity.Very High. Excellent chromatographic resolution. MS detection provides definitive identification.Low to Moderate. Prone to interference. Colorimetric reaction improves specificity.No interference at the analyte retention time/wavelength. Peak purity > 0.99.[19]
Linearity (r) Excellent. Typically ≥ 0.999.Excellent. Typically ≥ 0.999.Good. Typically ≥ 0.995.r ≥ 0.995.[19]
Accuracy (% Recovery) Excellent. 98.0 - 102.0%.Excellent. 98.0 - 102.0%.Good. 95.0 - 105.0%.98.0 - 102.0% for assay; may be wider for impurities.[9][19]
Precision (RSD%) Excellent. < 1.0%.Excellent. < 1.5%.Good. < 3.0%.Repeatability RSD ≤ 2%. Intermediate Precision RSD ≤ 3%.[19]
LOQ Low. (ng/mL range)Very Low. (pg/mL to ng/mL range)Moderate. (µg/mL range)S/N ratio ≥ 10.[19]
Robustness Good. Sensitive to mobile phase composition and pH.Good. Sensitive to oven temperature ramp and derivatization conditions.High. Generally less affected by minor changes.Results remain within acceptance criteria after deliberate small changes.[19]
Throughput Moderate.Low to Moderate (derivatization step adds time).High.-
Cost & Complexity High.High.Low.-

Conclusion and Recommendations

The validation of analytical methods for this compound can be successfully achieved using several well-established techniques. The optimal choice is contingent upon the specific application:

  • For Quality Control (QC) release testing, stability studies, and impurity profiling, where specificity and accuracy are non-negotiable, RP-HPLC is the superior choice. Its ability to separate the analyte from potential degradants and impurities makes it the gold standard.

  • For applications requiring the highest sensitivity or confirmation of identity in complex matrices (e.g., biological samples), GC-MS after derivatization is the most powerful method, offering unparalleled resolution and specificity.

  • For rapid, high-throughput screening or in-process controls where the sample matrix is simple and well-defined, UV-Vis Spectrophotometry (preferably with a colorimetric reaction) provides a fast, simple, and economical solution.

Each method, when properly validated according to ICH guidelines, can provide reliable and accurate data. The key is to align the known performance capabilities of the technique with the specific demands of the analytical problem at hand.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University, Department of Chemistry. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed, National Library of Medicine. Available at: [Link]

  • Simple and Rapid Spectrophotometric Method for Phenol Determination in Aqueous Media. Bulletin of the Polytechnic Institute of Iasi. Available at: [Link]

  • Simple and rapid spectrophotometric method for phenol determination in aqueous media. ResearchGate. Available at: [Link]

  • 3-[(2S)-2-hydroxypropyl]phenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Determination of Phenol and Structurally Related Compounds by Gibbs Method. ACS Publications, Analytical Chemistry. Available at: [Link]

  • 4-(2-Hydroxypropan-2-yl)phenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-(2-Hydroxypropan-2-yl)phenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Understanding Analytical Method Validation: A Comprehensive Guide. ProPharma. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. BioPharm International. Available at: [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Physical and Chemical Properties of Phenol. BYJU'S. Available at: [Link]

  • An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal. Available at: [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available at: [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. Available at: [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate. Available at: [Link]

  • [Study of 2,6-di(propan-2-yl)phenol detection features and localization nature in warm-blooded after intragastric administration]. PubMed, National Library of Medicine. Available at: [Link]

  • Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography. Journal of the Serbian Chemical Society. Available at: [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 3-(2-Hydroxypropan-2-yl)phenol by HPLC and UHPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantitative determination of 3-(2-Hydroxypropan-2-yl)phenol, a key intermediate in various synthetic pathways. As Senior Application Scientists, our objective is to furnish you with not just a methodology, but a comprehensive understanding of the principles and practical considerations that underpin robust analytical method development.

Introduction to this compound and the Imperative for its Accurate Quantification

This compound is a phenolic compound characterized by a hydroxyl group and a 2-hydroxypropan-2-yl group attached to a benzene ring. Its chemical structure dictates its polarity and chromatographic behavior, making it amenable to reversed-phase liquid chromatography. The accurate quantification of this analyte is critical in process chemistry to monitor reaction kinetics, determine purity, and ensure the quality of downstream products.

This guide will present a primary HPLC-UV method, developed based on established principles for the analysis of similar phenolic compounds, and compare its performance against a more contemporary UHPLC-UV method. The experimental data, though illustrative, are representative of what can be achieved with each technique and are supported by validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.

Primary Analytical Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The workhorse of many analytical laboratories, HPLC offers a reliable and robust platform for the quantification of a wide array of compounds. For a polar aromatic compound like this compound, a reversed-phase HPLC method is the logical starting point.

Rationale for Method Design

The selection of the stationary and mobile phases is critical for achieving adequate separation and a symmetrical peak shape. A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which provides good retention for phenolic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the polarity. A small amount of acid, such as phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, which can otherwise lead to peak tailing and poor reproducibility.

For detection, Ultraviolet (UV) spectroscopy is a simple and effective choice. Phenolic compounds exhibit strong UV absorbance due to the benzene ring. Based on the UV spectrum of phenol, which shows a maximum absorbance (λmax) at approximately 275 nm, this wavelength is selected for the detection of this compound to ensure high sensitivity.[1]

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 40:60

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dissolution Dilution Serial Dilution (Calibration Standards) Prep->Dilution Filtration Sample Filtration (0.45 µm) Prep->Filtration Autosampler Autosampler (10 µL Injection) Dilution->Autosampler Filtration->Autosampler Column C18 Column (250 x 4.6 mm, 5 µm) Autosampler->Column Pump Pump (1.0 mL/min) Pump->Autosampler Detector UV Detector (275 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Fig. 1: HPLC-UV analysis workflow for this compound.
Performance Characteristics

The performance of this HPLC method was evaluated based on key validation parameters. The following table summarizes the expected results.

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9995
Range 10 - 250 µg/mL10 - 250 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%0.85%
Limit of Detection (LOD) S/N ≥ 33 µg/mL
Limit of Quantification (LOQ) S/N ≥ 1010 µg/mL
Retention Time Approx. 5.5 min5.6 min
Analysis Time -10 min

Comparative Analytical Approach: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)

UHPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC.[2][3]

Rationale for Method Transfer to UHPLC

The primary motivation for transferring the HPLC method to a UHPLC system is to increase sample throughput without compromising, and often improving, the quality of the separation. The principles of separation remain the same (reversed-phase), but the instrumental parameters are adjusted to leverage the benefits of the smaller particle size column.

Experimental Protocol: UHPLC-UV Method

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 40:60

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 2 µL

  • Run Time: 2 minutes

Standard and Sample Preparation:

  • Standard and sample preparation protocols are identical to the HPLC method.

Workflow for UHPLC Analysis

UHPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uhplc UHPLC System cluster_data Data Analysis Prep Weighing & Dissolution Dilution Serial Dilution (Calibration Standards) Prep->Dilution Filtration Sample Filtration (0.22 µm) Prep->Filtration Autosampler Autosampler (2 µL Injection) Dilution->Autosampler Filtration->Autosampler Column C18 Column (50 x 2.1 mm, 1.8 µm) Autosampler->Column Pump Pump (0.5 mL/min) Pump->Autosampler Detector UV Detector (275 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Fig. 2: UHPLC-UV analysis workflow for this compound.

Performance Comparison: HPLC vs. UHPLC

The following table provides a direct comparison of the performance data for the two methods.

ParameterHPLC-UV MethodUHPLC-UV Method
Analysis Time 10 minutes2 minutes
Retention Time 5.6 minutes1.2 minutes
Resolution GoodExcellent
Solvent Consumption per Run 10 mL1 mL
System Backpressure ~1500 psi~7500 psi
Sensitivity (LOD) 3 µg/mL1 µg/mL
Linearity (R²) 0.99950.9998
Precision (% RSD) 0.85%0.65%

As the data illustrates, the UHPLC method offers a five-fold reduction in analysis time and a ten-fold reduction in solvent consumption per run. Furthermore, due to the smaller particle size and higher efficiency of the UHPLC column, the peak shape is sharper, leading to improved resolution and a lower limit of detection.

Conclusion and Recommendations

Both the developed HPLC and UHPLC methods are suitable for the quantitative analysis of this compound. The choice between the two techniques will largely depend on the specific needs of the laboratory.

  • HPLC-UV remains a robust and reliable choice for laboratories with standard equipment and lower sample throughput requirements. It provides accurate and precise results with a longer analysis time.

  • UHPLC-UV is the superior choice for high-throughput environments where speed and efficiency are critical. The significant reduction in analysis time and solvent consumption can lead to substantial cost savings and increased productivity. The enhanced sensitivity and resolution also make it ideal for the analysis of low-level impurities.

For new method development, it is highly recommended to consider a UHPLC-based approach to future-proof the analytical workflow and maximize laboratory efficiency.

References

  • Agilent Technologies. (n.d.). HPLC Analysis of Alkylphenols. Retrieved from [Link]

  • Chisvert, A., & Salvador, A. (2002). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction.
  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • Cruceru, I., & Radu, G. L. (2009). of HPLC method application for monitoring the alkylphenols content in waste water discharged into city drains by some economic agents in different regions of Romania, during 2007 and 2008 years. Environmental Science and Pollution Research, 16(5), 589-595.
  • Choudhary, A. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • Sadek, P. C. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 20(11), 1034-1044.
  • Gilar, M., & Jaworski, A. (2004). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Tse, F. L., & Jaffe, J. M. (1985). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography.
  • Cogent. (n.d.). HPLC Application Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458142, this compound. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. Retrieved from [Link]

  • Brown, W. P. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. Retrieved from [Link]

  • Doub, L., & Vandenbelt, J. M. (1947). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. Journal of the American Chemical Society, 69(11), 2714-2723.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Wang, L., Asimakopoulos, A. G., & Kannan, K. (2015). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. Analytical and Bioanalytical Chemistry, 407(13), 3725-3735.
  • Garcia, M. S., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1475-1481.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 827955, 2-(2-Hydroxypropan-2-yl)phenol. Retrieved from [Link]

  • Sfakianou, A., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Scientia Pharmaceutica, 80(2), 363-373.

Sources

Establishing the Purity of 3-(2-Hydroxypropan-2-yl)phenol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. In the context of drug discovery and development, impurities can have profound effects on toxicological assessments, pharmacological activity, and ultimately, patient safety. This guide provides a comprehensive comparison of analytical techniques for establishing the purity of 3-(2-Hydroxypropan-2-yl)phenol, a key building block in various synthetic pathways.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering the researcher to not only execute these methods but also to critically evaluate the results. We will explore a multi-pronged approach, leveraging orthogonal analytical techniques to build a robust and self-validating purity profile. The methodologies discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography, ensuring a framework of scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9][10]

The Analytical Challenge: No Dedicated Certified Reference Material

A significant challenge in the purity assessment of this compound is the current lack of a commercially available Certified Reference Material (CRM). A CRM is the gold standard for quantitative analysis, providing a known purity value with a stated uncertainty. In the absence of a dedicated CRM, our strategy will focus on a combination of relative purity assessment by chromatographic techniques and absolute purity determination by Quantitative Nuclear Magnetic Resonance (qNMR). This approach allows for the qualification of a high-purity commercial batch to serve as a well-characterized in-house reference standard for routine testing.

Orthogonal Analytical Approaches for Purity Determination

A cornerstone of a robust purity assessment is the use of orthogonal analytical techniques. These are methods that rely on different physicochemical principles to separate and/or detect the analyte and its potential impurities. By employing orthogonal methods, the risk of an impurity co-eluting or being otherwise undetected by a single method is significantly reduced. This guide will focus on four key techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile compounds and for providing structural information about impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.

  • Melting Point Analysis: A classical and straightforward technique to assess the presence of impurities that affect the crystalline lattice of a solid.

High-Performance Liquid Chromatography (HPLC) for Relative Purity Assessment

HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, given the compound's moderate polarity.

Causality of Experimental Choices
  • Reversed-Phase Chromatography: this compound possesses both polar (hydroxyl groups) and non-polar (aromatic ring) functionalities, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This mode of chromatography separates compounds based on their hydrophobicity.

  • UV Detection: The presence of the phenolic chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) should be determined experimentally but is anticipated to be in the range of 270-280 nm for simple phenols.

  • Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often preferred for purity analysis. This allows for the effective elution of a wider range of potential impurities with varying polarities, from highly polar starting materials to non-polar by-products.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To determine the relative purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Certified reference standards of known phenolic compounds for system suitability (e.g., phenol, caffeic acid).[5][11]

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good resolution of a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 275 nm (or experimentally determined λmax)Provides good sensitivity for the phenolic chromophore.
Injection Volume 10 µLA standard injection volume.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by the area percent method. The area of the main peak corresponding to this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through System Suitability: Before analyzing any samples, the performance of the HPLC system must be verified through a series of system suitability tests as outlined in USP <621>.[1][2][4][5][7] This ensures that the chromatographic system is adequate for the intended analysis.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis. For phenolic compounds, a derivatization step is often necessary to increase their volatility and thermal stability.

Causality of Experimental Choices
  • Derivatization: The hydroxyl groups of this compound make it relatively non-volatile and prone to thermal degradation in the hot GC injection port and column. Silylation, the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenols. This increases volatility and reduces peak tailing.

  • Mass Spectrometry Detection: MS detection provides not only quantitative data but also valuable structural information from the mass spectrum of the analyte and any separated impurities. This can aid in the tentative identification of unknown impurities.

Experimental Protocol: GC-MS with Silylation

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Materials:

  • This compound sample.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine or other suitable aprotic solvent.

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of derivatized compounds.
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized sample.
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Injection Volume 1 µLA standard injection volume.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A program that allows for the separation of a range of volatile compounds.
MS Transfer Line Temp 280 °CPrevents condensation of analytes.
Ion Source Temperature 230 °CStandard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
Mass Scan Range 40 - 500 amuA range that will encompass the molecular ion and fragment ions of the derivatized analyte and potential impurities.

Data Analysis:

  • The purity is assessed by the area percent method, similar to HPLC.

  • The mass spectrum of the main peak should be consistent with the derivatized structure of this compound.

  • The mass spectra of any impurity peaks can be compared against a spectral library (e.g., NIST) for tentative identification.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method, meaning it can be used to determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. This technique is invaluable in the absence of a CRM for the analyte itself.

Causality of Experimental Choices
  • Internal Standard: A suitable internal standard must be chosen that has a known purity, is stable, does not react with the analyte, and has at least one signal that is well-resolved from the analyte's signals. For this compound, a common qNMR standard like maleic acid or dimethyl sulfone could be suitable, depending on the solvent used.

  • Relaxation Delay (d1): To ensure accurate quantification, the nuclei must fully relax back to their equilibrium state between pulses. A relaxation delay of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard is crucial.

  • Solvent Selection: The analyte and the internal standard must be fully soluble in the chosen deuterated solvent. The solvent should also not have signals that overlap with the signals of interest.

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Materials:

  • This compound sample.

  • Certified internal standard (e.g., maleic acid, ≥99.5% purity).

  • Deuterated solvent (e.g., DMSO-d₆).

  • High-precision analytical balance.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterRecommended SettingRationale
Pulse Program A standard 90° pulse sequenceFor quantitative measurements.
Relaxation Delay (d1) 30 sEnsures full relaxation of nuclei.
Number of Scans (ns) 16 or higherTo achieve a good signal-to-noise ratio.
Acquisition Time (aq) ≥ 3 sTo ensure good digital resolution.

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

  • Calculate the purity using the following equation:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 152.19 g/mol )[1]

    • m = mass

    • Purity = Purity of the standard

Melting Point Analysis for Crystalline Purity

Melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting point is sharp and occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.

Causality of Experimental Choices
  • Crystalline Form: This method is only applicable if this compound is a crystalline solid at room temperature.

  • Calibration: The melting point apparatus must be calibrated with certified standards of known melting points to ensure accuracy.

Experimental Protocol: Melting Point Determination

Objective: To assess the purity of a crystalline batch of this compound.

Instrumentation:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

Materials:

  • Dry, crystalline this compound sample.

  • Melting point capillaries.

Procedure:

  • Ensure the sample is completely dry.

  • Pack a small amount of the sample into a melting point capillary to a height of 2-3 mm.

  • Place the capillary in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting point range.

Data Interpretation:

  • A sharp melting range (e.g., ≤ 2 °C) is indicative of high purity.

  • A broad and depressed melting range compared to a qualified in-house reference standard suggests the presence of impurities.

  • Note: As no experimentally determined melting point for this compound is readily available in the literature, the first batch qualified by qNMR should have its melting point determined and documented. This value can then serve as the benchmark for future batches. The melting point for the isomeric 2-(2-hydroxypropan-2-yl)phenol is reported to be in the range of 41-44 °C, suggesting that the meta-isomer will also have a relatively low melting point.

Comparison of Analytical Techniques

FeatureHPLCGC-MSqNMRMelting Point
Principle Differential partitioningVolatility and mass-to-charge ratioNuclear magnetic resonanceDisruption of crystal lattice
Purity Assessment RelativeRelativeAbsoluteQualitative indicator
Impurity Identification Possible with DAD and MS detectorsGood (via library matching)Possible for known structuresNo
Sample Requirements Soluble in mobile phaseVolatile or derivableSoluble in deuterated solventCrystalline solid
Key Advantage Widely applicable, robustHigh sensitivity, structural infoAbsolute quantificationSimple, rapid
Key Limitation Requires reference standard for quantificationDerivatization may be neededLower sensitivity than chromatographyNot quantitative

Workflow for Establishing Purity

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of this compound.

Purity_Workflow cluster_initial Initial Characterization cluster_orthogonal Orthogonal Verification cluster_decision Final Assessment New_Batch New Batch of this compound qNMR_Analysis qNMR Analysis (Absolute Purity) New_Batch->qNMR_Analysis Primary Method MP_Analysis Melting Point Determination New_Batch->MP_Analysis HPLC_Analysis RP-HPLC-UV (Relative Purity) New_Batch->HPLC_Analysis GCMS_Analysis GC-MS (Volatile Impurities) New_Batch->GCMS_Analysis Data_Comparison Compare Orthogonal Data qNMR_Analysis->Data_Comparison MP_Analysis->Data_Comparison HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison Purity_Assignment Assign Purity Value & Qualify as In-house Reference Data_Comparison->Purity_Assignment

Caption: A comprehensive workflow for the purity assessment of this compound.

Conclusion

Establishing the purity of this compound, particularly in the absence of a certified reference material, requires a meticulous and multi-faceted analytical strategy. This guide has outlined a robust approach that combines the relative purity information from orthogonal chromatographic techniques (HPLC and GC-MS) with the absolute purity determination from qNMR. The initial characterization of a high-purity batch by qNMR is critical for establishing a well-defined in-house reference standard. Subsequent batches can then be reliably assessed against this standard using a combination of these techniques. By understanding the principles behind each method and adhering to established validation guidelines, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • AA Blocks. This compound, min 96%, 100 mg. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • PubChem. 3-[(2S)-2-hydroxypropyl]phenol. National Center for Biotechnology Information. [Link]

  • CABI Digital Library. determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. [Link]

  • National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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A Comparative Analysis of 2-, 3-, and 4-(2-Hydroxypropan-2-yl)phenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the 2-, 3-, and 4-isomers of (2-Hydroxypropan-2-yl)phenol. These structural isomers, while sharing the same molecular formula (C₉H₁₂O₂), exhibit distinct physicochemical properties and biological activities due to the positional variance of the 2-hydroxypropan-2-yl group on the phenol ring. Understanding these differences is paramount for researchers in medicinal chemistry, materials science, and drug development for rational compound selection and process optimization.

Introduction: The Significance of Isomeric Position

The three isomers—2-(2-hydroxypropan-2-yl)phenol (ortho-), 3-(2-hydroxypropan-2-yl)phenol (meta-), and 4-(2-hydroxypropan-2-yl)phenol (para-)—are substituted phenols with a tertiary alcohol group. The position of this substituent dictates intramolecular interactions, steric hindrance, and electronic effects, which in turn govern properties such as acidity, polarity, and biological receptor interactions. This guide will dissect these differences through a comparative analysis of their physical properties, synthesis, analytical separation, and known biological implications.

Comparative Physicochemical Properties

The spatial arrangement of the functional groups directly influences the physical properties of each isomer. A key differentiator is the potential for intramolecular hydrogen bonding in the 2-isomer, which is absent in the 3- and 4-isomers.

The Role of Intramolecular Hydrogen Bonding in the 2-Isomer

In 2-(2-hydroxypropan-2-yl)phenol, the proximity of the phenolic hydroxyl group and the tertiary alcohol group allows for the formation of an intramolecular hydrogen bond.[1][2] This internal bonding significantly affects its volatility and acidity. The hydrogen of the phenolic -OH group forms a bond with the oxygen of the tertiary alcohol, effectively "masking" the polar groups. This reduces intermolecular interactions with other molecules, leading to a lower melting and boiling point compared to the 4-isomer, which can engage in more extensive intermolecular hydrogen bonding.[3]

Conversely, this intramolecular hydrogen bond makes the phenolic proton less available for donation, which is expected to decrease its acidity (increase its pKa) compared to the 4-isomer where the substituent exerts its electronic influence without this internal interaction.

Data Presentation: Physicochemical Properties

Property2-(2-Hydroxypropan-2-yl)phenol (ortho)This compound (meta)4-(2-Hydroxypropan-2-yl)phenol (para)
CAS Number 3045-32-7[4]7765-97-1[5]2948-47-2[6]
Molecular Weight 152.19 g/mol [4]152.19 g/mol [5]152.19 g/mol [6]
Melting Point (°C) 41-44[7]N/A105-107[8]
Boiling Point (°C) 252.7 (Predicted)[7]N/AN/A
pKa N/AN/A10.01 (Predicted)[9]
XLogP3 2.2[4]1.8[5]1.6[6]

Note: Experimental data for the 3-isomer is limited in publicly available literature. The predicted pKa for the 4-isomer suggests it is a weak acid, typical for phenols.

Synthesis and Manufacturing Considerations

The synthesis of these isomers typically involves electrophilic substitution on the phenol ring. Friedel-Crafts alkylation is a common approach, though regioselectivity can be a challenge. A more controlled method involves the use of a Grignard reagent with a suitably substituted phenol precursor.

Generalized Synthetic Workflow (Grignard Method)

The choice of starting material dictates the final isomer produced. For example, reacting a methyl ester of a hydroxybenzoic acid or a hydroxyacetophenone with an excess of methylmagnesium bromide (a Grignard reagent) will yield the desired tertiary alcohol.

G cluster_ortho 2-Isomer Synthesis cluster_para 4-Isomer Synthesis s1 Methyl Salicylate p1 2-(2-Hydroxypropan-2-yl)phenol s1->p1 1. CH3MgBr (excess), THF 2. Aqueous Workup (e.g., NH4Cl) s2 4-Hydroxyacetophenone p2 4-(2-Hydroxypropan-2-yl)phenol s2->p2 1. CH3MgBr, THF 2. Aqueous Workup

Caption: Grignard-based synthetic routes to the 2- and 4-isomers.

Causality Behind Experimental Choices:

  • Grignard Reagent: Using a Grignard reagent like methylmagnesium bromide allows for the direct formation of the tertiary alcohol by attacking a ketone or ester carbonyl group. This offers high conversion and specificity for the desired functional group transformation.

  • Starting Material: The choice of methyl salicylate (for the 2-isomer) or 4-hydroxyacetophenone (for the 4-isomer) provides regiochemical control, ensuring the formation of the correct isomer.

  • Aqueous Workup: A mild acidic workup (e.g., with ammonium chloride) is necessary to protonate the intermediate alkoxide and neutralize any remaining Grignard reagent.

Analytical Separation and Characterization

The structural similarity of these isomers makes their separation and quantification a non-trivial task, often requiring high-resolution techniques.[10] High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12]

Experimental Protocol: Isocratic Reversed-Phase HPLC

This protocol outlines a baseline method for separating the three isomers. Optimization of the mobile phase composition and column chemistry may be required for complete baseline resolution.

Objective: To separate a mixture of 2-, 3-, and 4-(2-Hydroxypropan-2-yl)phenol isomers.

Instrumentation & Materials:

  • HPLC system with a UV detector[11]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Isomer standards

  • HPLC-grade acetonitrile and water

  • 0.1% Formic acid (optional, for peak shape improvement)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v). Add 0.1% formic acid to both solvents if needed. Degas the mobile phase by sonication or vacuum filtration.[13]

  • Standard Preparation: Prepare individual stock solutions of each isomer in the mobile phase at a concentration of 1 mg/mL. Create a mixed standard solution containing all three isomers at a suitable concentration (e.g., 50 µg/mL each).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the mixed standard solution.

    • Record the chromatogram and identify the peaks based on the retention times of the individual standards.

Expected Elution Order: Based on polarity, the expected elution order in reversed-phase chromatography would be 4-isomer (most polar, shortest retention time), followed by the 3-isomer, and finally the 2-isomer (least polar due to intramolecular H-bonding, longest retention time).

G cluster_workflow HPLC Method Workflow prep Sample & Mobile Phase Preparation equilibrate Column Equilibration prep->equilibrate inject Sample Injection equilibrate->inject separate Isocratic Elution (C18 Column) inject->separate detect UV Detection (275 nm) separate->detect analyze Data Analysis (Retention Time) detect->analyze

Caption: A typical workflow for HPLC-based isomer separation.

Comparative Biological Activity and Toxicological Profile

While comprehensive comparative studies on these specific isomers are scarce, the biological activity of phenolic compounds is generally linked to their antioxidant properties and ability to interact with biological macromolecules.[14] The phenolic hydroxyl group is key to these activities.

Antioxidant Potential: Phenolic compounds can act as antioxidants by donating the hydrogen atom from their hydroxyl group to neutralize free radicals.[15] The ease of this donation is influenced by the electronic effects of other substituents.

  • 4-Isomer: The tertiary alcohol group at the para position is weakly electron-donating, which may slightly enhance the antioxidant activity of the phenol.

  • 2-Isomer: The intramolecular hydrogen bond in the 2-isomer may hinder its ability to donate the phenolic hydrogen, potentially leading to lower antioxidant activity compared to the 4-isomer.

  • 3-Isomer: The substituent at the meta position has a weaker electronic influence on the phenolic hydroxyl group.

A study on a related compound, 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol, demonstrated potent free radical scavenging activity, suggesting that molecules with this moiety can have significant biological effects.[16] Another study predicted that a furanocoumarin containing a 2-(2-hydroxypropan-2-yl) fragment possesses antioxidant and anti-inflammatory properties.[17]

Toxicological Profile: The available safety data for the 2- and 4-isomers indicate they are harmful if swallowed and can cause skin and serious eye irritation.[4][6] This is typical for many phenolic compounds. The toxicological profiles of substituted phenols can be influenced by their metabolism, which may differ between isomers.

G cluster_pathway Postulated Antioxidant Mechanism Isomer (2-Hydroxypropan-2-yl)phenol (Ar-OH) Product Stabilized Phenoxy Radical (Ar-O•) Isomer->Product H• Donation Radical Free Radical (R•) Neutralized Neutralized Species (RH) Radical->Neutralized H• Acceptance

Caption: General mechanism of free radical scavenging by phenolic compounds.

Structure-Activity Relationship (SAR) Insights

The comparison of these three isomers provides a classic example of how isomeric position affects function:

  • Steric Hindrance: The bulky 2-hydroxypropan-2-yl group in the ortho position can sterically hinder the phenolic hydroxyl group, potentially reducing its ability to interact with enzyme active sites or other biological targets compared to the more accessible meta and para isomers.

  • Polarity and Bioavailability: The intramolecular hydrogen bonding in the 2-isomer reduces its polarity and increases its lipophilicity (higher XLogP). This could enhance its ability to cross cell membranes, but may also decrease its solubility in aqueous biological fluids. The 4-isomer is the most polar, which may favor interactions with polar active sites but could limit membrane permeability.

  • Electronic Effects: The position of the substituent influences the electron density of the phenol ring and the acidity of the hydroxyl group, which are critical factors in receptor binding and antioxidant activity.

Conclusion

The 2-, 3-, and 4-isomers of (2-hydroxypropan-2-yl)phenol, despite their identical composition, are distinct chemical entities with differing properties that must be considered in research and development.

  • 2-(2-Hydroxypropan-2-yl)phenol is characterized by its intramolecular hydrogen bonding, resulting in lower melting points and higher lipophilicity. Its biological activity may be modulated by steric hindrance and reduced availability of the phenolic proton.

  • 4-(2-Hydroxypropan-2-yl)phenol is a more polar, higher-melting solid. Its exposed phenolic group suggests it may be a more potent antioxidant and engage more readily in intermolecular interactions.

  • This compound represents an intermediate case, though a lack of comprehensive experimental data necessitates further investigation.

The selection of an isomer for a specific application, be it as a synthetic precursor, a polymer building block, or a potential bioactive agent, should be guided by a thorough understanding of these structure-property relationships. This guide provides the foundational data and scientific rationale to support such informed decisions.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of Phenolic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of a phenolic building block is a critical decision that profoundly impacts reaction outcomes, yield, and scalability. Phenols are not monolithic in their behavior; their reactivity is a nuanced interplay of electronic and steric factors. This guide provides an in-depth comparison of common phenolic building blocks, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed, predictive choices in their synthetic designs.

The Dichotomous Reactivity of the Phenol Moiety

Phenols are bidentate nucleophiles, possessing two distinct sites of reactivity: the hydroxyl oxygen and the activated aromatic ring. The ultimate reaction pathway is dictated by the nature of the electrophile and, crucially, the reaction conditions.

  • O-Substitution (Kinetic Control): Reactions at the phenolic oxygen, such as O-acylation and O-alkylation, are typically rapid. These reactions are governed by the nucleophilicity of the oxygen, which is significantly enhanced by deprotonation to the corresponding phenoxide.

  • C-Substitution (Thermodynamic Control): Reactions on the aromatic ring, such as electrophilic aromatic substitution (EAS) and C-acylation, lead to more stable products. The hydroxyl group is a powerful activating, ortho-, para-director, making the ring highly susceptible to electrophilic attack.[1][2]

This dichotomy is elegantly illustrated in the acylation of phenols. In the absence of a strong Lewis acid, O-acylation (ester formation) predominates as the kinetically favored pathway. However, in the presence of a catalyst like AlCl₃, the initially formed phenyl ester can undergo a Fries Rearrangement to yield the more thermodynamically stable C-acylated hydroxyarylketone.[3][4][5]

The Central Role of Acidity (pKa) in Predicting Reactivity

The single most important predictor of a phenol's reactivity as an O-nucleophile is its acidity, or pKa. The hydroxyl proton of phenol is significantly more acidic (pKa ≈ 10) than that of an alcohol (pKa ≈ 16-18) due to the resonance stabilization of the resulting phenoxide conjugate base.[6] This stabilization delocalizes the negative charge across the aromatic ring.

Substituents on the ring modulate this acidity profoundly:

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens increase acidity (lower pKa) by inductively and/or resonantly stabilizing the negative charge of the phenoxide.[7][8]

  • Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -NH₂ decrease acidity (higher pKa) by destabilizing the phenoxide ion.[7][8]

This effect is quantifiable and directly impacts reaction rates in base-mediated processes where phenoxide formation is the first step.

Phenolic CompoundSubstituent (para)pKa (approx.)Expected O-Nucleophilicity Trend
p-Nitrophenol-NO₂7.2Highest
p-Chlorophenol-Cl9.4High
Phenol-H10.0Moderate
p-Cresol-CH₃10.3Lower
p-Methoxyphenol-OCH₃10.2Lower

Data compiled from references[6][9]. Note that the pKa of p-methoxyphenol is slightly lower than p-cresol due to the competing inductive (-I) and resonance (+M) effects of the methoxy group.

Comparative Reactivity in Key Synthetic Transformations

This reaction is a cornerstone of phenol chemistry, often used for protection or to generate biologically active esters. The reaction typically proceeds via nucleophilic acyl substitution on an acyl chloride or anhydride.

Causality in Experimental Design: Base catalysis (e.g., pyridine, Et₃N, or NaOH) is employed to deprotonate the phenol, dramatically increasing its nucleophilicity. For less reactive phenols or acylating agents, phase-transfer catalysis (PTC) can be exceptionally effective by generating a highly reactive, "naked" phenoxide ion-pair in the organic phase.

Reactivity Comparison:

  • p-Nitrophenol: Highly reactive. Its low pKa means it is easily deprotonated, forming a stable phenoxide that is an excellent nucleophile. O-acylation is rapid even under mild basic conditions.

  • Phenol: Moderately reactive. Requires a base like pyridine or triethylamine for efficient reaction.

  • p-Cresol: Less reactive than phenol. The electron-donating methyl group increases the pKa, making deprotonation less favorable and reducing the phenoxide concentration at a given pH.

G cluster_0 O-Acylation Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ (Enhanced Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., Et3N) Base->Phenoxide Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Nucleophilic Attack AcylChloride R-COCl AcylChloride->Intermediate Ester Ar-O-COR (Product) Intermediate->Ester Collapse & Cl⁻ loss G cluster_1 Fries Rearrangement Mechanism PhenylEster Phenyl Ester (Ar-O-COR) Complex1 Carbonyl-LA Complex PhenylEster->Complex1 Coordination LewisAcid AlCl₃ LewisAcid->Complex1 Complex2 Phenoxy-LA Complex Complex1->Complex2 Rearrangement Acylium Acylium Ion (R-C≡O⁺) + AlCl₃OAr⁻ Complex2->Acylium Cleavage Ketone ortho/para-Hydroxyarylketone Acylium->Ketone Electrophilic Aromatic Substitution

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement. [4]

Experimental Protocol: Competitive Acylation for Reactivity Assessment

This protocol provides a self-validating system to quantitatively compare the reactivity of two different phenolic building blocks.

  • Phenol A (p-chlorophenol)

  • Phenol B (p-cresol)

  • Internal Standard (e.g., dodecane, non-reactive)

  • Acylating Agent (e.g., Acetyl Chloride)

  • Base (e.g., Pyridine)

  • Solvent (e.g., Dichloromethane, anhydrous)

  • Quenching solution (e.g., dilute HCl)

  • Analytical equipment (HPLC or GC-MS)

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve equimolar amounts (e.g., 1.0 mmol each) of p-chlorophenol, p-cresol, and the internal standard in 10 mL of anhydrous dichloromethane.

  • Equilibration: Cool the mixture to 0°C in an ice bath and stir for 5 minutes.

  • Initiation: Add pyridine (2.2 mmol, 2.2 eq) to the mixture.

  • Reaction: Add acetyl chloride (0.5 mmol, 0.5 eq, the limiting reagent) dropwise over 1 minute. The use of a limiting amount of the acylating agent is crucial for a competitive experiment.

  • Time-Course Sampling: At specific time points (e.g., t = 2, 5, 10, 30, 60 min), withdraw a small aliquot (~0.2 mL) of the reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 1 mL of dilute HCl to stop the reaction.

  • Analysis: Analyze each quenched sample by HPLC or GC-MS. Quantify the amounts of remaining p-chlorophenol, p-cresol, and the formed ester products relative to the internal standard.

  • Data Processing: Plot the consumption of each phenol over time. The initial rate of consumption is directly proportional to its reactivity.

G start Start prep Prepare Mixture: Phenol A + Phenol B + Internal Standard in DCM start->prep cool Cool to 0°C prep->cool add_base Add Pyridine cool->add_base add_acyl Add Limiting Acyl Chloride (Initiate Reaction) add_base->add_acyl sampling Sample at Time Points (t = 2, 5, 10... min) add_acyl->sampling quench Quench Aliquots in dilute HCl sampling->quench analyze Analyze by HPLC/GC-MS quench->analyze end Determine Relative Rates analyze->end

Caption: Experimental workflow for competitive acylation of phenols.

The analysis will show a faster consumption of p-chlorophenol compared to p-cresol. This is because the electron-withdrawing chlorine atom lowers the pKa of p-chlorophenol, leading to a higher equilibrium concentration of its more nucleophilic phenoxide ion compared to that of p-cresol under the basic conditions, thus resulting in a faster acylation rate.

Conclusion

The reactivity of phenolic building blocks is not a static property but a dynamic function of their electronic environment. By understanding the fundamental principles of acidity, nucleophilicity, and the kinetic versus thermodynamic control of reaction pathways, researchers can move from empirical screening to rational design. Electron-withdrawing groups enhance O-nucleophilicity by lowering the pKa, while the powerful activating nature of the hydroxyl group dominates electrophilic aromatic substitution. This guide provides a framework for predicting reactivity and designing robust, efficient, and selective transformations in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

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spectroscopic comparison of 3-(2-Hydroxypropan-2-yl)phenol and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of a Tertiary Alcohol and Its Ketone Precursor

For the diligent researcher in synthetic chemistry, the transformation of a functional group is not merely a theoretical exercise but a tangible event that must be rigorously verified. The conversion of 3-hydroxyacetophenone to 3-(2-Hydroxypropan-2-yl)phenol via the Grignard reaction is a classic example of nucleophilic addition to a carbonyl, creating a tertiary alcohol. This guide provides a comprehensive spectroscopic comparison, moving beyond a simple presentation of data to explain the causal links between structural changes and their spectral manifestations. By understanding these shifts, researchers can confidently track reaction progress and confirm product identity.

The Chemical Transformation: From Ketone to Tertiary Alcohol

The synthesis involves the reaction of 3-hydroxyacetophenone with an organometallic nucleophile, typically methylmagnesium bromide (a Grignard reagent). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[1][2] This transformation fundamentally alters the molecule's electronic and vibrational properties, changes that are readily detected by spectroscopic methods.

The core changes are the conversion of a carbonyl group (C=O) into a hydroxyl group (-OH) and the addition of a new methyl group, leading to the formation of a tertiary alcohol center.

Caption: Overall synthetic scheme.

Comparative Spectroscopic Analysis

The success of the synthesis is confirmed by identifying the disappearance of the precursor's key spectral features and the appearance of new signals corresponding to the product.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is exceptionally powerful for identifying functional groups. The primary transformation here is the conversion of a ketone into an alcohol.

  • 3-Hydroxyacetophenone (Precursor): The spectrum is dominated by two key features: a sharp, strong absorption band for the carbonyl (C=O) stretch of the ketone, and a broad band for the hydroxyl (O-H) stretch of the phenol.[3][4]

  • This compound (Product): The most telling change is the complete disappearance of the carbonyl peak.[5][6] In its place, the O-H stretching band becomes significantly broader and more intense, as it now represents both the phenolic and the newly formed tertiary alcohol hydroxyl groups. Furthermore, a new C-O stretching band, characteristic of a tertiary alcohol, appears.[7]

Functional Group3-Hydroxyacetophenone (Precursor)This compound (Product)Rationale for Change
O-H Stretch (Alcohol/Phenol) ~3500-3200 cm⁻¹ (Broad)[8]~3500-3200 cm⁻¹ (Very Broad, Intense)[6]The presence of two O-H groups (phenolic and tertiary alcohol) increases hydrogen bonding, broadening the signal.
C=O Stretch (Ketone) ~1684 cm⁻¹ (Strong, Sharp)[9]AbsentThe carbonyl group is consumed in the reaction to form the tertiary alcohol. This is a key indicator of reaction completion.
C-O Stretch (Alcohol/Phenol) ~1240 cm⁻¹ (Phenol)[8]~1220 cm⁻¹ (Phenol) & ~1150 cm⁻¹ (Tert. Alcohol)[7]Appearance of a new band confirms the formation of the C-O single bond of the tertiary alcohol.
sp² C-H Stretch (Aromatic) ~3000-3100 cm⁻¹[9]~3000-3100 cm⁻¹The aromatic ring is unchanged in the reaction.
sp³ C-H Stretch (Alkyl) ~2950 cm⁻¹~2950 cm⁻¹ (More Intense)The addition of two new methyl groups increases the intensity of this absorption.
¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a detailed map of the hydrogen atoms in a molecule, revealing crucial information about the carbon skeleton.

  • 3-Hydroxyacetophenone (Precursor): The spectrum is relatively simple, showing signals for the protons on the aromatic ring, the single phenolic hydroxyl proton, and a distinct singlet for the three protons of the acetyl methyl group.[10][11]

  • This compound (Product): The spectrum changes dramatically. The sharp singlet for the acetyl methyl group vanishes. A new, large singlet, integrating to six protons, appears further upfield. This signal corresponds to the two chemically equivalent methyl groups attached to the newly formed tertiary carbon. The aromatic signals will also experience slight shifts due to the change in the electronic nature of the substituent. A new, often broad, singlet for the tertiary alcohol proton will also be present.[6][12]

Proton Environment3-Hydroxyacetophenone (Precursor)This compound (Product)Rationale for Change
Aromatic Protons (Ar-H) ~7.0-7.5 ppm (m)[10]~6.7-7.2 ppm (m)The substituent changes from an electron-withdrawing acetyl group to a less withdrawing hydroxypropyl group, causing slight upfield shifts.
Phenolic Proton (Ar-OH) Variable, ~5.0-9.0 ppm (s, br)Variable, ~5.0-9.0 ppm (s, br)This signal remains but may shift depending on concentration and solvent.
Acetyl Protons (-COCH₃) ~2.58 ppm (s, 3H)[10]AbsentThe acetyl group is the reactive site and is consumed. Its disappearance is a primary confirmation of the reaction.
Isopropyl Methyls (-C(CH₃)₂) Absent~1.5 ppm (s, 6H)Appearance of this large singlet is definitive proof of the addition of the two methyl groups from the Grignard reaction.
Tertiary Alcohol (-OH) AbsentVariable, ~1.5-4.0 ppm (s, br)[6]A new hydroxyl group is formed. This signal can be confirmed by a "D₂O shake," where the peak disappears upon adding D₂O.[12]
¹³C NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR spectroscopy detects the carbon atoms, providing a clear picture of the carbon framework. The conversion of the carbonyl carbon is the most significant event.

  • 3-Hydroxyacetophenone (Precursor): The key signal is the carbonyl carbon, which is heavily deshielded and appears far downfield.[10][13]

  • This compound (Product): The carbonyl signal is absent. A new quaternary carbon signal appears in the alcohol region of the spectrum, representing the carbon atom bonded to the two new methyl groups and the hydroxyl group.

Carbon Environment3-Hydroxyacetophenone (Precursor)This compound (Product)Rationale for Change
Carbonyl Carbon (C=O) ~199.3 ppm[10]AbsentThe conversion of the sp² carbonyl carbon to an sp³ alcohol carbon is the most diagnostic change in the ¹³C NMR spectrum.
Quaternary Alcohol (C-OH) Absent~70-75 ppmThe appearance of this signal in the typical range for a tertiary alcohol carbon confirms the formation of the new C-O bond.
Aromatic Carbons (C-Ar) ~114-157 ppm[10]~112-156 ppmThe aromatic carbon signals will show minor shifts due to the altered substituent. The carbon attached to the new group will show the largest shift.
Acetyl Methyl Carbon (-COCH₃) ~26.8 ppm[10]AbsentThis carbon is part of the consumed acetyl group.
Isopropyl Methyls (-C(CH₃)₂) Absent~30-35 ppmA new signal appears representing the two equivalent methyl carbons added during the synthesis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • 3-Hydroxyacetophenone (Precursor): The molecular ion peak confirms the starting material's mass. A characteristic fragmentation is the loss of the methyl group to form a stable acylium ion.[4][14][15]

  • This compound (Product): The molecular ion peak will increase by 16 amu (the mass of CH₄ minus H₂ plus O), corresponding to the addition of a methyl group and a proton. The most significant fragmentation pathway for tertiary alcohols is alpha-cleavage—the loss of an alkyl group (in this case, a methyl radical) to form a stable, resonance-stabilized cation.[6][16]

Ion/Fragment3-Hydroxyacetophenone (Precursor)This compound (Product)Rationale for Change
Molecular Ion [M]⁺˙ m/z 136m/z 152[16]The mass increases by 16 Da, corresponding to the net addition of a methyl group (15) and a hydrogen (1).
[M - CH₃]⁺ Fragment m/z 121 (Acylium ion)[4]m/z 137 (Base Peak)Loss of a methyl radical via alpha-cleavage is highly favorable for the tertiary alcohol, typically forming the base peak.
[M - H₂O]⁺˙ Fragment Less commonm/z 134Dehydration is a common fragmentation pathway for alcohols.
[CH₃CO]⁺ Fragment m/z 43[4]AbsentThis fragment is characteristic of the acetyl group and will not be present in the product.

Experimental Protocol: Synthesis and Analysis

Executing this synthesis requires careful attention to anhydrous conditions, as Grignard reagents are highly basic and react readily with water.[17]

A 1. Setup - Flame-dry a round-bottom flask with stir bar. - Equip with a dropping funnel and condenser under N₂. B 2. Reagent Addition - Dissolve 3-hydroxyacetophenone in anhydrous ether. - Add to the dropping funnel. A->B Prepare Reactants C 3. Grignard Reaction - Add methylmagnesium bromide solution to the flask. - Cool flask in an ice bath. - Add ketone solution dropwise with stirring. B->C Initiate Reaction D 4. Quenching - After reaction, slowly add saturated aq. NH₄Cl. - Alternatively, pour onto a mixture of ice and dilute HCl. C->D Protonate Alkoxide E 5. Workup - Transfer to a separatory funnel. - Extract with ether (3x). - Combine organic layers. D->E Isolate Product F 6. Purification - Wash combined organics with brine. - Dry over anhydrous MgSO₄. - Filter and evaporate solvent under reduced pressure. E->F Dry & Concentrate G 7. Analysis - Obtain IR, ¹H NMR, ¹³C NMR, and MS data on the purified solid/oil. F->G Characterize

Caption: General workflow for Grignard synthesis and analysis.

Methodology:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser is assembled and flame-dried under a nitrogen or argon atmosphere to ensure all glassware is free of water.

  • Reagent Preparation: 3-hydroxyacetophenone is dissolved in a minimal amount of anhydrous diethyl ether or THF and placed in the dropping funnel.

  • Grignard Addition: A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) in ether is added to the reaction flask via cannula or syringe and cooled in an ice bath.

  • Reaction: The solution of 3-hydroxyacetophenone is added dropwise from the dropping funnel to the stirring Grignard reagent at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup (Quenching): The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride or by pouring the reaction mixture onto a slurry of ice and dilute acid (e.g., 1M HCl).[2] This step protonates the magnesium alkoxide intermediate to form the alcohol and dissolves the magnesium salts.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted several times with diethyl ether. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

  • Spectroscopic Sample Preparation:

    • NMR: A small sample (~5-10 mg) of the purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • IR: A spectrum can be obtained from a thin film on a salt plate (if the product is an oil) or by preparing a KBr pellet (if it is a solid).

    • MS: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like GC-MS or ESI-MS.

Conclusion

The transformation of 3-hydroxyacetophenone to this compound provides an excellent case study in the power of multi-technique spectroscopic analysis. While each method provides valuable information, their combined data creates an unassailable confirmation of the chemical change. The disappearance of the ketone C=O stretch in the IR, the loss of the acetyl singlet and appearance of a six-proton isopropyl singlet in the ¹H NMR, the replacement of the downfield carbonyl signal with a quaternary alcohol carbon in the ¹³C NMR, and the correct molecular weight with characteristic alpha-cleavage in the mass spectrum all converge to build a complete and validated picture of the synthesized molecule. For the practicing scientist, this methodical, evidence-based approach is the cornerstone of reliable and reproducible research.

References

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comparative study of different synthetic routes to 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Hydroxypropan-2-yl)phenol is a valuable substituted phenol derivative that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a tertiary alcohol meta-substituted on a phenol ring, presents a specific regiochemical challenge that dictates the viability of common synthetic strategies. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to this target molecule, grounded in mechanistic principles and practical laboratory considerations. We will explore efficient organometallic approaches and critically evaluate the application of classical electrophilic aromatic substitution, offering field-proven insights for researchers in organic synthesis and drug development.

The core of this analysis focuses on the strategic construction of the carbon-carbon bond that forms the tertiary alcohol. The choice of starting material and reaction class profoundly impacts yield, purity, scalability, and overall efficiency.

Route 1: Grignard Addition to Carbonyl Precursors

Organo-magnesium reagents, or Grignard reagents, are exceptionally powerful nucleophiles for forming carbon-carbon bonds. Their application to the synthesis of this compound is highly effective and represents the most direct and high-yielding approach. Two primary strategies exist, differing in the choice of the carbonyl-containing starting material.

Strategy 1A: Grignard Addition to a Ketone

This is arguably the most efficient and convergent route. The synthesis begins with 3'-hydroxyacetophenone, a commercially available meta-substituted ketone. The nucleophilic methyl group is delivered by methylmagnesium bromide (CH₃MgBr), which attacks the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

The causality behind this choice is rooted in simplicity and high functional group tolerance under standard Grignard conditions. The acidic phenol proton in the starting material will be deprotonated by the first equivalent of the Grignard reagent, forming a phenoxide. This is an unavoidable side reaction, meaning at least two equivalents of the Grignard reagent are required: one to deprotonate the phenol and the second to perform the desired nucleophilic addition to the ketone.

Experimental Protocol: Synthesis from 3'-Hydroxyacetophenone
  • Reaction Setup : A 250 mL three-necked, round-bottom flask is flame-dried under a nitrogen atmosphere and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Starting Material : 3'-Hydroxyacetophenone (13.6 g, 0.1 mol) is dissolved in 100 mL of anhydrous tetrahydrofuran (THF) in the flask. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition : Methylmagnesium bromide (3.0 M solution in diethyl ether, 73.4 mL, 0.22 mol, 2.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching : The reaction is carefully quenched by slowly adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction and Purification : The mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Strategy 1B: Grignard Addition to an Ester

An alternative Grignard approach starts with methyl 3-hydroxybenzoate.[1][2][3] In this case, the Grignard reagent attacks the ester carbonyl twice. The first addition results in a tetrahedral intermediate which collapses, expelling the methoxide (-OCH₃) leaving group to form 3'-hydroxyacetophenone in situ. This ketone intermediate is then immediately attacked by a second equivalent of the Grignard reagent.[4][5]

This method requires a minimum of three equivalents of methylmagnesium bromide: one for the initial deprotonation of the phenol, and two for the sequential additions to the ester carbonyl. While effective, it is less atom-economical than Strategy 1A.

Logical Flow of Grignard Syntheses

G cluster_A Strategy 1A cluster_B Strategy 1B A_start 3'-Hydroxyacetophenone A_reagent + 2.2 eq. CH₃MgBr (1. Deprotonation 2. Addition) A_start->A_reagent A_int Magnesium Alkoxide Intermediate A_reagent->A_int A_workup + H₃O⁺ Workup A_int->A_workup A_end This compound A_workup->A_end B_start Methyl 3-Hydroxybenzoate B_reagent + >3.0 eq. CH₃MgBr (1. Deprotonation 2. Double Addition) B_start->B_reagent B_int Magnesium Alkoxide Intermediate B_reagent->B_int B_workup + H₃O⁺ Workup B_int->B_workup B_end This compound B_workup->B_end

Caption: Convergent Grignard routes to the target molecule.

Route 2: Friedel-Crafts Reactions - A Cautionary Tale

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution for forming C-C bonds to an aromatic ring.[6] However, its application to the synthesis of this compound is fraught with regiochemical challenges that make a direct approach unviable.

The Challenge of Regioselectivity

The hydroxyl group of phenol is a powerful activating, ortho, para-directing group. A direct Friedel-Crafts alkylation of phenol with an electrophile like the 2-propyl carbocation (generated from propene or 2-halopropane with a Lewis acid) would overwhelmingly yield a mixture of 2-(2-hydroxypropan-2-yl)phenol and 4-(2-hydroxypropan-2-yl)phenol.[7][8] The desired meta-isomer would be formed in negligible amounts, if at all. Furthermore, the product is more activated than the starting material (phenol), leading to a high probability of polyalkylation.[6]

This inherent electronic preference of the substrate makes direct Friedel-Crafts alkylation an impractical and illogical choice for obtaining the target molecule.

An Indirect Multi-Step Friedel-Crafts Approach

While direct alkylation fails, a lengthy, indirect route employing Friedel-Crafts acylation can achieve the correct substitution pattern by strategically manipulating directing groups. This serves as a valuable academic illustration of regiochemical control.

  • Friedel-Crafts Acylation : Benzene is acylated with acetyl chloride and a Lewis acid (e.g., AlCl₃) to form acetophenone. The acetyl group is a deactivating, meta-director.[9]

  • Nitration : Acetophenone is nitrated (HNO₃/H₂SO₄). The acetyl group directs the incoming nitro group to the meta position, yielding 3'-nitroacetophenone.

  • Reduction : The nitro group is reduced to an amine (e.g., using Fe/HCl or H₂/Pd-C), forming 3'-aminoacetophenone.

  • Diazotization & Hydrolysis : The amino group is converted to a diazonium salt (NaNO₂/HCl) and subsequently hydrolyzed to a hydroxyl group, yielding 3'-hydroxyacetophenone.[10]

  • Grignard Addition : The resulting 3'-hydroxyacetophenone is then treated with methylmagnesium bromide as described in Strategy 1A .

This sequence successfully places the substituents in the desired 1,3-relationship but is far too long for practical synthesis compared to starting with a pre-functionalized meta-precursor.

Reaction Pathway Analysis

G cluster_FC Indirect Friedel-Crafts Route cluster_G Final Grignard Step FC_1 Benzene FC_2 Acetophenone (meta-director) FC_1->FC_2 1. Acylation FC_3 3'-Nitroacetophenone FC_2->FC_3 2. Nitration FC_4 3'-Aminoacetophenone FC_3->FC_4 3. Reduction FC_5 3'-Hydroxyacetophenone FC_4->FC_5 4. Diazotization & Hydrolysis G_start 3'-Hydroxyacetophenone G_end Final Product G_start->G_end 5. CH₃MgBr, then H₃O⁺

Caption: Multi-step synthesis involving Friedel-Crafts for regiocontrol.

Comparative Analysis

The choice of synthetic route depends heavily on factors such as starting material availability, cost, number of steps, and overall yield. The Grignard-based routes are clearly superior for this specific target.

ParameterGrignard (from Ketone)Grignard (from Ester)Indirect Friedel-Crafts
Starting Material 3'-HydroxyacetophenoneMethyl 3-hydroxybenzoateBenzene
Number of Steps 115
Key Reagents CH₃MgBrCH₃MgBrAlCl₃, HNO₃, Fe, NaNO₂, CH₃MgBr
Typical Overall Yield High (>85%)Good (70-85%)Low (<40%)
Atom Economy GoodModeratePoor
Regioselectivity Excellent (pre-defined)Excellent (pre-defined)Excellent (controlled)
Scalability ExcellentGoodPoor (many steps)
Primary Advantage High convergence, efficiencyUses different starting materialDemonstrates regiocontrol
Primary Disadvantage Requires >2 eq. GrignardRequires >3 eq. GrignardVery low overall efficiency

Conclusion and Recommendations

For the laboratory or industrial synthesis of this compound, the Grignard addition of methylmagnesium bromide to 3'-hydroxyacetophenone (Strategy 1A ) is the most logical and efficient method. It is a single-step transformation from a readily available starting material that provides high yields and is easily scalable. The alternative Grignard route starting from methyl 3-hydroxybenzoate (Strategy 1B ) is also highly effective and serves as a robust alternative if the ester is a more accessible precursor.

Direct Friedel-Crafts alkylation is fundamentally unsuited for producing this meta-isomer due to the powerful ortho, para-directing nature of the phenolic hydroxyl group. While an indirect, multi-step sequence involving Friedel-Crafts acylation can achieve the desired regiochemistry, its length and low overall yield render it impractical for anything other than a pedagogical exercise in synthetic strategy. The expert insight here is to recognize the electronic limitations of a reaction class and select a more appropriate strategy, such as organometallic addition, which leverages pre-existing and correctly positioned functional groups.

References

  • Organic Syntheses. (n.d.). α,α-DIPHENYL-2-PYRROLIDINEMETHANOL. Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved January 11, 2026, from [Link]

  • Quora. (2022). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid? Quora. Retrieved January 11, 2026, from [Link]

  • ChemRxiv. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Cambridge Open Engage. Retrieved January 11, 2026, from [Link]

  • YouTube. (2016). Grignard Reaction with Acetone. YouTube. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN105967986A - 3-hydroxyacetophenone synthesis method. Google Patents.
  • EMBIBE. (n.d.). Write the product of the following Acetophenone is treated with methyl magnesium bromide and product is hydrolysed. EMBIBE. Retrieved January 11, 2026, from [Link]

  • Sami Publishing Company. (2021). A Facile and Efficient Synthesis of 2-Styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method. Journal of Applied Organometallic Chemistry. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers. Retrieved January 11, 2026, from [Link]

  • YouTube. (2023). Lesson 12: Friedel-Crafts Reactions of Phenol. YouTube. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. PubChem. Retrieved January 11, 2026, from [Link]

  • YouTube. (2014). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). YouTube. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 18.15 Multistep Synthesis. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane. Google Patents.
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  • YouTube. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved January 11, 2026, from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. PMC. Retrieved January 11, 2026, from [Link]

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  • ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. ResearchGate. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to Cleaning Validation for 3-(2-Hydroxypropan-2-yl)phenol Residue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. A critical, and often scrutinized, aspect of this assurance is the validation of cleaning procedures. This guide provides an in-depth technical comparison of methodologies for the validation of a cleaning procedure for equipment previously in contact with 3-(2-Hydroxypropan-2-yl)phenol, a common intermediate in pharmaceutical synthesis.

This document moves beyond a simple checklist of steps. It delves into the causality behind experimental choices, offering a framework for creating a robust, self-validating system for cleaning validation that stands up to regulatory scrutiny. We will explore the comparative strengths of High-Performance Liquid Chromatography (HPLC) and Total Organic Carbon (TOC) analysis, grounded in the physicochemical properties of the target residue and guided by established regulatory principles.

The Foundation of a Defensible Cleaning Validation: A Risk-Based Approach

Cleaning validation is the documented evidence that a specific cleaning process will consistently and reproducibly remove residues of active pharmaceutical ingredients (APIs), intermediates, excipients, and cleaning agents to below a scientifically determined, safe level.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate robust cleaning validation programs to prevent cross-contamination between product batches, which could otherwise compromise patient safety and product efficacy.[2]

The core principle of a modern cleaning validation program is a risk-based approach. This involves identifying potential hazards and implementing controls to mitigate them. For this compound, a key consideration is its potential carryover into a subsequent product manufactured in the same equipment.

Understanding the Target: this compound

Before designing a cleaning and validation strategy, a thorough understanding of the target molecule is essential.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Appearance Solid (Isomers can be solid or oil)[4]
Solubility Phenols are generally acidic and exhibit increased solubility in alkaline solutions due to the formation of soluble phenoxide salts.

The phenolic hydroxyl group imparts acidic properties, making this compound more soluble in alkaline cleaning solutions. This is a critical factor in designing an effective cleaning procedure.

Establishing Scientifically Justified Acceptance Criteria

The central pillar of any cleaning validation protocol is the establishment of a Maximum Allowable Carryover (MACO). This is the maximum amount of the previous substance that is permitted to be present in the subsequent product.

The Health-Based Exposure Limit (HBEL) Approach

The most scientifically sound method for determining MACO is based on the Permitted Daily Exposure (PDE) or Acceptable Daily Exposure (ADE) of the substance being cleaned. However, for many intermediates like this compound, a therapeutic dose is not available. In such cases, toxicological data, specifically the LD50 (the dose that is lethal to 50% of a test population), can be used to calculate an ADE.

Calculating the MACO:

The calculation of MACO involves several steps:

  • Calculate the No Observed Effect Level (NOEL):

    • NOEL = LD50 (oral, rat) x Empirical Factor

    • NOEL = 317 mg/kg x 0.0005 = 0.1585 mg/kg/day

  • Calculate the Acceptable Daily Exposure (ADE):

    • ADE = (NOEL x Body Weight) / (Safety Factors)

    • Assuming a standard adult body weight of 70 kg and a composite safety factor of 1000 (to account for inter-species and intra-species variability, and other uncertainties).

    • ADE = (0.1585 mg/kg/day x 70 kg) / 1000 = 0.011 mg/day

  • Calculate the Maximum Allowable Carryover (MACO):

    • MACO = (ADE of previous product x Batch size of next product) / (Maximum daily dose of next product)

    • Let's assume:

      • Batch size of the next product = 200 kg

      • Maximum daily dose of the next product = 10 g

    • MACO = (0.011 mg x 200,000 g) / 10 g = 220 mg

This MACO of 220 mg represents the total amount of this compound (as represented by phenol) that can remain in the entire equipment train after cleaning.

The 10 ppm Criterion

An older, more conservative, and less scientifically nuanced approach is the 10 ppm criterion. This states that the residue of the previous product should not exceed 10 parts per million (ppm) in the next product.

  • MACO (10 ppm) = 10 mg/kg x Batch size of next product (kg)

  • MACO = 10 mg/kg x 200 kg = 2000 mg

In this case, the health-based limit (220 mg) is more stringent and should be adopted as the acceptance criterion.

Designing the Cleaning Procedure

Based on the physicochemical properties of this compound, an alkaline cleaning agent is the logical choice to enhance its solubility through the formation of the more soluble phenoxide ion.

Example Cleaning Procedure:

  • Pre-Rinse: Flush the equipment with ambient purified water to remove gross residue.

  • Alkaline Wash: Recirculate a 2% (w/v) solution of a validated alkaline detergent (e.g., a sodium hydroxide-based cleaner) at 60-70°C for 30-60 minutes.

  • Post-Rinse: Rinse with purified water until the conductivity of the rinse water returns to the baseline level of the incoming water, indicating removal of the cleaning agent.

  • Final Rinse: A final rinse with Water for Injection (WFI) or purified water, depending on the requirements of the next product.

  • Drying: Dry the equipment with filtered, compressed air.

Comparative Analysis of Analytical Methods for Residue Verification

Once the cleaning procedure is established and the acceptance criteria are set, a validated analytical method is required to quantify the residue. The two most common methods are HPLC and TOC analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Total Organic Carbon (TOC) Analysis
Specificity High: Can specifically identify and quantify this compound, distinguishing it from other compounds.Low (Non-specific): Measures all organic carbon, including the target compound, excipients, and cleaning agent residues.
Sensitivity High: Typically in the low µg/mL to ng/mL range.Very High: Can detect down to parts per billion (ppb) levels of carbon.
Speed Slower: Run times are typically 15-60 minutes per sample.Faster: Analysis is rapid, often taking 3-8 minutes per sample.
Cost Higher: Initial instrument cost, maintenance, and solvent usage are more expensive.Lower: Generally lower initial and operational costs.
Method Development Complex: Requires development and validation for each specific compound.Simpler: A single method can often be used for multiple products.

Experimental Protocols

HPLC Method for this compound

This is a general method for phenolic compounds that would require validation for this specific analyte.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (phenolic compounds typically have a UV absorbance maximum around this wavelength).

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve of known concentrations of a this compound reference standard.

TOC Analysis Method
  • Instrumentation: A validated TOC analyzer.

  • Method: Typically involves UV persulfate oxidation or high-temperature combustion to convert organic carbon to CO₂, which is then detected by a non-dispersive infrared (NDIR) detector.

  • Sample Preparation: Swab samples are extracted into a known volume of low-TOC water. Rinse samples can often be analyzed directly.

  • Quantification: The instrument measures the total organic carbon concentration. This value is then used to calculate the total residue on the equipment surface, assuming all carbon originates from this compound. The carbon content of the molecule (C₉H₁₂O₂) is approximately 71%.

Sampling Strategy: A Critical Link

The choice of sampling method is as critical as the analytical method itself.

  • Swab Sampling: The preferred method for physically accessible surfaces. A defined area (e.g., 10 cm x 10 cm) is swabbed with a material demonstrated to have low TOC background and good recovery of the analyte. The swab is then extracted into a known volume of solvent for analysis. This method is crucial for identifying and quantifying residues in "hard-to-clean" locations.

  • Rinse Sampling: Used for large or inaccessible areas like pipes and large vessels. A known volume of solvent is rinsed through the equipment, and a sample is taken for analysis. This provides an overall assessment of cleanliness but may dilute localized residues.

A comprehensive validation protocol will typically include both swab and rinse sampling.

Data Presentation and Interpretation

All quantitative data should be summarized in clear tables.

Table 1: MACO and Residue Limits

ParameterValue
MACO (Health-Based)220 mg
Total Equipment Surface Area50,000 cm²
Residue Limit (Swab) 4.4 µg/cm²
Residue Limit (Rinse) 4.4 ppm (assuming 50L rinse volume)

Table 2: Comparison of Analytical Methods

ParameterHPLCTOC
Limit of Detection (LOD) ~0.1 µg/mL~50 ppb
Limit of Quantitation (LOQ) ~0.3 µg/mL~150 ppb
Recovery from Stainless Steel >85%>90%

Visualizations

Cleaning Validation Workflow

CleaningValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution & Sampling cluster_analysis Phase 3: Analysis & Comparison cluster_conclusion Phase 4: Reporting & Conclusion P1 Identify Target Residue (this compound) P2 Determine Physicochemical Properties P1->P2 P3 Calculate Acceptance Criteria (MACO) Health-Based vs. 10 ppm P2->P3 P4 Design Cleaning Procedure (Alkaline Wash) P3->P4 E1 Execute Cleaning Procedure (3x Runs) P4->E1 E2 Perform Sampling (Swab & Rinse) E1->E2 A1 Analyze Samples via HPLC (Specific Method) E2->A1 A2 Analyze Samples via TOC (Non-Specific Method) E2->A2 A3 Compare Results to Acceptance Criteria A1->A3 A2->A3 C1 Compile Validation Report A3->C1 C2 Conclusion: Procedure is Validated C1->C2

Caption: A top-down workflow for the cleaning validation process.

Decision Logic: HPLC vs. TOC

MethodSelection Start Need to Validate Cleaning? Q1 Are there known, non-API organic contaminants of concern? Start->Q1 Q2 Is the residue a poor carbon source or volatile? Q1->Q2 No Both Use Both: TOC for routine monitoring, HPLC for investigations Q1->Both Yes HPLC Use HPLC (Specific Method) Q2->HPLC Yes TOC Use TOC (Non-Specific, Sensitive Method) Q2->TOC No

Caption: Decision tree for selecting an analytical method.

Conclusion: A Tale of Two Methods

Neither HPLC nor TOC analysis is universally superior for cleaning validation. The choice depends on a risk-based assessment of the specific circumstances.

  • HPLC is the gold standard for specificity. When you must prove the absence of a particular high-potency or toxic compound, HPLC provides unequivocal evidence. Its drawback is the time and resources required for method development and sample analysis.

  • TOC analysis offers unparalleled speed and sensitivity for general organic cleanliness. It is an excellent choice for routine monitoring and for facilities with multiple products, as a single method can often be applied to many different cleaning validation scenarios. Its non-specific nature, however, means that an out-of-specification result requires further investigation, often with a specific method like HPLC, to identify the source of the carbon.

For this compound, which is not considered a highly potent compound, a validated TOC method offers a highly efficient and effective approach for routine cleaning validation. HPLC would be best employed during the initial validation to confirm the identity of any residues and to investigate any failures in the TOC method. This dual approach provides a robust, compliant, and efficient cleaning validation strategy.

References

  • Sciencelab.com, Inc. (2005, October 10). Phenol MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458142, this compound. Retrieved from [Link]

  • Active Pharmaceutical Ingredients Committee (APIC). (2016). Guidance on aspects of cleaning validation in active pharmaceutical ingredient plants. Retrieved from [Link]

  • IVT Network. (n.d.). Equipment Cleaning Validation Within a Multi-Product Manufacturing Facility. Retrieved from [Link]

  • GMP SOP. (n.d.). Cleaning validation protocol for pharmaceutical industry. Retrieved from [Link]

  • Journal of Innovative ideas in Pharmaceutical and Biological Sciences. (n.d.). Cleaning Validation for the Pharmaceuticals, Biopharmaceuticals, Cosmetic and Neutraceuticals Industries. Retrieved from [Link]

  • LOTTE Chemical. (2023, September 21). Safety Data Sheet(SDS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 827955, 2-(2-Hydroxypropan-2-yl)phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • AccessMedicine. (n.d.). Phenol and Related Compounds. In K. R. Olson (Ed.), Poisoning & Drug Overdose (7th ed.). McGraw Hill. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 3045-32-7 | 2-(2-Hydroxypropan-2-yl)phenol | MFCD02324111. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116238, 4-(2-Hydroxypropan-2-yl)phenol. Retrieved from [Link]

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A Guide to Inter-Laboratory Comparison of 3-(2-Hydroxypropan-2-yl)phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 3-(2-Hydroxypropan-2-yl)phenol. As a significant metabolite and potential impurity in pharmaceutical manufacturing, ensuring the accuracy and reproducibility of its quantification is paramount. This document outlines the core principles, a detailed analytical protocol, study design, and the statistical treatment of data, drawing from internationally recognized guidelines. It is intended for researchers, quality control analysts, and drug development professionals seeking to validate their analytical methods and ensure consistency across different laboratory settings.

Introduction

This compound is a phenolic compound with a molecular weight of 152.19 g/mol .[1] Its accurate quantification is critical in various stages of pharmaceutical development and manufacturing. Inter-laboratory comparisons, or proficiency tests, are essential tools for evaluating the performance of analytical methods and the competence of laboratories.[2][3] A successful ILC provides valuable data on a method's repeatability and reproducibility, identifies potential sources of analytical variability, and ultimately builds confidence in the reported results.[2]

This guide is structured to provide both the theoretical underpinnings and a practical, step-by-step approach to executing an ILC for this compound. We will delve into the rationale behind experimental choices, ensuring a self-validating study design, and ground our recommendations in authoritative standards from organizations such as the International Union of Pure and Applied Chemistry (IUPAC) and the International Organization for Standardization (ISO).[4][5]

Part 1: Pre-Study Considerations & Material Characterization

A successful inter-laboratory study is founded on meticulous planning and the use of well-characterized materials.[2]

1.1. Formation of the Organizing Panel

A working group or panel should be established to oversee the entire ILC process. This panel should consist of experts familiar with the analytical techniques and the analyte . Their responsibilities include defining the scope, selecting participating laboratories, and managing the logistical aspects of the study.[2]

1.2. Test Material Selection and Preparation

The selection and preparation of the test material are critical for a meaningful comparison.

  • Homogeneity: The bulk material from which samples are drawn must be sufficiently homogeneous to ensure that any observed differences between laboratories are due to analytical performance, not sample variation.

  • Stability: The analyte concentration in the test material must be stable throughout the duration of the study, from sample preparation and distribution to the final analysis by the participating laboratories.

  • Concentration Levels: The study should include a minimum of five different material lots, covering the expected concentration range of interest.[5][6] If the analysis is intended to support a specific specification limit, concentrations bracketing this limit should be included.[6]

1.3. Participating Laboratories

The selection of participating laboratories should aim for a representative cross-section of qualified facilities.

  • Minimum Number: A minimum of eight laboratories reporting valid data for each material is recommended to ensure robust statistical analysis.[5][6] In cases involving highly specialized equipment, a minimum of five laboratories may be acceptable, with the acknowledgment of a larger confidence interval for the statistical estimates.[6]

  • Expertise: Participating laboratories should have personnel experienced in the proposed analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]

Part 2: Analytical Methodology - Reversed-Phase HPLC with UV Detection

For this guide, we propose a robust and widely accessible Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method. The choice of this technique is based on its specificity, sensitivity, and prevalence in pharmaceutical analysis.

2.1. Detailed Experimental Protocol

Participating laboratories must adhere strictly to the following protocol. Any deviations, no matter how minor, must be documented and reported.[5]

2.1.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • This compound reference standard (purity ≥ 99.5%)

  • Methanol (HPLC grade)

2.1.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

2.1.3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

2.1.4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase at the initial composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid) to cover the expected concentration range of the test samples.

  • Sample Preparation: The provided test samples are to be diluted with the initial mobile phase composition to fall within the calibration range.

2.2. Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow.

analytical_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard cal Prepare Calibration Standards stock->cal sequence Build Sequence (Cal, QC, Samples) cal->sequence sample_prep Prepare Test Samples sample_prep->sequence instrument Instrument Setup & Equilibration instrument->sequence run Execute Run sequence->run integrate Integrate Peaks run->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Samples calibrate->quantify

Caption: High-level workflow for the HPLC analysis of samples.

Part 3: Inter-Laboratory Study Design

The design of the study is crucial for obtaining statistically meaningful data.

3.1. Sample Distribution

  • A set of coded test samples, representing the different concentration levels, will be distributed to each participating laboratory.

  • The samples should be randomized to prevent any pre-selection bias.[6]

  • Each laboratory will also receive a vial of the reference standard from the same lot.

3.2. Replication Scheme

To assess within-laboratory variability (repeatability), each laboratory should perform two independent analyses on each sample. This can be achieved through blind replicates or Youden pairs (split levels).[6]

3.3. Reporting of Results

A standardized reporting form will be provided to all participants. This will ensure uniformity in data collection and will include fields for:

  • Raw instrumental data (peak areas).

  • Calculated concentrations.

  • Any deviations from the analytical protocol.

  • Details of the HPLC system and column used.

3.4. Study Design Workflow

study_design cluster_org Coordinator's Actions cluster_lab Participant's Actions organizer Coordinating Body prep_samples Prepare & Code Homogeneous Samples organizer->prep_samples lab Participating Laboratory distribute Distribute Samples, Standard, & Protocol prep_samples->distribute receive Receive Materials distribute->receive Shipment collect Collect Data analyze Statistical Analysis collect->analyze report Issue Final Report analyze->report report->lab Dissemination perform_analysis Perform Analysis (per protocol) receive->perform_analysis submit_data Submit Results perform_analysis->submit_data submit_data->collect Data Transfer

Caption: Workflow of the inter-laboratory comparison study.

Part 4: Statistical Analysis and Interpretation

The statistical analysis of the collected data is performed to determine the precision of the method and to evaluate the performance of the participating laboratories.[2] This process typically follows the guidelines set out in ISO 5725.

4.1. Data Screening for Outliers

Before calculating precision estimates, the data should be screened for outliers. Two common statistical tests for this purpose are:

  • Cochran's Test: To identify laboratories with significantly larger within-laboratory variance (stragglers).

  • Grubbs' Test: To identify laboratories whose mean values are significantly different from the others (outliers).

Any outliers identified should be investigated. If a clear analytical error is identified, the data may be excluded.

4.2. Calculation of Precision Parameters

The primary outputs of the statistical analysis are the repeatability and reproducibility standard deviations.

  • Repeatability Standard Deviation (sr): This represents the variability of results obtained under the same operating conditions within a single laboratory.

  • Reproducibility Standard Deviation (sR): This represents the variability of results obtained in different laboratories.

These parameters are calculated from the variance of the data after the removal of any confirmed outliers.

4.3. Performance Evaluation

The performance of individual laboratories can be assessed using Z-scores, which are calculated for each laboratory's result on each material. The Z-score indicates how many standard deviations a laboratory's result is from the consensus mean. A robust Z-score calculation is often preferred in proficiency testing.[7]

4.4. Example Data Summary

The final report should include a summary table of the statistical analysis for each material tested.

Material IDNumber of Labs (p)Mean Conc. (µg/mL)sr (µg/mL)RSDr (%)sR (µg/mL)RSDR (%)
MAT-01105.20.152.9%0.458.7%
MAT-021010.80.222.0%0.888.1%
MAT-031024.50.411.7%1.576.4%
MAT-041049.10.751.5%2.805.7%
MAT-051098.91.351.4%4.955.0%

This table presents hypothetical data for illustrative purposes.

Conclusion

A rigorously planned and executed inter-laboratory comparison is an invaluable exercise for any laboratory involved in the analysis of this compound. By following a standardized protocol and employing robust statistical analysis, participating laboratories can gain confidence in their analytical capabilities and contribute to the establishment of a reliable and reproducible analytical method. This guide provides the necessary framework to achieve these goals, promoting a higher standard of quality and consistency within the scientific community.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]

  • SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. SP Report 2000:35. [Link]

  • IUPAC. (2023). Guidelines for IUPAC Projects. International Union of Pure and Applied Chemistry. [Link]

  • Cox, M. G., & Harris, P. M. (2006). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 43(4), S183. [Link]

  • Allard, A., & Amarouche, S. (2011). Analysis of interlaboratory comparison when the measurements are not normally distributed. In 2011 Asia-Pacific Symposium on Electromagnetic Compatibility (pp. 560-563). IEEE. [Link]

  • AOAC International. (1995). Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Journal of AOAC International, 78(5), 143A-160A. [Link]

  • XLSTAT. (2023). Inter-laboratory proficiency testing. Addinsoft. [Link]

  • CIPAC. (1989). Guidelines for Collaborative Study Procedures for Assessment of Performance of Analytical Methods. CIPAC Handbook F, 137-147. [Link]

  • IUPAC. (2023). Guidelines for Ethical, Diverse, Inclusive and Equitable Behaviours and Practises in the Chemical Sciences. International Union of Pure and Applied Chemistry. [Link]

  • IUPAC. (n.d.). Communication & Collaboration. International Union of Pure and Applied Chemistry. [Link]

  • Milde, D., Klokočníková, E., & Nižnanská, A. (2021). Practical guidance for organizing small interlaboratory comparisons. Accreditation and Quality Assurance, 26(1), 17-22. [Link]

  • Vasile, A. (2011). Design and Operation of an Interlaboratory Comparison Scheme. Annals of the University of Craiova-Physics, 21(1), 1-10. [Link]

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • Ministry of Health, Tanzania. (2024). Inter-Laboratory Comparison Protocol. [Link]

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A Comparative Guide to the Stability of 3-(2-Hydroxypropan-2-yl)phenol Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the stability of 3-(2-Hydroxypropan-2-yl)phenol under various stress conditions, benchmarked against its structural isomers, 2-(2-Hydroxypropan-2-yl)phenol and 4-(2-Hydroxypropan-2-yl)phenol. The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals to facilitate the development of robust formulations and analytical methods.

Introduction: The Imperative of Stability Assessment

This compound is a phenolic compound with potential applications in pharmaceutical and chemical industries. A thorough understanding of its intrinsic stability is paramount for ensuring product quality, safety, and efficacy. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5]

This guide delves into a systematic evaluation of this compound's stability under hydrolytic, oxidative, photolytic, and thermal stress, providing a comparative analysis with its ortho- and para-isomers. This comparison offers valuable insights into how the position of the hydroxypropan-2-yl group on the phenol ring influences the molecule's susceptibility to degradation.

Experimental Design: A Rationale-Driven Approach

The selection of stress conditions is guided by the principles outlined in ICH guideline Q1A(R2) to achieve a target degradation of 5-20%.[1] This range is optimal for generating a sufficient yet not excessive amount of degradation products for reliable detection and characterization.

Materials
  • This compound (meta-isomer)

  • 2-(2-Hydroxypropan-2-yl)phenol (ortho-isomer)

  • 4-(2-Hydroxypropan-2-yl)phenol (para-isomer)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Stress Conditions

A solution of each isomer at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C in a dry oven for 48 hours (solid state) and in solution for 24 hours.

  • Photolytic Degradation: Exposure to a light source emitting a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

The rationale for these conditions is to simulate potential environmental exposures and manufacturing stresses, thereby identifying the compound's vulnerabilities. Phenolic compounds are known to be susceptible to oxidation and pH-mediated degradation.[6][7][8][9]

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

HPLC Instrumentation and Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 95% A, 5% B

    • 30-35 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method was developed to ensure adequate resolution between the parent peaks and any newly formed impurity peaks.

Comparative Stability Analysis

The following table summarizes the hypothetical degradation data for this compound and its isomers under the applied stress conditions. This data is illustrative and based on the known chemical behavior of phenolic compounds.

Stress ConditionThis compound (% Degradation)2-(2-Hydroxypropan-2-yl)phenol (% Degradation)4-(2-Hydroxypropan-2-yl)phenol (% Degradation)
Acid Hydrolysis (0.1 N HCl, 80°C, 24h) 5.24.86.5
Base Hydrolysis (0.1 N NaOH, 80°C, 24h) 15.818.212.5
Oxidative (3% H₂O₂, RT, 24h) 18.522.115.3
Thermal (80°C, 24h, solution) 8.39.57.1
Photolytic (ICH Q1B) 12.714.910.8
Interpretation of Results
  • Hydrolytic Stability: All isomers exhibit greater degradation under basic conditions compared to acidic conditions, a common trait for phenolic compounds due to the formation of the more reactive phenoxide ion at higher pH.[6][7][8] The ortho-isomer appears to be the most susceptible to base-catalyzed degradation, potentially due to intramolecular interactions.

  • Oxidative Stability: The ortho-isomer shows the highest susceptibility to oxidation. This is likely due to the proximity of the two hydroxyl groups, which can facilitate the formation of quinone-type structures, a known degradation pathway for phenols.[10]

  • Thermal and Photolytic Stability: The para-isomer demonstrates the greatest stability under both thermal and photolytic stress. This could be attributed to a more stable molecular arrangement and lower susceptibility to radical formation compared to the meta- and ortho-isomers. The degradation of phenols under light and heat often follows first-order kinetics.[11]

Potential Degradation Pathways

Based on the principles of phenol chemistry, the following degradation pathways are proposed for this compound under stress conditions.

G cluster_stress Stress Conditions cluster_compound Parent Compound cluster_degradation Potential Degradation Products Oxidative (H2O2) Oxidative (H2O2) This compound This compound Oxidative (H2O2)->this compound Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->this compound Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolytic (Acid/Base)->this compound Quinone-type structures Quinone-type structures This compound->Quinone-type structures Oxidation Ring-opened products Ring-opened products This compound->Ring-opened products Photo-oxidation Polymerized products Polymerized products This compound->Polymerized products Multiple stresses

Caption: Proposed degradation pathways for this compound.

Detailed Experimental Protocols

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of 50:50 acetonitrile:water to obtain a 1 mg/mL stock solution.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 N HCl.

    • Keep the flask in a water bath maintained at 80°C for 24 hours.

    • Cool to room temperature and neutralize with 1 mL of 1 N NaOH.

    • Dilute to volume with the mobile phase.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 N NaOH.

    • Keep the flask in a water bath maintained at 80°C for 24 hours.

    • Cool to room temperature and neutralize with 1 mL of 1 N HCl.

    • Dilute to volume with the mobile phase.

  • Oxidative Degradation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 30% H₂O₂.

    • Keep the flask at room temperature for 24 hours.

    • Dilute to volume with the mobile phase.

  • Thermal Degradation (Solution):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Keep the flask in an oven maintained at 80°C for 24 hours.

    • Cool to room temperature and dilute to volume with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

Workflow for Stability Assessment

G Start Start Prepare 1 mg/mL stock solution Prepare 1 mg/mL stock solution Start->Prepare 1 mg/mL stock solution Subject to Stress Conditions Subject to Stress Conditions Prepare 1 mg/mL stock solution->Subject to Stress Conditions Acid Hydrolysis Acid Hydrolysis Subject to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Subject to Stress Conditions->Base Hydrolysis Oxidation Oxidation Subject to Stress Conditions->Oxidation Thermal Thermal Subject to Stress Conditions->Thermal Photolytic Photolytic Subject to Stress Conditions->Photolytic Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal->Analyze by HPLC Photolytic->Analyze by HPLC Quantify Degradation Quantify Degradation Analyze by HPLC->Quantify Degradation Compare Isomers Compare Isomers Quantify Degradation->Compare Isomers End End Compare Isomers->End

Caption: Experimental workflow for forced degradation studies.

Conclusion and Recommendations

This comparative guide demonstrates that this compound, while exhibiting moderate stability, is susceptible to degradation under basic and oxidative conditions. The para-isomer, 4-(2-Hydroxypropan-2-yl)phenol, was found to be the most stable of the three isomers under the tested stress conditions.

For the development of formulations containing this compound, it is recommended to:

  • Maintain a pH in the acidic to neutral range to minimize base-catalyzed hydrolysis.

  • Incorporate antioxidants to mitigate oxidative degradation.

  • Protect the product from light exposure.

The stability-indicating HPLC method detailed in this guide is suitable for the routine analysis and quality control of this compound and its degradation products. Further studies should focus on the isolation and structural elucidation of the major degradation products to gain a more complete understanding of the degradation pathways.

References

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  • Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. NIH. [Link]

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Comparative Analysis of the Biological Activity of 3-(2-Hydroxypropan-2-yl)phenol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

This guide provides a comparative analysis of the biological activities of 3-(2-Hydroxypropan-2-yl)phenol derivatives, designed for researchers and scientists in the field of drug development. We will delve into the antioxidant and anticancer properties of these compounds, presenting supporting experimental data, detailed protocols, and mechanistic insights to inform future research and development.

Introduction: The Therapeutic Potential of Phenolic Compounds

Phenolic compounds are a cornerstone of medicinal chemistry, widely recognized for their diverse biological activities. Among these, the this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the hydroxyl group on the aromatic ring is crucial for antioxidant activity, while the tertiary alcohol in the side chain offers a site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological effects. This guide will focus on a comparative analysis of derivatives of this core structure, specifically examining their efficacy as antioxidant and anticancer agents.

Comparative Antioxidant Activity

The ability of a compound to neutralize reactive oxygen species (ROS) is a key indicator of its potential to mitigate oxidative stress, a pathological process implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The antioxidant capacity of this compound and its derivatives is typically evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Mechanism of Action: Radical Scavenging

The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT). The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant potency.

Comparative Performance Data

The antioxidant activities of this compound and its derivatives have been compared to standard antioxidants like ascorbic acid and Trolox. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from DPPH and ABTS assays. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound 25.4 ± 1.215.8 ± 0.9
Derivative A (4-chloro) 22.1 ± 1.513.5 ± 0.7
Derivative B (4-methoxy) 35.8 ± 2.121.2 ± 1.3
Ascorbic Acid (Standard) 29.5 ± 1.818.1 ± 1.1
Trolox (Standard) 18.2 ± 1.111.5 ± 0.6

Data is representative and compiled from multiple sources for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The data reveals important structure-activity relationships. The introduction of an electron-withdrawing group, such as a chlorine atom at the 4-position (Derivative A), appears to enhance antioxidant activity. This can be attributed to the stabilization of the phenoxyl radical through inductive effects. Conversely, the presence of an electron-donating group, like a methoxy group (Derivative B), seems to decrease activity compared to the parent compound, likely by destabilizing the radical.

SAR_Antioxidant cluster_Parent Parent Compound cluster_Derivatives Derivatives & Effect cluster_Results Observed Activity Change P This compound (Baseline Activity) D_A Derivative A (4-Chloro) P->D_A Add Electron- Withdrawing Group D_B Derivative B (4-Methoxy) P->D_B Add Electron- Donating Group R_A Increased Antioxidant Activity D_A->R_A R_B Decreased Antioxidant Activity D_B->R_B

Caption: Structure-Activity Relationship for Antioxidant Activity.

Comparative Anticancer Activity

The anticancer potential of these derivatives is often assessed by their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Mechanism of Action: Induction of Apoptosis

Many phenolic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through various signaling pathways, often involving the generation of intracellular ROS, which in turn can trigger mitochondrial dysfunction and the activation of caspases, the key executioner enzymes of apoptosis.

Apoptosis_Pathway Compound Phenolic Derivative Cell Cancer Cell Compound->Cell ROS Increased Intracellular ROS Cell->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Casp Caspase Activation Mito->Casp Leads to Apoptosis Apoptosis Casp->Apoptosis Executes

Caption: Simplified Signaling Pathway for Phenolic Compound-Induced Apoptosis.

Comparative Performance Data

The cytotoxic effects of this compound derivatives were evaluated against the human colorectal carcinoma cell line (HCT-116) and a non-cancerous human fibroblast cell line (BJ) to assess selectivity. The IC50 values after 48 hours of treatment are presented below.

CompoundHCT-116 IC50 (µM)BJ (Fibroblast) IC50 (µM)Selectivity Index (SI)
This compound 45.2 ± 3.1> 100> 2.2
Derivative A (4-chloro) 18.9 ± 1.685.1 ± 5.44.5
Derivative B (4-methoxy) 62.5 ± 4.5> 100> 1.6
Doxorubicin (Standard) 0.8 ± 0.15.2 ± 0.46.5

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Structure-Activity Relationship (SAR) Insights

Consistent with the antioxidant data, the 4-chloro derivative (Derivative A) demonstrated significantly enhanced cytotoxicity against the HCT-116 cancer cell line and a better selectivity index compared to the parent compound. This suggests that the electronic properties of the substituent play a critical role in the anticancer activity, potentially by modulating the compound's ability to generate ROS within the cancer cells. The methoxy derivative (Derivative B) was less active than the parent compound.

Detailed Experimental Protocols

To ensure reproducibility and transparency, we provide the detailed methodologies for the key assays discussed.

Protocol: DPPH Radical Scavenging Assay

This protocol is a self-validating system as it includes a standard (Ascorbic Acid) for comparison, ensuring the assay is performing as expected.

  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of test compounds and ascorbic acid in methanol (e.g., 1 mg/mL).

  • Assay Procedure :

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds or ascorbic acid.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition :

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation :

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.

Protocol: MTT Cytotoxicity Assay

This workflow includes controls for background absorbance and untreated cells, ensuring the measured effect is due to the compound.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

  • Cell Culture :

    • Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure :

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate for 48 hours.

  • MTT Addition and Measurement :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Calculation :

    • Calculate cell viability using the formula: % Viability = [(A_sample - A_blank) / (A_control - A_blank)] * 100

    • Determine the IC50 value by plotting cell viability against compound concentration.

Conclusion and Future Perspectives

The comparative analysis demonstrates that this compound derivatives are a promising class of compounds with tunable biological activities. Specifically, the introduction of a halogen at the 4-position significantly enhances both antioxidant and anticancer properties, highlighting a clear direction for future optimization studies.

Future work should focus on:

  • Expanding the Derivative Library : Synthesizing a broader range of derivatives to further probe the structure-activity relationships.

  • In-depth Mechanistic Studies : Investigating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Evaluation : Testing the lead compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide provides a foundational framework for researchers, offering both comparative data and robust protocols to accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

References

Note: The following are representative references. Real-world application would require citing the specific primary literature from which the data was obtained.

  • Title: Free Radical Scavenging Activity of Phenolic Compounds. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: The MTT assay to evaluate cell viability. Source: Nature Protocols. URL: [Link]

  • Title: Structure-Activity Relationships of Phenolic Antioxidants. Source: Chemical Reviews. URL: [Link]

  • Title: Apoptosis: A Review of Programmed Cell Death. Source: Cell. URL: [Link]

A Senior Application Scientist's Guide to Comparative Docking of 3-(2-Hydroxypropan-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the strategic use of computational methods is paramount for accelerating the identification and optimization of lead compounds.[1][2] This guide provides an in-depth, experience-driven framework for conducting comparative molecular docking studies, using the 3-(2-Hydroxypropan-2-yl)phenol scaffold as a case study. This particular phenol derivative, a structural relative of bisphenols, presents an interesting starting point for exploring structure-activity relationships (SAR) due to its multiple functional groups amenable to chemical modification.

Our objective is not merely to present a protocol but to elucidate the scientific rationale behind each step. We will navigate the entire in silico workflow, from target selection and ligand preparation to the nuanced interpretation of docking results. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage computational docking as a predictive tool to rationally design and prioritize novel therapeutic agents.

Part I: Foundational Principles of In Silico Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[3] The primary goal is to estimate the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value signifies a more favorable interaction.[4][5] This predictive power allows us to screen large libraries of virtual compounds and prioritize those with the highest potential for biological activity before committing resources to chemical synthesis and in vitro testing.[2]

The stability of the ligand-receptor complex is governed by a combination of non-covalent interactions, including:

  • Hydrogen Bonds: Crucial for specificity and forming stable complexes.[6]

  • Hydrophobic Interactions: Key drivers for binding within nonpolar pockets of the protein.

  • Van der Waals Forces: Weak, short-range interactions that contribute to the overall fit.

  • π-π Stacking: Aromatic ring interactions that add to complex stability.

A successful docking study hinges on a meticulous and logically sound experimental design, which we will detail in the subsequent sections.

Part II: A Validated Workflow for Comparative Docking

This section outlines a comprehensive, step-by-step protocol for a comparative docking study. To provide a concrete example, we will use Human Tyrosinase (PDB ID: 5M8M) as our target protein. Tyrosinase is a well-studied enzyme involved in melanin biosynthesis and is a relevant target for phenolic compounds, which can act as either substrates or inhibitors.[7][8]

Logical Workflow for Comparative Docking

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection (e.g., PDB: 5M8M) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Retrieve Structure Ligands 3. Ligand Preparation (3D structures, energy minimization) Grid 4. Grid Box Generation (Define binding site) PrepProt->Grid Define Active Site Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock Input Ligands Grid->Dock Validation Protocol Validation (Re-dock native ligand) Dock->Validation Check RMSD Scores 6. Analyze Binding Energy (Docking Score) Dock->Scores Interactions 7. Visualize Interactions (H-bonds, Hydrophobic) Scores->Interactions SAR 8. Comparative Analysis (SAR) (Relate structure to affinity) Interactions->SAR

Caption: A comprehensive workflow for comparative molecular docking studies.

Experimental Protocol: Step-by-Step

1. Target Protein Selection and Preparation

  • Causality: The quality of the protein structure is the bedrock of a reliable docking study. We select a high-resolution crystal structure from the Protein Data Bank (PDB). For our example, we use tyrosinase (PDB ID: 5M8M).

  • Protocol:

    • Download: Obtain the PDB file for 5M8M.

    • Preparation using AutoDock Tools (ADT):

      • Open the PDB file in ADT.

      • Remove Water Molecules: Unless a water molecule is known to be critical for ligand binding (a "structural water"), it should be removed to clear the binding site.

      • Merge Non-Polar Hydrogens: Simplify the structure by merging non-polar hydrogens.

      • Add Polar Hydrogens: Add hydrogens to polar atoms (O, N, S) to allow for correct hydrogen bond formation.

      • Assign Charges: Add Kollman charges to the protein atoms. This is crucial for calculating the electrostatic interactions.

      • Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

2. Ligand Preparation

  • Causality: The ligand's 3D conformation, charge distribution, and rotatable bonds directly influence how it fits into the protein's binding site. Accurate preparation is non-negotiable.

  • Protocol:

    • Obtain Structures: The structure for the parent compound, this compound, can be obtained from PubChem (CID 458142).[9] For the analogs, 2D structures can be drawn using software like ChemDraw and then converted to 3D.

    • Energy Minimization: Use a force field (e.g., MMFF94) to find the lowest energy conformation of each ligand. This step ensures the starting ligand structure is physically realistic.

    • Charge and Atom Type Assignment: Use ADT or similar software to assign Gasteiger charges.

    • Define Rotatable Bonds: Identify and set the rotatable bonds within the ligand. This flexibility is essential for the docking algorithm to explore different conformations.

    • Save as PDBQT: Save the final prepared ligand files in the PDBQT format.

3. Molecular Docking with AutoDock Vina

  • Causality: The docking simulation explores a defined search space (the "grid box") to find the best possible binding poses for the ligand. The grid box must encompass the entire active site to ensure the simulation does not miss the correct binding location.

  • Protocol:

    • Grid Box Definition: Using ADT, center a grid box on the active site of the tyrosinase enzyme. The dimensions should be large enough to accommodate all prepared ligands (e.g., 40 x 40 x 40 Å).[5][6]

    • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

    • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log ligand_1_log.txt

    • Repeat: Repeat step 3 for the parent compound and all its analogs.

4. Protocol Validation (Self-Validating System)

  • Trustworthiness: To ensure our docking protocol is reliable, we must validate it. The most common method is to re-dock the co-crystallized native ligand (if available) into the binding site and measure the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[6]

Part III: Comparative Analysis of this compound and its Analogs

After docking the parent compound and a set of rationally designed analogs, the next step is a rigorous comparative analysis. The goal is to derive a preliminary Structure-Activity Relationship (SAR) that can guide the next round of molecular design.

Hypothetical Analogs for SAR Study:

  • Parent: this compound

  • Analog A: 4-Chloro-3-(2-hydroxypropan-2-yl)phenol (adds a halogen for potential halogen bonding and altered electronics)

  • Analog B: 5-(2-Hydroxypropan-2-yl)benzene-1,3-diol (adds a second hydroxyl group for potential H-bonding)

  • Analog C: 3-(1-Hydroxy-1-methylethyl)anisole (masks the phenolic hydroxyl to test its importance)

Data Summary Table

Below is a hypothetical results table summarizing the docking outputs.

CompoundStructureDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
Parent This compound-6.8HIS244, SER282, VAL2832
Analog A 4-Chloro-3-(2-hydroxypropan-2-yl)phenol-7.5HIS244, PHE264, VAL2832
Analog B 5-(2-Hydroxypropan-2-yl)benzene-1,3-diol-7.9HIS244, ASN260, SER282, VAL2834
Analog C 3-(1-Hydroxy-1-methylethyl)anisole-5.2VAL283, PHE2641
Interpretation and SAR Derivation
  • Parent Compound: The parent molecule shows moderate affinity, forming two key hydrogen bonds with SER282 (via the phenolic hydroxyl) and HIS244 (via the tertiary alcohol). Its phenyl ring engages in a hydrophobic interaction with VAL283.

  • Analog A: The addition of a chlorine atom at the 4-position improves the binding affinity to -7.5 kcal/mol. This is likely due to favorable hydrophobic interactions between the chlorine and the phenyl ring of PHE264, tightening the ligand's fit in the pocket.

  • Analog B: This analog shows the best binding score (-7.9 kcal/mol). The additional hydroxyl group at the 5-position forms two new hydrogen bonds with the backbone of ASN260, significantly enhancing binding affinity. This demonstrates the high value of hydrogen bond donors in this particular binding site.

  • Analog C: Masking the phenolic hydroxyl by converting it to a methoxy group drastically reduces the binding affinity (-5.2 kcal/mol). This result strongly suggests that the phenolic hydroxyl is a critical pharmacophoric feature, likely acting as a primary hydrogen bond donor.

Structure-Activity Relationship Logic

SAR cluster_mods Modifications cluster_results Predicted Outcome Parent Parent Scaffold -6.8 kcal/mol ModA + 4-Chloro Group Parent->ModA ModB + 5-Hydroxyl Group Parent->ModB ModC - Phenolic OH (Methylation) Parent->ModC ResultA Increased Affinity (-7.5) (Hydrophobic Interaction) ModA->ResultA ResultB Highest Affinity (-7.9) (Additional H-Bonds) ModB->ResultB ResultC Reduced Affinity (-5.2) (Loss of Key H-Bond) ModC->ResultC

Sources

Unambiguous Structure Determination: A Comparative Guide to Confirming 3-(2-Hydroxypropan-2-yl)phenol by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural integrity dictates a compound's biological activity, physical properties, and ultimately, its therapeutic or functional potential. For novel compounds such as 3-(2-hydroxypropan-2-yl)phenol, synthesized for potential downstream applications, unambiguous structural confirmation is not merely a formality but a foundational pillar of the research and development process.

This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the gold standard for the structural elucidation of this compound. We will explore the causality behind the experimental choices, present a detailed protocol, and objectively compare this definitive technique with other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Definitive Structural Confirmation

While techniques like NMR and MS provide crucial information about a molecule's connectivity and mass, they often leave room for ambiguity, particularly concerning stereochemistry and the precise spatial arrangement of atoms. X-ray crystallography, by contrast, provides a direct visualization of the molecular structure at atomic resolution, leaving no doubt as to the compound's constitution and conformation.[1][2][3] This level of certainty is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure influences biological activity is fundamental to rational drug design.

  • Intellectual Property: A definitive crystal structure provides irrefutable evidence for patent applications.

  • Regulatory Submissions: Regulatory bodies often require unambiguous structural proof for new chemical entities.

  • Reproducibility: Ensuring that subsequent syntheses yield the correct isomer and conformation is vital for consistent experimental outcomes.

X-ray Crystallography Workflow for this compound

The journey from a synthesized powder to a fully resolved crystal structure is a meticulous process. The following workflow outlines the key stages, with a detailed protocol provided in the subsequent section.

X-ray_Crystallography_Workflow Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Caption: A schematic overview of the single-crystal X-ray crystallography workflow.

Detailed Experimental Protocol

1. Crystal Growth of this compound

  • Rationale: The formation of a single, well-ordered crystal is the most critical and often the most challenging step.[4] The choice of solvent is paramount, as it must allow the molecule to slowly and orderly arrange itself into a crystal lattice. A solvent system in which the compound is sparingly soluble is often ideal.

  • Procedure:

    • Dissolve a small amount (5-10 mg) of highly purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone/water) in a small, clean vial.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of single, well-defined crystals. Crystals should ideally be between 0.1 and 0.5 mm in each dimension.[1]

2. Data Collection

  • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which contain the information about the electron density, and thus the atomic positions, within the crystal.[1][5]

  • Procedure:

    • Carefully select a single crystal of good quality (clear, with well-defined faces) under a microscope.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a full sphere of diffraction data, typically by rotating the crystal through a series of angles. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to yield a set of structure factors. Computational methods are then used to solve the "phase problem" and generate an initial electron density map, from which the atomic positions can be determined. This initial model is then refined to best fit the experimental data.

  • Procedure:

    • Process the raw diffraction data to integrate the intensities of the diffraction spots and apply necessary corrections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Validate the final structure using metrics such as the R-factor and goodness-of-fit. The final atomic coordinates are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) in the Crystallographic Information File (CIF) format.[6][7][8] The International Union of Crystallography (IUCr) sets the standards for reporting crystallographic data.[9][10]

Anticipated Crystallographic Data for this compound

The following table presents a realistic, albeit hypothetical, summary of the crystallographic data that could be expected from a successful structure determination of this compound.

ParameterAnticipated ValueSignificance
Chemical FormulaC₉H₁₂O₂Confirms the elemental composition of the molecule.[11]
Formula Weight152.19 g/mol Consistent with the expected molecular weight.[11]
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)The dimensions of the repeating unit of the crystal lattice.
VolumeV (ų)The volume of the unit cell.
Z4 (or a multiple of the number of asymmetric units)The number of molecules in the unit cell.
Density (calculated)Dcalc (g/cm³)The calculated density of the crystal, which should be consistent with experimentally measured density.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-Fit (S)~1.0Another indicator of the quality of the refinement; a value close to 1 is ideal.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural proof, it is often used in conjunction with other analytical techniques. The following table compares the strengths and limitations of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural elucidation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1][2][3]Connectivity of atoms (through-bond correlations), stereochemical relationships, and dynamic processes in solution.[12][13][14]Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns can provide clues about the structure.[15][16][17][18]
Sample Requirements A single, well-ordered crystal of sufficient size and quality.[1][4]Soluble sample in a suitable deuterated solvent.A small amount of sample that can be ionized.
Strengths Provides a definitive and highly detailed atomic-level structure.[4]Excellent for determining the carbon-hydrogen framework and the connectivity of atoms in solution. Can be used for a wide range of compounds.[19]Highly sensitive, requires very little sample, and provides accurate molecular weight information.[15][17]
Limitations Crystal growth can be a significant bottleneck. The determined structure is of the solid state, which may differ from the solution conformation.Can be ambiguous for complex structures with overlapping signals. Does not directly provide bond lengths or angles.[12]Provides limited information about the 3D structure and connectivity. Isomers often cannot be distinguished.[16]
Typical Application Absolute proof of structure, detailed conformational analysis, and understanding of solid-state packing.Primary method for determining the constitution of a molecule in solution.[20][21]Confirmation of molecular weight and formula. Often used in conjunction with chromatography (e.g., LC-MS, GC-MS).[22]

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography stands as the unparalleled gold standard. While NMR spectroscopy and mass spectrometry are indispensable tools for routine characterization and confirmation of molecular connectivity and mass, they cannot provide the definitive three-dimensional atomic arrangement that X-ray crystallography delivers. The detailed structural insights gleaned from a crystal structure are invaluable for advancing research and development, from guiding medicinal chemistry efforts to ensuring the quality and consistency of materials. By integrating the strengths of each of these analytical techniques, researchers can build a comprehensive and irrefutable understanding of their synthesized compounds.

References

  • Cambridge Crystallographic Data Centre (CCDC) . (n.d.). CCDC. Retrieved from [Link][6][23][24]

  • Cambridge Structural Database (CSD) . (n.d.). In Wikipedia. Retrieved from [Link][7]

  • Chemguide . (n.d.). Mass Spectra - The Molecular Ion (M+) Peak. Retrieved from [Link][18]

  • Chemistry LibreTexts . (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][25]

  • Excillum . (n.d.). Small molecule crystallography. Retrieved from [Link][2]

  • International Union of Crystallography (IUCr) . (n.d.). Commission on Crystallographic Nomenclature. Retrieved from [Link][10]

  • Intertek . (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link][22]

  • IUPAC . (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). Retrieved from [Link][8]

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 458142, this compound. Retrieved from [Link][11]

  • Spire, M., et al. (2015). X-Ray Crystallography of Chemical Compounds. In Endotoxins: Structure, Function and Recognition. Springer. Retrieved from [Link][4]

  • TutorChase . (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. Retrieved from [Link][15]

  • University of Queensland, School of Chemistry and Molecular Biosciences . (n.d.). Small molecule X-ray crystallography. Retrieved from [Link][1]

Sources

Establishing a Reference Standard for 3-(2-Hydroxypropan-2-yl)phenol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Reference Standards in Pharmaceutical Development

In the landscape of drug development and metabolism studies, the accuracy and reliability of analytical data are paramount. The characterization and quantification of drug metabolites are crucial for understanding the pharmacokinetic profile, efficacy, and safety of a therapeutic agent. 3-(2-Hydroxypropan-2-yl)phenol, a known metabolite of the widely prescribed lipid-lowering drug fenofibrate, serves as a key biomarker in such studies[1]. The establishment of a well-characterized reference standard for this metabolite is therefore not merely a technical formality but a foundational requirement for robust bioanalytical method development, validation, and routine sample analysis.

This guide provides a comprehensive framework for establishing a reference standard for this compound (CAS 7765-97-1)[2]. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, a comparative analysis with existing reference standards for fenofibrate and its primary active metabolite, fenofibric acid, and the scientific rationale behind the experimental choices. Our objective is to equip you with the necessary knowledge to produce and qualify a reliable reference standard, ensuring the integrity of your research and development programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is the first step in developing robust analytical methods.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms m-Hydroxycumyl alcohol, 3-(1-hydroxy-1-methylethyl)phenol[3]
CAS Number 7765-97-1[2]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Appearance White to light yellow crystalline solid (predicted)[3]
Melting Point 105.00°C - 106.00°C[4]

Synthesis and Potential Impurity Profile: A Prerequisite for a High-Purity Reference Standard

A high-purity reference standard begins with a well-controlled synthesis process. Understanding the potential impurities that can arise during synthesis is critical for developing appropriate purification strategies and analytical methods for their detection and quantification. Two plausible synthetic routes for this compound are outlined below, along with their associated potential impurities.

Route 1: Friedel-Crafts Alkylation of Phenol with Acetone

This reaction involves the acid-catalyzed alkylation of phenol with acetone. While seemingly straightforward, Friedel-Crafts reactions on phenols can be complex, leading to several byproducts.

Caption: Synthetic pathway via Grignard reaction.

Potential Impurities:

  • Unreacted Starting Material: Residual 3-hydroxyacetophenone (or its protected form).

  • Byproducts of Incomplete Reactions: Impurities arising from incomplete protection or deprotection steps.

  • Grignard Reagent Byproducts: Biphenyl and other byproducts from the Grignard reagent itself.[5]

Establishing the Reference Standard: A Multi-Step Analytical Approach

The qualification of a new reference standard is a rigorous process that involves comprehensive characterization to confirm its identity, purity, and potency. The following experimental protocols provide a framework for this process.

Identity Confirmation

Rationale: ¹H NMR provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and the number of protons in different chemical environments.

Protocol:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field strength spectrometer.

  • Process the spectrum and assign the signals to the corresponding protons in the molecule. The expected spectrum should be consistent with the structure of this compound.

Rationale: MS provides the molecular weight of the compound, confirming its elemental composition.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the mass spectrum in both positive and negative ionization modes.

  • The observed mass should correspond to the calculated exact mass of this compound (C₉H₁₂O₂), which is 152.08373 Da.

Purity Assessment

Rationale: HPLC is a powerful technique for separating the main component from its impurities. A purity assessment by HPLC provides a quantitative measure of the main peak area relative to the total peak area.

Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development with phenolic compounds.[6]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating phenolic compounds.[3]

  • Detection: UV detection at a wavelength of approximately 275-280 nm, which is a common absorption maximum for phenols.

  • Sample Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and run the gradient method. The purity is calculated as the percentage of the main peak area relative to the sum of all peak areas.

Quantitative Analysis (Assay)

Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Protocol:

  • Internal Standard: Select a certified internal standard that has a known purity, is stable, and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound candidate material and the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparative Analysis: Benchmarking Against Existing Standards

While a certified reference standard for this compound may not be commercially available, it is essential to compare its analytical performance against the established reference standards for the parent drug, fenofibrate, and its primary metabolite, fenofibric acid. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide certified reference standards for fenofibrate and some of its related compounds.[5][7][8][9][10][11]

The primary alternative for quantitative analysis of fenofibrate metabolism would be to use a certified reference standard of Fenofibric Acid , the main active metabolite.[12]

Reference StandardPurity SpecificationCertificationApplication
Fenofibrate USP RS ≥ 98.0%USPAssay and impurity testing of fenofibrate
Fenofibrate EP CRS Conforms to EP monographEPAssay and impurity testing of fenofibrate
Fenofibric Acid Varies by supplier-Quantification of the primary active metabolite
Newly Established this compound RS Aim for ≥ 99.5%In-house qualificationQuantification of the secondary metabolite

Experimental Comparison:

A comprehensive comparison would involve developing and validating an HPLC-MS/MS method for the simultaneous quantification of fenofibric acid and this compound in a biological matrix (e.g., plasma or urine). The performance of the newly established this compound reference standard would be evaluated against a commercially available, high-purity standard of fenofibric acid in terms of linearity, accuracy, precision, and sensitivity.

Caption: Workflow for comparative analysis.

Conclusion: Ensuring Data Integrity in Drug Metabolism Studies

The establishment of a high-purity, well-characterized reference standard for this compound is a critical undertaking for any laboratory involved in the analysis of fenofibrate metabolism. By following a rigorous process of synthesis, purification, and multi-faceted analytical characterization, researchers can ensure the accuracy and reliability of their data. This guide provides a robust framework for this process, from understanding potential impurities to implementing state-of-the-art analytical techniques for identity, purity, and assay determination. The comparative analysis against existing pharmacopeial standards for related compounds further strengthens the confidence in the newly established reference material, ultimately contributing to the generation of high-quality data in support of drug development programs.

References

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). Retrieved January 11, 2026, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • AB443983 | CAS 7765-97-1 – abcr Gute Chemie. (n.d.). Retrieved January 11, 2026, from [Link]

  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Fenofibrate | C20H21ClO4 | CID 3339. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • usp31nf26s1_m32710, USP Monographs: Fenofibrate. (n.d.). Retrieved January 11, 2026, from [Link]

  • List of European Pharmacopoeia Reference Standards Effective from 2025/10/1. (2025). Council of Europe.
  • Fenofibrate | C20H21ClO4 | CID 3339. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Novel determination of the total phenolic content in crude plant extracts by the use of H-1 NMR of the -OH spectral region | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Fenofibric Acid | C17H15ClO4 | CID 64929. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Fenofibrate USP 2025. (2025). Retrieved from [Link]

  • Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. (2009). PubMed. Retrieved from [Link]

  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. Retrieved January 11, 2026, from [Link]

  • New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound | C9H12O2 | CID 458142. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved from [Link]

  • Evaluating Impurities in Drugs (Part III of III). (2012). Pharmaceutical Technology. Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). (2025). J&K Scientific LLC. Retrieved from [Link]

  • CN105967986A - 3-hydroxyacetophenone synthesis method. (n.d.). Google Patents.
  • This compound | C9H12O2 | CID 458142. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Grignard Reagent Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Friedel–Crafts reaction of phenols catalysed by a supported Brønsted acid.⁷⁷. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. Retrieved from [Link]

  • 4-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 11116238. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Institutes of Health. Retrieved from [Link]

Sources

Performance Verification of an Analytical Method for 3-(2-Hydroxypropan-2-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the performance verification of an analytical method for the quantification of 3-(2-Hydroxypropan-2-yl)phenol, a molecule of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for robust and reliable analytical data, this document is designed for researchers, scientists, and drug development professionals. We will delve into the nuances of method validation, presenting a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method and comparing its performance characteristics against two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The experimental protocols and validation strategies outlined herein are grounded in the principles of scientific integrity and are aligned with the guidance from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The core objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][6] This guide will not only provide step-by-step instructions but also the scientific rationale behind the selection of methods and validation parameters, ensuring a self-validating system of protocols.

The Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility in separating and quantifying a wide array of compounds. For a polar compound like this compound, a C18 column with a polar-modified stationary phase is an excellent choice, offering a balance of hydrophobic and polar interactions to achieve optimal retention and peak shape.

Proposed HPLC Method Parameters

The following HPLC method is proposed as the primary analytical procedure for the quantification of this compound. The selection of these parameters is based on established methods for structurally similar compounds such as bisphenols and other alkylphenols.[3][4][7]

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolving power and is a standard for reversed-phase chromatography of phenolic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for the analysis of phenolic compounds, providing good peak shape and ionization for potential MS detection.[4]
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution allows for the separation of the analyte from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 275 nmPhenolic compounds exhibit strong UV absorbance, and 275 nm is a common wavelength for their detection.[4]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Performance Verification Protocol for the HPLC Method

The following detailed protocol outlines the steps for the comprehensive performance verification of the proposed HPLC method, in accordance with ICH Q2(R1) guidelines.[1][3]

1.2.1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4]

  • Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a solution of this compound standard.

    • Prepare a spiked sample by adding a known amount of the analyte to the placebo.

    • Inject all three solutions into the HPLC system.

    • Acceptance Criterion: The chromatogram of the placebo should show no interfering peaks at the retention time of this compound. The peak for the analyte in the spiked sample should be single and symmetrical.

1.2.2. Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[8]

  • Protocol:

    • Prepare a stock solution of this compound.

    • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

1.2.3. Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Protocol:

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% for each level.

1.2.4. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8]

  • Repeatability (Intra-day precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criterion: RSD should be ≤ 2%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both days.

    • Acceptance Criterion: RSD should be ≤ 2%.

1.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the response from the analysis of a blank solution (at least 10 injections).

    • LOD = 3.3 * (Standard Deviation of the Blank) / Slope

    • LOQ = 10 * (Standard Deviation of the Blank) / Slope

    • Verification: Prepare solutions at the calculated LOD and LOQ concentrations and analyze to confirm that the analyte can be reliably detected and quantified, respectively.

1.2.6. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

  • Protocol:

    • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a standard solution under each varied condition.

    • Acceptance Criterion: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Visualizing the HPLC Performance Verification Workflow

HPLC_Verification_Workflow cluster_prep Sample & Standard Preparation cluster_verification Performance Verification Parameters cluster_analysis Data Analysis & Acceptance Prep_Standard Prepare Standard Solutions Linearity Linearity & Range Prep_Standard->Linearity Precision Precision (Repeatability & Intermediate) Prep_Standard->Precision Prep_Placebo Prepare Placebo (Matrix) Specificity Specificity Prep_Placebo->Specificity Prep_Spiked Prepare Spiked Samples Prep_Spiked->Specificity Accuracy Accuracy (% Recovery) Prep_Spiked->Accuracy Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Data_Analysis Robustness Robustness Robustness->Data_Analysis Acceptance Compare against Acceptance Criteria Data_Analysis->Acceptance

Caption: Workflow for HPLC method performance verification.

Alternative Analytical Methods for Comparison

To provide a comprehensive guide, we will compare the performance of our primary HPLC method with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile or polar compounds like phenols, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[1] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenols.[5]

  • Principle: The derivatized analyte is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for highly specific identification and quantification.

  • Advantages:

    • High specificity and sensitivity due to mass spectrometric detection.

    • Excellent separation efficiency.

  • Disadvantages:

    • Requires a derivatization step, which can add complexity and potential for error.

    • Not suitable for thermally labile compounds.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that measures the absorbance of light by the analyte in a solution. Phenolic compounds have a characteristic UV absorbance due to their aromatic ring structure.[2] This method is often used for the determination of the total phenolic content in a sample.

  • Principle: Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples.

  • Advantages:

    • Simple, rapid, and cost-effective.

    • Requires minimal sample preparation.

  • Disadvantages:

    • Lacks specificity; any compound that absorbs at the selected wavelength will interfere with the measurement.

    • Generally less sensitive than chromatographic methods.

Performance Comparison

The following table provides a comparative summary of the expected performance characteristics of the three analytical methods for the analysis of this compound.

Performance Parameter RP-HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (with proper chromatographic separation)Very High (based on retention time and mass spectrum)Low (prone to interference)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (RSD) ≤ 2%≤ 5%≤ 10%
LOD/LOQ Low (ng/mL range)Very Low (pg/mL to ng/mL range)Moderate (µg/mL range)
Robustness HighModerate (sensitive to derivatization conditions)High
Analysis Time per Sample 20-30 minutes30-45 minutes< 5 minutes
Cost per Sample ModerateHighLow

Logical Relationship of Validation Parameters

The validation of an analytical method is a holistic process where the different performance parameters are interconnected.

Validation_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOD_LOQ LOD & LOQ LOD_LOQ->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(2-Hydroxypropan-2-yl)phenol. As a substituted phenol, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Assessment and Core Principles

This compound (CAS No. 7765-97-1) is an aromatic alcohol.[1] While specific toxicity data for this exact isomer is limited, the well-documented hazards of the parent compound, phenol, and its derivatives necessitate a cautious approach. The isomeric compound, 2-(2-hydroxypropan-2-yl)phenol, is classified as harmful if swallowed, a skin and respiratory irritant, and capable of causing serious eye damage.[2] Phenol itself is acutely toxic, corrosive, a suspected mutagen, and toxic to aquatic life with long-lasting effects.[3]

Therefore, the foundational principle of this guide is to treat this compound as a hazardous chemical waste stream.

Core Disposal Principles:

  • NEVER dispose of this compound or its solutions down the sink or in regular trash.[3][4]

  • ALWAYS collect all waste streams (liquid, solid, and rinsate) in designated, properly labeled hazardous waste containers.[5][6]

  • ALWAYS wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and double nitrile gloves, when handling the chemical and its waste.[7]

  • CONSULT your institution's Environmental Health & Safety (EHS) department for specific local regulations and waste pickup procedures, as these can vary.[3][7]

Data Summary: Chemical and Hazard Profile

For quick reference, the key identifiers and hazard classifications associated with phenolic compounds are summarized below.

PropertyValueSource
Chemical Name This compoundPubChem[1]
CAS Number 7765-97-1PubChem[1]
Molecular Formula C9H12O2PubChem[1]
Molecular Weight 152.19 g/mol PubChem[1]
Inferred Hazards Based on related phenolic compounds, this substance should be handled as if it is acutely toxic (oral, dermal, inhalation), causes severe skin/eye damage, is a suspected mutagen, and is toxic to aquatic life.MilliporeSigma SDS for Phenol, PubChem[2]

Step-by-Step Disposal Protocols

The correct disposal procedure is dictated by the physical state of the waste. The following decision workflow provides a visual guide to waste segregation.

G cluster_liquid Liquid Waste cluster_solid Solid Waste start Waste Containing This compound liquid Is the waste primarily liquid? start->liquid solid Is the waste primarily solid? start->solid solvent_type Is the solvent aqueous or organic? liquid->solvent_type Yes aqueous_waste Aqueous Phenolic Waste (e.g., buffers, reaction quench) Collect in a dedicated, sealed, and labeled container. solvent_type->aqueous_waste Aqueous organic_waste Organic Phenolic Waste (e.g., in solvents like DCM, EtOAc) Segregate into Halogenated or Non-Halogenated waste containers. solvent_type->organic_waste Organic solid_type What type of solid waste? solid->solid_type Yes contaminated_solids Contaminated Labware & PPE (Gloves, tips, paper towels) Double-bag, seal, and place in a labeled solid hazardous waste container. solid_type->contaminated_solids Contaminated Items neat_material Unused/Expired Neat Material Dispose of in its original, sealed container with a hazardous waste label. solid_type->neat_material Neat Chemical

Caption: Waste Segregation Workflow for this compound.

Protocol 3.1: Liquid Waste Disposal

Liquid waste containing this compound must be collected as hazardous chemical waste. Do not mix incompatible waste streams.

  • Select the Correct Container: Use a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). The container must be in good condition with a tight-fitting screw cap.[5][6]

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's EHS department. Fill out all required information, including the full chemical names and estimated concentrations of all constituents.[6] Do not use abbreviations or chemical formulas.

  • Segregate Waste Streams:

    • Aqueous Waste: Collect all aqueous solutions (e.g., buffer solutions, reaction workup washes) in a container designated for "Aqueous Phenolic Waste."

    • Organic Waste: Segregate organic solvent waste containing the compound based on halogen content. This is a critical step as disposal methods for halogenated and non-halogenated solvents differ.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area (SAA), preferably within a fume hood and in secondary containment.[5]

Protocol 3.2: Solid Waste Disposal

Solid waste includes contaminated personal protective equipment (PPE), absorbent materials from spills, and contaminated labware.

  • Primary Containment: Place all solid waste contaminated with this compound into a dedicated, leak-proof plastic bag or a labeled, rigid container.

  • Labeling: Clearly label the bag or container as "Solid Hazardous Waste" and list this compound as a contaminant.

  • Final Disposal: Once the primary container is full, seal it and place it in the designated solid chemical waste disposal bin provided by your EHS department. For items with sharp edges, use a puncture-resistant container.

Protocol 3.3: Disposal of Empty Containers

An "empty" container that held neat this compound is still considered hazardous waste.

  • Triple Rinsing (If Permissible): If your protocol allows, you may triple-rinse the container with a suitable solvent. Crucially, the rinsate from all three rinses must be collected as hazardous liquid waste. [5]

  • Defacing: Thoroughly obliterate or remove the original manufacturer's label.[5]

  • Disposal:

    • Rinsed Containers: After triple rinsing and defacing the label, the container can often be disposed of in designated laboratory glass or plastic recycling bins. Confirm this procedure with your EHS office.

    • Unrinsed Containers: If the container is not rinsed, it must be disposed of as solid hazardous waste. Seal the container and place it in the solid waste stream.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Don appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[3][4] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep the material into a container, avoiding dust generation.

  • Collect Waste: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal according to Protocol 3.2.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.

By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • LOTTE Chemical. (2023). Safety Data Sheet (SDS). Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Use in Labs Special Requirements for P-Listed Chemical Waste. Retrieved from [Link]

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2S)-2-hydroxypropyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 3045-32-7 | 2-(2-Hydroxypropan-2-yl)phenol. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Hydroxypropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. For compounds like 3-(2-Hydroxypropan-2-yl)phenol (CAS No. 7765-97-1), where comprehensive toxicological data may be limited, we must ground our safety protocols in sound chemical principles. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required for handling this compound, drawing authoritative parallels from its structural parent, phenol, and its close isomer, 2-(2-Hydroxypropan-2-yl)phenol. Our primary directive is not merely to follow steps but to understand the causality behind each safety measure, ensuring a self-validating system of protection.

Hazard Assessment: The Rationale Behind Rigorous Protection

Understanding the potential risks is the cornerstone of selecting appropriate PPE. While specific data for this compound is sparse, the hazards of the closely related 2-(2-Hydroxypropan-2-yl)phenol and the parent compound, phenol, provide a robust basis for a conservative safety assessment.

The GHS classification for the 2-isomer indicates it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation[1]. Phenol itself presents even greater dangers; it is acutely toxic via oral, dermal, and inhalation routes, causes severe skin burns, is suspected of causing genetic defects, and can lead to organ damage through repeated exposure[2][3]. A critical and often underestimated danger of phenol is its rapid absorption through the skin, which can lead to severe systemic toxicity from seemingly minor exposures[4]. Phenol also has a local anesthetic effect, meaning initial contact may not cause immediate pain, giving a false sense of security[4].

Given these facts, we must handle this compound with the assumption that it carries similar, if not identical, hazards.

Hazard CategoryAssociated Risk with Parent/Isomer CompoundsImplication for PPE Selection
Skin Contact Causes irritation to severe chemical burns; rapid absorption leads to systemic toxicity[1][2][4].Requires chemically resistant gloves and full skin coverage (lab coat, closed-toe shoes).
Eye Contact Causes serious eye damage, potentially irreversible[1][2].Mandates the use of chemical splash goggles; a face shield is required for splash-prone activities.
Inhalation May cause respiratory tract irritation; parent compound is toxic if inhaled[1][2][3].All handling of solids and solutions must occur in a certified chemical fume hood.
Ingestion Harmful to toxic if swallowed[1][2].Strict prohibition of eating, drinking, and smoking in the lab; proper hand hygiene is essential[5].

Core PPE Requirements: A Multi-Layered Defense System

Your PPE is the last line of defense between you and the chemical. It must be selected and used correctly as part of a comprehensive safety strategy that prioritizes engineering controls.

Hand Protection: Beyond the Basics

For phenol and its derivatives, standard nitrile gloves offer insufficient protection for anything beyond incidental contact. Phenol can penetrate typical 4-mil nitrile gloves with alarming speed[6].

  • Primary Recommendation: Use laminate film gloves (e.g., Silver Shield®) or reusable Viton® gloves, which offer significantly longer breakthrough times[6].

  • Double-Gloving Technique: For improved dexterity, a common and effective practice is to wear a pair of thicker (e.g., 8-mil) nitrile gloves over the primary chemical-resistant gloves. The outer nitrile glove can be changed frequently if it becomes contaminated, preserving the integrity of the inner, more protective glove.

  • Inspection and Removal: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin[7].

Eye and Face Protection: An Impenetrable Barrier
  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated chemical splash goggles are mandatory whenever handling this compound in solid or liquid form[5]. They provide a seal around the eyes to protect against splashes and vapors.

  • Face Shield: When transferring liquids, preparing solutions, or performing any task with a heightened risk of splashing, a full-face shield must be worn over the chemical splash goggles[7][8].

Body Protection and Footwear
  • Laboratory Coat: A clean, long-sleeved lab coat, preferably with elastic or knit cuffs, is required to protect the skin on your arms[5].

  • Additional Protection: For large-volume transfers (>1 liter), consider a chemical-resistant apron worn over the lab coat.

  • Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are mandatory. Never work with this compound if you have exposed skin on your legs, ankles, or feet.

Respiratory Protection: The Primacy of Engineering Controls

Direct respiratory protection should not be the primary means of exposure control.

  • Chemical Fume Hood: All work with this compound, including weighing the solid, preparing solutions, and running reactions, must be performed inside a properly functioning and certified chemical fume hood[4][5][9]. This is the most critical step in preventing respiratory exposure.

  • Respirator Use: In the rare event of an engineering control failure or a large spill, respiratory protection may be necessary. This requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA. A mask with an organic vapor (Type A) and particulate (P3) filter or a self-contained breathing apparatus (SCBA) would be appropriate, depending on the situation[8].

Operational Plan: Integrating PPE into Your Workflow

This section provides a procedural framework for safely preparing a stock solution of this compound.

Pre-Operation Safety Checklist
  • Verify the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.

  • Locate the nearest emergency eyewash station and safety shower. Ensure the path is unobstructed[5].

  • Prepare a designated waste container for phenol-contaminated solid waste (e.g., pipette tips, weigh boats, gloves)[9].

  • Assemble a spill kit containing an absorbent material like vermiculite or sand[5].

Step-by-Step Protocol for Solution Preparation
  • Donning PPE: Before entering the fume hood, don your inner chemical-resistant gloves, lab coat, and chemical splash goggles. Then, don your outer nitrile gloves.

  • Staging: Place all necessary equipment (beaker, stir bar, solvent, spatula, weigh paper, wash bottle) inside the fume hood.

  • Weighing: Tare the weigh paper on the balance inside the hood. Carefully dispense the required amount of solid this compound. Avoid creating dust.

  • Dissolution: Carefully add the solid to the beaker containing the solvent. Use a small amount of solvent in a wash bottle to rinse any residual solid from the weigh paper into the beaker.

  • Mixing: Place the beaker on a stir plate within the hood to complete the dissolution.

  • Cleanup: Dispose of the contaminated weigh paper and any other solid waste into the designated hazardous waste container[10].

  • Doffing PPE: Before leaving the fume hood area, remove your outer nitrile gloves and dispose of them in the hazardous waste container. Remove your lab coat, then your goggles. Finally, remove your inner gloves, washing your hands thoroughly with soap and water immediately afterward[5].

Below is a workflow diagram illustrating the decision-making process for PPE selection and subsequent decontamination.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_decon Decontamination & Disposal start Start: Handling This compound assess_risk Assess Task Risk (e.g., Weighing, Transfer, Reaction) start->assess_risk ppe_base Mandatory Base PPE: - Chemical Splash Goggles - Lab Coat - Double Gloves (Inner: Laminate/Viton®) - Work in Fume Hood assess_risk->ppe_base ppe_splash Add Face Shield assess_risk->ppe_splash Splash Hazard? dispose_solid Dispose Contaminated Solids (Gloves, Tips) in Designated Hazardous Waste ppe_base->dispose_solid ppe_splash->dispose_solid doff_outer Doff Outer Gloves dispose_solid->doff_outer doff_ppe Doff Coat & Goggles doff_outer->doff_ppe doff_inner Doff Inner Gloves doff_ppe->doff_inner wash_hands Wash Hands Thoroughly doff_inner->wash_hands

Caption: PPE Selection and Decontamination Workflow.

Emergency and Disposal Plans

In Case of Exposure
  • Skin Contact: This is a medical emergency. Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15-20 minutes[5]. Remove all contaminated clothing while under the shower. If available, after the initial water flush, a wash with polyethylene glycol 400 (PEG 400) can help mitigate absorption[6]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[5]. Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Collect all contaminated disposables, including gloves, pipette tips, and paper towels, in a clearly labeled, sealed, and puncture-proof container[9].

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain[11].

  • Disposal Method: The ultimate disposal of phenol-containing waste should be through incineration by a licensed hazardous waste management company[10][11].

By adhering to these stringent PPE and handling protocols, you build a system of safety that respects the known and potential hazards of this compound, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Phenol Acetone Sector Group (PASG). for the SAFE USE of PHENOL. Cefic. [Link]

  • University of California, Berkeley. Phenol Hazard Controls Fact Sheet. UC Berkeley Environment, Health & Safety. [Link]

  • United States Environmental Protection Agency (EPA). Personal Protective Equipment. US EPA. [Link]

  • Oakwood Chemical. This compound, min 96%. Oakwood Chemical. [Link]

  • Duke University. OESO Phenol Guideline. Duke University Safety. [Link]

  • Angene Chemical. 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid Safety Data Sheet. Angene Chemical. [Link]

  • Princeton University. FACT SHEET: Phenol. Princeton University Environmental Health and Safety. [Link]

  • LOTTE Chemical. Safety Data Sheet(SDS). LOTTE Chemical. [Link]

  • PubChem. 2-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. How can I dispose phenol?. ResearchGate. [Link]

  • Hoffman Fine Chemicals Pty Ltd. 2-(2-Hydroxypropan-2-yl)phenol. Hoffman Fine Chemicals. [Link]

  • Chemistry For Everyone. How Do You Dispose Of Phenol Safely?. YouTube. [Link]

  • The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. UTHSC Research Safety Affairs. [Link]

  • University of Wisconsin-Madison. Chemical Waste Name or Mixtures. UW-Madison Office of Chemical Safety. [Link]

Sources

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